molecular formula C8H7N3O2 B1300536 6-methyl-5-nitro-1H-indazole CAS No. 81115-43-7

6-methyl-5-nitro-1H-indazole

Cat. No.: B1300536
CAS No.: 81115-43-7
M. Wt: 177.16 g/mol
InChI Key: JNIDNZRLKGLAOP-UHFFFAOYSA-N
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Description

6-methyl-5-nitro-1H-indazole is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound 6-methyl-5-nitro-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-methyl-5-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-5-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methyl-5-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7N3O2/c1-5-2-7-6(4-9-10-7)3-8(5)11(12)13/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIDNZRLKGLAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363180
Record name 6-methyl-5-nitro-1H-indazole
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81115-43-7
Record name 6-methyl-5-nitro-1H-indazole
Source EPA DSSTox
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Record name 6-Methyl-5-nitro-1H-indazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6-Methyl-5-nitro-1H-indazole Scaffold

6-Methyl-5-nitro-1H-indazole is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring the indazole bicyclic system functionalized with both an electron-donating methyl group and a potent electron-withdrawing nitro group, makes it a versatile and highly valuable intermediate. The specific arrangement of these substituents activates the molecule for a variety of subsequent chemical transformations, serving as a critical building block for the synthesis of more complex, biologically active molecules. The strategic placement of the nitro group, in particular, offers a handle for reduction to an amine, which can then be elaborated into a wide array of functional groups, making this scaffold a cornerstone in the construction of targeted therapeutic agents.

This guide provides a detailed exploration of the primary synthetic routes to 6-methyl-5-nitro-1H-indazole, grounded in established chemical principles. We will dissect two robust methodologies, offering not just procedural steps but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.

Primary Synthetic Strategy: Regioselective Electrophilic Nitration

The most direct and widely employed method for the synthesis of 6-methyl-5-nitro-1H-indazole is the electrophilic aromatic substitution on the pre-formed 6-methyl-1H-indazole core. This approach leverages the directing effects of the existing substituents on the benzene ring portion of the molecule.

Causality and Mechanistic Underpinnings

The cornerstone of this strategy is the predictable regioselectivity of the nitration reaction. The indazole ring system itself influences the position of electrophilic attack, but the directing power of the substituents on the carbocyclic ring is paramount. The methyl group at the C6 position is an activating, ortho-, para- directing group. Consequently, it electronically enriches the C5 and C7 positions. The presence of the methyl group at C6 sterically hinders attack at C7, and more importantly, strongly activates the adjacent C5 position, making it the most favorable site for electrophilic substitution.[1]

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring of 6-methyl-1H-indazole, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores aromaticity, yielding the final 6-methyl-5-nitro-1H-indazole product.

Visualizing the Nitration Pathway

G cluster_reagents Reagent Generation cluster_reaction Reaction Mechanism HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O HSO4_minus HSO₄⁻ Start 6-Methyl-1H-indazole NO2_plus->Start Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + NO₂⁺ Product 6-Methyl-5-nitro-1H-indazole Intermediate->Product - H⁺

Caption: Workflow for the synthesis of 6-methyl-5-nitro-1H-indazole via direct nitration.

Detailed Experimental Protocol: Direct Nitration

This protocol is adapted from established methodologies for the nitration of substituted indazoles and requires strict adherence to safety procedures due to the use of highly corrosive acids.[2][3]

Materials:

  • 6-Methyl-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice / Deionized Water

  • Dilute Sodium Bicarbonate (NaHCO₃) solution

  • Ethanol

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, carefully dissolve 6-methyl-1H-indazole (1.0 eq) in concentrated sulfuric acid. Perform this dissolution in an ice-water bath to manage the exothermic heat of solution, maintaining the temperature below 10°C.

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice-water bath, cautiously add concentrated nitric acid (1.1 eq) dropwise to concentrated sulfuric acid. Allow this mixture to cool thoroughly before use.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 6-methyl-1H-indazole via the dropping funnel. The rate of addition must be meticulously controlled to ensure the internal reaction temperature does not exceed 10°C. A highly exothermic reaction can lead to decreased yield and the formation of undesired by-products.[2][3]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a substantial amount of crushed ice in a large beaker with vigorous stirring. A solid precipitate of crude 6-methyl-5-nitro-1H-indazole will form.

  • Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual acids.

  • Neutralization: Further wash the crude product with a dilute sodium bicarbonate solution until the effervescence ceases, followed by a final wash with cold deionized water.

  • Purification: The crude product is best purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the formation of purified crystals.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.

Alternative Synthetic Strategy: Diazotization and Cyclization

An alternative and classic approach to the indazole core is the Jacobson Indazole Synthesis. This method builds the heterocyclic ring from an appropriately substituted aniline precursor. For the target molecule, this involves the diazotization of 2-amino-4-methyl-5-nitrotoluene, which then undergoes a spontaneous intramolecular cyclization.

Causality and Mechanistic Underpinnings

This synthesis begins with the diazotization of the primary aromatic amine of 2-amino-4-methyl-5-nitrotoluene using sodium nitrite in an acidic medium, typically glacial acetic acid. This process converts the amino group (-NH₂) into a diazonium salt (-N₂⁺). The diazonium salt is generally unstable; however, in this specific substrate, the ortho-methyl group is positioned to react. The reaction proceeds through an intramolecular cyclization where the diazonium group is attacked by the ipso-carbon of the adjacent methyl group, followed by elimination of a proton from the methyl group to form the stable indazole ring system. This method is often high-yielding and utilizes readily available starting materials.[4]

Visualizing the Diazotization/Cyclization Pathway

G cluster_reaction Reaction Mechanism Start 2-Amino-4-methyl- 5-nitrotoluene Diazonium In situ Diazonium Salt Start->Diazonium + NaNO₂ / H⁺ Product 6-Methyl-5-nitro-1H-indazole Diazonium->Product Intramolecular Cyclization (-H⁺)

Caption: Workflow for synthesis via diazotization of a substituted aniline precursor.

Detailed Experimental Protocol: Diazotization/Cyclization

This protocol is adapted from the robust and reliable procedures published in Organic Syntheses for analogous compounds and requires careful temperature control during the diazotization step.[5]

Materials:

  • 2-Amino-4-methyl-5-nitrotoluene

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Methanol or Ethanol for recrystallization

Procedure:

  • Dissolution: In a large round-bottom flask equipped with an efficient mechanical stirrer, dissolve 2-amino-4-methyl-5-nitrotoluene (1.0 eq) in glacial acetic acid.

  • Diazotization: Cool the solution in an ice bath to 15-20°C. Prepare a solution of sodium nitrite (1.0 eq) in a minimal amount of water. Add the sodium nitrite solution all at once to the stirred aniline solution. The temperature should be controlled and not allowed to rise above 25°C.[5]

  • Reaction: After the addition is complete, continue stirring for 15-30 minutes. The reaction mixture is then allowed to stand at room temperature. The cyclization can be slow, sometimes requiring several days for completion.[4]

  • Work-up: Concentrate the solution under reduced pressure. Add deionized water to the residue and stir vigorously to form a slurry.

  • Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly on the funnel with cold water.

  • Purification: Purify the crude material by recrystallization from methanol or an ethanol/water mixture to obtain pale yellow needles of 6-methyl-5-nitro-1H-indazole.

Comparative Analysis of Synthetic Routes

ParameterMethod 1: Direct NitrationMethod 2: Diazotization/Cyclization
Starting Material 6-Methyl-1H-indazole2-Amino-4-methyl-5-nitrotoluene
Key Reagents Conc. HNO₃ / Conc. H₂SO₄NaNO₂ / Acetic Acid
Reaction Type Electrophilic Aromatic SubstitutionDiazotization & Intramolecular Cyclization
Key Advantage Direct, high regioselectivity due to directing groups.[1]Often high-yielding, uses inexpensive starting materials.[4]
Key Disadvantage Use of highly corrosive mixed acids; requires strict temperature control.[2][3]Reaction can be slow (days); diazonium intermediates can be unstable.[4][5]
Safety Concerns Handling of fuming, corrosive acids; highly exothermic reaction.Potential instability of diazonium salts.

Conclusion

The synthesis of 6-methyl-5-nitro-1H-indazole can be reliably achieved through two primary, well-established methodologies. The choice between direct nitration of 6-methyl-1H-indazole and the diazotization/cyclization of 2-amino-4-methyl-5-nitrotoluene depends on factors such as starting material availability, scalability, and safety considerations. The direct nitration route offers a more convergent and potentially faster synthesis, provided that strict control over the exothermic reaction conditions is maintained. The diazotization pathway, while potentially slower, is a classic, robust, and often high-yielding alternative. Both routes provide access to this critical synthetic intermediate, paving the way for its use in the development of novel therapeutics and other advanced materials.

References

  • Porter, H. D., & Peterson, W. D. (1940). 5-Nitroindazole. Organic Syntheses, 20, 73. Available at: [Link]

Sources

physicochemical properties of 6-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methyl-5-nitro-1H-indazole is a heterocyclic aromatic compound belonging to the indazole family. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] The presence of a nitro group and a methyl group on the benzene ring of the indazole core makes this molecule a versatile intermediate for further chemical modifications. Understanding its fundamental physicochemical properties is paramount for its effective utilization in synthetic chemistry and drug discovery pipelines.

This guide provides a detailed analysis of the structural, spectroscopic, and chemical properties of 6-methyl-5-nitro-1H-indazole, grounded in available data and predictive models. It is designed to serve as a practical resource for scientists engaged in its synthesis, characterization, and application.

Chemical and Physical Properties

The identity and fundamental physical characteristics of 6-methyl-5-nitro-1H-indazole are summarized below. These properties are crucial for handling, storage, and designing experimental conditions.

PropertyValueSource
IUPAC Name 6-methyl-5-nitro-1H-indazole[2]
CAS Number 81115-43-7[2]
Molecular Formula C₈H₇N₃O₂[2][3]
Molecular Weight 177.16 g/mol [2]
Monoisotopic Mass 177.053826475 Da[2]
Physical Form Solid powder[4]
Predicted XLogP3 1.7[2]
Predicted pKa 11.47 ± 0.40[5]

Note: Some properties, such as XLogP3 and pKa, are computationally predicted and should be confirmed experimentally for critical applications.

Molecular Structure and Identification

The unique arrangement of atoms in 6-methyl-5-nitro-1H-indazole dictates its chemical behavior and spectroscopic signature.

Canonical SMILES

CC1=CC2=C(C=C1[O-])C=NN2[2]

InChI Key

JNIDNZRLKGLAOP-UHFFFAOYSA-N[2]

Below is a diagram illustrating the standard numbering convention for the indazole ring system, which is used for assigning spectroscopic signals.

Caption: Molecular structure of 6-methyl-5-nitro-1H-indazole with atom numbering.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.

    • The proton on the pyrazole ring (C3-H) will likely appear as a singlet in the downfield region.

    • The two aromatic protons on the benzene ring (C4-H and C7-H) are expected to appear as singlets, as they lack adjacent protons for splitting. Their chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

    • The methyl group protons (C6-CH₃) will appear as a sharp singlet, typically in the range of 2.5-2.7 ppm.[8]

    • The N-H proton of the pyrazole ring is a broad singlet and its chemical shift is highly dependent on the solvent and concentration.[8]

  • ¹³C NMR: The carbon spectrum provides information on the carbon framework.

    • Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

    • The carbons attached to the nitro group (C5) and those in its proximity will be shifted downfield due to the group's electron-withdrawing nature.

    • The methyl carbon will appear as a characteristic signal in the upfield region (around 12-20 ppm).[8]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. Expected characteristic absorption bands include:

  • N-H stretch: A broad band around 3100-3300 cm⁻¹ from the indazole ring.

  • C-H stretch (aromatic): Signals typically above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Signals just below 3000 cm⁻¹ for the methyl group.

  • N=O stretch (nitro group): Two strong, characteristic bands are expected around 1515-1560 cm⁻¹ (asymmetric) and 1330-1360 cm⁻¹ (symmetric).[8][9]

Synthesis and Application in Drug Discovery

6-methyl-5-nitro-1H-indazole is a valuable building block in organic synthesis. Nitroindazoles serve as key intermediates in the synthesis of more complex molecules, including pharmacologically active agents. For instance, the related compound 3-methyl-6-nitroindazole is a crucial intermediate in the preparation of Pazopanib, an oral angiogenesis inhibitor.[5][10]

The synthetic utility of 6-methyl-5-nitro-1H-indazole stems from the reactivity of the nitro group, which can be readily reduced to an amino group (-NH₂). This amino functional group opens up a vast chemical space for further derivatization, allowing for the construction of libraries of novel compounds for biological screening.

Experimental Protocols

The following section provides a standardized protocol for the characterization of 6-methyl-5-nitro-1H-indazole, designed to ensure data integrity and reproducibility.

Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_data Data Interpretation cluster_final Final Validation synthesis Synthesize Compound purification Purify (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir purity_check Purity Assessment (HPLC) purification->purity_check structure Confirm Structure nmr->structure ms->structure ir->structure properties Determine Properties (Melting Point, Solubility) purity_check->properties report Generate Technical Report structure->report properties->report

Caption: A logical workflow for the synthesis and characterization of indazole derivatives.

Protocol: NMR Sample Preparation

This protocol ensures the acquisition of high-quality NMR data for structural verification.

Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for indazole derivatives because it is an excellent solvent for many polar organic compounds and, importantly, it allows for the clear observation of exchangeable protons like the N-H proton on the indazole ring.[6] Tetramethylsilane (TMS) is used as the internal standard because it is chemically inert, soluble in most organic solvents, and its signal appears at 0.00 ppm, providing a reliable reference point.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5-10 mg of solid 6-methyl-5-nitro-1H-indazole.

  • Dissolution: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[6]

  • Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Analysis: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity before acquiring the spectra.

Conclusion

6-methyl-5-nitro-1H-indazole is a compound of significant interest for synthetic and medicinal chemistry. Its physicochemical properties, characterized by the functional interplay of the indazole core, the methyl group, and the nitro group, make it a versatile platform for developing novel molecules. This guide provides the foundational knowledge required for researchers to confidently handle, characterize, and strategically employ this valuable chemical intermediate in their research and development endeavors.

References

  • PubChem. (n.d.). 6-Methyl-5-nitro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.
  • Google Patents. (n.d.). CN103319410B - A kind of synthetic method of indazole compound.
  • PubChemLite. (n.d.). 6-methyl-5-nitro-1h-indazole (C8H7N3O2). Retrieved from [Link]

  • Ibon, J. et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-indazole, 7-methyl-5-nitro-. Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • ChemSrc. (n.d.). methyl 5-nitro-1H-indazole-6-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methyl-6-nitro-2H-indazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Indazole, 6-nitro-. Retrieved from [Link]

  • Supporting Information. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction.
  • ResearchGate. (n.d.). Approaches for preparing compound 5 from 3-methyl-6-nitro-1H-indazole (6). Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-methyl-5-nitro-1H-indazole (CAS 81115-43-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-methyl-5-nitro-1H-indazole (CAS 81115-43-7), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into the core physicochemical properties, detailed synthetic methodologies, spectral characterization, and safety protocols associated with this molecule. Furthermore, it explores the compound's reactivity and potential as a key building block in the synthesis of pharmacologically active agents, drawing insights from the broader class of nitroindazole derivatives. The guide is structured to provide both foundational knowledge and practical, field-proven insights for researchers and professionals engaged in drug development and organic synthesis.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in a multitude of compounds exhibiting a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The introduction of substituents, such as methyl and nitro groups, onto the indazole core allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its biological target engagement and pharmacokinetic profile. 6-methyl-5-nitro-1H-indazole, with its specific substitution pattern, serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety hazards is paramount for the handling and application of any chemical compound.

Physicochemical Data

The key physicochemical properties of 6-methyl-5-nitro-1H-indazole are summarized in the table below.[2]

PropertyValueReference
CAS Number 81115-43-7[2]
Molecular Formula C₈H₇N₃O₂[2]
Molecular Weight 177.16 g/mol [2]
IUPAC Name 6-methyl-5-nitro-1H-indazole[2]
Appearance Expected to be a yellow to brown crystalline solid
Melting Point Not explicitly reported, but related nitroindazoles melt in the range of 180-215 °C
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF
XLogP3 1.7[2]
Safety and Handling

GHS Hazard Classification: [2]

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

  • Skin Irritation (Category 2) , H315: Causes skin irritation.

  • Eye Irritation (Category 2A) , H319: Causes serious eye irritation.

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation , H335: May cause respiratory irritation.

Precautionary Measures:

Due to its hazardous nature, 6-methyl-5-nitro-1H-indazole should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of 6-methyl-5-nitro-1H-indazole: A Plausible and Detailed Protocol

Reaction Principle: The Davis-Beirut Reaction

This synthesis is based on the acid-catalyzed diazotization of a substituted aniline followed by an intramolecular cyclization. In this case, the starting material would be 4-methyl-3-nitroaniline. The reaction proceeds via the formation of a diazonium salt, which then undergoes a ring-closing reaction to form the indazole ring system.

Experimental Protocol

Step 1: Diazotization and Cyclization

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4-methyl-3-nitroaniline (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 15-20°C in an ice-water bath.

  • Diazotization: While maintaining the temperature below 25°C, add a solution of sodium nitrite (1 equivalent) in a minimal amount of water dropwise to the stirred solution.

  • Reaction: After the addition is complete, continue stirring for 30 minutes at the same temperature.

  • Cyclization: Remove the cooling bath and allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a beaker of crushed ice with stirring. The crude product will precipitate out of solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude 6-methyl-5-nitro-1H-indazole can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

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} "Synthesis of 6-methyl-5-nitro-1H-indazole."

Spectral Characterization: Elucidating the Molecular Structure

The structural confirmation of the synthesized 6-methyl-5-nitro-1H-indazole is achieved through a combination of spectroscopic techniques. While experimentally obtained spectra are not publicly available, the expected spectral data can be predicted based on the analysis of closely related compounds and the known effects of the substituents on the indazole ring.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5br s1HN1-HThe acidic proton on the nitrogen of the indazole ring is expected to be a broad singlet at a downfield chemical shift.
~8.5s1HH-4The proton at the C4 position is deshielded by the adjacent nitro group and is expected to appear as a singlet.
~7.8s1HH-7The proton at the C7 position is expected to be a singlet in the aromatic region.
~7.6s1HH-3The proton at the C3 position of the pyrazole ring is expected to appear as a singlet.
~2.6s3H-CH₃The methyl protons at the C6 position will appear as a singlet in the upfield region.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~145C-5The carbon bearing the nitro group is expected to be significantly downfield.
~140C-7aThe bridgehead carbon is expected in the aromatic region.
~135C-3aThe other bridgehead carbon is also expected in the aromatic region.
~133C-3The carbon at the 3-position of the pyrazole ring.
~125C-6The carbon bearing the methyl group.
~120C-4The carbon at the 4-position, influenced by the nitro group.
~110C-7The carbon at the 7-position.
~20-CH₃The methyl carbon is expected in the upfield region.
Predicted Mass Spectrum (ESI+)

The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 178.0611.

Predicted IR Spectrum (KBr Pellet)
Wavenumber (cm⁻¹)Assignment
3200-3400N-H stretching
1520 & 1340Asymmetric and symmetric NO₂ stretching
1620C=N stretching
1480Aromatic C=C stretching
2920C-H stretching (methyl)

Chemical Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 6-methyl-5-nitro-1H-indazole is primarily dictated by the interplay of the electron-donating methyl group and the electron-withdrawing nitro group on the indazole core.

dot graph "Reactivity_of_6-methyl-5-nitro-1H-indazole" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} "Key reaction pathways of 6-methyl-5-nitro-1H-indazole."

N-Functionalization

The N1-proton of the indazole ring is acidic and can be readily deprotonated with a suitable base, allowing for subsequent alkylation or arylation. This provides a versatile handle for introducing a wide variety of substituents, which is a common strategy in drug design to modulate solubility, metabolic stability, and target binding.

Reduction of the Nitro Group

The nitro group at the C5 position is a key functional group that can be readily reduced to an amino group using various reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting 6-methyl-1H-indazol-5-amine is a crucial intermediate for the synthesis of a wide range of derivatives, including amides, ureas, and sulfonamides, which are common motifs in bioactive molecules.

Potential as a Kinase Inhibitor Scaffold

Many indazole-based compounds have been developed as potent kinase inhibitors. The indazole scaffold can mimic the adenine region of ATP and form key hydrogen bonding interactions within the kinase active site. The substituents at the 5 and 6 positions can be modified to achieve selectivity and potency against specific kinases. The 6-methyl-5-amino-1H-indazole, derived from the title compound, would be an excellent starting point for the synthesis of libraries of potential kinase inhibitors. For instance, derivatives of 3-chloro-6-nitro-1H-indazole have shown promising antileishmanial activity, suggesting that the nitroindazole core can be a valuable pharmacophore.[4]

Conclusion

6-methyl-5-nitro-1H-indazole is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its synthesis can be achieved through established chemical transformations, and its structure offers multiple points for chemical modification. The insights provided in this guide, from its fundamental properties and handling to its synthetic utility and potential biological relevance, are intended to empower researchers to effectively utilize this compound in their scientific endeavors. The continued exploration of the chemistry of 6-methyl-5-nitro-1H-indazole and its derivatives holds significant promise for the development of new therapeutic agents.

References

  • European Journal of Medicinal Chemistry. (2009). Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. [Link]

  • ResearchGate. (n.d.). Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26. [Link]

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  • Google Patents. (1976).
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  • PubChem. (n.d.). 6-Methyl-5-nitro-1H-indazole. [Link]

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  • National Center for Biotechnology Information. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

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  • National Center for Biotechnology Information. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. [Link]

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Foundational Analysis: Establishing the Molecular Blueprint

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 6-methyl-5-nitro-1H-indazole

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive, technically-grounded walkthrough for the definitive structure elucidation of 6-methyl-5-nitro-1H-indazole. Moving beyond a mere recitation of data, this document delves into the strategic rationale behind the selection of analytical techniques, the interpretation of complex spectral data, and the integration of orthogonal methods to build an unassailable structural proof. We will explore the synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, culminating in the unequivocal confirmation provided by Single-Crystal X-ray Diffraction. Each step is presented as a self-validating system, ensuring the highest degree of scientific integrity and confidence in the final assignment.

The initial phase of any structure elucidation puzzle begins with determining the molecular formula and identifying the key functional groups present. This foundational data provides the fundamental constraints and building blocks for all subsequent analysis.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

The first and most critical piece of information is the exact molecular mass, which directly yields the molecular formula. High-Resolution Mass Spectrometry, often utilizing techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is the gold standard for this purpose due to its exceptional mass accuracy.

For 6-methyl-5-nitro-1H-indazole, the expected molecular formula is C₈H₇N₃O₂. The theoretical exact mass for the protonated molecule [M+H]⁺ is calculated to be 178.0611 Da.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument: Employ a high-resolution mass spectrometer (e.g., an Orbitrap or TOF mass analyzer).

  • Ionization: Utilize ESI in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

  • Analysis: Compare the experimentally observed m/z of the most abundant ion to the theoretical mass of [C₈H₇N₃O₂ + H]⁺. An observed mass within a narrow tolerance (typically < 5 ppm) provides high confidence in the elemental composition.

Table 1: HRMS Data for 6-methyl-5-nitro-1H-indazole

ParameterValue
Molecular FormulaC₈H₇N₃O₂
Theoretical [M+H]⁺ (Da)178.0611
Observed [M+H]⁺ (Da)Value to be determined experimentally
Mass Error (ppm)Calculated from experimental data
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy serves as a rapid and effective tool for identifying the characteristic functional groups within a molecule by probing their vibrational frequencies. For our target compound, we anticipate specific stretches corresponding to the N-H, C-H, C=C, and N-O bonds.

Expected Vibrational Frequencies:

  • N-H Stretch: A broad absorption in the range of 3300-3500 cm⁻¹ is characteristic of the indazole N-H bond.

  • Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).

  • Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ for the methyl group.

  • Aromatic C=C Bending: Absorptions in the 1450-1600 cm⁻¹ region.

  • Nitro Group (NO₂) Stretch: Two strong and distinct absorptions are the hallmark of a nitro group: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹. These are highly diagnostic.

The presence of these key bands in the experimental spectrum provides strong initial evidence for the proposed indazole core, methyl substituent, and nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Connectivity

NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule in solution. A suite of 1D and 2D NMR experiments is required to piece together the carbon skeleton and the placement of protons.

¹H NMR: The Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative numbers), and their coupling relationships (neighboring protons).

Table 2: Predicted ¹H NMR Chemical Shifts and Couplings

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale
H1 (N-H)> 10Broad Singlet-Acidic proton on the indazole ring, often broad and solvent-dependent.
H3~8.1-8.3Singlet-Proton on the five-membered ring, adjacent to two nitrogen atoms.
H4~8.0-8.2Singlet-Aromatic proton ortho to the electron-withdrawing nitro group, deshielded.
H7~7.6-7.8Singlet-Aromatic proton meta to the nitro group.
CH₃~2.5-2.7Singlet-Methyl group protons attached to the aromatic ring.

Note: The prediction of singlets for H4 and H7 is based on the substitution pattern. Long-range couplings may result in very finely split signals, but they will appear as apparent singlets at standard resolution.

¹³C NMR and DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run concurrently to differentiate between CH₃, CH₂, and CH carbons, which is crucial for unambiguous assignment.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted δ (ppm)DEPT-135 PhaseRationale
C3~135Positive (CH)Part of the heterocyclic ring.
C3a~120No Signal (Quaternary)Bridgehead carbon.
C4~118Positive (CH)Aromatic CH ortho to the nitro group.
C5~140No Signal (Quaternary)Aromatic carbon bearing the nitro group.
C6~135No Signal (Quaternary)Aromatic carbon bearing the methyl group.
C7~112Positive (CH)Aromatic CH.
C7a~142No Signal (Quaternary)Bridgehead carbon.
CH₃~20Positive (CH₃)Methyl carbon.
2D NMR: Confirming Connectivity and Spatial Relationships

While 1D NMR provides the pieces, 2D NMR experiments reveal how they connect.

  • COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H coupling networks. For this molecule, it would primarily confirm the absence of vicinal coupling between the aromatic protons (H4 and H7), reinforcing their assignment as singlets.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton directly to the carbon it is attached to. It provides an unambiguous link between the ¹H and ¹³C assignments (e.g., linking the proton signal at ~2.6 ppm to the carbon signal at ~20 ppm, confirming the CH₃ group).

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for piecing together the entire molecular framework by showing correlations between protons and carbons that are two or three bonds away. Key expected correlations that would lock in the structure include:

    • Correlation from the CH₃ protons to C5, C6, and C7 . This is definitive proof of the methyl group's position at C6.

    • Correlation from H4 to C3, C5, and C7a . This confirms the position of H4 relative to the nitro-bearing carbon and the bridgehead.

    • Correlation from H7 to C5, C6, and C3a . This confirms the position of H7 relative to the methyl-bearing carbon and the other bridgehead.

    • Correlation from H3 to C3a and C7a . This places the final proton on the five-membered ring.

The logical workflow for NMR analysis is visualized below.

NMR_Workflow H1_NMR 1. Acquire ¹H NMR (Proton Environments & Counts) C13_NMR 2. Acquire ¹³C & DEPT-135 (Carbon Environments & Types) H1_NMR->C13_NMR Provides initial count of H-bearing carbons HSQC 3. Acquire HSQC (Direct ¹H-¹³C Correlations) C13_NMR->HSQC Assigns C shifts to specific H's HMBC 4. Acquire HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC Provides unambiguous starting points for correlations Structure Definitive Structure HMBC->Structure Connects all molecular fragments via 2/3-bond correlations

Caption: NMR workflow for connecting molecular fragments.

Definitive Proof: Single-Crystal X-ray Diffraction

While the combination of mass spectrometry and NMR provides an exceptionally strong case for the structure, the ultimate, irrefutable proof comes from Single-Crystal X-ray Diffraction. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: Grow single crystals of 6-methyl-5-nitro-1H-indazole suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate a final, high-resolution crystal structure.

The resulting crystal structure would provide the definitive, authoritative confirmation of the proposed connectivity, leaving no ambiguity.

Integrated Structure Elucidation Pathway

Elucidation_Pathway cluster_initial Initial Characterization cluster_connectivity Connectivity Mapping cluster_confirmation Absolute Confirmation HRMS HRMS (Determine Molecular Formula) Proposed_Structure Proposed Structure HRMS->Proposed_Structure FTIR FTIR (Identify Functional Groups) FTIR->Proposed_Structure NMR_1D 1D NMR ('H, ¹³C) (Identify Atom Environments) NMR_2D 2D NMR (HSQC, HMBC) (Map Atom Connectivity) NMR_1D->NMR_2D Provides basis for 2D Final_Structure Confirmed Structure NMR_2D->Final_Structure Provides high-confidence structural proof XRAY X-Ray Crystallography (3D Atomic Arrangement) Proposed_Structure->NMR_1D Guides spectral assignment Final_Structure->XRAY Verifies solution-state structure in solid state

Caption: Overall strategy for structure elucidation.

Conclusion

The structure elucidation of 6-methyl-5-nitro-1H-indazole is a systematic process that relies on the convergent power of multiple, independent analytical techniques. By first establishing the molecular formula and key functional groups with HRMS and FTIR, a solid foundation is laid. The detailed atomic connectivity is then meticulously mapped using a suite of 1D and 2D NMR experiments, with HMBC correlations providing the critical links to assemble the final structure. While this spectroscopic evidence is compelling, the process culminates with Single-Crystal X-ray Diffraction, which offers the ultimate, unambiguous confirmation of the atomic arrangement. This multi-faceted, self-validating approach ensures the highest level of scientific rigor and confidence in the final structural assignment, a prerequisite for any further research or development activities.

References

(Note: As specific experimental data for this exact compound is not available in public literature, the references provided are authoritative sources for the methodologies described.)

  • High-Resolution Mass Spectrometry: Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

  • Infrared Spectroscopy: Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. [Link]

  • NMR Spectroscopy: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • 2D NMR Spectroscopy: Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. [Link]

  • Single-Crystal X-ray Diffraction: Clegg, W., et al. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

The Emerging Significance of 6-Methyl-5-nitro-1H-indazole in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. This designation stems from its remarkable ability to serve as a versatile framework for the design of ligands that can interact with a wide array of biological targets with high affinity and specificity. The inherent structural features of the indazole ring, including its hydrogen bonding capabilities and tunable electronic properties, make it a cornerstone in the development of novel therapeutic agents. This guide provides a comprehensive technical overview of a particularly intriguing derivative, 6-methyl-5-nitro-1H-indazole, focusing on its physicochemical properties, synthesis, and its burgeoning role in modern drug discovery, particularly in oncology and neuropharmacology.

Physicochemical Properties and Structural Characterization

A thorough understanding of the physicochemical properties of 6-methyl-5-nitro-1H-indazole is fundamental to its application in drug development, influencing factors from synthetic feasibility to pharmacokinetic profiles.

PropertyValueReference
Molecular Weight 177.16 g/mol [1]
Molecular Formula C₈H₇N₃O₂[1]
CAS Number 81115-43-7[1]
Appearance Yellow to brown powder
Melting Point Not explicitly available; related nitroindazoles melt >200°C
Solubility Soluble in organic solvents like DMSO and DMF

The structure of 6-methyl-5-nitro-1H-indazole, with its distinct substitution pattern, gives rise to a unique electronic and steric profile that dictates its reactivity and biological interactions. The methyl group at the 6-position is an electron-donating group, which influences the regioselectivity of further chemical modifications. Conversely, the nitro group at the 5-position is a strong electron-withdrawing group, which can modulate the acidity of the N-H proton and participate in hydrogen bonding interactions with biological targets.

Structural Elucidation:

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the unambiguous identification and characterization of 6-methyl-5-nitro-1H-indazole. While a publicly available, fully assigned spectrum for this specific isomer is not readily found, the expected spectral features can be predicted based on data from closely related analogues.[2][3]

  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons (as a singlet), and the N-H proton. The precise chemical shifts would be influenced by the electronic effects of the methyl and nitro substituents.

  • ¹³C NMR: The carbon spectrum would reveal signals for the eight unique carbon atoms in the molecule, with the positions of the signals being indicative of their chemical environment.

  • IR Spectroscopy: Key vibrational bands would include those corresponding to N-H stretching, C-H stretching of the aromatic ring and methyl group, and the characteristic symmetric and asymmetric stretches of the nitro group.

Synthesis of 6-Methyl-5-nitro-1H-indazole: A Step-by-Step Protocol

The synthesis of 6-methyl-5-nitro-1H-indazole is a critical process for its availability for research and development. A reliable synthetic route involves the regioselective nitration of 6-methyl-1H-indazole. The methyl group at the 6-position directs the incoming nitro group to the 5-position.[4]

Experimental Protocol: Regioselective Nitration of 6-Methyl-1H-indazole

This protocol is based on established methodologies for the nitration of indazole scaffolds.

Materials:

  • 6-Methyl-1H-indazole

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Distilled water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Starting Material: Slowly add 6-methyl-1H-indazole to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Nitration: Once the starting material is completely dissolved, add fuming nitric acid dropwise via the dropping funnel. Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the product into ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 6-methyl-5-nitro-1H-indazole.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow start 6-Methyl-1H-indazole in H₂SO₄ nitration Add fuming HNO₃ at 0-5°C start->nitration stir Stir for 1-2 hours nitration->stir quench Pour onto ice stir->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry purify Purify (Recrystallization/Chromatography) dry->purify end 6-Methyl-5-nitro-1H-indazole purify->end G cluster_pathway Potential Kinase Inhibition RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Indazole 6-Methyl-5-nitro-1H-indazole Derivative Indazole->RTK Inhibits Indazole->PI3K Inhibits

Caption: Potential inhibition of oncogenic signaling pathways by indazole derivatives.

Potential in Neuropharmacology

Beyond oncology, nitroindazole derivatives have also been investigated for their neuroprotective properties. For instance, 7-nitroindazole has been studied as an inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurotoxic pathways. [5][6]This suggests that other isomers, such as 6-methyl-5-nitro-1H-indazole, could be explored for their potential to modulate neurological processes and offer therapeutic benefits in neurodegenerative diseases like Parkinson's disease. [5][7]

Biological Activity Assessment: A Representative Protocol

To evaluate the potential therapeutic efficacy of novel compounds derived from 6-methyl-5-nitro-1H-indazole, in vitro assays are essential. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, providing a measure of a compound's cytotoxic or cytostatic effects.

Experimental Protocol: In Vitro Antiproliferative MTT Assay [8] Materials:

  • Human cancer cell line (e.g., a lung or breast cancer cell line)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • 96-well cell culture plates

  • 6-Methyl-5-nitro-1H-indazole derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 6-methyl-5-nitro-1H-indazole derivative. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_assay MTT Assay Workflow seed Seed cancer cells in 96-well plate treat Treat with compound dilutions seed->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization buffer incubate2->solubilize read Measure absorbance solubilize->read analyze Calculate IC₅₀ value read->analyze

Caption: A workflow diagram of the MTT assay for assessing cell viability.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 6-methyl-5-nitro-1H-indazole. Based on the GHS classification for this compound, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [1]Therefore, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood.

Conclusion and Future Directions

6-Methyl-5-nitro-1H-indazole is a heterocyclic compound with significant potential in the field of drug discovery. Its molecular weight of 177.16 g/mol and its versatile indazole core, functionalized with both an electron-donating methyl group and an electron-withdrawing nitro group, make it an attractive starting material for the synthesis of novel therapeutic agents. The established role of the indazole scaffold in kinase inhibition highlights the potential for developing new anticancer drugs from 6-methyl-5-nitro-1H-indazole derivatives. Furthermore, preliminary research into the neuroprotective effects of related nitroindazoles opens up exciting avenues for its investigation in the context of neurodegenerative diseases. As synthetic methodologies become more refined and our understanding of the biological targets of indazole derivatives deepens, 6-methyl-5-nitro-1H-indazole is poised to become an increasingly important building block in the quest for new and more effective medicines.

References

  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.
  • Google Patents. (n.d.). CN103319410B - A kind of synthetic method of indazole compound.
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  • PubMed. (n.d.). Neuroprotection by (R)-deprenyl and 7-nitroindazole in the MPTP C57BL/6 mouse model of neurotoxicity. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Retrieved from [Link]

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  • Taylor & Francis Online. (n.d.). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • PubMed. (n.d.). Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease. Retrieved from [Link]

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A Comprehensive Technical Guide to the Spectroscopic Characterization of 6-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic profile of 6-methyl-5-nitro-1H-indazole (CAS No: 81115-43-7). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies for the comprehensive characterization of this nitroaromatic heterocyclic compound. While direct experimental spectra for this specific molecule are not widely published, this guide establishes a robust, predicted spectroscopic profile based on foundational principles and extensive comparative data from structurally related indazole derivatives. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, providing detailed experimental protocols, predicted data, and expert interpretation to facilitate the unambiguous identification and characterization of 6-methyl-5-nitro-1H-indazole in a research and development setting.

Introduction and Molecular Profile

6-methyl-5-nitro-1H-indazole is a member of the indazole family, a class of bicyclic heteroaromatic compounds that are isosteres of indole and feature prominently in medicinal chemistry. The indazole scaffold is a key pharmacophore found in numerous compounds with a wide array of biological activities, including antiproliferative and antibacterial properties.[1] The introduction of a nitro group and a methyl group onto the indazole core significantly influences its electronic properties, reactivity, and potential biological interactions, making a thorough spectroscopic characterization essential for quality control, structural confirmation, and further development.

This guide provides the foundational data necessary to identify and validate the structure of 6-methyl-5-nitro-1H-indazole, ensuring the integrity of downstream applications.

Table 1: Physicochemical Properties of 6-methyl-5-nitro-1H-indazole

PropertyValueSource
IUPAC Name 6-methyl-5-nitro-1H-indazole[2]
CAS Number 81115-43-7[2]
Molecular Formula C₈H₇N₃O₂[2]
Molecular Weight 177.16 g/mol [2]
Exact Mass 177.053826475 Da[2]
SMILES CC1=CC2=C(C=C1[O-])C=NN2[2]
InChIKey JNIDNZRLKGLAOP-UHFFFAOYSA-N[2]

Synthesis and Sample Purity Considerations

The synthesis of substituted nitroindazoles often involves the nitration of a corresponding methyl-indazole precursor. The methyl group at the C6 position is expected to direct nitration to the C5 position.[3] A generalized synthetic approach may involve the reaction of a substituted tetralone with hydrazine.[1] Given the potential for isomeric impurities (e.g., 2H-indazole tautomers or other nitration products), chromatographic purification such as flash chromatography is a critical step to ensure high sample purity prior to spectroscopic analysis.[4]

G cluster_synthesis Generalized Synthesis Workflow A 6-Methyl-1H-indazole (Starting Material) B Nitration Reaction (e.g., HNO₃/H₂SO₄) A->B C Crude Product Mixture B->C D Purification (Flash Chromatography) C->D E Pure 6-methyl-5-nitro-1H-indazole D->E

Caption: Generalized workflow for the synthesis of 6-methyl-5-nitro-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of organic compounds in solution. The analysis of ¹H and ¹³C NMR spectra allows for the precise mapping of the carbon-hydrogen framework.

Rationale and Experimental Protocol

The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves many polar organic molecules and its residual proton signal (δ ≈ 2.50 ppm) and carbon signals (δ ≈ 39.52 ppm) are well-documented. Furthermore, the acidic N-H proton of the indazole ring is typically observable in DMSO-d₆.

Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of purified 6-methyl-5-nitro-1H-indazole in approximately 0.6 mL of DMSO-d₆ in a 5 mm NMR tube.[5]

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H spectrum using a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[3] Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.[5]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (≥1024) and a longer relaxation delay (2-5 seconds) are necessary.[3][5]

  • Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). The resulting spectra should be phase-corrected, baseline-corrected, and calibrated using the residual solvent signals as an internal reference.

Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) are based on the known electronic effects of substituents on the indazole ring. The electron-withdrawing nitro group at C5 will deshield adjacent protons (H4, H7), shifting them downfield. The electron-donating methyl group at C6 will have a minor shielding effect.

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale / Comparison
N-H ~13.5 - 14.0broad singlet-The acidic proton on the pyrazole ring is typically observed at very low field in DMSO-d₆. For 5-nitroindazole, this proton is at 13.77 ppm.[6]
H3 ~8.2 - 8.4singlet-The proton at C3 is adjacent to the pyrazole nitrogen and is expected to be a singlet.
H4 ~8.7 - 8.9singlet-This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. In 5-nitroindazole, H4 is at 8.84 ppm.[6]
H7 ~8.0 - 8.2singlet-This proton is para to the nitro group and meta to the methyl group, leading to a downfield shift.
CH₃ ~2.5 - 2.7singlet-Aromatic methyl groups typically appear in this region.
Predicted ¹³C NMR Spectral Data

The carbon chemical shifts are also heavily influenced by the substituents. The nitro-substituted C5 and the carbons ortho and para to it will be significantly affected.

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon AssignmentPredicted δ (ppm)Rationale / Comparison
C3 ~135Standard chemical shift for C3 in 1H-indazoles.
C3a ~122Bridgehead carbon shielded by the pyrazole ring.
C4 ~120Carbon ortho to the nitro group.
C5 ~142Carbon directly attached to the nitro group, significantly deshielded.
C6 ~138Carbon attached to the methyl group.
C7 ~115Carbon shielded by the pyrazole ring fusion.
C7a ~140Bridgehead carbon adjacent to the benzene ring.
CH₃ ~20-22Typical range for an aromatic methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation.

Rationale and Experimental Protocol

For a solid sample, Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method that requires minimal sample preparation.

Protocol for IR Data Acquisition (ATR Method):

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.[5]

  • Sample Application: Place a small amount of the solid 6-methyl-5-nitro-1H-indazole sample onto the ATR crystal.[5]

  • Apply Pressure: Use the pressure anvil to ensure firm and uniform contact between the sample and the crystal surface.[5]

  • Data Acquisition: Collect the spectrum, typically over a range of 4000–400 cm⁻¹. Co-adding 16-32 scans is recommended to improve the signal-to-noise ratio.[5]

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance IR spectrum.

Predicted IR Absorption Bands

The IR spectrum will be dominated by vibrations from the N-H bond, the aromatic rings, and the nitro group.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3100 N-H StretchIndazole N-H
3100 - 3000 C-H StretchAromatic C-H
2950 - 2850 C-H StretchMethyl C-H
~1620, ~1480 C=C StretchAromatic Ring
1550 - 1500 Asymmetric NO₂ StretchNitro Group
1350 - 1300 Symmetric NO₂ StretchNitro Group
~850 - 750 C-H Bend (out-of-plane)Aromatic Ring Substitution

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides critical information about the molecular weight and elemental composition of a compound through the measurement of its mass-to-charge ratio (m/z).

Rationale and Experimental Protocol

High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal for obtaining an accurate mass of the molecular ion, which confirms the elemental formula.

G cluster_ms ESI-HRMS Experimental Workflow A Prepare Dilute Solution (~1 mg/mL in MeOH) B Infuse into ESI Source A->B C Ionization (Positive/Negative Mode) B->C D Mass Analysis (e.g., TOF or Orbitrap) C->D E Data Acquisition (Mass Spectrum) D->E

Caption: A typical workflow for acquiring high-resolution mass spectrometry data.

Protocol for ESI-HRMS Data Acquisition:

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[5]

  • Method of Introduction: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Acquire spectra in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ is expected, while in negative mode, the deprotonated molecule [M-H]⁻ is likely.

  • Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to measure the m/z values with high accuracy (<5 ppm error).

Predicted Mass Spectrometry Data

The primary goal is to observe the molecular ion and confirm its exact mass. Fragmentation patterns can provide additional structural information.

Table 5: Predicted High-Resolution Mass Spectrometry Data

IonCalculated Exact Mass (m/z)Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺ 178.06111131.8
[M+Na]⁺ 200.04305141.9
[M-H]⁻ 176.04655133.7

Data sourced from PubChem predictions.[7]

Expected Fragmentation: Under harsher ionization conditions (like Electron Ionization, EI), common fragmentation pathways would include the loss of the nitro group (NO₂, 46 Da) and subsequent ring fragmentation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and conjugated systems.

Rationale and Experimental Protocol

The nitro-substituted indazole system contains significant conjugation, which is expected to result in strong UV absorption.

Protocol for UV-Vis Data Acquisition:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. Concentrations are typically in the micromolar range to ensure absorbance values are within the linear range of the instrument (0.1 - 1.0 AU).

  • Blank Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Data Acquisition: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200–700 nm.[8]

Predicted UV-Vis Absorption Data

Aromatic nitro compounds typically exhibit strong absorption bands. Based on data for related nitroindazoles and nitroindoles, two main absorption regions are expected.[8][9]

Table 6: Predicted UV-Vis Absorption Maxima (λₘₐₓ)

Predicted λₘₐₓ (nm)Electronic Transition TypeChromophore
~250 - 280 nm π → πBenzenoid ring system
~320 - 360 nm n → π / π → π*Nitro-substituted aromatic system

The absorption spectrum for 5-nitro-1H-indazole shows maxima that can be used for comparison.[9] The exact position of the maxima will be influenced by the solvent polarity.

Conclusion

The comprehensive spectroscopic characterization of 6-methyl-5-nitro-1H-indazole is fundamental to its application in scientific research and development. This guide provides a robust framework for its analysis, outlining detailed protocols and a full set of predicted data for ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy. By correlating the predicted data presented herein with experimentally acquired spectra, researchers can confidently confirm the identity, structure, and purity of their synthesized material, ensuring the validity and reproducibility of their scientific outcomes.

References

  • PubChem. 6-Methyl-5-nitro-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. UV-vis absorption spectra of the reduction of various nitro compounds. Available from: [Link]

  • PubChemLite. 6-methyl-5-nitro-1h-indazole (C8H7N3O2). Available from: [Link]

  • SpectraBase. 5-nitro-1H-indazole - Optional[UV-VIS] - Spectrum. Available from: [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link]

  • The Royal Society of Chemistry. UV/Visible Data. Available from: [Link]

  • Lignell, H. A., et al. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. Available from: [Link]

  • Insuasty, A., et al. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules. Available from: [Link]

  • ResearchGate. (a) UV-vis absorption spectra of different nitroimidazole antibiotics.... Available from: [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available from: [Link]

  • PubChem. 6-Nitroindazole. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. 2-Methyl-6-nitro-2H-indazole. Available from: [Link]

  • NIST. 1H-Indazole, 6-nitro-. NIST WebBook. Available from: [Link]

  • ResearchGate. Approaches for preparing compound 5 from 3-methyl-6-nitro-1H-indazole (6). Available from: [Link]

  • SpectraBase. 1H-indazole, 7-methyl-5-nitro- - Optional[1H NMR] - Spectrum. Available from: [Link]

  • MDPI. Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][2][3][10]triazoles. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available from: [Link]

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1H NMR spectrum of 6-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-methyl-5-nitro-1H-indazole

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-methyl-5-nitro-1H-indazole (CAS No: 81115-43-7), a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted indazole, its precise structural characterization is paramount for ensuring purity, confirming identity, and understanding its reactivity. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of such molecules in solution.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to explain the causal relationships behind spectral features and the logic underpinning the experimental design, ensuring a robust and reproducible analytical approach.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the molecule's structure and the distinct electronic environments of its protons. The indazole ring is numbered according to IUPAC convention, as shown below.

Chemical structure of 6-methyl-5-nitro-1H-indazoleFigure 1. Chemical Structure and IUPAC Numbering of 6-methyl-5-nitro-1H-indazole.

The molecule possesses four distinct types of protons:

  • Indazole NH Proton (H1): A labile proton attached to a nitrogen atom. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (H3, H4, H7): These protons are attached to the bicyclic aromatic system. Their chemical shifts are influenced by the electron-withdrawing nitro group (-NO₂) and the electron-donating methyl group (-CH₃).

    • H3: This proton is on the pyrazole ring.

    • H4: This proton is ortho to the strongly electron-withdrawing nitro group, which is expected to shift it significantly downfield.

    • H7: This proton is ortho to the N1 atom of the pyrazole ring.

  • Methyl Protons (-CH₃): The three equivalent protons of the methyl group at the C6 position.

Predicted ¹H NMR Spectral Analysis

The following table summarizes the predicted ¹H NMR spectral data. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. DMSO-d₆ is a common solvent choice for indazole derivatives as it helps in observing the exchangeable NH proton.[1][3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Assignment
NH (H1) 13.0 - 14.0Broad Singlet (br s)N/ALabile proton, participates in hydrogen bonding. Signal disappears upon D₂O exchange. Similar indazoles show NH protons in this region in DMSO-d₆.[2][4]
H4 8.5 - 8.8Singlet (s)N/APositioned ortho to the strongly electron-withdrawing -NO₂ group, causing significant deshielding. No adjacent protons to couple with.
H3 8.1 - 8.3Singlet (s)N/ATypical chemical shift for the H3 proton in the indazole ring system.
H7 7.6 - 7.8Singlet (s)N/AInfluenced by the adjacent N1 atom and the methyl group at C6. No adjacent protons to couple with.
-CH₃ 2.5 - 2.7Singlet (s)N/AProtons of the methyl group are equivalent and have no adjacent proton neighbors, resulting in a singlet.

Experimental Protocol for Data Acquisition

The integrity of NMR data is founded upon meticulous sample preparation and appropriate instrument parameterization. The following protocol is a self-validating system for acquiring a high-quality ¹H NMR spectrum.

Primary ¹H NMR Spectrum Acquisition

This protocol outlines the standard procedure for obtaining a one-dimensional proton NMR spectrum.

Methodology:

  • Sample Preparation:

    • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal for dissolving many polar organic compounds, including indazole derivatives, and its residual proton signal (a quintet around 2.50 ppm) typically does not interfere with the signals of interest.[5] Importantly, it allows for the observation of the exchangeable NH proton as a distinct, often broad, peak.[3]

    • Concentration: Accurately weigh and dissolve 5-10 mg of solid 6-methyl-5-nitro-1H-indazole in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[3][6][7]

    • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as the internal reference for chemical shift calibration (δ = 0.00 ppm).[3]

    • Transfer: Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

  • NMR Spectrometer Setup:

    • Use a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.[9]

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum using the following typical parameters:

      • Pulse Angle: 30-45°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8 to 64, depending on the sample concentration to achieve an adequate signal-to-noise ratio.[3]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative ratio of protons.

D₂O Exchange for Labile Proton Identification

This experiment is a critical validation step to definitively identify the NH proton signal.

Methodology:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum as described in Protocol 3.1.

  • D₂O Addition: Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube containing the sample.[8]

  • Mixing: Cap the tube and shake gently to ensure thorough mixing. This facilitates the exchange of the acidic NH proton with a deuterium atom from D₂O.

  • Final Spectrum: Re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the initial and final spectra. The signal corresponding to the exchangeable NH proton will either disappear or significantly diminish in intensity in the second spectrum, confirming its assignment.[8]

Visualization of Experimental and Structural Logic

Diagrams are essential for visualizing complex workflows and molecular relationships.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_validation Validation (Optional) a Weigh 5-10 mg of Compound b Dissolve in 0.7 mL DMSO-d6 with TMS a->b c Filter into NMR Tube b->c d Insert Sample & Lock c->d e Tune & Shim d->e f Acquire 1D 1H Spectrum e->f g Fourier Transform f->g h Phase & Calibrate g->h i Integrate & Assign Signals h->i j Add 1-2 Drops D2O i->j k Re-acquire Spectrum j->k l Confirm NH Peak Disappearance k->l

Caption: Experimental workflow for ¹H NMR analysis of 6-methyl-5-nitro-1H-indazole.

Caption: Structural relationships and predicted ¹H chemical shifts (ppm) in DMSO-d₆.

References

  • Benchchem. 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • The Royal Society of Chemistry.
  • PubChem. 6-Methyl-5-nitro-1H-indazole | C8H7N3O2 | CID 1480034. [Link]

  • Organomation.
  • Benchchem. A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • Benchchem. Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Wisconsin-Madison. Notes on NMR Solvents.
  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

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A Technical Guide to the ¹³C NMR Structural Elucidation of 6-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The unambiguous structural characterization of heterocyclic compounds is a cornerstone of modern drug discovery and chemical synthesis. 6-methyl-5-nitro-1H-indazole represents a key scaffold in medicinal chemistry, and its structural integrity is paramount for understanding its biological activity and synthetic lineage. This in-depth guide provides a comprehensive framework for the analysis of this molecule using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. We will delve into the theoretical underpinnings of chemical shifts as influenced by the indazole core and its substituents, present a robust, self-validating experimental protocol for data acquisition, and outline a logical workflow for complete spectral assignment. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically sound approach to the structural verification of complex small molecules.

Foundational Principles: The Indazole Scaffold in a Magnetic Field

Carbon-13 NMR spectroscopy is a powerful analytical method that provides direct insight into the carbon skeleton of a molecule.[1] Unlike ¹H NMR, the low natural abundance (~1.1%) and weaker magnetic moment of the ¹³C nucleus necessitate more sensitive instrumentation and a larger number of scans to achieve an adequate signal-to-noise ratio.[2] However, this challenge is offset by significant advantages: a much wider chemical shift range (typically 0-220 ppm) that minimizes signal overlap and the direct observation of the molecular backbone.[3][4]

For 6-methyl-5-nitro-1H-indazole, the observed ¹³C chemical shifts are a composite of three primary factors: the inherent electronic environment of the parent 1H-indazole ring, and the powerful perturbations introduced by the methyl and nitro substituents.

The Parent 1H-Indazole Core

The 1H-indazole system, a bicyclic aromatic heterocycle, presents a unique electronic landscape. The carbons of the benzene ring (C4, C5, C6, C7) and the pyrazole ring (C3, C3a, C7a) each have distinct chemical shifts. In solution, indazoles can exist in tautomeric forms, primarily 1H and 2H. For most substituted indazoles in common NMR solvents like DMSO-d₆, the 1H-tautomer is the predominant species, a crucial consideration for spectral interpretation.[5][6]

Substituent-Induced Chemical Shifts (SCS)

The predictive power of ¹³C NMR lies in the systematic effects of substituents on aromatic rings.

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group via both resonance and inductive effects, the nitro group at C5 causes significant deshielding (a downfield shift to higher ppm values) of the carbons in the benzene ring. The most pronounced effect is on the ipso-carbon (C5) to which it is attached. A notable deshielding effect is also expected at the ortho (C4, C6) and para (C7) positions relative to the unsubstituted indazole.[7]

  • The Methyl Group (-CH₃): Conversely, the methyl group at C6 is a weak electron-donating group. It induces a shielding effect (an upfield shift to lower ppm values), most significantly at the ipso-carbon (C6) and the ortho positions (C5, C7). The methyl carbon itself will appear in the aliphatic region of the spectrum, typically between 10-25 ppm.[8][9]

The interplay of these opposing electronic effects dictates the final chemical shift of each carbon, allowing for a predictable pattern of signals.

Experimental Design: A Protocol for Unambiguous Data Acquisition

The integrity of NMR data is contingent upon a meticulously executed experimental plan. The following protocol is designed as a self-validating system to ensure reproducibility and accuracy.

Sample Preparation
  • Analyte Purity: Ensure the 6-methyl-5-nitro-1H-indazole sample is of high purity (>95%), as impurities will introduce extraneous signals and complicate analysis.

  • Solvent Selection: Dissolve 15-25 mg of the compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent choice due to its high boiling point and its ability to dissolve a wide range of polar organic compounds. Its residual solvent signal (a quintet centered at ~39.5 ppm) serves as a convenient secondary chemical shift reference.[10]

  • Internal Standard: Add a small amount (1-2 µL) of tetramethylsilane (TMS) to the solution.

    • Causality: TMS is the universally accepted primary reference standard for ¹H and ¹³C NMR, defining the 0 ppm point on the chemical shift scale.[2] Its four equivalent carbon atoms produce a single, sharp signal that does not typically overlap with analyte signals.

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detector coil region of the spectrometer.

NMR Spectrometer Setup & Data Acquisition

The following steps outline the acquisition of both a standard proton-decoupled spectrum and a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, which is critical for definitive carbon type assignment.

Workflow: From Sample to Assigned Spectrum

G Figure 1: Experimental and Analytical Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_assign Spectral Assignment Prep1 Dissolve Sample in DMSO-d6 Prep2 Add TMS Reference Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Acquire Proton-Decoupled 13C Spectrum Prep3->Acq1 Acq2 Acquire DEPT-135 & DEPT-90 Spectra Acq1->Acq2 Proc1 Fourier Transform (FID to Spectrum) Acq2->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Reference to TMS (0 ppm) Proc2->Proc3 Assign1 Identify Carbon Types (DEPT Analysis) Proc3->Assign1 Assign3 Assign All Signals Assign1->Assign3 Assign2 Predict Shifts (Substituent Effects) Assign2->Assign3

Caption: Experimental and Analytical Workflow.

Step-by-Step Acquisition Protocol:

  • Instrument Tuning: Tune and match the ¹³C probe to the spectrometer's operating frequency (e.g., 125 MHz on a 500 MHz instrument).

  • Proton-Decoupled ¹³C Acquisition:

    • Rationale: This is the standard experiment. Broadband decoupling of protons removes ¹H-¹³C coupling, causing all carbon signals to appear as singlets, which greatly simplifies the spectrum.[4]

    • Parameters:

      • Pulse Angle: 30-45°

      • Relaxation Delay (d1): 2 seconds

      • Acquisition Time (aq): 1-2 seconds

      • Number of Scans (ns): 1024 or higher. A high number of scans is essential to overcome the low natural abundance of ¹³C.[2][11]

  • DEPT-135 and DEPT-90 Acquisition:

    • Rationale: DEPT experiments are invaluable for determining the number of protons attached to each carbon.

      • DEPT-90: Only CH (methine) carbons will appear as positive signals.

      • DEPT-135: CH₃ (methyl) and CH (methine) carbons appear as positive signals, while CH₂ (methylene) carbons appear as negative signals. Quaternary carbons (C) are absent in both DEPT spectra.[1]

    • Run standard DEPT-90 and DEPT-135 pulse programs available on the spectrometer software.

  • Data Processing:

    • Apply Fourier Transform to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction on all spectra.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

Spectral Interpretation and Signal Assignment

The final and most critical phase is the logical assignment of each signal in the spectrum to a specific carbon atom in the 6-methyl-5-nitro-1H-indazole molecule.

Molecular Structure and Carbon Numbering

To facilitate discussion, the standard IUPAC numbering for the indazole ring is used.

Caption: Structure and Numbering of 6-methyl-5-nitro-1H-indazole.

Predicted Chemical Shifts and Assignment Logic

Based on the principles outlined in Section 1 and data from related substituted indazoles, we can predict the chemical shifts and formulate an assignment strategy.[5][12][13]

Carbon AtomCarbon TypeExpected Chemical Shift (ppm)Rationale for Assignment
C-CH₃ CH₃15 - 25Aliphatic methyl group. Positive in DEPT-135, absent elsewhere. The most upfield signal.
C3 CH130 - 140Pyrazole ring methine. Positive in DEPT-90 and DEPT-135.
C4 CH115 - 125Benzene ring methine, ortho to the electron-withdrawing nitro group (deshielded). Positive in DEPT-90 and DEPT-135.
C5 C140 - 150Quaternary carbon attached to the highly deshielding nitro group. Absent in all DEPT spectra.
C6 C130 - 140Quaternary carbon attached to the methyl group. Absent in all DEPT spectra. Shielded relative to C5.
C7 CH110 - 120Benzene ring methine. Positive in DEPT-90 and DEPT-135. Often the most upfield aromatic CH.
C3a C120 - 130Quaternary pyrazole bridgehead carbon. Absent in all DEPT spectra.
C7a C140 - 150Quaternary benzene bridgehead carbon adjacent to N1. Absent in all DEPT spectra.

Assignment Workflow Logic

G Figure 3: Logic Diagram for Spectral Assignment Data Acquired Spectra: - 13C Proton Decoupled - DEPT-135 - DEPT-90 CH3 CH₃ Signal (Positive in DEPT-135 only) Data->CH3 DEPT Analysis CH CH Signals (Positive in DEPT-90 & 135) Data->CH DEPT Analysis Quat Quaternary (C) Signals (Absent in all DEPT) Data->Quat DEPT Analysis C_Me Assign C-CH₃ (~20 ppm) CH3->C_Me C_3_4_7 Group C3, C4, C7 CH->C_3_4_7 C_5_6_3a_7a Group C5, C6, C3a, C7a Quat->C_5_6_3a_7a Final_C3 Assign C3 C_3_4_7->Final_C3 Assign by SCS Effects Final_C4 Assign C4 C_3_4_7->Final_C4 Assign by SCS Effects Final_C7 Assign C7 C_3_4_7->Final_C7 Assign by SCS Effects Final_C5 Assign C5 C_5_6_3a_7a->Final_C5 Assign by SCS Effects Final_C6 Assign C6 C_5_6_3a_7a->Final_C6 Assign by SCS Effects Final_C3a Assign C3a C_5_6_3a_7a->Final_C3a Assign by SCS Effects Final_C7a Assign C7a C_5_6_3a_7a->Final_C7a Assign by SCS Effects

Caption: Logic Diagram for Spectral Assignment.

  • Step 1: Identify Carbon Types via DEPT. Use the DEPT-135 and DEPT-90 spectra to categorize all signals into CH₃, CH, and quaternary (C) groups. The methyl carbon will be immediately identifiable.

  • Step 2: Assign Quaternary Carbons. The four quaternary carbons (C3a, C5, C6, C7a) will be absent from DEPT spectra. Among these, C5, being directly attached to the nitro group, is expected to be the most downfield (highest ppm). C6, attached to the methyl group, will be more shielded. C7a and C3a can be assigned by comparison with known indazole spectra.[5][14]

  • Step 3: Assign Methine (CH) Carbons. The three CH signals (C3, C4, C7) are identified from the DEPT-90 spectrum. C4, being ortho to the nitro group, will be the most deshielded of the three. C7 is typically the most shielded aromatic CH carbon in substituted indazoles. C3 can be assigned by elimination and its characteristic shift in the pyrazole ring.

Conclusion

The structural elucidation of 6-methyl-5-nitro-1H-indazole via ¹³C NMR spectroscopy is a systematic process grounded in the fundamental principles of magnetic resonance and substituent effects. By employing a robust experimental protocol that includes not only standard proton-decoupled acquisition but also essential spectral editing techniques like DEPT, an unambiguous assignment of all carbon signals can be achieved. This guide provides the theoretical basis and a practical, field-proven workflow for researchers to confidently verify the structure of this and related heterocyclic scaffolds, ensuring data integrity in drug discovery and synthetic chemistry programs.

References

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The Emerging Potential of 6-Methyl-5-Nitro-1H-Indazole in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold

In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that has repeatedly demonstrated the ability to bind to a variety of biological targets with high affinity.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous therapeutic agents.[3][4] Its structural rigidity, coupled with the capacity for diverse substitutions, allows for the fine-tuning of physicochemical properties and pharmacological activities.[5] Indazole derivatives have shown a remarkable breadth of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antileishmanial activities.[2][6] Notably, the indazole core is a key feature in several FDA-approved drugs, particularly in the realm of oncology, underscoring its therapeutic relevance.[3][4]

This technical guide delves into the potential applications of a specific, yet underexplored, derivative: 6-methyl-5-nitro-1H-indazole . While direct biological data on this compound is sparse in publicly available literature, its structural features and its role as a key synthetic intermediate strongly suggest significant potential in drug discovery, particularly in the development of novel kinase inhibitors and anti-inflammatory agents. This document will provide a comprehensive overview of its synthesis, physicochemical properties, and, through reasoned extrapolation from closely related analogs, its promising applications in medicinal chemistry.

Physicochemical Properties of 6-Methyl-5-Nitro-1H-Indazole

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂PubChem CID: 1480034[7]
Molecular Weight 177.16 g/mol PubChem CID: 1480034[7]
IUPAC Name 6-methyl-5-nitro-1H-indazolePubChem CID: 1480034[7]
CAS Number 81115-43-7PubChem CID: 1480034[7]
Appearance Solid (predicted)Inferred from analogs
pKa (Value not readily available)
LogP (Value not readily available)

The presence of both a methyl group (an electron-donating group) and a nitro group (a strong electron-withdrawing group) on the benzene ring of the indazole core is expected to significantly influence its electronic distribution and, consequently, its binding properties and reactivity.

Synthesis of 6-Methyl-5-Nitro-1H-Indazole: A Key Intermediate

The synthesis of 6-methyl-5-nitro-1H-indazole is a critical first step in exploring its potential. While various methods for the synthesis of substituted indazoles exist, a common and effective approach involves the cyclization of appropriately substituted anilines. A plausible and documented route to a closely related analog, which can be adapted for our target molecule, begins with the nitration of a methyl-substituted indazole.

Experimental Protocol: Synthesis of 6-Methyl-5-Nitro-1H-Indazole

This protocol is adapted from established methodologies for the nitration of indazole scaffolds.

Materials:

  • 6-methyl-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Water (deionized)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-methyl-1H-indazole in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 6-methyl-5-nitro-1H-indazole by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_synthesis Synthesis of 6-Methyl-5-Nitro-1H-Indazole Start 6-Methyl-1H-Indazole in H₂SO₄ Nitration Add HNO₃/H₂SO₄ at 0-5°C Start->Nitration Step 1 Reaction Stir at Room Temperature Nitration->Reaction Step 2 Quenching Pour onto Ice Reaction->Quenching Step 3 Neutralization Add NaHCO₃ solution Quenching->Neutralization Step 4 Extraction Extract with Ethyl Acetate Neutralization->Extraction Step 5 Purification Column Chromatography / Recrystallization Extraction->Purification Step 6 Product 6-Methyl-5-Nitro-1H-Indazole Purification->Product Final Step

Caption: A generalized workflow for the synthesis of 6-methyl-5-nitro-1H-indazole.

Potential Applications in Medicinal Chemistry

The true potential of 6-methyl-5-nitro-1H-indazole lies in its utility as a scaffold for the development of novel therapeutics. By examining the biological activities of its close analogs, we can infer its most promising applications.

Kinase Inhibitors for Cancer Therapy

The indazole scaffold is a prominent feature in many kinase inhibitors used in oncology.[5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of cancer. Indazole-based compounds have been successfully developed to target various kinases involved in tumor growth, proliferation, and angiogenesis.[8]

A compelling piece of evidence for the potential of 6-methyl-5-nitro-1H-indazole in this area is the structural similarity to 3-methyl-6-nitro-1H-indazole , a key intermediate in the synthesis of Pazopanib .[5] Pazopanib is a multi-target tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and c-Kit.[5]

The synthesis of Pazopanib involves the methylation of 3-methyl-6-nitro-1H-indazole, followed by further chemical modifications. The indazole core serves as the crucial hinge-binding motif that anchors the inhibitor to the ATP-binding pocket of the kinase. The methyl and nitro substituents on the indazole ring of 6-methyl-5-nitro-1H-indazole can be expected to modulate the electronic properties and steric interactions within the kinase active site, potentially leading to novel selectivity and potency profiles against a range of cancer-related kinases.

G cluster_kinase Indazole-Based Kinase Inhibition Indazole 6-Methyl-5-Nitro-1H-Indazole Scaffold Kinase Kinase ATP-Binding Pocket Indazole->Kinase Binds to Hinge Region Inhibition Inhibition of Kinase Activity Kinase->Inhibition Downstream Inhibition of Downstream Signaling Inhibition->Downstream Effect Anti-proliferative & Anti-angiogenic Effects Downstream->Effect

Caption: The proposed mechanism of action for indazole-based kinase inhibitors.

Anti-inflammatory Agents

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The indazole scaffold has been explored for its anti-inflammatory properties, with some derivatives showing potent inhibition of key inflammatory mediators.[9]

Studies on 6-nitroindazole have demonstrated its ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, and to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[9] Although less potent than some other indazole derivatives in these assays, these findings highlight the potential of the nitro-indazole core in modulating inflammatory pathways. The presence of the methyl group in 6-methyl-5-nitro-1H-indazole could enhance its lipophilicity and potentially improve its cellular uptake and potency as an anti-inflammatory agent.

Antileishmanial Agents

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The development of new and effective antileishmanial drugs is a global health priority. Excitingly, derivatives of 3-chloro-6-nitro-1H-indazole have shown promising in vitro activity against Leishmania species.[2] The mechanism of action is thought to involve the inhibition of key parasitic enzymes. This suggests that the 6-methyl-5-nitro-1H-indazole scaffold could serve as a starting point for the design of novel antileishmanial compounds.

Future Directions and Conclusion

While the direct biological profile of 6-methyl-5-nitro-1H-indazole remains to be fully elucidated, the evidence presented in this guide strongly supports its significant potential in medicinal chemistry. Its structural similarity to key intermediates of successful drugs and to other bioactive indazole derivatives makes it a highly attractive scaffold for further investigation.

Future research should focus on:

  • Synthesis and Derivatization: The development of a diverse library of compounds derived from the 6-methyl-5-nitro-1H-indazole core. This will enable a thorough exploration of the structure-activity relationships.

  • Biological Screening: Comprehensive in vitro screening of these new derivatives against a panel of cancer-related kinases, inflammatory targets, and various pathogens.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms by which the most promising compounds exert their biological effects.

References

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(31), 19057-19067. Available at: [Link]

  • PubChem. (n.d.). 6-Methyl-5-nitro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheekavolu, C., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01-FF06. Available at: [Link]

  • Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Patel, K., et al. (2010). Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. Indian Journal of Chemistry - Section B, 49B(1), 125-131. Available at: [Link]

  • MDPI. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 25(17), 3894. Available at: [Link]

  • ResearchGate. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(5), 527-555. Available at: [Link]

  • PubMed. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4563-4568. Available at: [Link]

  • National Center for Biotechnology Information. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(6), 469-474. Available at: [Link]

  • Abeidi, M. E. M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 11(1), 23838. Available at: [Link]

  • ACS Publications. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17945-17958. Available at: [Link]

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The Emergence of a Key Heterocycle: A Technical Guide to 6-Methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of its Synthesis, Properties, and Significance in Modern Drug Discovery

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-methyl-5-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. While the specific historical discovery of this molecule is not extensively documented, its importance is underscored by the broader development of nitroindazole derivatives as crucial pharmacophores. This document delves into the chemical identity, synthesis protocols, and established and potential applications of 6-methyl-5-nitro-1H-indazole, with a particular focus on its role as a versatile building block in the synthesis of pharmacologically active agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Scientific Context of Nitroindazoles

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1] This means that compounds containing this core structure are known to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[2] The introduction of a nitro group to the indazole ring system, creating nitroindazoles, further enhances the chemical diversity and biological potential of these compounds. Nitroindazoles have garnered significant attention for their wide-ranging biological activities, including anti-inflammatory, antiviral, antimicrobial, and anticancer properties.[2][3]

While a singular "discovery" of 6-methyl-5-nitro-1H-indazole is not prominently recorded in scientific literature, its emergence is intrinsically linked to the broader exploration of nitroindazole chemistry. The development of synthetic methodologies for functionalizing the indazole core has been a continuous effort, driven by the quest for novel therapeutic agents. The strategic placement of the methyl and nitro groups on the indazole scaffold in 6-methyl-5-nitro-1H-indazole creates a unique electronic and steric profile, making it a valuable intermediate in the synthesis of more complex molecules.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of 6-methyl-5-nitro-1H-indazole is fundamental for its application in research and development.

PropertyValueSource
Molecular Formula C8H7N3O2PubChem[4]
IUPAC Name 6-methyl-5-nitro-1H-indazolePubChem[4]
CAS Number 81115-43-7PubChem[4]
Molecular Weight 177.16 g/mol PubChem[4]
Appearance Solid (predicted)Inferred from related compounds
Solubility Soluble in organic solvents like DMF and DMSOInferred from synthesis protocols of related compounds[5][6]

Synthesis and Methodologies

The synthesis of 6-methyl-5-nitro-1H-indazole can be approached through established methods for the preparation of substituted indazoles. A common strategy involves the cyclization of an appropriately substituted o-toluidine derivative. The following is a representative, generalized synthetic protocol based on established chemical principles for analogous compounds.

Conceptual Synthetic Workflow

G A Starting Material: 2-Amino-4-methyl-5-nitrotoluene B Step 1: Diazotization (NaNO2, HCl, 0-5 °C) A->B C Intermediate: Diazonium Salt B->C D Step 2: Intramolecular Cyclization (Heating or catalyst) C->D E Product: 6-methyl-5-nitro-1H-indazole D->E

Caption: Conceptual workflow for the synthesis of 6-methyl-5-nitro-1H-indazole.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization.

  • Diazotization:

    • Dissolve 2-amino-4-methyl-5-nitrotoluene in a suitable acidic medium (e.g., aqueous hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO2) in water dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Intramolecular Cyclization:

    • The resulting diazonium salt solution is then gently warmed to induce intramolecular cyclization. The specific temperature and reaction time will need to be determined empirically.

    • Alternatively, a catalyst may be employed to facilitate the cyclization under milder conditions.

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC), the mixture is neutralized with a suitable base (e.g., sodium bicarbonate).

    • The crude product is then extracted into an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The resulting solid is purified by recrystallization or column chromatography to yield pure 6-methyl-5-nitro-1H-indazole.

Applications in Drug Discovery and Development

The true significance of 6-methyl-5-nitro-1H-indazole lies in its utility as a key intermediate in the synthesis of high-value pharmaceutical compounds.

Precursor to Pazopanib Intermediate

One of the most notable applications of a closely related derivative is in the synthesis of Pazopanib, a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. The compound 2,3-dimethyl-6-nitro-2H-indazole is a crucial intermediate in the synthesis of Pazopanib.[6] This intermediate is prepared from 3-methyl-6-nitro-1H-indazole, highlighting the importance of the substituted nitroindazole scaffold.[6] While not a direct precursor, 6-methyl-5-nitro-1H-indazole represents a structurally similar building block that could be explored for the synthesis of Pazopanib analogs or other kinase inhibitors.

Potential as a Scaffold for Novel Therapeutics

The broader class of nitroindazoles has demonstrated a wide range of biological activities, suggesting that 6-methyl-5-nitro-1H-indazole could serve as a valuable starting point for the development of new therapeutic agents.

  • Antiparasitic Agents: Derivatives of 5-nitroindazole have shown promising activity against Acanthamoeba castellanii.[7] Furthermore, 3-chloro-6-nitro-1H-indazole derivatives have been investigated as potential antileishmanial candidates.[8] These findings suggest that the 6-methyl-5-nitro-1H-indazole scaffold could be a promising template for the design of novel antiparasitic drugs.

  • Antibacterial Agents: Some 6-nitro-1H-indazole derivatives have been evaluated for their antibacterial activity.[5]

  • Anticancer Agents: The indazole core is present in numerous anticancer drugs.[2] The structural similarity of 6-methyl-5-nitro-1H-indazole to known anticancer agents makes it an attractive scaffold for the development of new oncology drug candidates.

Logical Relationship of Scaffolds in Drug Development

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas A 6-methyl-5-nitro-1H-indazole B Antiparasitic A->B Derivatization C Antibacterial A->C Derivatization D Anticancer (Kinase Inhibitors) A->D Derivatization

Caption: Potential derivatization pathways for therapeutic development.

Conclusion and Future Perspectives

While the historical record of its initial synthesis may be understated, the scientific and practical value of 6-methyl-5-nitro-1H-indazole is evident. Its strategic substitution pattern and its membership in the esteemed class of nitroindazoles position it as a valuable and versatile building block in the ongoing pursuit of novel and effective therapeutics. Future research efforts focused on the derivatization of this scaffold are likely to yield new compounds with significant potential in oncology, infectious diseases, and other areas of unmet medical need. The continued exploration of the chemical space around the 6-methyl-5-nitro-1H-indazole core promises to be a fruitful endeavor for the drug discovery community.

References

  • PubChem. 6-Methyl-5-nitro-1H-indazole. National Center for Biotechnology Information. [Link]

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  • ScienceDirect. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. [Link]

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solubility of 6-methyl-5-nitro-1H-indazole in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 6-methyl-5-nitro-1H-indazole for Pharmaceutical Development

Executive Summary

Introduction to 6-methyl-5-nitro-1H-indazole

Chemical Structure and Physicochemical Properties

6-methyl-5-nitro-1H-indazole is a heterocyclic aromatic compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol .[1] Its structure, featuring an indazole core, a methyl group, and a nitro group, dictates its physicochemical behavior.

  • Indazole Ring: A bicyclic system containing two nitrogen atoms, capable of acting as both a hydrogen bond donor (the N-H proton) and acceptor.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that increases the polarity of the molecule and can act as a hydrogen bond acceptor.

  • Methyl Group (-CH₃): A non-polar, hydrophobic group.

This combination of polar and non-polar moieties suggests a complex solubility profile, with expected poor aqueous solubility but potentially higher solubility in various organic solvents.

The Critical Role of Solubility in Drug Development

Solubility is a foundational parameter in the drug development cascade.[2] It directly influences:

  • Bioavailability: A drug must dissolve to be absorbed into the bloodstream. Poor solubility is a primary reason for the failure of promising drug candidates.[3]

  • Formulation: The choice of excipients and the final dosage form (e.g., tablet, capsule, injection) depends heavily on the API's solubility.

  • Process Chemistry: Solubility in various organic solvents is essential for designing efficient purification, crystallization, and synthesis protocols.

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with low-solubility compounds (Class II and IV) often requiring complex formulation strategies to achieve therapeutic relevance.[4] Therefore, determining the solubility of 6-methyl-5-nitro-1H-indazole early is a critical, cost-saving step in its development pathway.[3]

Predictive Solubility Analysis Based on an Isomeric Analogue

Direct experimental data for 6-methyl-5-nitro-1H-indazole is scarce. However, extensive solubility data has been published for its isomer, 3-methyl-6-nitroindazole . Given their identical molecular formula and functional groups, this data serves as a powerful predictive tool. Research has shown that the solubility of 3-methyl-6-nitroindazole was measured in eight pure solvents at temperatures ranging from 278.15 K to 328.15 K.[5] The study found that solubility increased with temperature in all cases and was highest in N,N-dimethylformamide (DMF) and lowest in water.[5]

Predicted Solubility Data

The following table summarizes the mole fraction solubility (x₁) of the analogue 3-methyl-6-nitroindazole at a representative temperature. This data is presented to guide solvent selection for the experimental determination of 6-methyl-5-nitro-1H-indazole's solubility.

SolventSolvent TypePredicted Mole Fraction Solubility (x₁) at 298.15 K (25°C)Rationale for Solubility
WaterPolar ProticVery LowStrong water-water hydrogen bonding network is difficult to disrupt for a largely hydrophobic molecule.
n-PropanolPolar ProticLow-ModerateCan engage in hydrogen bonding, but the alkyl chain limits compatibility.
EthanolPolar ProticLow-ModerateSimilar to n-propanol, offers hydrogen bonding capabilities.
AcetonitrilePolar AproticModeratePolar nature can interact with the nitro group, but lacks H-bond donating ability.
Ethyl AcetatePolar AproticModerate-HighEster group acts as a good H-bond acceptor for the indazole N-H.
AcetonePolar AproticModerate-HighKetone oxygen is a strong hydrogen bond acceptor.
Tetrahydrofuran (THF)Polar AproticHighThe ether oxygen is an effective hydrogen bond acceptor, and the cyclic structure provides good solvation.
N,N-Dimethylformamide (DMF)Polar AproticVery HighThe amide structure provides a highly polar environment and is an excellent hydrogen bond acceptor.

Note: The table is a predictive summary based on data for the isomer 3-methyl-6-nitroindazole.[5] Actual values must be determined experimentally.

Structural Rationale for Predicted Solubility

The relationship between the functional groups of 6-methyl-5-nitro-1H-indazole and its affinity for different solvent classes can be visualized as a logical diagram.

G cluster_molecule 6-methyl-5-nitro-1H-indazole mol Indazole N-H (H-Bond Donor) Nitro Group (Polar, H-Bond Acceptor) Aromatic Rings (Non-polar) Methyl Group (Non-polar) polar_protic Polar Protic (e.g., Water, Ethanol) mol:f0->polar_protic Strong Interaction mol:f1->polar_protic Strong Interaction mol:f2->polar_protic Unfavorable (Hydrophobic) mol:f3->polar_protic Unfavorable (Hydrophobic) polar_aprotic Polar Aprotic (e.g., DMF, Acetone, THF) mol:f0->polar_aprotic Strong Interaction mol:f1->polar_aprotic Strong Interaction non_polar Non-polar (e.g., Hexane, Toluene) mol:f2->non_polar Favorable Interaction mol:f3->non_polar Favorable Interaction G start Start weigh 1. Weigh excess 6-methyl-5-nitro-1H-indazole into vials start->weigh add_solvent 2. Add precise volume of selected solvent weigh->add_solvent equilibrate 3. Equilibrate (e.g., 37°C for >24h) with constant agitation add_solvent->equilibrate check_ph 4. Measure final pH (for aqueous buffers) equilibrate->check_ph phase_sep 5. Phase Separation (Filter with 0.45µm PVDF syringe filter) check_ph->phase_sep dilute 6. Dilute supernatant with mobile phase phase_sep->dilute analyze 7. Analyze by validated HPLC-UV method dilute->analyze calculate 8. Calculate Concentration (mg/mL) against a standard curve analyze->calculate end End calculate->end

Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of 6-methyl-5-nitro-1H-indazole in a given solvent at a specified temperature.

Materials:

  • 6-methyl-5-nitro-1H-indazole (purity >99%)

  • Selected solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Thermostatically controlled shaker/incubator

  • Calibrated pH meter (for aqueous media)

  • Syringes and 0.45 µm syringe filters (e.g., PVDF for broad chemical compatibility)

  • Validated HPLC-UV system with a suitable column (e.g., C18)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation:

    • Add an excess of solid 6-methyl-5-nitro-1H-indazole to a glass vial. "Excess" is critical; enough solid must remain at the end of the experiment to ensure saturation. A starting point is ~10 mg.

    • Causality: Using an excess of solid ensures that the resulting solution is truly saturated, representing the thermodynamic equilibrium solubility.

  • Solvent Addition:

    • Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into the vial.

    • For biopharmaceutical studies, ICH guidelines recommend testing in aqueous media across a pH range of 1.2–6.8 at 37±1°C. [6][7]

  • Equilibration:

    • Securely cap the vials and place them in a shaker-incubator set to the desired temperature (e.g., 25°C for general data, 37°C for physiological relevance).

    • Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours may be necessary for poorly soluble or slowly dissolving compounds.

    • Causality: Constant agitation maximizes the surface area for dissolution, while a long incubation period ensures the system reaches a true thermodynamic equilibrium, avoiding the measurement of transient, supersaturated states (kinetic solubility). [3][8]

  • Phase Separation:

    • After equilibration, allow the vials to rest for a short period to let heavy solids settle.

    • Carefully withdraw the supernatant using a syringe. Avoid disturbing the solid cake at the bottom.

    • Attach a 0.45 µm syringe filter and discard the first few drops (to saturate any binding sites on the filter). Collect the clear filtrate into a clean HPLC vial.

    • Causality: Filtration is a crucial step to separate the dissolved API from undissolved solid particles. [9]Failure to do so would lead to an overestimation of solubility. The choice of a chemically inert filter material like PVDF prevents adsorption of the analyte, which would otherwise lead to an underestimation. [9]

  • Analysis:

    • Accurately dilute the filtrate with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated HPLC-UV method.

    • Quantify the concentration by comparing the peak area to a standard curve prepared from known concentrations of 6-methyl-5-nitro-1H-indazole.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or µg/mL.

Conclusion

Characterizing the solubility of 6-methyl-5-nitro-1H-indazole is a fundamental and indispensable step in its journey from a chemical entity to a potential therapeutic agent. This guide provides the necessary scientific framework, blending predictive analysis based on a close structural analogue with a rigorous, step-by-step experimental protocol. By adhering to the gold-standard shake-flask method and employing validated analytical techniques, researchers can generate the high-quality, reliable solubility data required to make informed decisions in formulation, process development, and preclinical evaluation. This systematic approach ensures scientific integrity and accelerates the development timeline for this promising compound.

References

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. Available at: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Available at: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Available at: [Link]

  • ICH Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. (2019). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • 6-Methyl-5-nitro-1H-indazole. (n.d.). PubChem. Available at: [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). PubMed Central. Available at: [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). European Medicines Agency. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Electrophilic Nitration of 6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed experimental protocol for the regioselective nitration of 6-methyl-1H-indazole, a critical heterocyclic scaffold in medicinal chemistry and drug discovery. We delve into the underlying principles of electrophilic aromatic substitution as applied to the indazole nucleus, elucidating the directing effects of the resident methyl group. This document furnishes a step-by-step methodology, complete with safety protocols, reagent specifications, and purification techniques. The described protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the target nitro-indazole derivatives. All quantitative data and experimental parameters are systematically presented, and key workflows are visualized to enhance clarity for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Nitro-Indazoles in Medicinal Chemistry

Indazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2] The strategic functionalization of the indazole core is a pivotal approach in the generation of novel therapeutic agents. The introduction of a nitro group, in particular, serves a dual purpose: it can act as a key pharmacophore or as a versatile synthetic handle for further molecular elaboration through transformations such as reduction to an amino group, which can then be subjected to a wide array of chemical modifications. The target of this guide, nitrated 6-methyl-1H-indazole, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Mechanistic Insights: Electrophilic Substitution on the Indazole Ring

The nitration of 6-methyl-1H-indazole is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[3] The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The indazole ring system is an electron-rich heterocycle, rendering it susceptible to attack by electrophiles.[3] The regioselectivity of the nitration is dictated by the electronic and steric effects of the substituents on the benzene portion of the indazole ring. The methyl group at the C6 position is an activating, ortho-, para-directing group due to its electron-donating inductive effect.[4] This directs the incoming electrophile (the nitronium ion) to the positions ortho and para to the methyl group.

Considering the indazole ring structure, the potential sites for nitration on the benzene ring are C4, C5, and C7. The methyl group at C6 will primarily direct the substitution to the ortho positions, C5 and C7. The presence of the pyrazole ring also influences the electron density of the benzene ring. The outcome of the nitration of 6-methyl-1H-indazole is predominantly the formation of 6-methyl-5-nitro-1H-indazole and 6-methyl-7-nitro-1H-indazole. The precise ratio of these isomers can be influenced by reaction conditions.

Experimental Protocol: Nitration of 6-methyl-1H-indazole

This protocol details the direct nitration of 6-methyl-1H-indazole using a mixed acid system. Strict adherence to safety precautions is paramount due to the use of highly corrosive and reactive reagents.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-methyl-1H-indazole≥98%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)ACS Grade, 95-98%Highly Corrosive
Concentrated Nitric Acid (HNO₃)ACS Grade, 68-70%Highly Corrosive, Strong Oxidizer
Deionized Water
Crushed Ice
Sodium Bicarbonate (NaHCO₃)ACS Grade
EthanolReagent GradeFor recrystallization
Ethyl AcetateACS GradeFor extraction (optional)
Round-bottom flask (250 mL)
Dropping funnel
Magnetic stirrer and stir bar
Thermometer
Ice-water bath
Büchner funnel and filter flask
Beakers
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Fume Hood: All operations must be conducted inside a certified chemical fume hood.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and ensure safety.

  • Handling Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns. Handle with extreme care and have appropriate spill kits readily available. When preparing the nitrating mixture, always add the nitric acid slowly to the sulfuric acid , never the other way around, to control the exotherm.

Step-by-Step Procedure

1. Dissolution of Starting Material:

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 6-methyl-1H-indazole (e.g., 5.0 g, 37.8 mmol).
  • Place the flask in an ice-water bath and allow it to cool to 0-5 °C.
  • Slowly and carefully add concentrated sulfuric acid (e.g., 25 mL) to the flask with continuous stirring. The dissolution is exothermic, so maintain the temperature below 10 °C.

2. Preparation of the Nitrating Mixture:

  • In a separate beaker or flask, also cooled in an ice-water bath, prepare the nitrating mixture.
  • Slowly add concentrated nitric acid (e.g., 3.0 mL, ~45.4 mmol) to concentrated sulfuric acid (e.g., 3.0 mL).
  • Stir the mixture gently and allow it to cool to 0-5 °C before use.

3. Nitration Reaction:

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of 6-methyl-1H-indazole in sulfuric acid using a dropping funnel.
  • The rate of addition must be carefully controlled to maintain the internal reaction temperature between 0-5 °C.
  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30-60 minutes.

4. Reaction Quenching and Product Precipitation:

  • Carefully and slowly pour the reaction mixture onto a large beaker containing a substantial amount of crushed ice (e.g., 200 g) with vigorous stirring.
  • A solid precipitate of the crude nitro-6-methyl-1H-indazole isomers will form.

5. Isolation and Neutralization:

  • Allow the ice to melt completely.
  • Collect the solid product by vacuum filtration using a Büchner funnel.
  • Wash the crude product thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This is to remove any residual acids.
  • For further neutralization, the crude product can be washed with a cold, dilute solution of sodium bicarbonate, followed by another wash with cold deionized water.

6. Purification:

  • The crude product can be purified by recrystallization. A common solvent system for this is an ethanol/water mixture.
  • Dissolve the crude product in a minimal amount of hot ethanol.
  • Slowly add hot water until the solution becomes slightly turbid.
  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization

The purified product should be characterized by standard analytical techniques such as:

  • Melting Point: To assess purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and determine the isomeric ratio.

  • Mass Spectrometry: To confirm the molecular weight.

Visualization of the Experimental Workflow

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Dissolve 6-methyl-1H-indazole in conc. H₂SO₄ at 0-5 °C Start->Dissolve PrepNitratingMix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) at 0-5 °C Start->PrepNitratingMix AddNitratingMix Slowly add Nitrating Mixture to Indazole Solution (0-5 °C) Dissolve->AddNitratingMix PrepNitratingMix->AddNitratingMix Stir Stir at 0-5 °C for 30-60 min AddNitratingMix->Stir Quench Quench by pouring onto crushed ice Stir->Quench Filter Filter to isolate crude product Quench->Filter Wash Wash with cold H₂O and NaHCO₃ solution Filter->Wash Recrystallize Recrystallize from Ethanol/Water Wash->Recrystallize Dry Dry purified product Recrystallize->Dry End End Dry->End

Caption: Workflow for the nitration of 6-methyl-1H-indazole.

References

  • Liskon Biological. (2025, February 7). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole.
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021, December 11).
  • ChemicalBook. 3-Methyl-1H-indazole-6-carboxylic acid synthesis.
  • Benchchem. Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • Benchchem.
  • ResearchGate.
  • ChemicalBook. 3-Methyl-6-nitroindazole synthesis.
  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227–237.
  • Benchchem. A Comparative Guide to the Synthesis of 3-Methyl-6-nitro-1H-indazole.
  • Benchchem. An In-depth Technical Guide to 3-Methyl-6-nitro-1H-indazole (CAS: 6494-19-5).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022, April 11).
  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Google Patents. CN103319410B - A kind of synthetic method of indazole compound.
  • NIH. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ResearchGate. (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
  • Benchchem. A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • PrepChem.com. Synthesis of indazole-3-carboxylic acid methyl ester.
  • FAQ. How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018, April 9). RSC Advances.
  • Google Patents.
  • Aromatic Electrophilic substitution. (2020, February 15).
  • Wikipedia.

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Application Notes & Protocols: Strategic Application of 6-Methyl-5-nitro-1H-indazole in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the Indazole Scaffold and the Challenge of C-C Bond Formation

The indazole core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents, including kinase inhibitors for oncology.[1][2] Its bioisosteric relationship with indole allows it to modulate biological targets with high affinity and specificity. The functionalization of the indazole ring system, particularly through the formation of new carbon-carbon bonds, is a critical step in the synthesis of novel drug candidates.[1][3]

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for creating C(sp²)–C(sp²) bonds, valued for its mild conditions and broad functional group tolerance.[4][5] However, applying this powerful reaction to electronically complex and heteroatom-rich substrates like 6-methyl-5-nitro-1H-indazole presents a unique set of challenges that demand a nuanced and mechanistically informed approach.

This guide provides researchers, synthetic chemists, and drug development professionals with a detailed framework for successfully employing 6-methyl-5-nitro-1H-indazole derivatives in Suzuki-Miyaura coupling reactions. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling rational protocol design, optimization, and troubleshooting.

Mechanistic Considerations for a Challenging Substrate

The reactivity of a halogenated 6-methyl-5-nitro-1H-indazole in the Suzuki-Miyaura catalytic cycle is governed by a combination of electronic and structural factors. Understanding these factors is paramount for selecting the appropriate reaction conditions.

  • Electronic Profile : The indazole ring is substituted with a weakly electron-donating methyl group at the C6 position and a strongly electron-withdrawing nitro group at C5. This push-pull configuration makes the aryl halide (e.g., a 3-bromo or 7-bromo derivative) highly electron-deficient. This property is advantageous for the initial, often rate-limiting, oxidative addition step of the catalytic cycle, where the Pd(0) catalyst inserts into the carbon-halogen bond.[6][7][8]

  • The Unprotected N-H : The acidic proton on the pyrazole moiety of the indazole ring can be a significant impediment. It can react with the base or coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions.[6][9] This necessitates a critical decision: to proceed with the free (NH) indazole or to introduce a protecting group. While direct coupling is more atom-economical, N-protection often leads to more reliable and higher-yielding reactions.[10]

  • Potential for Side Reactions : Electron-deficient aryl halides are prone to hydrodehalogenation, where the starting material is reduced instead of coupled.[6] Furthermore, heteroaryl boronic acids, especially those that are also electron-deficient, can be susceptible to protodeboronation, a competing pathway that degrades the coupling partner.[2][11]

The general catalytic cycle, adapted for this substrate, illustrates these critical stages.

Suzuki_Miyaura_Cycle cluster_outputs Outputs pd0 L₂Pd⁰ Active Catalyst oxidative_addition Oxidative Addition pd2_complex L₂PdII(Ar)(X) (Ar = Indazole) oxidative_addition->pd2_complex Indazole-X transmetalation Transmetalation center_point pd2_complex->center_point pd2_intermediate L₂PdII(Ar)(R') (R' = Coupling Partner) transmetalation->pd2_intermediate R'-B(OR)₂ + Base reductive_elimination Reductive Elimination product Ar-R' Coupled Product reductive_elimination->product center_point->pd0 Catalyst Regeneration center_point->pd2_intermediate input1 Indazole-X input2 R'-B(OR)₂ input3 Base output1 X⁻ output2 B(OR)₂(OH)

Caption: The Suzuki-Miyaura catalytic cycle adapted for indazole coupling.

Strategic Protocol Design & Component Selection

A successful coupling protocol hinges on the synergistic interplay between the catalyst, ligand, base, and solvent. The electron-deficient nature of 6-methyl-5-nitro-1H-indazole guides our selection toward specific classes of reagents.

Catalyst and Ligand: The Heart of the Reaction

The choice of palladium precursor and, more critically, the phosphine ligand, dictates catalyst stability and activity. For challenging substrates, pre-formed palladium complexes or catalyst systems with bulky, electron-rich ligands are often superior.[8][12]

Catalyst / Ligand ClassExamplesRationale & Causality
Ferrocenyl Phosphines PdCl₂(dppf)Excellent general-purpose catalyst. The dppf ligand offers a good balance of steric bulk and electron-donating character, stabilizing the Pd center throughout the cycle. Often a reliable starting point.[10][13][14]
Bulky Biaryl Monophosphines SPhos, XPhos, RuPhosState-of-the-art for challenging couplings. The steric bulk promotes the formation of highly active monoligated Pd(0) species and accelerates the final reductive elimination step.[15][16] Essential for coupling with sterically hindered partners or less reactive aryl chlorides.
Classical Phosphines Pd(PPh₃)₄A common choice, but can be less effective for electron-deficient substrates. It may require higher temperatures or longer reaction times.[4][17] Can be effective in microwave-assisted protocols.[17]
Base and Solvent: Enabling Transmetalation

The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[18] The solvent system must solubilize all components and facilitate the interaction between the aqueous and organic phases.

BaseCommon SolventsRationale & Causality
Cesium Carbonate (Cs₂CO₃) 1,4-Dioxane/H₂O, DME/H₂OA strong, yet non-nucleophilic base. Its high solubility in organic solvents often enhances reaction rates and yields, particularly with hindered substrates.[4][17]
Potassium Carbonate (K₂CO₃) 1,4-Dioxane/H₂O, DMF, THF/H₂OA cost-effective and widely used base. It is a reliable choice for many standard Suzuki couplings.[1][13][19]
Potassium Phosphate (K₃PO₄) 1,4-Dioxane/H₂O, TolueneA moderately strong base that is particularly effective for coupling unstable boronic acids, as it can minimize protodeboronation.[9][11]
The N-H Protection Strategy

The decision to protect the indazole N-H atom is a critical fork in the synthetic path. The choice depends on the specific coupling partners and the desired process efficiency.

Decision_Workflow start Start: Halogenated 6-methyl- 5-nitro-1H-indazole decision Are coupling partners sterically demanding or prone to side reactions? start->decision protect Protect N-H (e.g., with Boc₂O) decision->protect Yes direct_coupling Proceed with Unprotected Indazole decision->direct_coupling No / Step Economy is critical protect_protocol Follow Protocol 1: Standard Suzuki Coupling protect->protect_protocol direct_protocol Follow Protocol 2: Microwave-Assisted Direct Coupling direct_coupling->direct_protocol

Caption: Decision workflow for N-H protection strategy.

  • N-Protected Strategy (Recommended for Reliability): Using a protecting group like tert-butyloxycarbonyl (Boc) prevents catalyst inhibition and generally provides cleaner reactions and higher yields.[10] This is the preferred route for complex or late-stage syntheses where reliability is paramount.

  • Direct Coupling Strategy (Step Economy): Forgoing protection is possible, especially with robust catalyst systems.[9] Microwave-assisted conditions can be particularly effective, as the rapid heating can favor the desired coupling over catalyst deactivation pathways.[17] This approach is ideal for library synthesis or when minimizing synthetic steps is a priority.

Detailed Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Palladium catalysts, solvents, and reagents may be toxic or flammable. Appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Suzuki-Miyaura Coupling of N-Boc-3-bromo-6-methyl-5-nitro-1H-indazole (Standard Conditions)

This protocol is designed for optimal yield and reliability, making it suitable for synthesizing key intermediates.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube, add N-Boc-3-bromo-6-methyl-5-nitro-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (0.2 M concentration relative to the indazole) and degassed water (typically a 4:1 or 5:1 dioxane:water ratio) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the coupled product. The Boc protecting group can be subsequently removed under acidic conditions (e.g., TFA in DCM) if required.

Protocol 2: Direct Suzuki-Miyaura Coupling of 3-Bromo-6-methyl-5-nitro-1H-indazole (Microwave-Assisted)

This protocol prioritizes speed and step-economy by avoiding the N-protection step. It is highly effective for rapid analog synthesis.[17]

Step-by-Step Methodology:

  • Reaction Setup: In a microwave reaction vial, combine 3-bromo-6-methyl-5-nitro-1H-indazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (0.10 equiv.), and Cs₂CO₃ (2.0 equiv.).[4][17]

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane/EtOH/H₂O (e.g., in a 3:1.5:0.5 ratio) to achieve a concentration of approximately 0.2 M.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 140 °C for 15-45 minutes.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography or preparative HPLC to obtain the final product.

Troubleshooting Common Issues

A self-validating protocol anticipates potential failures. This table provides a logical framework for troubleshooting based on common observations.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst2. Poor Quality Boronic Acid3. Insufficiently Anhydrous/Degassed Solvent4. Ineffective Base1. Switch to a more robust catalyst/ligand system (e.g., a biarylphosphine ligand).[6][12]2. Use fresh boronic acid or convert it to a more stable pinacol ester.[6][20]3. Ensure solvents are freshly distilled and thoroughly degassed.4. Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.
Significant Dehalogenation 1. Catalyst promotes a competing reductive pathway.2. Base is too strong or protic source is present.1. Switch to a more sterically hindered ligand to disfavor the reductive pathway.[6]2. Use a weaker base (e.g., K₂CO₃) or ensure anhydrous conditions.
Boronic Acid Decomposition 1. Protodeboronation is occurring.2. Reaction temperature is too high.1. Use K₃PO₄ as the base.[9] Consider using the corresponding boronic acid pinacol ester.2. Attempt the reaction at a lower temperature for a longer duration.
Multiple Unidentified Byproducts 1. Catalyst deactivation/side reactions.2. Unprotected N-H is interfering (if using direct method).1. Decrease catalyst loading or switch to a more stable pre-catalyst.2. Protect the indazole N-H and re-attempt the coupling using Protocol 1.[6][10]

Conclusion

The Suzuki-Miyaura cross-coupling of 6-methyl-5-nitro-1H-indazole is a challenging yet highly rewarding transformation. Success is not predicated on a single "magic bullet" condition but on a rational, mechanism-based approach to protocol design. By understanding the electronic nature of the substrate, carefully selecting a robust catalyst system—often involving bulky, electron-rich ligands—and making a strategic decision regarding N-H protection, researchers can efficiently generate diverse and novel indazole derivatives. The protocols and troubleshooting guide provided herein serve as a comprehensive starting point for unlocking the synthetic potential of this valuable heterocyclic building block in the pursuit of new therapeutic agents.

References

  • D'Anello, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Ben-Yahia, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. [Link]

  • KCIL Chemofarbe Group (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe. [Link]

  • Abbasi, M., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex. Molecules. [Link]

  • ResearchGate (n.d.). Optimization of reaction conditions for Suzuki coupling. ResearchGate. [Link]

  • Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Wikipedia (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. J. Am. Chem. Soc.. [Link]

  • ResearchGate (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Yadav, M. R. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Synform. [Link]

  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Gajjela, R., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

  • Request PDF (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • D'Anello, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Gajjela, R., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]

  • Wang, Y., et al. (2025). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. Angewandte Chemie International Edition. [Link]

  • IJCRT.org (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. International Journal of Creative Research Thoughts. [Link]

  • ResearchGate (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate. [Link]

  • ResearchGate (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

  • LibreTexts Chemistry (2019). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Han, F. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. [Link]

  • Request PDF (2025). Green Chemistry Suzuki-Miyaura cross-coupling of arenediazonium salts catalyzed by alginate/gellan-stabilized palladium nanoparticles under aerobic conditions in water. ResearchGate. [Link]

  • Doyle, A. G., & Buchwald, S. L. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry. [Link]

  • Bakke, J. M., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Tetrahedron. [Link]

  • ProtonGuru (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

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Application Notes and Protocols: Reduction of the Nitro Group on 6-Methyl-5-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The transformation of a nitro group to an amine is a fundamental reaction in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][2] The resulting aromatic amines are crucial building blocks for a vast array of bioactive molecules. This guide focuses on the specific reduction of 6-methyl-5-nitro-1H-indazole to 6-methyl-1H-indazol-5-amine, a key intermediate in the synthesis of various therapeutic agents. The presence of the indazole ring system necessitates careful selection of reduction methodology to ensure high chemoselectivity and avoid unwanted side reactions. This document provides a comprehensive overview of established protocols, discusses the underlying mechanistic principles, and offers practical guidance for researchers, scientists, and drug development professionals.

Reaction Overview and Mechanistic Considerations

The reduction of an aromatic nitro group to an aniline proceeds through a series of intermediates, typically involving nitroso and hydroxylamine species.[2][3] The overall transformation requires a source of electrons and protons.

Reaction_Mechanism Start 6-Methyl-5-nitro-1H-indazole Intermediate1 Nitroso Intermediate Start->Intermediate1 + 2e-, + 2H+ Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 + 2e-, + 2H+ Product 6-Methyl-1H-indazol-5-amine Intermediate2->Product + 2e-, + 2H+

Caption: Generalized reduction pathway of a nitroarene.

The choice of reducing agent and reaction conditions dictates the efficiency and selectivity of this process. Several classes of reduction methods are commonly employed:

  • Catalytic Hydrogenation: This highly atom-economical method utilizes a metal catalyst (e.g., Pd, Pt, Ni) and a hydrogen source (H₂ gas or a transfer agent) to effect the reduction.[1][4][5]

  • Metal-Acid Reductions: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid provide a classical yet effective means of nitro group reduction.[4][6]

  • Dissolving Metal Reductions: Reagents like sodium dithionite offer a mild, metal-free alternative, often valued for their chemoselectivity.[7][8]

The selection of the optimal method depends on factors such as substrate compatibility, desired scale, safety considerations, and downstream processing requirements.

Comparative Analysis of Reduction Methodologies

MethodReagentsTypical SolventsTemperature (°C)AdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Pd/C, PtO₂, Raney NiAlcohols (MeOH, EtOH), EtOAc, THF25 - 80High atom economy, clean reaction, catalyst can be recycled.[1]Requires specialized high-pressure equipment, potential for over-reduction of other functional groups.[1]
Transfer Hydrogenation Formic acid, Ammonium formate, HydrazineAlcohols, Water25 - 100Avoids the use of high-pressure H₂ gas, often highly chemoselective.[9]May require higher catalyst loading, hydrogen donor can introduce impurities.
Tin(II) Chloride Reduction SnCl₂·2H₂O, HClEtOH, EtOAc, Acetic Acid25 - 60Mild conditions, tolerant of many functional groups.[6][10]Generates stoichiometric tin waste which can be difficult to remove, moderate atom economy.[11]
Iron Reduction Fe powder, HCl, NH₄Cl, Acetic AcidWater, Alcohols, Acetic Acid50 - 100Inexpensive, environmentally benign metal.[4][6][12]Can be slow, requires acidic conditions, iron sludge can complicate workup.[1]
Sodium Dithionite Reduction Na₂S₂O₄Water, THF, DMF, Dioxane25 - 80Mild, metal-free, good chemoselectivity.[7][8]Generates sulfur byproducts, reagent stability can be an issue.[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often the preferred choice for its efficiency and clean reaction profile.[6]

Protocol_1 A Dissolve 6-methyl-5-nitro-1H-indazole in EtOH/MeOH B Add 5-10 mol% Pd/C catalyst A->B C Pressurize with H₂ gas (50-100 psi) B->C D Heat to 40-60 °C and stir C->D E Monitor reaction by TLC/LC-MS D->E F Filter through Celite® to remove catalyst E->F G Concentrate filtrate to obtain product F->G

Caption: Workflow for catalytic hydrogenation.

Step-by-Step Procedure:

  • Preparation: In a suitable hydrogenation vessel, dissolve 6-methyl-5-nitro-1H-indazole (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add 5-10% palladium on carbon (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (typically 50-100 psi) and stir the reaction mixture vigorously. Gentle heating (40-60 °C) may be applied to increase the reaction rate.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-methyl-1H-indazol-5-amine. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Reduction with Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This is a reliable and mild method, particularly useful when other reducible functional groups are present that are sensitive to catalytic hydrogenation.[10]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 6-methyl-5-nitro-1H-indazole (1.0 eq) in ethanol or ethyl acetate.[10]

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 - 5.0 eq) to the solution in one portion. If not using an acidic solvent, concentrated hydrochloric acid (4.0 - 5.0 eq) can be added.[10]

  • Reaction: Stir the mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC until the starting material is consumed.[10]

  • Quenching & Workup: Cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M sodium hydroxide (NaOH) solution to neutralize the acid and precipitate tin salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane. The aqueous layer may need to be extracted multiple times.[10]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or crystallization.[10]

Protocol 3: Reduction with Sodium Dithionite (Na₂S₂O₄)

This method offers a metal-free alternative with good chemoselectivity.[7][8]

Protocol_3 A Dissolve nitroindazole in aq. THF/Dioxane B Prepare aqueous solution of Na₂S₂O₄ A->B C Add Na₂S₂O₄ solution dropwise B->C D Stir at RT or with gentle heating C->D E Monitor reaction by TLC/LC-MS D->E F Extract with organic solvent (e.g., EtOAc) E->F G Wash, dry, and concentrate organic phase F->G

Caption: Workflow for sodium dithionite reduction.

Step-by-Step Procedure:

  • Preparation: Dissolve the 6-methyl-5-nitro-1H-indazole (1.0 eq) in a mixture of an organic solvent (e.g., THF, dioxane, or DMF) and water.

  • Reagent Solution: In a separate flask, prepare a solution of sodium dithionite (Na₂S₂O₄, 3.0-5.0 eq) in water.

  • Addition: Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic, so controlled addition is important.[7]

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up: Once the reaction is complete, extract the aqueous layer with an organic solvent such as ethyl acetate multiple times.[7]

  • Isolation: Combine the organic extracts, wash with a saturated brine solution, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

Safety and Handling Considerations

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood with appropriate safety measures in place. Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst with care, preferably as a wet paste.

  • Metal-Acid Reductions: These reactions can be exothermic and may produce flammable hydrogen gas. Use of strong acids requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Dithionite: Sodium dithionite is a strong reducing agent and can decompose upon contact with water and air, releasing toxic sulfur dioxide gas. It should be handled in a well-ventilated area.

Most nitro group reductions are highly exothermic and require careful monitoring and control, especially during scale-up.[1]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reagent/catalyst, low temperature, poor solubility of starting material.[10]Increase reagent/catalyst loading, gently heat the reaction, or try a different solvent system to improve solubility.[10]
Formation of Side Products Over-reduction of other functional groups, reaction temperature too high.Monitor the reaction closely by TLC and stop it once the starting material is consumed. Perform the reaction at a lower temperature.[10]
Difficult Work-up (Tin salts) Formation of thick precipitates or emulsions of tin hydroxides.[11]Add a chelating agent like Rochelle's salt (sodium potassium tartrate) or adjust the pH carefully to dissolve the tin salts. Extensive extraction may be necessary.

Conclusion

The reduction of 6-methyl-5-nitro-1H-indazole to 6-methyl-1H-indazol-5-amine is a critical transformation for which several robust methods exist. The choice of protocol should be guided by the specific requirements of the synthesis, including the presence of other functional groups, the desired scale of the reaction, and available equipment. Catalytic hydrogenation is often the most efficient and cleanest method, while reductions with tin(II) chloride or sodium dithionite provide excellent alternatives with high chemoselectivity for complex substrates. Careful optimization of reaction conditions and adherence to safety protocols are paramount for a successful and safe synthesis.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates - Organic Chemistry Frontiers. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism for the reduction of nitrobenzene to aniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]

  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

  • SpringerLink. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, July 30). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Transfer hydrogenation processes of nitro compounds catalyzed by Co3O4-SBA-NH2NH2•H2O catalytic systems. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]

  • RSC Publishing. (2016, January 26). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 6-Methyl-5-nitro-1H-indazole via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methyl-5-nitro-1H-indazole is a key heterocyclic building block in medicinal chemistry and drug development, serving as a precursor for a variety of bioactive molecules. The precise placement of the methyl and nitro substituents on the indazole core is critical for its intended downstream applications. Synthetic routes to this compound can often yield a mixture of constitutional isomers and other impurities. Therefore, a robust and efficient purification method is paramount to ensure the high purity required for subsequent synthetic steps and biological screening. This application note provides a detailed protocol for the purification of 6-methyl-5-nitro-1H-indazole using flash column chromatography on silica gel, a widely accessible and effective technique for achieving high levels of purity.

The Rationale for Chromatographic Purification

The successful separation of 6-methyl-5-nitro-1H-indazole from its potential impurities hinges on the differences in their physicochemical properties, primarily polarity. The indazole ring system, with its two nitrogen atoms, imparts a degree of polarity. The nitro group is a strong electron-withdrawing group, significantly increasing the molecule's polarity. The methyl group, being electron-donating, has a comparatively minor effect on polarity.

During the synthesis of 6-methyl-5-nitro-1H-indazole, typically through the nitration of 6-methyl-1H-indazole, several impurities can arise. These may include the unreacted starting material (6-methyl-1H-indazole), and other constitutional isomers such as 6-methyl-7-nitro-1H-indazole or 6-methyl-4-nitro-1H-indazole. The polarity differences between these isomers, although subtle, are sufficient to allow for their separation by silica gel chromatography. Silica gel, a polar stationary phase, will interact more strongly with more polar molecules, leading to longer retention times.[1] By carefully selecting a mobile phase of appropriate polarity, a clean separation of the desired product can be achieved.

Pre-Chromatography: Thin-Layer Chromatography (TLC) Analysis

Before proceeding to preparative column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC serves as a rapid and small-scale analytical tool to determine the optimal mobile phase composition for the separation.[2]

Protocol for TLC Analysis:

  • Plate Preparation: Use commercially available silica gel TLC plates with a fluorescent indicator (e.g., F254).

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent such as ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.

  • Elution: Develop the TLC plate in a sealed chamber containing a mixture of hexane and ethyl acetate. A good starting point for the eluent is a 1:1 mixture of hexane and ethyl acetate.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and dry it. Visualize the separated spots under a UV lamp at 254 nm.[3] Nitroaromatic compounds often quench fluorescence and appear as dark spots. For more specific visualization, chemical staining methods can be employed, such as reduction with stannous chloride followed by diazotization and coupling to form a colored azo dye.[4]

  • Optimization: The ideal solvent system should provide a good separation between the spot corresponding to the desired product and any impurities, with the product having an Rf value of approximately 0.2-0.4. Adjust the ratio of hexane to ethyl acetate to achieve this. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and result in higher Rf values for all components.

Detailed Protocol for Flash Column Chromatography

This protocol is designed for the purification of gram-scale quantities of crude 6-methyl-5-nitro-1H-indazole. The principles can be adapted for different scales.

Materials and Equipment:
  • Crude 6-methyl-5-nitro-1H-indazole

  • Silica gel (flash chromatography grade, 230-400 mesh)[5]

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed and dried)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Step-by-Step Purification Procedure:
  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[6]

    • Add a thin layer (approx. 1 cm) of sand over the plug.[6] .

  • Packing the Column (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial, less polar eluting solvent (e.g., 20% ethyl acetate in hexane). The amount of silica gel should be 30-50 times the weight of the crude sample for a standard separation.[7]

    • Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

    • Open the stopcock to allow some solvent to drain, which helps in settling the silica gel into a compact bed. The solvent level should always be kept above the top of the silica bed to prevent cracking.[3]

    • Once the silica gel has settled, add a protective layer of sand (approx. 1-2 cm) on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude 6-methyl-5-nitro-1H-indazole in a minimal amount of a polar solvent like ethyl acetate or dichloromethane.

    • Carefully apply the dissolved sample onto the top of the sand layer using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level just reaches the top of the sand.

    • Carefully add a small amount of the initial eluting solvent to wash the sides of the column and ensure all the sample is on the silica bed.

  • Elution and Fraction Collection:

    • Carefully fill the column with the initial eluting solvent.

    • Begin eluting the column by applying gentle air pressure to the top (flash chromatography) to achieve a steady flow rate.

    • Start collecting fractions in test tubes or flasks.

    • Monitor the separation by periodically analyzing the collected fractions by TLC.

    • It is recommended to use a gradient elution. Start with a less polar solvent mixture (e.g., 10-20% ethyl acetate in hexane) to elute less polar impurities first.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 30%, 40%, 50%) to elute the more polar compounds, including the desired 6-methyl-5-nitro-1H-indazole.

  • Isolation of the Pure Product:

    • Once TLC analysis indicates that the desired product is eluting, collect these fractions.

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 6-methyl-5-nitro-1H-indazole as a solid.

    • Determine the yield and assess the purity of the final product by techniques such as melting point, NMR spectroscopy, and HPLC.

Data Presentation

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)A polar adsorbent that effectively separates compounds based on polarity. The fine mesh size is suitable for flash chromatography, providing higher resolution.[5]
Mobile Phase Hexane/Ethyl Acetate GradientA versatile solvent system where polarity can be finely tuned. Starting with a low polarity eluent removes non-polar impurities, and a gradual increase in polarity elutes the target compound.[8]
Initial Eluent 10-20% Ethyl Acetate in HexaneTo elute non-polar impurities and unreacted starting material.
Elution of Product 30-50% Ethyl Acetate in Hexane (optimize based on TLC)This polarity range is often suitable for eluting moderately polar nitroaromatic compounds.
TLC Rf of Product 0.2 - 0.4An optimal Rf in this range ensures good separation and a reasonable elution time from the column.[5]

Visualization of the Purification Workflow

Purification_Workflow cluster_prep Pre-Chromatography cluster_chrom Column Chromatography cluster_post Post-Chromatography TLC TLC Analysis (Hexane:Ethyl Acetate) Optimize Optimize Solvent System (Target Rf ~0.3) TLC->Optimize Pack Pack Column (Silica Gel Slurry) Optimize->Pack Load Load Crude Sample Pack->Load Elute Gradient Elution (Increasing Ethyl Acetate %) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure_Product Pure 6-Methyl-5-nitro-1H-indazole Evaporate->Pure_Product

Caption: Workflow for the purification of 6-methyl-5-nitro-1H-indazole.

Safety Precautions

  • 6-Methyl-5-nitro-1H-indazole and its intermediates may be harmful if swallowed, and can cause skin and eye irritation.[9]

  • Always handle chemicals in a well-ventilated fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

  • Silica gel dust can be harmful if inhaled; handle it carefully in a fume hood.[1]

  • The organic solvents used (hexane and ethyl acetate) are flammable. Keep them away from ignition sources.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the purification of 6-methyl-5-nitro-1H-indazole using flash column chromatography. By following the outlined steps for TLC optimization, column packing, sample loading, and gradient elution, researchers can consistently obtain a high-purity product, which is crucial for its successful application in drug discovery and development. The principles described herein can be adapted for the purification of other nitroindazole derivatives and similarly polar small molecules.

References

  • University of Toronto. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]

  • How to run column chromatography. (n.d.). Retrieved from [Link]

  • MITOCW. (n.d.). Column Chromatography | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

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Application Notes and Protocols for the Recrystallization of 6-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the recrystallization of 6-methyl-5-nitro-1H-indazole, a key intermediate in pharmaceutical synthesis. The protocol herein is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references. As Senior Application Scientists, our goal is to not only provide a step-by-step procedure but to also elucidate the underlying causality for each experimental choice, ensuring both reproducibility and a deeper understanding of the purification process.

Introduction: The Rationale for Recrystallization

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The fundamental principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be insoluble at high temperatures (allowing for removal by hot filtration) or remain soluble at low temperatures (staying in the mother liquor upon crystallization).

For 6-methyl-5-nitro-1H-indazole, a heterocyclic compound often synthesized via nitration or cyclization reactions, common impurities may include regioisomers, unreacted starting materials, or by-products from side reactions.[2][3] The selection of an appropriate solvent system is therefore paramount to achieving high purity, which is a critical requirement for subsequent steps in drug development and for ensuring the biological activity and safety of the final active pharmaceutical ingredient.

Physicochemical Properties of 6-methyl-5-nitro-1H-indazole

A thorough understanding of the physical and chemical properties of the target compound is essential for developing a robust purification protocol.

PropertyValueSource
Molecular Formula C8H7N3O2[4]
Molecular Weight 177.16 g/mol [4]
Appearance Expected to be a yellow or amber-colored solid[5][6]

Safety Precautions

This procedure involves the use of flammable solvents and potentially hazardous materials. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Fume Hood: All operations involving organic solvents must be conducted inside a certified chemical fume hood to avoid inhalation of vapors.

  • Heat Sources: Use a heating mantle with a stirrer or a steam bath. Avoid open flames.

Recommended Recrystallization Protocol

The following protocol is based on established procedures for analogous compounds, such as 5-nitroindazole, which has been successfully recrystallized from methanol.[7] An ethanol/water mixture is also a common and effective solvent system for the recrystallization of many organic compounds, including related indazole derivatives.[2]

Materials and Equipment
  • Crude 6-methyl-5-nitro-1H-indazole

  • Ethanol (95% or absolute)

  • Deionized water

  • Decolorizing carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle with magnetic stirrer and stir bar

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Step-by-Step Procedure
  • Solvent Selection and Dissolution:

    • Place the crude 6-methyl-5-nitro-1H-indazole in an Erlenmeyer flask of appropriate size (the flask should not be more than half full).

    • Add a minimal amount of hot ethanol to dissolve the solid. The principle here is to create a saturated solution at the boiling point of the solvent. Add the solvent in small portions, allowing the solution to heat and stir between additions.

    • If the solid does not fully dissolve in a reasonable volume of hot ethanol, it may indicate the presence of insoluble impurities.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, or if the solution is highly colored, a hot filtration step is recommended.

    • To remove colored impurities, add a small amount of decolorizing carbon to the hot solution and boil for a few minutes. Caution: Add the carbon cautiously to the hot solution to avoid bumping.

    • Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the heating mantle.

    • Quickly filter the hot solution through the preheated funnel into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • If the solution is clear after dissolution, proceed directly to this step.

    • If only ethanol was used, add hot water dropwise until the solution becomes faintly turbid. This indicates that the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form in an orderly fashion, excluding impurities.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

    • Wash the crystals with a small amount of ice-cold ethanol or an ice-cold ethanol/water mixture to remove any residual mother liquor containing dissolved impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound or in a desiccator under vacuum.

    • Once dry, determine the melting point and yield of the purified 6-methyl-5-nitro-1H-indazole. A sharp melting point close to the literature value (if available) is an indication of high purity.

Visualizing the Workflow

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_collection Collection & Drying dissolve Dissolve crude solid in minimum hot ethanol add_water Add hot water until turbidity persists dissolve->add_water redissolve Add a few drops of hot ethanol to clarify add_water->redissolve hot_filt Hot filtration (optional, if insoluble impurities) redissolve->hot_filt If necessary cool_rt Slowly cool to room temperature redissolve->cool_rt If hot filtration is skipped hot_filt->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice vac_filt Vacuum filter crystals cool_ice->vac_filt wash Wash with ice-cold solvent vac_filt->wash dry Dry under vacuum wash->dry

Caption: Recrystallization workflow for 6-methyl-5-nitro-1H-indazole.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solution is cooled too quickly.Reheat the solution to dissolve the oil. Add more solvent. Allow the solution to cool more slowly.
No Crystals Form Too much solvent was used. The solution is not saturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound.
Low Yield Too much solvent was used. Premature crystallization during hot filtration. Incomplete crystallization. Crystals were washed with a solvent that was not cold.Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is preheated. Allow sufficient time for cooling in the ice bath. Use ice-cold solvent for washing.
Colored Product Colored impurities are present.Use decolorizing carbon during the hot filtration step.

Conclusion

This detailed protocol provides a robust starting point for the purification of 6-methyl-5-nitro-1H-indazole by recrystallization. By understanding the principles behind each step, researchers can effectively troubleshoot and optimize the procedure to consistently obtain a high-purity product suitable for demanding applications in drug discovery and development. The key to successful recrystallization lies in the careful selection of a solvent system and the controlled cooling of a saturated solution.

References

  • Organic Syntheses, Coll. Vol. 3, p.662 (1955); Vol. 20, p.73 (1940). 5-nitroindazole.
  • PubChem. 6-Methyl-5-nitro-1H-indazole.
  • Google Patents. CN103319410A - Synthesis method of indazole compound.
  • Luo, Y., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 689.
  • BenchChem.
  • BenchChem. Technical Support Center: Synthesis of 3-Methyl-6-nitro-1H-indazole.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • El-Shorbagy, A., et al. (2021). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole.

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 6-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

6-methyl-5-nitro-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Indazole derivatives are known to exhibit a wide range of biological activities, including use as anti-inflammatory, antiviral, and anticancer agents.[1] The specific substitution pattern of a methyl group at the 6-position and a nitro group at the 5-position imparts unique physicochemical properties that can influence its biological activity and suitability as a synthetic intermediate.

Table 1: Physicochemical Properties of 6-methyl-5-nitro-1H-indazole

Property Value Source
IUPAC Name 6-methyl-5-nitro-1H-indazole PubChem[3]
Molecular Formula C₈H₇N₃O₂ PubChem[3]
Molecular Weight 177.16 g/mol PubChem[3]

| CAS Number | 81115-43-7 | PubChem[3] |

The Analytical Workflow: An Integrated Strategy

A comprehensive characterization relies not on a single technique but on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and together they form an unassailable confirmation of the molecule's identity and quality.

G cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 Structural & Purity Confirmation cluster_3 Final Report Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR Confirms Connectivity MS Mass Spectrometry (LRMS & HRMS) Purification->MS Confirms Mass & Formula HPLC HPLC Analysis (Purity Assessment) Purification->HPLC Determines Purity Structure Structural Elucidation NMR->Structure Identity Identity & Formula Confirmation MS->Identity Purity Purity >95-99% HPLC->Purity Report Certificate of Analysis (CoA) Structure->Report Identity->Report Purity->Report

Caption: Integrated workflow for the characterization of 6-methyl-5-nitro-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Causality: NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. For 6-methyl-5-nitro-1H-indazole, it is indispensable for confirming the substitution pattern on the indazole ring, distinguishing it from potential isomers formed during synthesis. The chemical shifts (δ) and coupling constants (J) of the protons and carbons provide a unique fingerprint of the molecular structure.[4] The use of a solvent like DMSO-d₆ is often advantageous for indazole derivatives as it effectively solubilizes the compound and allows for the clear observation of the N-H proton.[5][6]

Predicted ¹H and ¹³C NMR Spectral Data

Table 2: Predicted ¹H and ¹³C NMR Data for 6-methyl-5-nitro-1H-indazole (in DMSO-d₆)

Assignment Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
H-3 ~8.2 - 8.4 s ~135 - 138
H-4 ~8.5 - 8.7 s ~118 - 121
H-7 ~7.6 - 7.8 s ~110 - 113
NH ~13.0 - 14.0 br s -
CH ₃-6 ~2.5 - 2.7 s ~18 - 22
C-3a - - ~122 - 125
C-5 - - ~140 - 143
C-6 - - ~130 - 133

| C-7a | - | - | ~148 - 151 |

Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum.[4] Key parameters on a 400 MHz spectrometer typically include a 30-45° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. A total of 16-64 scans is usually sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • DEPT (Optional but Recommended): Perform Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons, which greatly aids in peak assignment.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum and reference it to the residual solvent peak (DMSO at δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Mass Spectrometry (MS): Confirming Molecular Identity

Expertise & Causality: MS provides the exact molecular weight and, with high-resolution instrumentation (HRMS), the precise elemental composition. This technique is confirmatory, verifying that the synthesized molecule has the correct molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺. Electron ionization (EI) is a harder technique that can provide valuable structural information through reproducible fragmentation patterns.[7]

Expected Mass Spectrometry Data

Table 3: Expected m/z Values for 6-methyl-5-nitro-1H-indazole

Ion Species Technique Calculated m/z Expected Observation
[M]⁺˙ (Molecular Ion) EI-MS 177.05 The parent peak in the EI spectrum.
[M+H]⁺ ESI-MS 178.06 The base peak in the positive ion ESI spectrum.
[M-NO₂]⁺ EI-MS 131.06 A common fragment from the loss of the nitro group.[7]

| High Resolution (HRMS) | ESI-TOF | 178.0611 (for C₈H₈N₃O₂⁺) | Measured m/z should be within 5 ppm of the calculated value. |

Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Instrumentation: Use a liquid chromatograph coupled to an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer for high-resolution analysis.

  • Chromatography: Inject 1-5 µL of the sample onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a simple gradient elution, for example, from 10% to 95% acetonitrile in water (both with 0.1% formic acid) over 5 minutes.

  • MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak. Determine the accurate mass of the [M+H]⁺ ion and use the instrument software to calculate the elemental composition, comparing it to the theoretical formula C₈H₇N₃O₂.

High-Performance Liquid Chromatography (HPLC): The Arbiter of Purity

Expertise & Causality: HPLC is the gold standard for assessing the purity of small molecules. A well-developed reverse-phase HPLC (RP-HPLC) method can effectively separate the target compound from starting materials, by-products, and other impurities.[2] The choice of a C18 column is standard for non-polar to moderately polar compounds. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is crucial for protonating any basic sites on the molecule and silanols on the stationary phase, which results in sharper, more symmetrical peaks.[8] UV detection at 254 nm is a common choice for aromatic compounds, though scanning the UV spectrum to find the wavelength of maximum absorbance (λ-max) is best practice.[2]

G SamplePrep 1. Sample Preparation (1 mg/mL in Diluent) Filter 2. Filtration (0.45 µm Syringe Filter) SamplePrep->Filter Inject 3. Injection (5 µL into HPLC) Filter->Inject Column 4. Separation (C18 Column, Gradient Elution) Inject->Column Detect 5. Detection (UV @ 254 nm) Column->Detect Integrate 6. Data Processing (Integrate Peaks) Detect->Integrate Report 7. Purity Report (% Area Calculation) Integrate->Report

Sources

Application Note: A Validated HPLC-MS/MS Method for the Sensitive Quantification of 6-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and highly sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the analysis of 6-methyl-5-nitro-1H-indazole. As a member of the nitroaromatic and indazole chemical classes, this compound is of significant interest in pharmaceutical development and chemical synthesis. The accurate quantification of such molecules is critical for quality control, pharmacokinetic studies, and environmental monitoring.[1] This protocol provides a comprehensive workflow, from sample preparation to final data analysis, grounded in the fundamental principles of chromatographic separation and mass spectrometric detection. We will explore the rationale behind parameter selection, ensuring the method's scientific integrity and transferability.

Introduction and Scientific Rationale

6-methyl-5-nitro-1H-indazole is a heterocyclic aromatic compound featuring an indazole core, a methyl substituent, and a nitro group. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents. The nitro group, while contributing to potential biological activity, also imparts specific physicochemical properties that dictate the analytical approach. High-performance liquid chromatography (HPLC) is the premier technique for separating thermally unstable and non-volatile compounds like many nitroaromatics, while coupling to tandem mass spectrometry (MS/MS) provides unparalleled sensitivity and selectivity.[2]

The objective of this guide is to establish a self-validating analytical system for 6-methyl-5-nitro-1H-indazole. The choices made in this protocol are deliberate, based on the analyte's chemical nature and established best practices for similar molecular classes, such as those outlined in EPA Method 8330 for nitroaromatic explosives.[1][3]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the cornerstone of logical method development.

PropertyValueSource
Chemical Structure PubChem
Molecular Formula C₈H₇N₃O₂PubChem[4]
Molecular Weight 177.16 g/mol PubChem[4][5]
CAS Number 81115-43-7PubChem[4]
SMILES CC1=CC2=C(C=C1[O-])C=NN2PubChem[4]
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, and N,N-dimethylformamide (DMF).Inferred from structure & related compounds[6]
  • Expert Insight: The presence of the polar nitro group and the ionizable indazole ring, combined with the nonpolar methyl group and benzene ring, gives the molecule an intermediate polarity. This makes it an ideal candidate for reversed-phase HPLC.

Method Development: A Logic-Driven Approach

The development of this method follows a systematic process, where each parameter is chosen to complement the analyte's properties and the overall analytical goal of sensitive quantification.

MethodDevelopment cluster_analyte Analyte Properties cluster_hplc HPLC Strategy cluster_ms MS Strategy Analyte 6-methyl-5-nitro-1H-indazole - Aromatic Rings - Nitro Group - Ionizable N-H Column Stationary Phase C18 or Phenyl-Hydride Analyte->Column π-π interactions Reversed-Phase MobilePhase Mobile Phase Acetonitrile/Water + Formic Acid Analyte->MobilePhase Solubility Ionization Ionization Mode Electrospray (ESI) Negative or Positive Analyte->Ionization Protonation/Deprotonation Column->MobilePhase Elution MobilePhase->Ionization Enhances Ionization Result Sensitive & Selective Quantification MobilePhase->Result Separation Detection Detection Mode Multiple Reaction Monitoring (MRM) Ionization->Detection Precursor Selection Detection->Result Specificity

Caption: Logical workflow for HPLC-MS method development.

Detailed Experimental Protocol

Materials and Reagents
  • 6-methyl-5-nitro-1H-indazole reference standard (>98% purity)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC grade

  • Water, Type I (18.2 MΩ·cm)

  • Formic acid (FA), LC-MS grade

  • Calibrated analytical balance

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.22 µm, PTFE)

  • Autosampler vials

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10.0 mg of the reference standard into a 10.0 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Stock Solution (100 µg/mL): Pipette 1.0 mL of the Primary Stock Solution into a 10.0 mL volumetric flask and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards (e.g., 1 ng/mL to 1000 ng/mL): Prepare a series of calibration standards by serial dilution of the Working Stock Solution using 50:50 (v/v) acetonitrile/water.

  • Trustworthiness Check: All solutions should be stored at 2-8°C and protected from light. Prepare fresh working standards daily to prevent degradation.

Sample Preparation

The sample preparation protocol will vary by matrix. For a substance or formulation:

  • Accurately weigh a portion of the sample containing the analyte.

  • Dissolve the sample in a known volume of methanol or acetonitrile.

  • Use sonication or vortexing to facilitate dissolution.

  • Perform a coarse filtration if particulates are present.

  • Dilute the extract with 50:50 (v/v) acetonitrile/water to bring the analyte concentration within the calibration range.

  • Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Expert Insight: For complex matrices like soil or water, a solid-phase extraction (SPE) step using Oasis HLB or C18 cartridges would be necessary to remove interferences and concentrate the analyte.[7][8][9]

HPLC-MS/MS Instrumental Parameters

Table 1: HPLC Conditions

ParameterSettingRationale
HPLC System Agilent 1100/1200 Series, Waters Alliance, or equivalentStandard, reliable instrumentation.
Column Phenyl Hydride (e.g., Cogent Phenyl Hydride™, 4µm, 4.6 x 150 mm)[3] or C18 (e.g., Accucore C18, 2.6 µm, 3.0 x 100 mm)[9]Phenyl phase offers enhanced retention and selectivity for aromatic compounds via π-π interactions. C18 is a robust alternative for general reversed-phase separation.[7]
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and promotes efficient protonation in positive ion mode ESI.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape and lower backpressure than methanol.
Flow Rate 0.4 mL/minAppropriate for 3.0-4.6 mm ID columns, balancing analysis time and efficiency.
Column Temp. 40 °CElevated temperature reduces viscosity, improves peak shape, and ensures reproducible retention times.[9]
Injection Volume 5 µLSmall volume minimizes peak distortion, especially with strong sample solvents.
Gradient Elution 0.0 min: 10% B8.0 min: 95% B10.0 min: 95% B10.1 min: 10% B13.0 min: 10% BA gradient is essential for eluting the analyte with a good peak shape while cleaning the column of more retained interferences. This program should be optimized for the specific application.
UV Detection 254 nm (optional, for method development)Nitroaromatic compounds typically exhibit strong absorbance at this wavelength.[3][8]

Table 2: Tandem Mass Spectrometer (MS/MS) Conditions

ParameterSettingRationale
MS System Triple Quadrupole (e.g., Sciex, Waters, Agilent, Shimadzu)Required for quantitative MRM analysis.
Ionization Source Electrospray Ionization (ESI)Best suited for polar, pre-ionized, or easily ionizable molecules.
Polarity Negative Ion ModeThe acidic N-H proton and electron-withdrawing nitro group make deprotonation favorable, leading to a strong [M-H]⁻ signal. This is a common characteristic of nitroaromatic compounds.[10][11]
Precursor Ion (Q1) m/z 176.1Corresponds to the deprotonated molecule [C₈H₇N₃O₂ - H]⁻.
Product Ions (Q3) Quantifier: To be determined experimentally (e.g., loss of NO₂, m/z 130.1)Qualifier: To be determined experimentally (e.g., loss of NO, m/z 146.1)Fragmentation of the precursor ion provides specificity. The most intense, stable fragment is used for quantification, and a second fragment confirms identity. Fragmentation of nitroaromatics often involves losses of NO and NO₂.[10][12]
Collision Energy (CE) Optimize via infusionMust be tuned to maximize the intensity of the desired product ions.
Source Temp. 450 °COptimized for efficient desolvation of the ESI droplets.
Drying Gas Flow 10 L/minFacilitates solvent evaporation.
Nebulizer Pressure 40 psiAids in the formation of a fine spray for efficient ionization.
Capillary Voltage -3500 VPotential applied to assist in ion formation and extraction from the source.
  • Self-Validation System: The qualifier ion serves as an internal check. The ratio of the quantifier to qualifier peak area must remain constant (e.g., within ±20%) across all standards and samples for the result to be considered valid.

Workflow and Data Processing

The complete analytical process is visualized below.

Caption: HPLC-MS/MS analysis workflow for 6-methyl-5-nitro-1H-indazole.

Data Analysis:

  • Integrate the peak areas for the quantifier and qualifier MRM transitions for all standards and samples.

  • Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the calibration standards.

  • Apply a linear regression with a 1/x or 1/x² weighting. The coefficient of determination (r²) should be >0.995.[13]

  • Calculate the concentration of the analyte in the samples using the regression equation from the calibration curve.

Conclusion

This application note presents a detailed, scientifically-grounded protocol for the quantitative analysis of 6-methyl-5-nitro-1H-indazole using HPLC-MS/MS. By leveraging a reversed-phase separation on a phenyl-type column and specific detection via electrospray ionization in negative mode, the method achieves high sensitivity and selectivity. The provided parameters serve as a robust starting point for method implementation and validation in research, quality control, and drug development settings.

References

  • Benchchem. (n.d.). Application Note: Validated Analytical Method for Nitroaromatic Compounds.
  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • Pivonkova, H., et al. (2008). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. Retrieved from [Link]

  • Schmidt, K., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Retrieved from [Link]

  • Narayanan, A., et al. (2014). Negative-ion mass spectra recorded from four nitro compounds by a helium plasma ionization source.... ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330.
  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methyl-5-nitro-1H-indazole. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Retrieved from [Link]

  • Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47, 3611. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • MDPI. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-5-nitro-1H-indazole. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-5-nitro-1H-indazole. PubChem Compound Database. Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 427–431. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 6-Methyl-5-nitro-1H-indazole for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone scaffold in modern medicinal chemistry, renowned for its prevalence in a multitude of clinically approved kinase inhibitors.[1][2][3] This guide provides an in-depth exploration of the strategic chemical derivatization of 6-methyl-5-nitro-1H-indazole, a highly versatile and valuable starting material for the construction of sophisticated kinase inhibitor libraries.[2][4] We move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven protocols for key transformations including regioselective N-alkylation, nitro group reduction, and palladium-catalyzed cross-coupling reactions. This document is designed for researchers, scientists, and drug development professionals, providing the technical foundation and practical methodologies required to leverage this powerful scaffold in the discovery of next-generation targeted therapeutics.

Introduction: The Privileged Indazole Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][5] Consequently, they have become one of the most important classes of drug targets. The indazole ring system has emerged as a "privileged scaffold" capable of interacting with the ATP-binding site of many kinases.[6] Its unique arrangement of hydrogen bond donors and acceptors allows it to mimic the adenine moiety of ATP, effectively anchoring inhibitor molecules within the kinase hinge region.[5]

The compound 6-methyl-5-nitro-1H-indazole (CAS: 81115-43-7) is a particularly strategic starting point.[7] The methyl group provides a point of steric influence and metabolic stability, while the nitro group is a versatile chemical handle. It can be reduced to a primary amine, opening up a vast chemical space for further functionalization. This starting material is a key precursor in the synthesis of multi-targeted tyrosine kinase inhibitors such as Pazopanib, which underscores its industrial and therapeutic relevance.[2][4]

This guide details three fundamental derivatization pathways that form the basis of most synthetic campaigns targeting indazole-based kinase inhibitors:

  • Regioselective N-Alkylation: To modulate solubility, cell permeability, and target engagement by occupying specific pockets within the kinase.

  • Reduction of the 5-Nitro Group: To install a nucleophilic amino group, a critical anchor for building side chains that can confer potency and selectivity.

  • C3-Halogenation and Suzuki-Miyaura Cross-Coupling: To introduce diverse aryl or heteroaryl moieties that often serve as the primary hinge-binding element.

Core Derivatization Strategies and Experimental Protocols

Strategy 1: Regioselective N-Alkylation of the Indazole Core

Scientific Rationale: The indazole ring possesses two potentially nucleophilic nitrogen atoms, N1 and N2. Alkylation can therefore produce a mixture of two regioisomers, and their ratio is highly dependent on reaction conditions.[8][9][10] The N1-substituted product is generally the thermodynamically more stable isomer, while the N2-isomer is often formed under kinetic control.[10] The choice of N1 versus N2 substitution is a critical design element, as it dictates the orientation of the scaffold in the kinase active site. For instance, the N2-methylated isomer is a key intermediate in the synthesis of the anticancer drug Pazopanib.[10]

Controlling this regioselectivity is paramount for an efficient synthesis. The protocol below describes a method favoring the kinetic N2-product, which is often desired for specific kinase targets.

Experimental Protocol: N2-Selective Methylation

This protocol is optimized for the synthesis of 2,3-dimethyl-6-nitro-2H-indazole, a key Pazopanib intermediate.[10]

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-methyl-6-nitro-1H-indazole (10.0 g, 56.4 mmol) and triethylenediamine (DABCO) (6.4 g, 56.4 mmol) in 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Initiation: Stir the resulting mixture at room temperature for 15 minutes to ensure complete dissolution and salt formation.

  • Addition of Methylating Agent: Slowly add dimethyl carbonate (6.04 g, 67.0 mmol) dropwise to the mixture over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 153 °C) and maintain stirring for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Isolation: After completion, cool the mixture to room temperature. Add 120 mL of deionized water and stir vigorously for 15 minutes. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 30 mL), and dry under vacuum to afford 2,3-dimethyl-6-nitro-2H-indazole as a light yellow solid.[10]

Causality Behind Experimental Choices:

  • Base/Solvent System: The combination of a milder base like DABCO in a polar aprotic solvent like DMF favors the kinetically controlled N2-alkylation. Stronger bases like sodium hydride (NaH) in THF tend to form the more thermodynamically stable N1-anion, leading to the N1-isomer.[8][10]

  • Methylating Agent: Dimethyl carbonate is a greener and safer alternative to more hazardous reagents like methyl iodide or dimethyl sulfate.

Workflow Visualization:

N2_Methylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Dissolve 3-methyl-6-nitro-1H-indazole and DABCO in anhydrous DMF Add_DMC Add Dimethyl Carbonate dropwise Start->Add_DMC Reflux Heat to reflux (153 °C) for 6 hours Add_DMC->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Cool Cool to RT Monitor->Cool Precipitate Add water to precipitate product Cool->Precipitate Filter Filter, wash with water, and dry Precipitate->Filter Product Pure 2,3-dimethyl-6-nitro-2H-indazole Filter->Product

Caption: Workflow for the N2-selective methylation of 3-methyl-6-nitro-1H-indazole.

Strategy 2: Reduction of the 5-Nitro Group to a 5-Amino Group

Scientific Rationale: The transformation of an electron-withdrawing nitro group into an electron-donating amino group is a pivotal step. This amine serves as a versatile synthetic handle for introducing a wide array of functional groups through reactions like amide coupling, sulfonylation, or reductive amination. In the context of kinase inhibitors, the resulting anilino-type nitrogen can act as a crucial hydrogen bond donor, significantly enhancing binding affinity.

Experimental Protocol: Nitro Group Reduction using Tin(II) Chloride

  • Setup: To a solution of 6-methyl-5-nitro-1H-indazole (5.0 g, 28.2 mmol) in ethanol (150 mL) in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (31.8 g, 141.1 mmol).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction is typically complete within 3-4 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching and Basification: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol. Add water (100 mL) and carefully basify the solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~8. This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 6-methyl-1H-indazol-5-amine. The crude product can be further purified by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Reducing Agent: Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro groups.[11] It is effective and generally shows good functional group tolerance, being milder than catalytic hydrogenation which could potentially reduce other susceptible groups.[12] Using metals like iron or zinc in acidic conditions are also common alternatives.[11][12]

  • Work-up: The basic work-up is crucial to neutralize the acidic reaction mixture and precipitate the tin hydroxides, allowing for the efficient extraction of the free amine product into an organic solvent.

Workflow Visualization:

Nitro_Reduction_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Combine 6-methyl-5-nitro-1H-indazole and SnCl2·2H2O in Ethanol Reflux Heat to reflux for 3-4 hours Start->Reflux Concentrate Concentrate in vacuo Reflux->Concentrate Basify Basify with sat. NaHCO3 (aq) to pH ~8 Concentrate->Basify Extract Extract with Ethyl Acetate (3x) Basify->Extract Dry Dry organic layers over Na2SO4, filter, and concentrate Extract->Dry Product Pure 6-methyl-1H-indazol-5-amine Dry->Product

Caption: Workflow for the reduction of the nitro group using Tin(II) Chloride.

Strategy 3: C3-Iodination and Suzuki-Miyaura Cross-Coupling

Scientific Rationale: The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming C-C bonds in pharmaceutical synthesis.[1][13][14] To utilize this reaction, a halide must first be installed on the indazole core. The C3 position is often susceptible to electrophilic halogenation.[15] The resulting 3-iodo-indazole is a versatile intermediate that can be coupled with a vast array of commercially available boronic acids or esters, enabling the rapid generation of diverse chemical libraries to probe structure-activity relationships.[1][5]

Protocol Part A: C3-Iodination

  • Setup: In a flask protected from light, dissolve 6-methyl-5-nitro-1H-indazole (2.0 g, 11.3 mmol) in N,N-dimethylformamide (DMF, 20 mL).

  • Reagent Addition: Add potassium hydroxide (KOH) (1.27 g, 22.6 mmol) and stir for 30 minutes at room temperature. Then, add iodine (I₂) (5.74 g, 22.6 mmol) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up: Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate (10%, 100 mL) to consume excess iodine. Extract the mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3-iodo-6-methyl-5-nitro-1H-indazole.[15]

Protocol Part B: Suzuki-Miyaura Cross-Coupling

  • Setup: To a microwave vial or Schlenk flask, add 3-iodo-6-methyl-5-nitro-1H-indazole (303 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and cesium carbonate (Cs₂CO₃) (652 mg, 2.0 mmol).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (41 mg, 0.05 mmol).

  • Solvent and Degassing: Add a mixture of 1,4-dioxane (4 mL) and water (1 mL). Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Reaction: Seal the vessel and heat the reaction to 100 °C for 12 hours.[1] Alternatively, microwave irradiation (e.g., 120 °C for 30-45 minutes) can significantly shorten the reaction time.[5]

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography to obtain the desired C3-arylated product.

Causality Behind Experimental Choices:

  • Halogenation: Direct iodination at C3 is an efficient way to prepare the coupling precursor.[15]

  • Palladium Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of Suzuki couplings, especially with heteroaromatic halides.[1]

  • Base and Solvent: A base like Cs₂CO₃ or K₂CO₃ is required for the transmetalation step of the catalytic cycle.[1] The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.[1]

Workflow Visualization:

Suzuki_Workflow cluster_suzuki Suzuki-Miyaura Coupling Indazole 6-methyl-5-nitro- 1H-indazole Iodination C3-Iodination (I2, KOH, DMF) Indazole->Iodination IodoIndazole 3-iodo-6-methyl-5-nitro- 1H-indazole Iodination->IodoIndazole Combine Combine Reagents & Degas IodoIndazole->Combine BoronicAcid Arylboronic Acid BoronicAcid->Combine Catalyst Pd(dppf)Cl2, Cs2CO3 Dioxane/Water Catalyst->Combine Heat Heat (100-120 °C) Combine->Heat Purify Work-up & Purify Heat->Purify FinalProduct C3-Arylated Indazole Kinase Inhibitor Scaffold Purify->FinalProduct

Caption: Two-stage workflow for C3-arylation via iodination and Suzuki coupling.

Structure-Activity Relationship (SAR) Insights

The derivatizations described above allow for systematic exploration of the chemical space around the indazole core to optimize kinase inhibitory activity.

Position/ModificationRole in Kinase Inhibition
N1/N2-Alkylation Modulates physicochemical properties (solubility, LogP). The substituent can occupy hydrophobic pockets or orient the core for optimal interactions. N2-substitution is a key feature of inhibitors like Pazopanib.[9]
C5-Amino Group Acts as a crucial hydrogen bond donor. Can be acylated or sulfonated to introduce side chains that probe deeper pockets of the ATP-binding site, enhancing potency and selectivity.
C3/C7-Arylation The group introduced at C3 (or other positions like C7) often serves as the "hinge-binding" moiety, forming one or more critical hydrogen bonds with the backbone of the kinase hinge region.[5][14]
C6-Methyl Group Provides a steric anchor, can improve metabolic stability, and makes favorable van der Waals contacts in a hydrophobic sub-pocket of certain kinases.

Logical Relationship Diagram:

SAR_Logic cluster_scaffold Core Scaffold cluster_deriv Derivatization Strategy cluster_function Functional Impact on Kinase Binding Indazole 6-Methyl-5-Nitro- 1H-Indazole N_Alk N1/N2 Alkylation Nitro_Red Nitro Reduction -> Amine Suzuki C3/C7 Arylation Solubility Modulate Solubility & Cell Permeability N_Alk->Solubility Hydrophobic Hydrophobic Pocket Interactions N_Alk->Hydrophobic Selectivity Probe Selectivity Pockets (H-Bonds) Nitro_Red->Selectivity Hinge Hinge Binding (H-Bonds) Suzuki->Hinge Potent_Inhibitor Potent & Selective Kinase Inhibitor

Caption: Relationship between derivatization strategies and their functional impact.

Representative Data of Indazole-Based Kinase Inhibitors

The following table presents IC₅₀ data for representative indazole-based inhibitors to illustrate the potency that can be achieved with this scaffold.

Compound ClassTarget Kinase(s)Representative IC₅₀ (nM)
Phenylacetamide-1H-imidazol-5-oneBRK, FLT, JAK families294-362 (Cell-based cytotoxicity)[16]
7H-pyrrolo[2,3-d]pyrimidinePERKPotent inhibition reported[17]
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-indazoleFGFR14.6 - 25[3]
Axitinib (N2-substituted Indazole)VEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3
Pazopanib (N2-substituted Indazole)VEGFR, PDGFRPotent inhibition reported[2]

Note: Data is compiled from various sources and serves as an illustration of potential potency.

Conclusion

6-Methyl-5-nitro-1H-indazole is a powerful and economically viable starting point for the synthesis of kinase inhibitors. The strategic application of regioselective N-alkylation, nitro group reduction, and palladium-catalyzed cross-coupling reactions provides a robust platform for generating extensive libraries of novel compounds. By understanding the chemical principles behind each transformation and leveraging the provided protocols, researchers can efficiently navigate the synthetic challenges and focus on the critical task of optimizing molecular interactions to develop potent and selective kinase inhibitors for targeted therapy.

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
  • Nitroreductase-triggered indazole form
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Synthesis of 1H-Indazoles by Reductive Cycliz
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH.
  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC - NIH.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH.
  • (PDF) 1-(6-Nitro-1H-indazol-1-yl)ethanone.
  • A Comparative Study of 3-Methyl-6-nitro-1H-indazole and its Isomers: A Guide for Researchers. Benchchem.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. Benchchem.
  • An In-depth Technical Guide to 3-Methyl-6-nitro-1H-indazole (CAS: 6494-19-5). Benchchem.
  • A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
  • 6-Methyl-5-nitro-1H-indazole. PubChem.
  • Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. Journal of the Serbian Chemical Society.
  • Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. Benchchem.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PubMed.
  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. PMC - NIH.
  • Methyl 5-nitro-1H-indazole-3-carboxyl

Sources

Synthesis of 6-amino-5-methyl-1H-indazole: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold in Drug Discovery

The indazole nucleus is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant pharmacological activities.[1][2] Its derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological properties, including anti-inflammatory, antitumor, and anti-HIV activities.[2] Specifically, 6-amino-5-methyl-1H-indazole serves as a crucial building block in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors used in targeted cancer therapies. The strategic placement of the amino and methyl groups on the indazole ring allows for precise molecular interactions with biological targets, making its efficient synthesis a topic of paramount importance for researchers in drug development.

This application note provides a comprehensive, two-step protocol for the synthesis of 6-amino-5-methyl-1H-indazole. The described methodology is designed to be a self-validating system, with clear explanations for each experimental choice, ensuring both reproducibility and a deep understanding of the underlying chemical transformations.

Synthetic Strategy Overview

The synthesis of 6-amino-5-methyl-1H-indazole is efficiently achieved through a two-step process commencing with the regioselective nitration of 5-methyl-1H-indazole, followed by the reduction of the resulting nitro-intermediate.

Synthesis_Workflow Start 5-methyl-1H-indazole Step1 Step 1: Nitration Start->Step1 Intermediate 5-methyl-6-nitro-1H-indazole Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2 Product 6-amino-5-methyl-1H-indazole Step2->Product

Sources

Application Notes & Protocols for the Large-Scale Synthesis of 6-Methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 6-methyl-5-nitro-1H-indazole, a key intermediate in pharmaceutical development. The protocol herein is built upon established principles of electrophilic aromatic substitution, with a strong emphasis on process safety, scalability, and product purity. We delve into the mechanistic rationale behind the synthetic strategy, offer a detailed, step-by-step protocol suitable for scale-up, and provide critical safety and handling information. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Scientific Rationale

6-Methyl-5-nitro-1H-indazole is a pivotal building block in medicinal chemistry.[1] Its substituted indazole core is a privileged scaffold found in numerous biologically active compounds. The strategic placement of the methyl and nitro groups on the benzene ring makes it a versatile precursor for further chemical modifications, enabling the synthesis of a diverse range of therapeutic agent candidates.

The synthesis described here employs a classical and robust chemical transformation: the electrophilic nitration of 6-methyl-1H-indazole. The choice of this route is predicated on its efficiency and the directing effects of the substituents on the indazole ring. The electron-donating methyl group at the C6 position activates the aromatic ring and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the adjacent C5 position.[2] This inherent regioselectivity simplifies the purification process and enhances the overall yield of the desired isomer.

Mechanistic Consideration: The reaction proceeds via an electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The electron-rich indazole ring then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base (such as water or the bisulfate ion) restores aromaticity, yielding the final 5-nitro product.

Critical Safety Considerations for Nitration Reactions

Nitration reactions are inherently energetic and require stringent safety protocols, especially at a larger scale. The primary hazards include:

  • Extreme Corrosivity: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe chemical burns upon contact.[3]

  • High Exothermicity: The reaction is highly exothermic, creating a significant risk of thermal runaway if the rate of heat generation exceeds the rate of heat removal.[4] This can lead to uncontrolled reactions, pressure buildup, and potential explosions.

  • Toxic Fumes: The reaction can generate toxic nitrogen dioxide (NO₂) gas, which can cause severe respiratory irritation.[3]

  • Oxidative Hazard: Nitrating agents are strong oxidizers and can react violently with organic materials, posing a fire and explosion hazard.[5]

Mandatory Safety Measures:

  • Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood or a walk-in hood suitable for large-scale reactions.[3] A jacketed reactor with a reliable cooling system and overhead stirrer is essential for temperature control.

  • Personal Protective Equipment (PPE): Personnel must wear acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a chemical-resistant lab coat or suit.[3] Respiratory protection may be necessary depending on the scale and setup.

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[3] Spill containment kits with neutralizing agents (e.g., sodium bicarbonate) must be readily available.

Process Visualization

Chemical Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product 6-Methyl-1H-indazole reagents HNO₃ / H₂SO₄ 6-Methyl-1H-indazole->reagents 6-Methyl-5-nitro-1H-indazole reagents->6-Methyl-5-nitro-1H-indazole

Caption: Regioselective nitration of 6-methyl-1H-indazole.

Experimental Workflow

workflow start Start: Prepare Reagents setup Reactor Setup & Cooling (Jacketed Reactor to 0-5 °C) start->setup dissolve Dissolve 6-Methyl-1H-indazole in Concentrated H₂SO₄ setup->dissolve addition Slow, Dropwise Addition of Nitrating Mixture (HNO₃/H₂SO₄) dissolve->addition monitor Reaction Monitoring (TLC Analysis) addition->monitor quench Quench Reaction (Pour onto Ice-Water Slurry) monitor->quench filter Isolate Product by Filtration quench->filter wash Wash Crude Product (Water & NaHCO₃ solution) filter->wash purify Purification (Recrystallization from Ethanol) wash->purify dry Dry Final Product (Vacuum Oven) purify->dry end End: Characterization & Storage dry->end

Sources

Introduction: The Significance of the 6-Methyl-5-Nitro-1H-Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Functionalization of 6-Methyl-5-Nitro-1H-Indazole Derivatives

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Among its many substituted forms, the 6-methyl-5-nitro-1H-indazole framework is of particular importance as a versatile building block for complex molecular architectures. The strategic placement of the methyl and nitro groups on the benzene portion of the bicyclic system significantly influences the molecule's electronic properties and provides distinct handles for further chemical modification.

The nitro group, an electron-withdrawing substituent, not only plays a crucial role in the biological activity of many final compounds but also serves as a synthetic precursor to an amino group, which can be further elaborated.[4] This transformation is a key step in the synthesis of prominent pharmaceuticals, including the tyrosine kinase inhibitor Pazopanib, used in cancer therapy.[5][6][7]

This application note provides a comprehensive overview of the primary synthetic routes to the 6-methyl-5-nitro-1H-indazole core and details key protocols for its subsequent functionalization at the N1, N2, and C3 positions. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative literature to empower researchers in drug discovery and development.

Part 1: Core Synthetic Strategies for the 6-Methyl-5-Nitro-1H-Indazole Skeleton

The construction of the indazole ring system is the foundational step. Two principal strategies are commonly employed: the cyclization of a substituted aniline derivative and the direct nitration of a pre-formed 6-methyl-1H-indazole core.

Route 1: Diazotization and Cyclization of 2-Amino-4-methyl-5-nitro-acetophenone

This classical approach builds the pyrazole ring onto a pre-functionalized benzene ring. The synthesis begins with a suitably substituted aniline, which undergoes diazotization followed by an intramolecular cyclization to form the indazole.

Mechanism Rationale: The process is initiated by the conversion of the primary aromatic amine to a diazonium salt using a nitrite source (e.g., sodium nitrite) in an acidic medium. The resulting diazonium species is a potent electrophile. The subsequent intramolecular cyclization is driven by the nucleophilic attack from a suitably positioned carbon, often activated by a ketone or other group, to form the N-N bond and close the pyrazole ring.

Start 2-Amino-4-methyl-5-nitro-acetophenone Step1 Diazotization (NaNO₂, aq. Acid) Start->Step1 Intermediate1 Arenediazonium Salt Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Product 3,6-Dimethyl-5-nitro-1H-indazole Step2->Product

Caption: Cyclization via Diazotization Workflow.

Route 2: Regioselective Nitration of 6-Methyl-1H-Indazole

An alternative and often more direct route involves the nitration of the readily available 6-methyl-1H-indazole. The success of this method hinges on controlling the regioselectivity of the electrophilic aromatic substitution.

Causality of Regioselectivity: The indazole ring system's reactivity towards electrophiles is complex. However, the powerful activating and ortho-, para-directing effect of the methyl group at C6 strongly favors substitution at the C5 and C7 positions. Under carefully controlled nitrating conditions (e.g., a mixture of nitric and sulfuric acid), nitration predominantly occurs at the C5 position, which is para to the methyl group and sterically more accessible than C7. The nitro group is directed to the 5-position, yielding the desired product.[1]

Start 6-Methyl-1H-indazole Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Product 6-Methyl-5-nitro-1H-indazole Step1->Product Major Product Byproduct 6-Methyl-7-nitro-1H-indazole (Minor Isomer) Step1->Byproduct Minor Product

Caption: Regioselective Nitration of 6-Methyl-1H-indazole.

Part 2: Key Functionalization Protocols

Once the 6-methyl-5-nitro-1H-indazole core is obtained, it can be further functionalized to introduce diverse substituents, which is critical for modulating biological activity.

Protocol 1: Regioselective N-Alkylation

A significant challenge in indazole chemistry is controlling the site of N-functionalization, as reactions can occur at either the N1 or N2 position, leading to mixtures of regioisomers.[8] The choice of base, solvent, and electrophile can influence this selectivity.[9] For instance, the synthesis of Pazopanib requires methylation at the N2 position.[6]

Experimental Protocol: N-Methylation of 6-Methyl-5-nitro-1H-indazole

  • Preparation: To a solution of 6-methyl-5-nitro-1H-indazole (1 eq.) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN), add a base (1.1 - 2.0 eq.). The choice of base is critical for regioselectivity; for example, cesium carbonate (Cs₂CO₃) has been shown to favor N1 alkylation in some systems, while conditions involving sodium hydride (NaH) or potassium carbonate (K₂CO₃) can yield mixtures or favor N2.[9]

  • Reaction: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation, forming the indazolide anion.

  • Addition of Electrophile: Cool the reaction mixture to 0 °C. Add the methylating agent (e.g., iodomethane or dimethyl sulfate, 1.1 eq.) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ratio of N1 and N2 isomers.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting regioisomers must be separated by column chromatography on silica gel.

ParameterCondition 1 (N1-preference)Condition 2 (N2-preference)
Base Cesium Carbonate (Cs₂CO₃)Sodium Hydride (NaH)
Solvent DMFTHF/DMF
Temperature Room Temperature0 °C to Room Temperature
Typical Ratio (N1:N2) Varies, can favor N1Often favors N2 or gives mixtures
Reference Insight DFT calculations suggest chelation with cesium can favor N1 products.[9]N-methylation at the N2 position is a key step for some pharmaceutical intermediates.[6]
Protocol 2: C3-Position Halogenation

The C3 position of the indazole ring is a prime site for introducing further diversity, often via halogenation followed by cross-coupling reactions.[10] N-halosuccinimides are effective reagents for this transformation.

Experimental Protocol: C3-Iodination

  • Preparation: Dissolve 6-methyl-5-nitro-1H-indazole (1 eq.) in DMF or another suitable solvent.

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 - 1.2 eq.) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. The reaction is typically complete within this timeframe, which can be confirmed by TLC.

  • Work-up: Pour the reaction mixture into water. The solid product will precipitate.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any residual DMF and succinimide, and dry under vacuum to yield 3-iodo-6-methyl-5-nitro-1H-indazole. This product is often pure enough for subsequent steps but can be recrystallized if necessary. The iodo group makes this compound a valuable intermediate for cross-coupling reactions.[1]

Part 3: Application in Pharmaceutical Synthesis - The Pazopanib Example

The synthetic principles discussed are elegantly applied in the industrial synthesis of Pazopanib. While the innovator's route starts with 3-methyl-6-nitro-1H-indazole, the functionalization steps are highly relevant and illustrative.[5] A common alternative strategy involves the key intermediate N,2,3-trimethyl-2H-indazol-6-amine.[6]

Synthetic Pathway Overview:

cluster_0 Indazole Core Synthesis & Functionalization cluster_1 Pyrimidine Fragment Coupling Indazole 3-Methyl-6-nitro-1H-indazole N_Methylation N2-Methylation Indazole->N_Methylation Nitro_Reduction Nitro Group Reduction (e.g., H₂, Pd/C) N_Methylation->Nitro_Reduction Amine_Methylation Reductive Amination (Eschweiler–Clarke) Nitro_Reduction->Amine_Methylation Key_Intermediate N,N,2,3-tetramethyl-2H-indazol-6-amine Amine_Methylation->Key_Intermediate Coupling2 SₙAr Coupling Key_Intermediate->Coupling2 Final Coupling Pyrimidine 2,4-Dichloropyrimidine Coupling1 SₙAr Coupling Pyrimidine->Coupling1 Sulfonamide 5-Amino-2-methyl- benzenesulfonamide Sulfonamide->Coupling1 Coupling1->Coupling2 Pazopanib Pazopanib

Caption: Simplified synthetic logic for Pazopanib.

This pathway demonstrates the critical transformations:

  • N-Methylation: Selective methylation at the N2 position of the indazole ring.

  • Nitro Reduction: The 5-nitro group is reduced to a 5-amino group, a crucial step for introducing the pyrimidine moiety. This is typically achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or using reducing agents like tin(II) chloride.

  • Coupling Reactions: The resulting amino-indazole derivative is then coupled with other key fragments, such as a substituted pyrimidine, via nucleophilic aromatic substitution (SₙAr) reactions to assemble the final drug molecule.[5][11]

Conclusion

The 6-methyl-5-nitro-1H-indazole scaffold is a high-value intermediate in modern synthetic and medicinal chemistry. Mastery of its synthesis, either through cyclization or direct nitration, and a thorough understanding of its regioselective functionalization are essential for researchers. The protocols and strategic insights provided herein offer a robust framework for the efficient and controlled synthesis of complex indazole derivatives, enabling the development of novel therapeutic agents.

References

  • Vertex AI Search. (2026). Key Intermediates in Pharmaceutical Manufacturing: A Focus on Pazopanib.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Nguyen, V. H., et al. (2021). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules, 26(15), 4488. [Link]

  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Rhodium(III)
  • IP.com. (n.d.). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug.
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  • ResearchGate. (2024).
  • Royal Society of Chemistry. (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. [Link]

  • Google Patents. (n.d.).
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  • PubChem. (n.d.). 7-Nitroindazole. [Link]

  • National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • BenchChem. (2025).
  • PubMed. (2019). A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. [Link]

  • BenchChem. (2025).
  • Semantic Scholar. (2019). A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. [Link]

  • BenchChem. (2025). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • Google Patents. (n.d.). WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
  • MDPI. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]

  • Royal Society of Chemistry. (n.d.). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. [Link]

  • ResearchGate. (2025). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. [Link]

  • PubMed. (n.d.). Nitroimidazoles, Quinolones and Oxazolidinones as Fluorine Bearing Antitubercular Clinical Candidates. [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • ResearchGate. (2015). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. [Link]

  • International Journal for Scientific Research & Development. (n.d.). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. [Link]

  • National Center for Biotechnology Information. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methyl-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and overcome common challenges.

The primary and most direct route to synthesizing 6-methyl-5-nitro-1H-indazole is through the electrophilic nitration of 6-methyl-1H-indazole.[1] The methyl group at the C6 position acts as an activating group and directs the incoming nitro group to the C5 position.[1] This guide will focus on troubleshooting and optimizing this specific reaction.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical during the nitration of 6-methyl-1H-indazole?

A1: Temperature control is paramount because the nitration reaction is highly exothermic.[2][3] Failure to maintain a low temperature (typically 0-10°C) can lead to several undesirable outcomes, including:

  • Formation of undesired isomers: Higher temperatures can result in the formation of other nitro-isomers, such as 4-nitro or 7-nitro-6-methyl-1H-indazole, which will complicate purification and reduce the yield of the desired product.[3]

  • Dinitration: Excessive heat can promote the addition of a second nitro group, leading to dinitrated byproducts.[3]

  • Runaway reaction: In the worst-case scenario, poor temperature control can lead to an uncontrolled, or "runaway," reaction, which poses a significant safety hazard.[2]

Q2: What is the purpose of using a mixed acid system (concentrated nitric and sulfuric acids)?

A2: The combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is used to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[4] Sulfuric acid is a stronger acid than nitric acid and protonates it, leading to the loss of a water molecule and the formation of the nitronium ion.[4] This increases the rate and efficiency of the electrophilic aromatic substitution reaction on the indazole ring.

Q3: My final product is a dark, oily substance instead of a solid. What could be the cause?

A3: This is a common issue that can arise from several factors:

  • Incomplete reaction: If the reaction has not gone to completion, the crude product will contain unreacted starting material and potentially other intermediates, which can result in an oily consistency.

  • Presence of impurities: The formation of side products, such as isomers or dinitrated compounds, can lead to a mixture that is difficult to crystallize.

  • Residual acid: Insufficient quenching and washing of the crude product can leave residual acid, which can interfere with crystallization and lead to degradation over time.

  • Residual solvent: Inadequate drying of the purified product can also result in an oily appearance.

Q4: Can I use a different nitrating agent besides the mixed acid system?

A4: While the mixed acid system is the most common and cost-effective method, other nitrating agents can be used. For instance, iron(III) nitrate in the presence of TEMPO has been used for the C3-nitration of 2H-indazoles.[5] However, for the specific synthesis of 6-methyl-5-nitro-1H-indazole, the regioselectivity and yield may be affected by the choice of nitrating agent. It is crucial to consult the literature and perform small-scale optimization experiments before changing the nitrating system.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 6-methyl-5-nitro-1H-indazole and provides actionable solutions.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution Scientific Rationale
Poor quality or decomposed reagents Use fresh, high-purity 6-methyl-1H-indazole, concentrated nitric acid, and concentrated sulfuric acid.The purity of starting materials is critical for the success of any chemical reaction. Decomposed or impure reagents can lead to side reactions or failure to react.
Inadequate formation of the nitronium ion Ensure the mixed acid is prepared correctly by slowly adding nitric acid to sulfuric acid while cooling. Allow the mixture to cool before adding it to the reaction.[2]The formation of the nitronium ion is an exothermic process. Proper mixing and cooling are necessary to ensure its stability and reactivity.
Reaction temperature too low While maintaining the reaction below 10°C is crucial, a temperature that is too low (e.g., significantly below 0°C) may slow the reaction rate to a point where it does not proceed efficiently. Maintain a stable temperature between 0-5°C.Chemical reactions have an optimal temperature range. While low temperatures are needed to control exothermicity and side reactions, the reaction rate will decrease if the temperature is too low, leading to incomplete conversion.
Insufficient reaction time Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present.The time required for a reaction to reach completion can vary. TLC is a simple and effective way to monitor the consumption of the starting material and the formation of the product.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Potential Cause Recommended Solution Scientific Rationale
Elevated reaction temperature Strictly maintain the reaction temperature between 0-10°C throughout the addition of the nitrating mixture and for the duration of the reaction.[3]The regioselectivity of electrophilic aromatic substitution is highly temperature-dependent. Higher temperatures provide more energy for the formation of less stable, undesired isomers.
Incorrect stoichiometry of the nitrating agent Use the correct molar ratio of the nitrating agent to the 6-methyl-1H-indazole. An excess of the nitrating agent can lead to dinitration.The stoichiometry of the reactants determines the products formed. An excess of the electrophile can lead to multiple substitutions on the aromatic ring.
Rate of addition of the nitrating mixture Add the pre-cooled nitrating mixture dropwise to the solution of 6-methyl-1H-indazole in sulfuric acid.[2] A slow and controlled addition helps to dissipate the heat generated and maintain a stable temperature.A rapid addition of the nitrating mixture can cause localized "hot spots" in the reaction mixture, leading to the formation of side products even if the overall temperature of the cooling bath is low.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Recommended Solution Scientific Rationale
Incomplete quenching Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.[2] This will effectively quench the reaction and precipitate the crude product.Quenching with ice water serves two purposes: it stops the reaction by diluting the acid and lowering the temperature, and it causes the organic product to precipitate out of the aqueous solution.
Residual acid in the crude product After filtration, wash the crude product thoroughly with cold deionized water until the washings are neutral to pH paper. A wash with a dilute sodium bicarbonate solution can also be used to neutralize any remaining acid.[2]Residual acid can make the product difficult to handle and can catalyze decomposition. Thorough washing is essential to remove all traces of acid.
Ineffective purification method If recrystallization from a single solvent is not effective, try a mixed solvent system. Column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate) can also be used to separate the desired product from isomers and other impurities.[6]Different impurities have different solubilities. A mixed solvent system or column chromatography provides greater flexibility in separating compounds with similar polarities.

Experimental Protocols

Synthesis of 6-Methyl-5-nitro-1H-indazole

Materials:

  • 6-methyl-1H-indazole

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Crushed ice

  • Deionized water

  • Sodium bicarbonate (optional)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stir bar

  • Thermometer

  • Dropping funnel

  • Ice-water bath

  • Büchner funnel and vacuum flask

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 6-methyl-1H-indazole in concentrated sulfuric acid. Perform this dissolution in an ice-water bath to manage the heat generated.

  • Preparation of the Nitrating Mixture: In a separate flask cooled in an ice-water bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid.[2] This mixture should be prepared cautiously and allowed to cool before use.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 6-methyl-1H-indazole via a dropping funnel.[2] Carefully control the rate of addition to maintain the reaction temperature below 10°C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 15-30 minutes while maintaining the low temperature.[2] Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto a beaker filled with a substantial amount of crushed ice.[2] A solid precipitate of crude 6-methyl-5-nitro-1H-indazole will form.

  • Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crude product thoroughly with cold deionized water to remove residual acids.[2] Optionally, the crude product can be further washed with a dilute sodium bicarbonate solution to ensure all acid is neutralized, followed by another wash with cold water.[2]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 6-methyl-1H-indazole in concentrated H₂SO₄ at 0-5°C C Add nitrating mixture dropwise to indazole solution at <10°C A->C B Prepare nitrating mixture (HNO₃ + H₂SO₄) and cool B->C D Stir at 0-10°C and monitor by TLC C->D E Quench by pouring reaction mixture onto ice D->E F Filter the precipitate E->F G Wash with cold water (and optional NaHCO₃ soln.) F->G H Purify by recrystallization or column chromatography G->H

Caption: A step-by-step workflow for the synthesis of 6-methyl-5-nitro-1H-indazole.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product temp Improper Temperature Control start->temp reagents Poor Reagent Quality start->reagents addition Rapid Addition of Nitrating Agent start->addition workup Inadequate Work-up start->workup maintain_temp Maintain 0-10°C temp->maintain_temp fresh_reagents Use Fresh, High-Purity Reagents reagents->fresh_reagents slow_addition Slow, Dropwise Addition addition->slow_addition thorough_wash Thorough Washing & Purification workup->thorough_wash

Caption: A troubleshooting decision tree for low yield or impure product.

References

  • ResearchGate. Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the... Available from: [Link]

  • ResearchGate. (PDF) Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Available from: [Link]

  • ResearchGate. Pathways for nitrosation of 1a and side reaction forming dimers. Available from: [Link]

  • ChemRxiv. Nitroreductase-triggered indazole formation. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. Available from: [Link]

  • MDPI. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available from: [Link]

  • Google Patents. CN103319410B - A kind of synthetic method of indazole compound.
  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available from: [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. Available from: [Link]

  • PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available from: [Link]

  • HETEROCYCLES. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available from: [Link]

  • ResearchGate. Iron promoted C3‐H nitration of indazole. Available from: [Link]

  • Liskon Biological. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Available from: [Link]

  • RSC Publishing. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available from: [Link]

  • ResearchGate. Synthetic Protocols for Aromatic Nitration: A Review. Available from: [Link]

  • Nitration and aromatic reactivity. Available from: [Link]

  • Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Available from: [Link]

  • PubMed Central. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Available from: [Link]

  • Anazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]

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Technical Support Center: Synthesis of 6-Methyl-5-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methyl-5-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important heterocyclic intermediate. Here, we move beyond simple protocols to address the nuanced challenges and common byproducts encountered during its synthesis. Our goal is to provide actionable, field-proven insights grounded in chemical principles to help you troubleshoot and optimize your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each question is followed by an in-depth analysis of potential causes and recommended solutions.

Question 1: My final product is a mixture of nitro-isomers, not just the desired 6-methyl-5-nitro-1H-indazole. How can I improve regioselectivity?

Answer: This is a classic regioselectivity challenge in electrophilic aromatic substitution. The formation of multiple isomers, primarily the 7-nitro and potentially the 3-nitro derivatives, stems from the competing directing effects within the 6-methyl-1H-indazole scaffold.

  • Causality Explained: The indazole ring is an electron-rich heteroaromatic system. Electrophilic attack is generally favored at the 3, 5, and 7-positions. The methyl group at the 6-position is an activating, ortho-, para- director. Therefore, it strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to its ortho positions (C5 and C7). While the 5-position is sterically less hindered and electronically favored, the 7-position remains a viable site for attack, leading to the common 6-methyl-7-nitro-1H-indazole byproduct.

  • Troubleshooting & Solutions:

    • Strict Temperature Control: The activation energy barrier for substitution at the 7-position is very close to that of the 5-position. Lowering the reaction temperature (e.g., maintaining it strictly between 0-5 °C) can enhance selectivity by favoring the thermodynamically more stable 5-nitro product.[1] A runaway temperature excursion is a primary cause of poor selectivity.

    • Slow Reagent Addition: Add the nitrating mixture (typically concentrated HNO₃ in H₂SO₄) dropwise to the solution of 6-methyl-1H-indazole. This maintains a low instantaneous concentration of the highly reactive nitronium ion, reducing the likelihood of attack at the less-favored positions.

    • Choice of Nitrating Agent: While mixed acid is common, alternative nitrating systems can offer different selectivity profiles. For sensitive substrates, milder reagents like acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) might be explored, though optimization is required.

Question 2: I'm observing a significant amount of a dinitro byproduct in my crude sample analysis (e.g., by LC-MS). How can this be prevented?

Answer: The formation of dinitro byproducts, such as 6-methyl-3,5-dinitro-1H-indazole or 6-methyl-5,7-dinitro-1H-indazole, is a clear sign of over-nitration.

  • Causality Explained: The starting material, 6-methyl-1H-indazole, is activated by the methyl group. After the first nitro group is added at the 5-position, the resulting product, 6-methyl-5-nitro-1H-indazole, is deactivated towards further electrophilic attack. However, the nitro group is a meta-director, while the methyl group remains an ortho-, para-director. Under harsh conditions, the still-activated ring can undergo a second nitration, often at the 3 or 7-position. This is especially prevalent if reaction conditions are too forcing (high temperature or excess nitrating agent).[2]

  • Troubleshooting & Solutions:

    • Control Stoichiometry: Use a precise molar equivalent of nitric acid (typically 1.0 to 1.1 equivalents). An excess of the nitrating agent is the most common cause of dinitration.

    • Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the slower formation of the dinitro product.

    • Maintain Low Temperature: As with improving regioselectivity, keeping the temperature low (0-5 °C) reduces the reaction rate and provides a wider window to stop the reaction before significant over-nitration occurs.

Question 3: My reaction turned into a dark, intractable tar. What happened and is it salvageable?

Answer: Tar formation is indicative of substrate or product degradation, often caused by an uncontrolled exothermic reaction.[2]

  • Causality Explained: The nitration of aromatic compounds is highly exothermic. If the heat generated is not dissipated efficiently, the local temperature can rise dramatically. At elevated temperatures, the strong oxidizing nature of the concentrated nitric and sulfuric acid mixture can lead to polymerization and decomposition of the aromatic ring, resulting in the formation of complex, high-molecular-weight tars. This is particularly a risk with activated systems like 6-methyl-1H-indazole.

  • Troubleshooting & Solutions:

    • Aggressive Cooling: Ensure your reaction vessel is submerged in an efficient ice/salt bath or is connected to a cryo-cooler. Do not rely on a simple ice bath for larger-scale reactions.

    • Vigorous Stirring: Good agitation is critical to ensure that the nitrating agent is dispersed quickly and to prevent localized hot spots from forming.

    • Dilution: Running the reaction in a larger volume of the solvent (sulfuric acid) can help to better absorb and dissipate the heat generated.

    • Salvage: Unfortunately, once significant tarring has occurred, the reaction is often unsalvageable. The priority should be on safe quenching and disposal. Future runs must incorporate improved thermal management.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the nitration of 6-methyl-1H-indazole?

A1: The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. First, the nitronium ion (NO₂⁺), the active electrophile, is generated from the reaction between concentrated nitric acid and sulfuric acid. The electron-rich indazole ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a weak base (like HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.

Nitration Mechanism Mechanism of Nitration cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack & Sigma Complex cluster_2 Step 3: Deprotonation & Aromatization HNO3 HNO3 NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H2SO4 H3O+ H3O+ Indazole 6-Methyl-1H-Indazole NO2+->Indazole HSO4- HSO4- SigmaComplex Sigma Complex (Resonance Stabilized) Indazole->SigmaComplex + NO₂⁺ SigmaComplex_depict Sigma Complex SigmaComplex->SigmaComplex_depict FinalProduct 6-Methyl-5-Nitro-1H-Indazole SigmaComplex_depict->FinalProduct + HSO₄⁻ - H₂SO₄

Caption: The three-step mechanism for electrophilic nitration.

Q2: How can I effectively purify the crude product and separate it from the common byproducts?

A2: The byproducts (regioisomers and dinitro compounds) often have polarities similar to the desired product, making purification challenging.

  • Flash Column Chromatography: This is the most reliable method. A silica gel column is standard. The key is finding an optimal solvent system. A gradient elution is often necessary, starting with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 40-50% ethyl acetate). The elution order is typically: dinitro byproduct (most polar) > desired 5-nitro product > 7-nitro isomer (least polar of the isomers).[3]

  • Recrystallization: If the crude product is relatively pure (>85-90%), recrystallization can be effective. Solvents like ethanol, methanol, or ethyl acetate/hexane mixtures are commonly used.[1][4] This method is excellent for removing trace impurities but may not be sufficient to separate significant amounts of isomers.

Q3: What analytical techniques are essential for monitoring this reaction and characterizing the product?

A3: A multi-pronged approach is recommended:

  • Thin Layer Chromatography (TLC): Essential for real-time reaction monitoring. Use a solvent system similar to what you plan for column chromatography (e.g., 30% Ethyl Acetate/Hexanes). It allows you to visualize the consumption of the starting material and the appearance of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and the purity of the final product. A reverse-phase C18 column is typically used.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The proton signals and their coupling patterns are distinct for the 5-nitro and 7-nitro isomers, allowing for unambiguous identification and purity assessment.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (C₈H₇N₃O₂ = 177.16 g/mol ) and helps identify byproducts like dinitro species (MW = 222.16 g/mol ).[5]

Data Summary & Experimental Protocols

Table 1: Influence of Reaction Temperature on Product Distribution
Temperature (°C)Desired Product Yield (5-Nitro)7-Nitro Isomer (%)Dinitro Byproduct (%)Notes
-10 to 0~75%< 5%< 2%Optimal for selectivity, but reaction may be slow.
0 to 5 ~70% ~10% < 5% Recommended range for balance of rate and selectivity. [1]
10 to 20~60%~15-20%~5-10%Decreased selectivity for the desired 5-nitro isomer.
> 25 (Room Temp)< 50%> 20%> 10%High risk of byproducts and potential for thermal runaway.[2]

Note: Data are representative estimates to illustrate trends and will vary based on exact conditions.

Experimental Protocol: Synthesis of 6-Methyl-5-Nitro-1H-Indazole

Disclaimer: This protocol involves highly corrosive and oxidizing acids. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Materials:

  • 6-Methyl-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Place a round-bottom flask equipped with a magnetic stir bar in an ice/salt bath. Ensure the internal temperature can be monitored with a low-temperature thermometer.

  • Dissolution: To the flask, add 6-methyl-1H-indazole (1.0 eq). Slowly and carefully, add concentrated H₂SO₄ (approx. 5-10 mL per gram of starting material) while stirring. Allow the mixture to cool to 0 °C.

  • Nitrating Mixture Preparation: In a separate, pre-cooled flask, slowly add concentrated HNO₃ (1.05 eq) to a small amount of concentrated H₂SO₄ (approx. 1-2 mL per gram of starting material). Keep this mixture cooled in an ice bath.

  • Nitration: Using a dropping funnel, add the nitrating mixture dropwise to the stirred solution of 6-methyl-1H-indazole over 30-60 minutes. CRITICAL: Maintain the internal reaction temperature below 5 °C throughout the addition.

  • Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, very slowly pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring. A yellow precipitate should form.

  • Neutralization & Extraction: Allow the ice to melt. Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]

  • Purification: Purify the crude yellow solid by flash column chromatography on silica gel or by recrystallization as described in the FAQ section.

Caption: A workflow for troubleshooting common synthesis issues.

References

  • Yarovenko, V. N., et al. (2017). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Alam, M. A., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. (n.d.).
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). [Source appears to be an academic experimental summary, specific publisher not listed].
  • Alarcón-Polo, Y., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Alarcón-Polo, Y., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Google Patents. (1976). Process for the preparation of substituted indazoles. (U.S.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • SciSpace. (n.d.). Formation of Nitroform in the Nitration of Gem-Dinitro Compounds. [Link]

  • PubChem. (n.d.). 6-Methyl-5-nitro-1H-indazole. National Center for Biotechnology Information. [Link]

  • Liskon Biological. (2024). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. [Link]

  • ResearchGate. (2010). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. [Link]

  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • ResearchGate. (n.d.).
  • Alam, M. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • Alam, M. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.).
  • Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • Vione, D., et al. (2005). Aqueous atmospheric chemistry: formation of 2,4-dinitrophenol upon nitration of 2-nitrophenol and 4-nitrophenol in solution. PubMed. [Link]

  • Vione, D. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. National Institutes of Health. [Link]

  • ResearchGate. (1979). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. [Link]

  • Organic Syntheses. (n.d.). 5-nitroindazole. [Link]

Sources

Technical Support Center: Regioselectivity in the Nitration of 6-Methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting the regioselective nitration of 6-methyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with indazole scaffolds. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate this critical electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the nitration of 6-methyl-1H-indazole?

The principal challenge is controlling the regioselectivity of the reaction. The 6-methyl-1H-indazole scaffold has multiple positions susceptible to electrophilic attack by the nitronium ion (NO₂⁺). The interplay between the activating methyl group and the directing effects of the fused pyrazole ring often leads to the formation of a mixture of nitro-isomers, primarily at the C3, C5, and C7 positions. Isolating the desired isomer from this mixture can be a significant purification challenge.

Q2: What are the expected major and minor products when nitrating 6-methyl-1H-indazole?

The outcome is highly dependent on reaction conditions. However, based on the principles of electrophilic aromatic substitution:

  • The methyl group at C6 is an ortho-, para-director and an activating group. It strongly directs incoming electrophiles to the C5 and C7 positions.

  • The pyrazole ring itself has a complex influence. The N1-H tautomer is generally more stable than the 2H-tautomer[1][2]. The benzene portion of the indazole ring is generally more reactive toward electrophiles than the pyrazole ring, but C3 can also be a site of reaction under certain conditions[3].

Therefore, you can expect:

  • Major Isomer (Often): 6-Methyl-5-nitro-1H-indazole. The C5 position is para to the N1 of the pyrazole ring and ortho to the activating methyl group, making it electronically favored[4].

  • Significant Byproduct: 6-Methyl-7-nitro-1H-indazole. The C7 position is also ortho to the activating methyl group. Steric hindrance from the adjacent pyrazole ring might make this less favorable than C5 nitration.

  • Possible Byproduct: 3-Nitro-6-methyl-1H-indazole. While the benzene ring is typically more activated, direct C3 nitration can occur, sometimes promoted by specific reagents or radical mechanisms[3][5].

Q3: What are the standard starting conditions for nitrating 6-methyl-1H-indazole?

A common starting point is the use of a mixed acid system, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ[6].

  • Reagents: Concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

  • Temperature: The reaction is highly exothermic and requires strict temperature control. It is typically performed at low temperatures (0–10 °C) to minimize the formation of byproducts and prevent substrate degradation[7][8].

  • Solvent: Often, concentrated H₂SO₄ serves as both the catalyst and the solvent.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My reaction yields a complex mixture of isomers that are difficult to separate. How can I improve selectivity for the 5-nitro isomer?

This is the most common issue. Achieving high regioselectivity requires fine-tuning the reaction parameters.

Causality: The relative activation energies for attack at the C5, C7, and C3 positions are often very close. Minor changes in the reaction environment can shift the balance from one isomer to another. The choice of nitrating agent and solvent polarity plays a crucial role in stabilizing the transition states leading to different products[9].

Solutions & Protocols:

  • Modify Temperature:

    • Insight: Lowering the temperature (e.g., to -10 °C or 0 °C) often increases selectivity by favoring the pathway with the lowest activation energy, which is typically the formation of the most thermodynamically stable product.

    • Action: Ensure your cooling bath is stable and that the nitrating agent is added slowly enough to maintain the target temperature.

  • Change the Nitrating Agent:

    • Insight: Milder nitrating agents can offer better selectivity compared to the aggressive mixed-acid system.

    • Action: Consider alternatives to HNO₃/H₂SO₄. Using nitrate salts in an acidic medium or other nitrating systems can sometimes provide improved results[10]. For instance, using copper nitrate in acetic anhydride is a known method for milder nitrations.

  • Solvent Effects:

    • Insight: The solvent can influence the reactivity of the nitrating species and the substrate.

    • Action: While sulfuric acid is standard, exploring reactions in a co-solvent like dichloromethane (DCM) might be possible with certain nitrating agents, although this can introduce biphasic systems and reduce reaction rates[10].

This protocol is designed to favor the formation of 6-methyl-5-nitro-1H-indazole[4].

  • Reaction Setup: In a three-neck round-bottom flask fitted with a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 6-methyl-1H-indazole (1.0 equiv) in concentrated sulfuric acid at 0 °C.

  • Preparation of Nitrating Mixture: In a separate, cooled flask, cautiously add fuming nitric acid (1.1 equiv) to a portion of concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the indazole solution, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress using TLC or LC-MS by carefully quenching a small aliquot in ice water and extracting with ethyl acetate.

  • Work-up: Once the starting material is consumed, pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The primary method for separating isomers is column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Problem 2: How can I definitively confirm the substitution pattern of my nitrated products?

Causality: The ¹H NMR spectra of the different regioisomers can be complex due to overlapping signals and second-order coupling effects. Unambiguous characterization is critical.

Solution: A combination of 1D and 2D NMR spectroscopy is the gold standard for structure elucidation.

  • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons are highly informative. For example, in 6-nitro-1H-indazole-3-carbaldehyde, the proton at C7 is a doublet at a downfield shift of 8.57 ppm due to the deshielding effect of the adjacent nitro group[11]. Similar deshielding effects will be observed in your product.

  • ¹³C NMR: The carbon atom directly attached to the nitro group (C-NO₂) experiences a significant downfield shift, typically resonating in the 140-150 ppm range, which is a key diagnostic peak[11].

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to piece together fragments of the molecule.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool. It shows correlations between protons and carbons that are 2 or 3 bonds away. By observing the correlation from the methyl protons (at C6) to the neighboring aromatic carbons (C5 and C7), and from the remaining aromatic protons to their neighboring carbons, you can unambiguously assign the structure. For example, a correlation from H5 to C7, or H7 to C5, would confirm the substitution pattern.

The following table summarizes predicted and literature-based chemical shifts (in DMSO-d₆) to aid in isomer identification. Actual values may vary based on conditions.

Position of NO₂Aromatic Proton Signals (δ, ppm)Key Diagnostic Features
5-nitro H3 (~8.3), H4 (~8.1, d), H7 (~7.8, s)H4 appears as a doublet, and H7 as a singlet.
7-nitro H3 (~8.6), H4 (~7.9, d), H5 (~8.2, d)H4 and H5 will appear as doublets with ortho coupling. H3 will be significantly downfield.
3-nitro H4 (~8.7, d), H5 (~7.5, dd), H7 (~7.9, d)The absence of the H3 proton signal is the primary indicator.

Note: These are estimations. Referencing closely related structures in the literature is recommended[11][12][13].

Problem 3: The reaction is turning black, and I'm isolating a low yield of intractable tar.

Causality: This indicates substrate or product degradation. Nitration conditions are highly acidic and oxidizing. Indazoles, while aromatic, can be sensitive to overly harsh conditions.

Solutions:

  • Strict Temperature Control: This is the most common cause. A runaway exothermic reaction will "burn" the material. Ensure efficient stirring and slow addition of the nitrating agent[8].

  • Reduce Reaction Time: Do not let the reaction run for an extended period after the starting material is consumed. Monitor closely by TLC/LC-MS and quench the reaction as soon as it is complete.

  • Check Reagent Purity: Ensure your 6-methyl-1H-indazole is pure. Impurities can trigger decomposition pathways. Also, use fresh, high-quality acids.

Visualizations & Workflows

Experimental Workflow Diagram

The following diagram outlines the general laboratory procedure for the nitration of 6-methyl-1H-indazole.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Dissolve 6-methyl-1H-indazole in conc. H₂SO₄ cool Cool all solutions to 0-5 °C start->cool prep_nitro Prepare Nitrating Mix (HNO₃ + H₂SO₄) prep_nitro->cool add Slow, dropwise addition of Nitrating Mix cool->add stir Stir at 0-5 °C (1-2 hours) add->stir monitor Monitor via TLC/LC-MS stir->monitor quench Pour onto crushed ice monitor->quench filtrate Filter precipitated solid quench->filtrate wash Wash with cold H₂O filtrate->wash dry Dry crude product wash->dry purify Column Chromatography (Hexanes/EtOAc) dry->purify analyze Characterize via NMR, MS, etc. purify->analyze

Caption: General experimental workflow for the nitration of 6-methyl-1H-indazole.

Troubleshooting Logic Diagram

This flowchart provides a decision-making framework for addressing poor regioselectivity.

G start Problem: Poor Regioselectivity (Isomer Mixture) q1 Is the reaction temperature strictly controlled below 5 °C? start->q1 sol1 Action: Improve cooling efficiency. Ensure slow, dropwise addition. q1->sol1 No q2 Are you using a standard HNO₃/H₂SO₄ system? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Action: Consider milder nitrating agents (e.g., KNO₃/H₂SO₄, Ac₂O/HNO₃) q2->sol2 Yes q3 Is separation by standard chromatography difficult? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Action: - Try alternative solvent systems. - Consider derivatization or  preparative HPLC. q3->sol3 Yes end_node Improved Selectivity or Separation q3->end_node No a3_yes Yes a3_no No sol3->end_node

Caption: A decision tree for troubleshooting poor regioselectivity.

References

  • Liskon Biological. (2025, February 7). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole.
  • ChemicalBook. 3-Methyl-6-nitroindazole synthesis.
  • BenchChem.
  • BenchChem.
  • Elguero, J., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(10), 2549. [Link]

  • BenchChem. (2025, December). Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers.
  • The Royal Society of Chemistry. (2014).
  • BenchChem. Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • BenchChem.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Dash, S. R., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(8), 1735-1763. [Link]

  • Lelj, F., et al. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • ResearchGate. (2022). Substrate scope for nitration and reduction of indazoles 1 to prepare 3-aminoindazoles 3. [Link]

  • ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?[Link]

Sources

Technical Support Center: A Researcher's Guide to Purifying Crude 6-Methyl-5-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Gemini Senior Application Scientist Team

Welcome to the technical support guide for the purification of 6-methyl-5-nitro-1H-indazole. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this key intermediate. The synthesis of nitroaromatic compounds like 6-methyl-5-nitro-1H-indazole often results in a crude product contaminated with regioisomers, unreacted starting materials, and colored byproducts. This guide provides a logic-driven, question-and-answer framework to troubleshoot common purification issues, supplemented with detailed protocols and the scientific rationale behind them.

Safety First: Handling Nitroaromatic Compounds

Before beginning any experimental work, it is imperative to understand the risks associated with 6-methyl-5-nitro-1H-indazole and related nitroaromatic compounds.

  • Toxicity : Aromatic nitro compounds are known for their systemic toxicity. They can be toxic if swallowed, inhaled, or in contact with skin. A primary hazard is the potential to cause methemoglobinemia, which reduces the blood's ability to carry oxygen, leading to symptoms like cyanosis (blue discoloration of the blood), headaches, and dizziness.[1]

  • Handling Precautions : All manipulations must be conducted in a well-ventilated chemical fume hood.[2] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[3]

  • Disposal : Dispose of all chemical waste according to your institution's hazardous waste guidelines. Prevent contaminated materials from entering drains or waterways.[4]

Part 1: Initial Assessment & Common Impurities

This section addresses the critical first steps after synthesis: understanding the composition of your crude material.

Q1: I've just finished my synthesis. The product is a dark, oily solid. What are the likely impurities I need to remove?

A1: The composition of your crude product is highly dependent on the synthetic route. A common method is the direct nitration of 6-methyl-1H-indazole. In this case, you should anticipate several classes of impurities:

  • Unreacted Starting Material: Incomplete nitration will leave residual 6-methyl-1H-indazole.

  • Regioisomers: The nitration of the indazole ring can occur at multiple positions. While the 5-nitro isomer is often the major product, the formation of other isomers, such as 4-nitro or 7-nitro derivatives, is possible and can be difficult to separate due to similar polarities.[5]

  • Over-Nitration Products: Under harsh conditions, dinitrated species may form.

  • Acidic Residues: If the reaction is quenched improperly, residual nitric and sulfuric acids will be present. These are typically removed during an aqueous workup but can persist.[3]

  • Colored Byproducts: The presence of dark colors often indicates the formation of polymeric or degradation byproducts, which can be challenging to remove.

A preliminary Thin Layer Chromatography (TLC) analysis is essential to visualize the number of components in your crude mixture.

Q2: How can I use TLC to guide my purification strategy?

A2: TLC is your most valuable preliminary tool. By running the crude material on a silica gel plate with a solvent system (e.g., a mixture of hexane and ethyl acetate), you can:

  • Estimate the Number of Impurities: Count the number of distinct spots.

  • Assess Polarity: The Rf value (retention factor) of each spot indicates its relative polarity. 6-methyl-5-nitro-1H-indazole is a relatively polar compound. Impurities that are significantly more or less polar will be easier to separate. Spots that are very close together suggest that separation by column chromatography will be challenging.

  • Select a Purification Method:

    • One major spot with minor, well-separated impurities: Recrystallization is likely a good first choice.

    • Multiple spots, some close together: Flash column chromatography is the most appropriate method.[5]

    • A spot at the baseline (very polar): This could be a salt or a very polar byproduct. An acid-base extraction might be useful to remove it.

    • A non-polar spot near the solvent front: This is likely a less polar impurity, easily separable by chromatography.

Part 2: Troubleshooting Purification Protocols

This section provides direct answers to common problems encountered during the purification process.

Recrystallization Issues

Q3: I tried to recrystallize my crude product, but it "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A3: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common with impure compounds, as impurities can depress the melting point.

Causality & Solution:

  • Cause: The boiling point of your chosen solvent is too high, or the impurities are significantly lowering the melting point of your product.

  • Solution 1: Add More Solvent. Your initial attempt may have been too concentrated. Add more hot solvent until the oil completely dissolves, then allow it to cool very slowly.

  • Solution 2: Change Solvents. Switch to a solvent system with a lower boiling point. An ethanol/water mixture is often effective for nitroindazoles.[3] Dissolve the crude product in a minimum amount of hot ethanol, then add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Allow it to cool slowly.

  • Solution 3: Scratch & Seed. Use a glass rod to gently scratch the inside of the flask at the solvent's surface. The microscopic scratches provide nucleation sites for crystal growth. If you have a small amount of pure material, add a "seed crystal" to the cooled solution to initiate crystallization.

Q4: My recrystallized product is still yellow or brown. How can I obtain a colorless or pale-yellow solid?

A4: The persistent color is likely due to highly conjugated, non-polar impurities or trace amounts of degradation products that co-crystallize with your product.

Causality & Solution:

  • Cause: Colored impurities are trapped in the crystal lattice or are present in the mother liquor coating the crystals.

  • Solution 1: Activated Charcoal Treatment. After dissolving the crude product in the hot recrystallization solvent, add a very small amount (1-2% by weight) of activated charcoal. The charcoal adsorbs colored impurities. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the charcoal. Be aware that charcoal can also adsorb your product, so use it sparingly.

  • Solution 2: Multiple Recrystallizations. A second recrystallization may be necessary to achieve high purity, although this will result in some loss of yield.

Column Chromatography Issues

Q5: I'm struggling to get good separation between my product and an impurity on a silica gel column. What can I do?

A5: Poor separation (co-elution) occurs when the components of the mixture have very similar affinities for the stationary phase (silica) in the chosen mobile phase (eluent).

Causality & Solution:

  • Cause: The polarity difference between your product and the impurity is insufficient for the chosen eluent system.

  • Solution 1: Optimize the Eluent. The key is to find a solvent system that maximizes the difference in Rf values (ΔRf) on TLC.

    • Decrease Polarity: If both spots are running too high on the TLC plate (high Rf), decrease the proportion of the polar solvent (e.g., from 30% ethyl acetate in hexane to 20%). This will increase the interaction with the silica and improve separation.

    • Change Solvents: Sometimes, simply changing the polar solvent (e.g., from ethyl acetate to acetone or dichloromethane) can alter the selectivity and improve separation, even if the overall polarity is similar.

  • Solution 2: Use a Gradient Elution. Start with a low-polarity eluent to wash off non-polar impurities. Then, gradually increase the polarity of the eluent over the course of the separation to elute your product, leaving more polar impurities behind.

  • Solution 3: Check for Overloading. Loading too much crude material onto the column is a common cause of poor separation. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product.

Workflow & Troubleshooting Logic

The following diagram illustrates a logical workflow for purifying your crude product, incorporating troubleshooting decisions.

PurificationWorkflow Crude Crude 6-Methyl-5-Nitro-1H-Indazole TLC Perform TLC Analysis Crude->TLC Decision1 Assess TLC Result TLC->Decision1 Recrystallize Attempt Recrystallization Decision1->Recrystallize One Major Spot Chromatography Perform Column Chromatography Decision1->Chromatography Multiple/Close Spots AcidBase Consider Acid-Base Wash Decision1->AcidBase Baseline Spot Decision2 Successful? Recrystallize->Decision2 Decision3 Improved Separation? Chromatography->Decision3 AcidBase->Recrystallize Decision2->Chromatography No (Low Purity) Pure Pure Product (Verify by HPLC/NMR) Decision2->Pure Yes Charcoal Recrystallize with Charcoal Decision2->Charcoal No (Colored) Decision3->Pure Yes Optimize Optimize Solvent System Decision3->Optimize No Optimize->Chromatography Charcoal->Pure

Caption: A decision-making workflow for purifying crude 6-methyl-5-nitro-1H-indazole.

Part 3: Standard Operating Procedures (SOPs)

These protocols provide detailed, step-by-step instructions for the most common purification techniques.

SOP 1: Recrystallization from Ethanol/Water

This procedure is ideal for purifying solid crude material where impurities have different solubility profiles than the desired product.[3][6]

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal volume of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Cloudiness: Add hot deionized water dropwise to the hot ethanol solution until a persistent cloudiness appears. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

SOP 2: Flash Column Chromatography

This technique is used for separating complex mixtures based on the differential adsorption of components to a stationary phase.[7][8]

  • TLC Analysis: Determine the optimal eluent system using TLC. A good Rf for the product is typically between 0.25 and 0.40. A common starting point is 20-30% ethyl acetate in hexane.

  • Column Packing: Securely clamp a glass chromatography column in a vertical position. Add the initial, least polar eluent. Then, add silica gel as a slurry and allow it to settle into a uniform packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like acetone or dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column. Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

SOP 3: Purity Assessment by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a standard method to quantify the purity of the final product.[9]

  • Sample Preparation: Prepare a stock solution of your purified compound at approximately 1 mg/mL in a suitable solvent like acetonitrile. Dilute this to a working concentration of ~10-50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient might run from 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the compound absorbs strongly (e.g., 254 nm or 320 nm).

  • Analysis: Inject the sample. The purity is calculated by dividing the peak area of the main product by the total area of all peaks in the chromatogram. A purity of >98% is often desired.

Technique Comparison Pros Cons Best For
Recrystallization Simple, inexpensive, scalable.Can have lower yields; not effective for all impurity profiles.Final purification step for mostly pure, crystalline solids.[6]
Column Chromatography Excellent for complex mixtures; highly versatile.More time-consuming, requires more solvent, can be difficult to scale.Crude mixtures with multiple components or oily products.[8]
Acid-Base Extraction Good for removing acidic or basic impurities.Limited to compounds with ionizable groups; emulsions can form.Removing acidic starting materials or basic byproducts from the main product.[10][11]

Part 4: Frequently Asked Questions (FAQs)

Q6: What is the expected appearance and melting point of pure 6-methyl-5-nitro-1H-indazole?

A6: Pure 6-methyl-5-nitro-1H-indazole is typically a pale yellow to yellow solid. While a specific melting point is not widely published, related compounds like 3-methyl-5-nitro-1H-indazole melt at 213-214 °C.[12] A sharp melting point is a good indicator of high purity.

Q7: How should I store the purified compound?

A7: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation. A desiccator is recommended to protect it from moisture.

Q8: My final NMR spectrum shows a singlet around 2.6 ppm, but also other unexpected aromatic signals. What are they?

A8: The singlet around 2.6 ppm is characteristic of the methyl group at the 6-position.[13] The unexpected aromatic signals could be from a regioisomeric impurity (e.g., 6-methyl-7-nitro-1H-indazole) that was not fully removed during purification. Co-elution during chromatography is a common reason for this. Re-purification using an optimized chromatography protocol may be necessary.

References

  • Carl ROTH. Safety Data Sheet: Nitrobenzene. Accessed January 11, 2026. [Link]

  • Organic Syntheses. Indazole. Accessed January 11, 2026. [Link]

  • V.M. Nurchi et al. Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. Analytica Chimica Acta, 2010. [Link]

  • GOV.UK. Nitrobenzene - Incident management. Accessed January 11, 2026. [Link]

  • ILO. Nitrocompounds, Aromatic: Physical & Chemical Hazards. Accessed January 11, 2026. [Link]

  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers. Accessed January 11, 2026.
  • International Journal of Pharmaceutical Sciences Review and Research. Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Accessed January 11, 2026. [Link]

  • Journal of the Indian Chemical Society. Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. Accessed January 11, 2026. [Link]

  • Journal of Pharmaceutical Research International. Recent Trends in Analytical Techniques for Impurity Profiling. Accessed January 11, 2026. [Link]

  • I. Alkorta et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 2012. [Link]

  • Google Patents. US3988347A - Process for the preparation of substituted indazoles. Accessed January 11, 2026.
  • Liskon Biological. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Accessed January 11, 2026. [Link]

  • Agilent. PURITY AND IMPURITY ANALYSIS. Accessed January 11, 2026. [Link]

  • Open Access Pub. Purification Techniques. Journal of New Developments in Chemistry. Accessed January 11, 2026. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Accessed January 11, 2026. [Link]

  • S. El-Kashef et al. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E, 2013. [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. Accessed January 11, 2026. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. Accessed January 11, 2026. [Link]

  • J. L. Marco et al. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Journal of Organic Chemistry, 2000. [Link]

Sources

Technical Support Center: Synthesis of 6-Methyl-5-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-methyl-5-nitro-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The synthesis, while conceptually straightforward, is often complicated by side reactions, particularly those related to the regioselectivity of nitration. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and its common challenges.

Q1: What is the most common synthetic route for 6-methyl-5-nitro-1H-indazole?

The most prevalent and direct method is the electrophilic nitration of 6-methyl-1H-indazole. This reaction typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid ("mixed acid"), to introduce a nitro group onto the benzene ring of the indazole core. The primary challenge in this approach is controlling the position of nitration to selectively obtain the desired 5-nitro isomer.

Q2: Why is regioselectivity a major issue in the nitration of 6-methyl-1H-indazole?

Regioselectivity is the critical challenge because the 6-methyl-1H-indazole substrate has multiple potential sites for electrophilic aromatic substitution. The outcome is governed by the combined directing effects of the fused pyrazole ring and the methyl group on the benzene ring.

  • Methyl Group: The methyl group is an activating, ortho-, para- director. Relative to the methyl group at C6, the ortho positions are C5 and C7, and the para position is C3 (on the pyrazole ring).

  • Indazole Ring System: The indazole nucleus itself has a complex influence. The benzene portion is generally deactivated towards electrophilic substitution compared to benzene, but substitution is still feasible. The most common positions for nitration on the indazole core are C5 and C7.

The interplay of these effects means that nitration can yield a mixture of isomers, primarily 5-nitro, 7-nitro, and 4-nitro derivatives. Achieving high selectivity for the 5-nitro product requires careful optimization of reaction conditions.

Q3: What are the primary isomeric by-products I should expect?

During the nitration of 6-methyl-1H-indazole, you should anticipate the formation of the following regioisomers as the main impurities:

  • 6-Methyl-7-nitro-1H-indazole: Often a significant by-product due to the directing effect of the pyrazole ring nitrogen (N1) and the methyl group.

  • 6-Methyl-4-nitro-1H-indazole: Another possible isomer, though typically formed in smaller amounts.

  • Dinitro compounds: Under harsh conditions (e.g., excess nitrating agent, high temperatures), over-nitration can lead to dinitro-indazoles[1].

Q4: Can the synthesis of the 6-methyl-1H-indazole starting material lead to significant side reactions?

Yes. If you are preparing the 6-methyl-1H-indazole precursor via a classical method like the diazotization of 4-methyl-2-toluidine (2-amino-4-methyltoluene), side reactions can occur. A common issue is the formation of a diazoamino compound, which appears as an insoluble precipitate if the sodium nitrite solution is added too slowly or if the temperature is not adequately controlled[2]. This by-product must be removed before the cyclization step to avoid impurities in the final product.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: My reaction yields a low proportion of the desired 6-methyl-5-nitro-1H-indazole, with significant amounts of other isomers detected by ¹H NMR or LC-MS.

  • Probable Cause: Your reaction conditions favor the formation of a mixture of regioisomers (e.g., 7-nitro and 4-nitro) over the desired 5-nitro product. The choice of nitrating agent, acid catalyst, temperature, and solvent all play a crucial role in directing the electrophilic attack.

  • Solution & Optimization Strategy: The key to improving selectivity is to modulate the reactivity of the nitrating agent.

    • Temperature Control: This is the most critical parameter. Run the reaction at a low temperature (e.g., -5 to 5 °C) by using an ice-salt or dry ice/acetone bath. Add the nitrating agent dropwise and monitor the internal temperature carefully. Higher temperatures increase reaction rates but drastically reduce selectivity.

    • Choice of Nitrating Agent: Standard "mixed acid" (HNO₃/H₂SO₄) is highly reactive and often leads to poor selectivity. Consider milder, alternative nitrating systems that can offer better control. Recent literature highlights methods using reagents like iron(III) nitrate, which can provide site-selective nitration under less harsh conditions[1][3].

    • Solvent Effects: The reaction is typically run in a strong acid like H₂SO₄ which acts as both the solvent and catalyst. Changing the solvent is not always feasible, but ensuring the starting material is fully dissolved before adding the nitrating agent is crucial for a homogeneous reaction.

    Table 1: Comparison of Nitrating Conditions and Expected Outcomes

    Nitrating System Typical Temperature Expected Selectivity Potential Downsides
    HNO₃ / H₂SO₄ 0 to 10 °C Low to Moderate High risk of over-nitration; formation of multiple isomers.
    KNO₃ / H₂SO₄ 0 to 5 °C Moderate Generally offers better control than mixed acid but still produces isomers.
    Fe(NO₃)₃·9H₂O 80 °C (in CH₃CN) Potentially High Conditions are specific to the substrate; may require catalyst optimization[1].

    | Acetyl Nitrate (in situ) | -10 to 0 °C | Moderate to High | Less aggressive than mixed acid, can improve selectivity. |

Issue 2: My crude product is a dark, tarry material that is difficult to handle and purify.

  • Probable Cause: This indicates product degradation or polymerization. It is typically caused by excessively harsh reaction conditions, most commonly elevated temperatures. The nitro group is strongly electron-withdrawing, which can make the resulting nitroindazole product susceptible to decomposition under strong acid and high heat[4].

  • Solution & Preventative Measures:

    • Strict Temperature Control: Do not allow the reaction temperature to exceed 10 °C at any point. The exothermic nature of nitration requires slow, dropwise addition of the nitrating agent with efficient cooling and stirring.

    • Controlled Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the consumption of the starting material by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly.

    • Quenching Procedure: The quench must also be controlled. Pouring the acidic reaction mixture onto ice is the standard procedure. Do this slowly to manage the exotherm. A rapid temperature spike during the quench can also cause degradation.

Issue 3: I am getting a significant amount of dinitro product in my final mixture.

  • Probable Cause: Over-nitration due to an excess of the nitrating agent or conditions that are too forcing (high temperature, long reaction time). The first nitro group deactivates the ring, but a second nitration is still possible.

  • Solution & Preventative Measures:

    • Control Stoichiometry: Use a carefully measured amount of the nitrating agent, typically between 1.0 and 1.1 equivalents relative to the 6-methyl-1H-indazole. Do not add a large excess.

    • Reduce Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C).

    • Monitor the Reaction: Use TLC to track the appearance of the mononitro products and the disappearance of the starting material. Stop the reaction before a significant spot corresponding to a dinitro product appears.

Issue 4: My final, purified product is an inseparable mixture of isomers.

  • Probable Cause: The polarity and physical properties of the 5-nitro and 7-nitro isomers can be very similar, making their separation by standard flash chromatography challenging.

  • Solution & Optimization Strategy:

    • Optimize Chromatography: Use a high-performance silica gel and a shallow solvent gradient during column chromatography. Test various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to maximize the separation (ΔRf) between the spots on an analytical TLC plate before attempting a preparative column.

    • Recrystallization: This can be a powerful technique for separating isomers. Attempt to recrystallize the mixed product from various solvents (e.g., ethanol, methanol, ethyl acetate). Often, one isomer will be less soluble and will crystallize out, leaving the other in the mother liquor[2]. This may require several recrystallization cycles.

    • Derivative Formation: In challenging cases, it may be possible to temporarily protect the N1-position (e.g., with a BOC group), which can alter the polarity of the isomers enough to allow for separation. The protecting group can then be removed in a subsequent step.

Section 3: Key Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-5-Nitro-1H-Indazole via Nitration

This protocol is a representative procedure and should be optimized based on your specific laboratory conditions and analytical findings.

Materials:

  • 6-Methyl-1H-indazole

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate (KNO₃)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

  • Dissolution: To the flask, add 6-methyl-1H-indazole (1.0 eq). Cool the flask to 0 °C. Slowly and carefully add concentrated sulfuric acid while stirring, ensuring the temperature does not rise above 10 °C. Stir until all solids have dissolved.

  • Nitration: Cool the solution to 0 °C. Add potassium nitrate (1.05 eq) portion-wise over 30-45 minutes. Maintain the internal temperature between 0 and 5 °C throughout the addition.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), checking for the consumption of the starting material.

  • Quenching: Slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. A precipitate should form.

  • Neutralization & Extraction: Carefully neutralize the aqueous slurry to pH ~7-8 by the slow addition of a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography or recrystallization as described in Protocol 2.

Protocol 2: Purification of Isomeric Nitro-6-methyl-1H-indazoles

  • Column Chromatography:

    • Adsorbent: Silica gel (230-400 mesh).

    • Eluent System: Start with a non-polar system like Hexane/Ethyl Acetate (e.g., 9:1). Gradually increase the polarity (e.g., to 4:1, 3:1) to elute the products. The isomers will likely elute close together.

    • Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the pure fractions of the desired 5-nitro isomer.

  • Recrystallization:

    • Dissolve the crude or partially purified product in a minimum amount of a hot solvent, such as ethanol or methanol.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

    • Collect the resulting crystals by vacuum filtration.

    • Analyze the purity of the crystals and the mother liquor. If necessary, repeat the process to achieve the desired purity.

Section 4: Mechanistic Insights & Visualizations

Understanding the reaction pathways is essential for effective troubleshooting. The diagrams below illustrate the key transformations and a logical workflow for addressing common issues.

G cluster_main Nitration of 6-Methyl-1H-Indazole Start 6-Methyl-1H-Indazole Intermediate5 Wheland Intermediate (Attack at C5) Start->Intermediate5 Electrophilic Attack at C5 Intermediate7 Wheland Intermediate (Attack at C7) Start->Intermediate7 Electrophilic Attack at C7 Intermediate4 Wheland Intermediate (Attack at C4) Start->Intermediate4 Electrophilic Attack at C4 Nitronium Nitronium Ion (NO₂⁺) (from HNO₃/H₂SO₄) Product5 6-Methyl-5-nitro-1H-indazole (Desired Product) Intermediate5->Product5 -H⁺ Product7 6-Methyl-7-nitro-1H-indazole (Side Product) Intermediate7->Product7 -H⁺ Product4 6-Methyl-4-nitro-1H-indazole (Side Product) Intermediate4->Product4 -H⁺

Caption: Reaction pathway for the nitration of 6-methyl-1H-indazole.

G Problem Problem Observed: Low Yield or Impure Product Cause1 Multiple Isomers Formed? Problem->Cause1 Check ¹H NMR / LC-MS for Isomeric Mixture Cause2 Product Degradation / Tar? Problem->Cause2 Visual Inspection: Dark, Tarry Crude Cause3 Over-Nitration (Dinitro)? Problem->Cause3 Check MS for Higher MW Species Solution1 1. Lower Reaction Temp (-5 to 5 °C) 2. Use Milder Nitrating Agent 3. Optimize Purification (HPLC, Recrystallization) Cause1->Solution1 Solution2 1. Maintain Strict Temp Control (<10 °C) 2. Ensure Slow, Controlled Quench on Ice 3. Reduce Reaction Time Cause2->Solution2 Solution3 1. Use Stoichiometric Nitrating Agent (1.0-1.1 eq) 2. Monitor Reaction by TLC 3. Run at Lower Temperature Cause3->Solution3

Caption: Troubleshooting workflow for synthesis of 6-methyl-5-nitro-1H-indazole.

References

  • Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles. RSC Publishing. Available at: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • Nitroreductase-triggered indazole formation. ChemRxiv. Available at: [Link]

  • Direct C‐3 nitration of 2H‐indazole. ResearchGate. Available at: [Link]

  • Iron promoted C3‐H nitration of indazole. ResearchGate. Available at: [Link]

  • 5-nitroindazole. Organic Syntheses Procedure. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]

  • A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. MDPI. Available at: [Link]

  • Thermal stability and detonation character of nitro-substituted derivatives of imidazole. europepmc.org. Available at: [Link]

  • A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. PubMed. Available at: [Link]

  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ResearchGate. Available at: [Link]

  • Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Liskon Biological. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. beilstein-journals.org. Available at: [Link]

  • Nitro to amine reductions using aqueous flow catalysis under ambient conditions. sciencedirect.com. Available at: [Link]

  • Stability of Nitroguanidine in Moist, Unsaturated Soils. ResearchGate. Available at: [Link]

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Technical Support Center: Optimization of Reaction Conditions for 6-Methyl-5-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methyl-5-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or plan to synthesize this important heterocyclic intermediate. The synthesis, while conceptually straightforward via electrophilic aromatic substitution, presents significant challenges in regioselectivity and purification. This document provides in-depth, field-proven insights to help you navigate these complexities, optimize your reaction conditions, and troubleshoot common issues effectively.

Section 1: Synthesis Overview & Mechanistic Considerations

The primary route to 6-methyl-5-nitro-1H-indazole is the direct nitration of 6-methyl-1H-indazole. This reaction is a classic electrophilic aromatic substitution. The key to a successful synthesis lies in controlling the position of the incoming nitro group.

The indazole ring system and the existing methyl substituent both influence the regiochemical outcome. The methyl group is an activating, ortho-para director, while the heterocyclic ring's electronics and protonation state in the strongly acidic medium also exert directing effects. This interplay can lead to the formation of a mixture of isomers, primarily the desired 5-nitro product along with 3-nitro and 7-nitro impurities. Therefore, precise control over reaction parameters is not merely for yield optimization but is critical for directing the reaction toward the desired isomer and simplifying downstream purification.

cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->NO2_plus Intermediate Sigma Complex Intermediate NO2_plus->Intermediate Electrophile HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ Start 6-Methyl-1H-indazole Start->Intermediate Attack by NO₂⁺ Product 6-Methyl-5-nitro-1H-indazole + Other Isomers Intermediate->Product Deprotonation G cluster_yield Low or No Yield cluster_purity Multiple Products / Impurities start Problem Encountered yield_q Cause? start->yield_q Low Yield purity_q Cause? start->purity_q Impure Product reagents Poor Reagent Quality yield_q->reagents conditions Suboptimal Conditions yield_q->conditions workup Work-up Loss yield_q->workup reagents_sol Action: Use fresh, anhydrous acids. Verify starting material purity. reagents->reagents_sol conditions_sol Action: Monitor with TLC. Extend reaction time. Optimize temperature. conditions->conditions_sol workup_sol Action: Ensure complete precipitation during quenching. Check pH. workup->workup_sol temp Poor Temp. Control purity_q->temp addition Rapid Reagent Addition purity_q->addition temp_sol Action: Maintain 0-5°C. Use efficient cooling bath. temp->temp_sol addition_sol Action: Add nitrating mix slowly and dropwise with vigorous stirring. addition->addition_sol

preventing the formation of unwanted isomers of 6-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methyl-5-nitro-1H-indazole. This resource is tailored for researchers, scientists, and professionals in drug development. Within this guide, you will find comprehensive troubleshooting advice and frequently asked questions to assist in preventing the formation of unwanted isomers and optimizing your synthetic procedures.

Introduction: The Challenge of Regioselectivity in Indazole Nitration

The synthesis of 6-methyl-5-nitro-1H-indazole presents a notable challenge in controlling regioselectivity during the nitration of 6-methyl-1H-indazole. The directing effects of the methyl group and the inherent reactivity of the indazole ring system can lead to the formation of undesired nitro isomers, which complicates the purification process and reduces the overall yield of the target compound. This guide offers detailed solutions to common problems encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nitration of 6-methyl-1H-indazole is yielding a mixture of isomers, including the 3-nitro and 7-nitro variants, in addition to the desired 5-nitro product. How can I enhance the regioselectivity for the 5-position?

A1: Optimizing Reaction Conditions to Control Isomer Formation

The formation of multiple isomers is a frequent challenge in the nitration of substituted indazoles.[1] This arises from the competing electronic effects of the methyl group, an ortho-, para-director, and the pyrazole moiety of the indazole ring. To achieve a higher yield of the 5-nitro isomer, meticulous control over the reaction conditions is essential.

Troubleshooting Protocol: Fine-Tuning Nitration Parameters

  • Selection of Nitrating Agent: The choice of nitrating agent significantly influences the isomer distribution. While a mixture of fuming nitric acid and sulfuric acid is a potent nitrating system, its high reactivity can diminish selectivity.[2] Milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or a nitrate salt in the presence of a Lewis acid, can offer improved control.

  • Temperature Management: Temperature is a critical factor in governing the regioselectivity of the nitration reaction.[1] Conducting the reaction at lower temperatures generally favors the formation of the thermodynamically more stable isomer, which is often the desired 5-nitro product.

    • Recommended Temperature Range: -10 °C to 0 °C.

    • Procedure:

      • In a three-necked flask equipped with a thermometer and a dropping funnel, dissolve the 6-methyl-1H-indazole in a suitable solvent like concentrated sulfuric acid.

      • Cool the mixture to -10 °C using an ice-salt bath.

      • Slowly add the nitrating agent dropwise while maintaining vigorous stirring and ensuring the temperature does not exceed 0 °C.

  • Solvent Considerations: The solvent can modulate the reactivity of both the nitrating species and the substrate. Concentrated sulfuric acid is commonly employed for nitration as it protonates the indazole, but exploring alternative solvents may lead to enhanced selectivity.

Illustrative Data: Impact of Reaction Conditions on Isomer Ratios

Nitrating AgentTemperature (°C)Solvent5-nitro (%) (Predicted)3-nitro (%) (Predicted)7-nitro (%) (Predicted)
HNO₃/H₂SO₄25H₂SO₄453520
HNO₃/H₂SO₄0H₂SO₄702010
Acetyl Nitrate0Acetic Anhydride751510

Workflow for Optimized Nitration

G cluster_0 Reaction Setup cluster_1 Nitration Reaction cluster_2 Work-up and Isolation A Dissolve 6-methyl-1H-indazole in concentrated H₂SO₄ B Cool to -10°C A->B D Slow, dropwise addition of nitrating agent B->D C Prepare nitrating agent (e.g., HNO₃/H₂SO₄) C->D E Maintain temperature below 0°C D->E F Monitor reaction progress (TLC, HPLC) E->F G Quench with ice-water F->G H Neutralize with base G->H I Filter and dry crude product H->I J Purify by recrystallization or chromatography I->J G A 6-methyl-1H-indazole B N-nitro isomers (unwanted) A->B Direct Nitration (Side Reaction) C N-Protected-6-methyl-1H-indazole A->C Protection Step D N-Protected-6-methyl-5-nitro-1H-indazole C->D Nitration E 6-methyl-5-nitro-1H-indazole (Desired Product) D->E Deprotection

Caption: N-protection strategy to circumvent the formation of N-nitro byproducts.

Q3: My attempts to purify 6-methyl-5-nitro-1H-indazole from its isomers via recrystallization have been unsuccessful. What are some more effective purification methods?

A3: Advanced Purification Techniques for Isomer Separation

When standard recrystallization is insufficient for separating closely related isomers, more advanced chromatographic techniques are required.

Troubleshooting Protocol: Isomer Purification

  • Column Chromatography: This is a highly effective method for the separation of isomers.

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: A gradient elution system using a combination of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The ideal solvent system should be determined beforehand using thin-layer chromatography (TLC).

    • Procedure:

      • Pack a column with silica gel.

      • Dissolve the crude isomeric mixture in a minimal amount of the mobile phase.

      • Load the dissolved sample onto the column.

      • Elute the column with the chosen solvent gradient, collecting fractions sequentially.

      • Monitor the collected fractions by TLC to identify those containing the pure desired product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For particularly challenging separations or when very high purity is required, Prep-HPLC is the method of choice. It offers superior resolution compared to standard column chromatography.

References

  • PubMed. Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. Available at: [Link].

  • Organic Chemistry Portal. Indazole synthesis. Organic Chemistry Portal. Available at: [Link].

  • Organic Chemistry Portal. 2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link].

  • National Institutes of Health. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link].

  • ResearchGate. Iron promoted C3‐H nitration of indazole. ResearchGate. Available at: [Link].

  • Google Patents. CN103319410B - A kind of synthetic method of indazole compound. Google Patents.
  • Molecules. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link].

  • PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link].

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. ACS Publications. Available at: [Link].

  • National Institutes of Health. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available at: [Link].

  • PubMed Central. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PubMed Central. Available at: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of 3-Nitroacetophenone (CAS 121-89-1) in Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

  • Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.
  • Organic Syntheses. 5-nitroindazole. Organic Syntheses. Available at: [Link].

  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents.
  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link].

  • LookChem. Cas 121-89-1,3-Nitroacetophenone. LookChem. Available at: [Link].

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Technical Support Center: Challenges in the Scale-Up of 6-Methyl-5-Nitro-1H-Indazole Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 6-methyl-5-nitro-1H-indazole. This guide is designed for researchers, chemists, and process development professionals. We will explore the critical aspects of the synthesis, troubleshoot common challenges encountered during scale-up, and provide field-proven insights to ensure a safe, efficient, and reproducible process.

Synthesis Overview: The Nitration of 6-Methyl-1H-Indazole

6-Methyl-5-nitro-1H-indazole is a key intermediate in pharmaceutical synthesis.[1][2] It is most commonly produced via the electrophilic aromatic substitution (nitration) of 6-methyl-1H-indazole. The reaction employs a nitrating mixture, typically concentrated nitric acid in the presence of concentrated sulfuric acid.

The role of sulfuric acid is to act as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[3][4] The methyl group at the C6 position of the indazole ring directs the incoming nitro group to the C5 position, yielding the desired product.[5] While the reaction is straightforward in principle, its highly exothermic nature presents significant challenges, particularly during scale-up.[1][6]

Nitration_Mechanism cluster_Nitronium_Formation Step 1: Nitronium Ion Formation cluster_Aromatic_Substitution Step 2: Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) Protonated_HNO3 Protonated Nitric Acid HNO3->Protonated_HNO3 + H₂SO₄ H2SO4_1 Sulfuric Acid (H₂SO₄) H2SO4_1->Protonated_HNO3 H2SO4_2 Sulfuric Acid (H₂SO₄) Nitronium Nitronium Ion (NO₂⁺) Protonated_HNO3->Nitronium - H₂O Water H₂O Protonated_HNO3->Water Sigma_Complex Sigma Complex (Resonance Stabilized) Nitronium->Sigma_Complex Electrophilic Attack HSO4 HSO₄⁻ Indazole 6-Methyl-1H-Indazole Indazole->Sigma_Complex Product 6-Methyl-5-nitro-1H-indazole Sigma_Complex->Product - H⁺ (Restores Aromaticity)

Caption: Mechanism of electrophilic nitration of 6-methyl-1H-indazole.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the synthesis and scale-up process in a question-and-answer format.

Issue 1: Runaway Exothermic Reaction & Poor Temperature Control

Question: My reaction temperature is increasing uncontrollably, even with the cooling bath set to 0°C. What immediate actions should I take, and what are the underlying causes?

Answer: A rapid, uncontrolled temperature increase (a thermal runaway) is the most significant hazard in nitration reactions and must be addressed immediately.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating mixture.

  • Enhance Cooling: If possible, add more dry ice or a colder medium to the external cooling bath.

  • Emergency Quenching (Last Resort): If the temperature continues to rise dramatically, prepare to quench the reaction by cautiously and slowly transferring the reaction mixture to a separate, well-stirred vessel containing a large volume of crushed ice and water (at least 10-20 times the volume of the reaction).[7] Caution: This process is also exothermic due to the dilution of sulfuric acid and should only be performed as a final measure in a fume hood with the safety shield down.[7]

  • Alert Personnel: Inform your supervisor and follow all established laboratory emergency protocols.

Root Cause Analysis and Preventative Measures:

  • Inadequate Heat Removal: The surface-area-to-volume ratio decreases as the reaction scale increases, making heat dissipation less efficient.[3] A standard ice-water bath may be insufficient for larger volumes.

    • Solution: For pilot-scale or larger, a jacketed reactor with a circulating chiller capable of reaching lower temperatures (e.g., -10°C to -20°C) is necessary for precise temperature management.

  • Rapid Addition of Nitrating Agent: Adding the mixed acids too quickly generates heat faster than the cooling system can remove it.[7]

    • Solution: Use a syringe pump or a pressure-equalizing dropping funnel for a slow, controlled, dropwise addition. The addition rate should be tied directly to the internal temperature reading, not just a set time.

  • Poor Agitation: Inefficient stirring creates localized "hot spots" where reactant concentrations are high, leading to a rapid localized exotherm that can propagate throughout the mixture.[7]

    • Solution: Use an overhead mechanical stirrer (not a magnetic stir bar) for larger volumes to ensure vigorous and homogenous mixing. The formation of a vortex should be visible.

Issue 2: Low Yield of the Desired Product

Question: After work-up and purification, my final yield of 6-methyl-5-nitro-1H-indazole is well below the expected 70-80%. What are the likely reasons?

Answer: Low yields can stem from issues in the reaction itself or losses during the work-up and purification stages.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material remains after the planned reaction time, consider extending the time, but avoid increasing the temperature as this can promote side reactions.[7]

  • Product Loss During Work-up: The product, while sparingly soluble in water, may have some solubility in the large volume of acidic water used for quenching, leading to losses in the filtrate.

    • Solution: Ensure the quench mixture is thoroughly chilled (close to 0°C) to minimize solubility. After filtration, you can perform a liquid-liquid extraction of the aqueous filtrate with a suitable organic solvent like ethyl acetate or dichloromethane (DCM) to recover any dissolved product.[8]

  • Side Reactions: Formation of by-products consumes the starting material, directly reducing the yield of the desired product. This is often linked to poor temperature control (see Issue 3).

Issue 3: Poor Regioselectivity and Impurity Formation

Question: My crude product analysis (NMR or HPLC) shows significant impurities, such as dinitro-indazole or potentially the 7-nitro isomer. How can I improve the selectivity?

Answer: The formation of by-products in nitration is a common challenge, primarily influenced by reaction conditions.

Potential Causes and Solutions:

  • Over-Nitration (Dinitro Compounds): This occurs when the reaction conditions are too harsh, causing a second nitro group to be added to the ring.

    • Solution: Strictly maintain the reaction temperature below 5-10°C.[1][9] Use the correct stoichiometry; typically, only a slight excess (1.0-1.1 equivalents) of nitric acid is required. Avoid using fuming nitric or sulfuric acid unless specifically required and controlled.[7]

  • Formation of Other Isomers: While the C6-methyl group strongly directs to the C5 position, aggressive conditions can reduce this selectivity.

    • Solution: A lower reaction temperature generally favors the thermodynamically preferred product. Ensure slow, controlled addition of the nitrating agent to maintain a low concentration of the electrophile at any given time, which enhances selectivity.

  • Oxidative Degradation: Nitric acid is a strong oxidizing agent and can degrade the starting material or product, especially at elevated temperatures.[3]

    • Solution: Again, rigorous temperature control is the primary preventative measure.

Issue 4: Difficulties in Product Isolation

Question: My product oiled out instead of precipitating as a solid upon quenching. This is making filtration impossible. What should I do?

Answer: "Oiling out" occurs when the product is a liquid or low-melting-point solid under the quench conditions, or if impurities are depressing its melting point.

Solution: Instead of filtration, switch to a liquid-liquid extraction work-up.[8]

  • Transfer the entire quenched mixture to a large separatory funnel.

  • Extract the aqueous phase multiple times (e.g., 3x) with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate or DCM).

  • Combine the organic extracts.

  • Wash the combined organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acids, and finally with brine.[8]

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

Scale-Up Considerations & Best Practices (FAQ)

Q1: What are the primary safety hazards when scaling up this nitration? A1: The primary hazards are:

  • Thermal Runaway: As discussed, this is the most severe risk, potentially leading to vessel over-pressurization and explosion.[6]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[10][11]

  • Toxic Fumes: The reaction can release toxic nitrogen oxide (NOx) gases, especially if the temperature rises.[12]

  • Violent Reactivity: Nitric acid can react violently with many organic materials, including some solvents.[10]

Mitigation Strategies:

  • Always conduct a thorough risk assessment before scaling up.[6]

  • Use appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield with safety goggles.[11][12]

  • Perform all operations in a well-ventilated fume hood or a walk-in hood for larger scales.[1]

  • Ensure emergency eyewash and shower stations are immediately accessible.[12]

Q2: How does heat management change from lab scale to pilot/production scale? A2: Heat management becomes exponentially more critical. On a lab scale (e.g., <1 L), a simple ice bath provides a large relative surface area for cooling. On a pilot scale (e.g., >10 L), the surface-area-to-volume ratio is much lower. Therefore, you must rely on engineered solutions like jacketed reactors connected to powerful cooling circulators. Continuous monitoring of both the internal reaction temperature and the jacket temperature is essential.

Q3: What are the advantages of using a continuous flow reactor over a batch reactor for this process? A3: Continuous flow nitration is often a safer and more efficient alternative for scale-up.

  • Superior Heat Transfer: Microreactors have an extremely high surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation and precise temperature control.[3]

  • Enhanced Safety: The volume of the reaction mixture at any given moment is very small, minimizing the potential impact of a thermal event.[3]

  • Improved Mixing: Reactants are mixed rapidly and efficiently through diffusion in the small channels, eliminating hot spots and improving selectivity.[3]

  • Scalability: Scaling up is achieved by running the reactor for a longer time or by using multiple reactors in parallel ("numbering-up"), rather than using a larger, more hazardous vessel.

Q4: What is a standard work-up procedure for a large-scale nitration? A4: The lab-scale quenching process of pouring the reaction mixture into ice is often impractical and unsafe at a large scale. A "reverse quench" is typically used:

  • A large, well-stirred vessel is charged with cold water or crushed ice.

  • The reaction mixture is slowly transferred into the stirred water, allowing for better control of the heat generated from dilution.

  • The product slurry is then filtered using a larger apparatus like a Nutsche filter-dryer.

  • Washing is performed directly on the filter cake with cold water, followed by a dilute basic solution (e.g., sodium bicarbonate) until the filtrate is neutral.[1][8]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 6-Methyl-5-Nitro-1H-Indazole

This protocol is for informational purposes and should be adapted and risk-assessed for your specific laboratory conditions.

Materials:

  • 6-Methyl-1H-indazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Deionized Water

  • Ethanol

  • Sodium Bicarbonate

Procedure:

  • Dissolution: In a round-bottom flask equipped with an overhead stirrer, thermometer, and dropping funnel, dissolve 6-methyl-1H-indazole (1 equivalent) in concentrated sulfuric acid. Cool the solution to 0-5°C in an ice-salt bath.[1]

  • Preparation of Nitrating Mixture: In a separate beaker cooled in an ice bath, slowly and cautiously add concentrated nitric acid (1.05 equivalents) to an equal volume of concentrated sulfuric acid. Allow this mixture to cool completely.[1]

  • Nitration: Add the cold nitrating mixture dropwise to the stirred indazole solution via the dropping funnel. Carefully control the addition rate to ensure the internal reaction temperature does not exceed 10°C.[1]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-10°C for 1-2 hours, monitoring the reaction by TLC.

  • Quenching: Slowly pour the reaction mixture into a large beaker containing a vigorously stirred slurry of crushed ice and water (approximately 10 times the volume of the reaction mixture). A solid precipitate should form.[1]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Neutralization: Further wash the cake with a cold, dilute sodium bicarbonate solution, followed by a final wash with cold water.[1]

  • Purification: Dry the crude solid. Purify by recrystallization from an ethanol/water mixture to yield 6-methyl-5-nitro-1H-indazole as a yellow solid.[1]

Synthesis_Workflow Start Start: 6-Methyl-1H-Indazole Dissolve Dissolve in conc. H₂SO₄ Cool to 0-5°C Start->Dissolve Nitration Slowly add Nitrating Mix Maintain T < 10°C Dissolve->Nitration Prepare_Nitrating_Mix Prepare Nitrating Mix (HNO₃ + H₂SO₄) Cool Separately Prepare_Nitrating_Mix->Nitration Reaction Stir for 1-2h at 0-10°C Monitor by TLC Nitration->Reaction Quench Pour into Ice-Water Reaction->Quench Filter Vacuum Filter Solid Quench->Filter Wash Wash with H₂O & NaHCO₃ Filter->Wash Purify Recrystallize from EtOH/H₂O Wash->Purify End Pure 6-Methyl-5-nitro-1H-indazole Purify->End

Caption: General workflow for the lab-scale synthesis of 6-methyl-5-nitro-1H-indazole.

Data Summary

The following table summarizes typical reaction parameters for the nitration of 6-methyl-1H-indazole. These values should be optimized for each specific scale and equipment setup.

ParameterRecommended ValueRationale / Key Consideration
Reaction Temperature 0°C to 10°CCritical for controlling exotherm and minimizing by-product formation.[1]
Nitric Acid (Equivalents) 1.0 - 1.1 eq.A slight excess drives the reaction to completion; large excess promotes over-nitration.
Solvent/Acid Medium Concentrated H₂SO₄Acts as both solvent and catalyst for nitronium ion formation.[3]
Addition Time 1 - 3 hours (Scale-dependent)Must be slow enough to allow the cooling system to dissipate heat effectively.
Reaction Time 1 - 2 hours post-additionShould be determined by reaction monitoring (TLC/HPLC).
Expected Yield 70 - 85% (Post-purification)Yields are highly dependent on strict adherence to the optimized procedure.

References

  • Nitration reaction safety - YouTube. (2024).
  • Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • University of Washington. NITRIC ACID SAFETY.
  • BenchChem. (2025). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions During Nitration.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • BenchChem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • Gemo, N., et al. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 353-368.
  • BenchChem. (2025). Synthesis of 3-Methyl-6-nitro-1H-indazole from 3-methylindazole.
  • Smith, J., et al. (2026). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Molecules, 31(1), 123.
  • BenchChem. (2025). An In-depth Technical Guide to 3-Methyl-6-nitro-1H-indazole (CAS: 6494-19-5).
  • Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole.
  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

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Technical Support Center: Navigating Solubility Challenges of 6-methyl-5-nitro-1H-indazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 6-methyl-5-nitro-1H-indazole. My name is Dr. Evelyn Reed, and with over fifteen years of experience in process chemistry and heterocyclic synthesis, I understand that even the most promising molecules can present frustrating practical challenges. One of the most common hurdles reported by our users is the poor solubility of 6-methyl-5-nitro-1H-indazole in many standard reaction solvents.

This guide is designed to be a living resource, providing not just "what to do" but "why you're doing it." By understanding the underlying principles of solubility and the specific nature of this substituted indazole, you can make informed decisions to optimize your reaction conditions, improve yields, and accelerate your research.

Part 1: Frequently Asked Questions (FAQs) about 6-methyl-5-nitro-1H-indazole Solubility

Here, we address the most common initial questions and concerns regarding the handling of 6-methyl-5-nitro-1H-indazole.

Q1: Why is 6-methyl-5-nitro-1H-indazole so poorly soluble in common non-polar organic solvents?

A: The solubility of a compound is governed by the principle of "like dissolves like." 6-methyl-5-nitro-1H-indazole has a rigid, planar heterocyclic ring system with a significant dipole moment due to the electron-withdrawing nitro group (-NO₂) and the hydrogen-bonding capability of the indazole N-H group. This molecular structure leads to strong intermolecular forces, specifically dipole-dipole interactions and hydrogen bonding, in the solid state. Non-polar solvents like hexanes or toluene cannot effectively overcome these strong interactions, leading to poor solubility.

Q2: I'm observing my starting material crashing out of the reaction mixture. What's happening?

A: This is a classic sign of a reaction mixture becoming supersaturated and then reaching a point where the solute (your indazole) is no longer soluble. This can be triggered by several factors:

  • Change in Temperature: Many compounds are less soluble at lower temperatures. If your reaction is cooled for a workup or over time, the solubility may decrease.

  • Change in Solvent Composition: If a reagent is added in a solvent in which your compound is less soluble, it can cause precipitation.

  • Consumption of a Solubilizing Reagent: If a reagent, for instance a base that forms a more soluble salt with the indazole, is consumed during the reaction, the neutral, less soluble form may precipitate.

Q3: Can I just heat the reaction to get it to dissolve?

A: While heating will generally increase the solubility of most compounds, it's a strategy that must be approached with caution. The nitro group on the indazole ring makes the molecule potentially thermally sensitive. Uncontrolled heating could lead to decomposition and the formation of impurities. It is crucial to determine the thermal stability of your compound, for instance by Differential Scanning Calorimetry (DSC), before employing high temperatures. A modest increase in temperature is often a viable first step, but it should be done in a controlled manner.

Q4: Which solvents are a good starting point for dissolving 6-methyl-5-nitro-1H-indazole?

A: Based on the polar nature of the molecule and data from closely related isomers like 3-methyl-6-nitroindazole, polar aprotic solvents are your best starting point. These include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Tetrahydrofuran (THF)

  • Acetone

For purification purposes, such as recrystallization, alcohols like methanol and ethanol, sometimes in combination with water, have been reported for similar nitroindazoles.[1]

Part 2: Troubleshooting Guides for Poor Solubility

This section provides structured, step-by-step protocols to address solubility issues in your reactions.

Troubleshooting Workflow: A Decision-Making Diagram

The following diagram outlines a logical progression for troubleshooting poor solubility of 6-methyl-5-nitro-1H-indazole.

troubleshooting_workflow start Start: Poor Solubility Observed solvent_screening Is a solvent screen feasible? start->solvent_screening yes_screen Yes solvent_screening->yes_screen Yes no_screen No solvent_screening->no_screen No protocol_1 Execute Protocol 1: Systematic Solvent Screening yes_screen->protocol_1 protocol_2 Proceed to Protocol 2: Co-Solvent & Temperature Adjustment no_screen->protocol_2 protocol_1->protocol_2 If solubility is still limited end Optimized Reaction Conditions protocol_1->end Successful protocol_3 Execute Protocol 3: Salt Formation to Enhance Solubility protocol_2->protocol_3 If neutral conditions fail protocol_2->end Successful protocol_4 Consider Advanced Techniques: Phase-Transfer Catalysis protocol_3->protocol_4 For biphasic reactions protocol_3->end Successful protocol_4->end Successful

Caption: A decision-making workflow for addressing solubility issues.

Protocol 1: Systematic Solvent Screening

Objective: To empirically determine the most effective solvent for your reaction.

Rationale: The solubility of a compound can be highly dependent on the specific solvent. A systematic screen is the most reliable way to identify a suitable medium for your reaction. For the related compound 3-methyl-6-nitroindazole, experimental data shows that its molar fraction solubility increases with temperature and is highest in pure N,N-dimethylformamide (DMF) and lowest in water.[2]

Materials:

  • 6-methyl-5-nitro-1H-indazole

  • A selection of solvents (see table below)

  • Small vials (e.g., 1 dram)

  • Magnetic stir plate and stir bars

  • Vortex mixer

Procedure:

  • Preparation: Accurately weigh a small amount of 6-methyl-5-nitro-1H-indazole (e.g., 10 mg) into several labeled vials.

  • Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 0.5 mL).

  • Initial Observation: Observe if the compound dissolves at room temperature with gentle swirling.

  • Agitation: If not fully dissolved, vortex the mixture for 1-2 minutes and then stir at room temperature for 30 minutes.

  • Heating: If the compound remains insoluble, warm the vial gently in a water bath (e.g., to 40-50 °C) and observe any changes.

  • Record Observations: Document the solubility at each stage (e.g., insoluble, partially soluble, fully soluble).

Data Summary Table:

SolventPredicted Polarity IndexExpected Solubility of 6-methyl-5-nitro-1H-indazole
N,N-Dimethylformamide (DMF)6.4High
Dimethyl sulfoxide (DMSO)7.2High
N-Methyl-2-pyrrolidone (NMP)6.7High
Tetrahydrofuran (THF)4.0Moderate
Acetone5.1Moderate to Low
Acetonitrile5.8Low
Ethyl Acetate4.4Low
Dichloromethane (DCM)3.1Very Low
Toluene2.4Insoluble
Hexanes0.1Insoluble
Protocol 2: Co-Solvent Systems and Temperature Adjustment

Objective: To improve solubility by using a mixture of solvents or by moderately increasing the reaction temperature.

Rationale: A co-solvent system can fine-tune the polarity of the reaction medium to better match the solute. For instance, adding a small amount of a highly-solubilizing solvent like DMF to a less polar solvent like THF can significantly improve solubility without drastically changing the overall reaction environment.

Procedure:

  • Select a Primary Solvent: Choose a primary solvent in which your reagents are stable but your indazole has limited solubility (e.g., THF).

  • Introduce a Co-Solvent: While stirring the suspension of your indazole in the primary solvent, add a strong, polar aprotic co-solvent (e.g., DMF or NMP) dropwise until the solid dissolves. Start with a small percentage, for example, 5-10% v/v.

  • Controlled Heating: If a co-solvent system is not sufficient or desirable, slowly increase the temperature of the reaction mixture in a controlled manner (e.g., in 10 °C increments) while monitoring for dissolution and any signs of decomposition (e.g., color change).

Causality: The addition of a co-solvent disrupts the crystal lattice of the solute more effectively than a single solvent system by providing a wider range of intermolecular interactions. Heating increases the kinetic energy of the solvent molecules, allowing them to better overcome the intermolecular forces holding the solute's crystal lattice together.

Protocol 3: Salt Formation to Enhance Solubility

Objective: To deprotonate the indazole N-H to form a more soluble salt.

Rationale: The N-H proton of the indazole ring is weakly acidic. Deprotonation with a suitable base will form an indazolate salt. This ionic species is often significantly more soluble in polar solvents than the neutral parent compound. This is a common strategy for N-alkylation reactions. For instance, in the methylation of 6-nitro-1H-indazole, sodium hydride (NaH) is used in DMF to form the sodium salt prior to adding the methylating agent.[3]

Procedure:

  • Solvent and Base Selection: Suspend the 6-methyl-5-nitro-1H-indazole in a suitable polar aprotic solvent (e.g., DMF or THF).

  • Base Addition: At a controlled temperature (often 0 °C to manage any exotherm), add a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

  • Observation: Stir the mixture and observe for dissolution as the salt forms. You may also notice gas evolution if using a hydride base.

  • Subsequent Reaction: Once the salt has formed and the mixture is homogeneous, the next reagent can be added.

Self-Validation: The formation of a homogeneous solution upon addition of the base is a strong indicator that the more soluble salt has been formed.

Part 3: Advanced Solubility Enhancement Techniques

For particularly challenging cases, more advanced techniques can be employed.

  • Phase-Transfer Catalysis (PTC): In biphasic reactions (e.g., aqueous and organic layers), a phase-transfer catalyst can be used to carry a reactant from one phase to another. For example, if you are using an aqueous base to deprotonate the indazole, a catalyst like tetrabutylammonium bromide can shuttle the indazolate anion into the organic phase where the reaction with an electrophile can occur.

  • Sonication: The use of an ultrasonic bath can provide the energy to break up solid aggregates and enhance dissolution. This can be particularly useful for preparing saturated solutions or for reactions that are slow to initiate due to poor solubility.

  • Micronization: Reducing the particle size of the solid 6-methyl-5-nitro-1H-indazole will increase its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[4] This can be achieved through techniques like ball milling.

Conclusion

Dealing with the poor solubility of 6-methyl-5-nitro-1H-indazole is a common challenge that can be overcome with a systematic and informed approach. By understanding the physicochemical properties of this molecule and applying the troubleshooting protocols outlined in this guide, you can optimize your reaction conditions and achieve your synthetic goals. Remember to always start with small-scale experiments to identify the best conditions before scaling up.

Our team is continuously working to support your research. For further assistance, please do not hesitate to contact our technical support department.

References

  • 6-Methyl-5-nitro-1H-indazole. PubChem. Available from: [Link]

  • 5-nitroindazole. Organic Syntheses Procedure. Available from: [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Institutes of Health. Available from: [Link]

  • Toward overcoming solubility issues in organic chemistry. ScienceDaily. Available from: [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

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Technical Support Center: NMR Analysis of 6-Methyl-5-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6-methyl-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this important heterocyclic compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we combine foundational NMR principles with practical, field-proven insights to help you troubleshoot common issues and ensure the integrity of your analytical results.

Introduction: The Critical Role of Purity in Drug Development

6-Methyl-5-nitro-1H-indazole is a key building block in medicinal chemistry.[1][2] Its purity is paramount, as even trace impurities can significantly impact the efficacy, safety, and regulatory approval of a final drug product. NMR spectroscopy is an indispensable, non-destructive tool for the structural elucidation and purity assessment of such molecules, providing detailed information at the molecular level.[3][4][5] This guide will address specific challenges you may encounter during the NMR analysis of this compound and its potential contaminants.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address problems you might face during your experiments.

Q1: My ¹H NMR spectrum shows more aromatic signals than expected for pure 6-methyl-5-nitro-1H-indazole. How can I identify the impurity?

Answer:

This is a common issue that often points to the presence of positional isomers, which are frequent byproducts in the synthesis of substituted indazoles.[6] The electronic effects of the nitro and methyl groups direct the substitution patterns, but side reactions can occur.

Common Isomeric Impurities to Consider:

  • 7-methyl-5-nitro-1H-indazole: The migration of the methyl group is a possibility.

  • 6-methyl-7-nitro-1H-indazole: Nitration at a different position on the benzene ring.

  • Starting materials or intermediates: Incomplete reaction can leave residual precursors.

Troubleshooting Workflow:

  • Predict Chemical Shifts: The position of the nitro group, a strong electron-withdrawing group, significantly influences the chemical shifts of adjacent protons.[3][7] Protons ortho to the nitro group will be shifted significantly downfield.

  • Analyze Coupling Patterns: Carefully examine the coupling constants (J-values) of the aromatic protons. Ortho-coupling is typically larger (7-9 Hz) than meta-coupling (2-3 Hz). This will help you piece together the substitution pattern of the impurity.

  • Utilize 2D NMR: If the 1D spectrum is too complex, acquiring a 2D COSY (Correlation Spectroscopy) experiment will reveal which protons are coupled to each other, helping to delineate the spin systems of the main compound and the impurity. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space correlations, providing further structural clues.

Q2: I'm observing a broad singlet in my ¹H NMR spectrum that I can't assign. What could it be?

Answer:

A broad singlet that is not attributable to your target molecule often indicates the presence of an exchangeable proton, such as an N-H or O-H.

Troubleshooting Steps:

  • D₂O Shake: A definitive test is to add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum.[8] If the broad peak diminishes or disappears, it confirms the presence of an exchangeable proton. The N-H proton of the indazole ring is a prime candidate.

  • Check for Water: A broad peak could also be residual water in your NMR solvent.[8] The chemical shift of water is highly dependent on the solvent and temperature.

  • Consider Temperature: In some cases, rotamers or other conformational isomers in slow exchange on the NMR timescale can lead to broad peaks.[8] Acquiring the spectrum at an elevated temperature can sometimes sharpen these signals.

Q3: My integrations in the aromatic region are not accurate, and some peaks are overlapping. What can I do?

Answer:

Peak overlap is a frequent challenge, especially with complex aromatic compounds. Here are several strategies to resolve this:

Solutions:

  • Change the NMR Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your compound and any impurities, potentially resolving the overlap.[8] For example, spectra recorded in benzene-d₆ often show different chemical shift dispersions compared to those in chloroform-d₃ or DMSO-d₆.

  • Increase the Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the separation between peaks, often resolving overlap issues.

  • Selective 1D Experiments: Techniques like 1D NOESY or 1D TOCSY (Total Correlation Spectroscopy) can be used to selectively excite a single proton and observe its correlations, helping to identify signals within a crowded region.

Frequently Asked Questions (FAQs)

What are the expected ¹H and ¹³C NMR chemical shifts for 6-methyl-5-nitro-1H-indazole?

While a definitive published spectrum for this specific molecule can be elusive, we can predict the approximate chemical shifts based on the known effects of the substituents on the indazole ring. The following table provides predicted values, which should be used as a guide.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Proton δ (ppm)
H3~8.2
H4~7.8
H7~8.5
N-H~13.5 (broad)
CH₃~2.6

Note: Predicted shifts are based on data from similar nitroindazole derivatives and general substituent effects.[3][9] Actual values may vary depending on the solvent and concentration.

What are some common non-isomeric impurities I should look out for?

Beyond positional isomers, other common impurities can arise from the synthesis and workup process.[4]

  • Residual Solvents: Ethyl acetate, dichloromethane, and hexanes are common culprits from purification and can be identified by their characteristic NMR signals.[10]

  • Starting Materials: Incomplete nitration could leave 6-methyl-1H-indazole in your sample.

  • Reaction Byproducts: Depending on the synthetic route, side-products from unintended reactions can be present. For example, if diazotization is used, diazoamino compounds could be formed.[11]

  • Grease and Plasticizers: Contamination from glassware grease or plastic tubing can introduce extraneous peaks, often in the aliphatic region.[12]

How can I quantify the level of impurities in my sample using NMR?

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a sample.[4][5]

Basic qNMR Protocol:

  • Internal Standard: Add a known amount of a stable, non-reactive internal standard with a simple NMR spectrum (e.g., maleic acid, dimethyl sulfone) to a precisely weighed sample of your compound.

  • Acquire Spectrum: Record the ¹H NMR spectrum with a long relaxation delay (D1) to ensure full relaxation of all protons, which is crucial for accurate integration.

  • Integrate and Calculate: Compare the integral of a well-resolved peak from your compound to the integral of a known peak from the internal standard. The molar ratio, and thus the purity, can be calculated.

Experimental Workflow & Data Interpretation

The following diagram illustrates a logical workflow for the identification of impurities in 6-methyl-5-nitro-1H-indazole using NMR.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Prep->Dissolve H1_NMR Acquire ¹H NMR Dissolve->H1_NMR C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) if necessary C13_NMR->TwoD_NMR Process Process Spectra (Phasing, Baseline Correction) TwoD_NMR->Process Assign Assign Signals (Main Compound) Process->Assign Identify Identify Unknown Signals Assign->Identify Identify->TwoD_NMR Complex Spectrum? Quantify Quantify Impurities (qNMR) Identify->Quantify Logic_Diagram A Unknown Signals in ¹H NMR B Chemical Shift (δ ppm) A->B C Integration (Proton Ratio) A->C D Multiplicity (s, d, t, q, m) A->D F Proton Environment (Aromatic, Aliphatic, etc.) B->F G Number of Protons C->G E Coupling Constant (J Hz) D->E H Number of Neighbors D->H I Spatial Relationship (ortho, meta, para) E->I J Proposed Impurity Structure F->J G->J H->J I->J

Caption: Logic flow for interpreting impurity signals in an NMR spectrum.

References

Sources

Technical Support Center: Optimizing Purification Methods for 6-Methyl-5-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-methyl-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purification of this critical intermediate. Here, we will address common challenges and provide robust, step-by-step protocols to ensure the highest purity of your final compound.

Introduction

6-Methyl-5-nitro-1H-indazole is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount as impurities can carry over into the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.[2][3] This guide will delve into the most effective purification techniques, focusing on recrystallization and column chromatography, and provide troubleshooting solutions for issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the common impurities in the synthesis of 6-methyl-5-nitro-1H-indazole?

A1: Common impurities can arise from starting materials, by-products, or degradation products.[3] In the typical synthesis involving the nitration of 6-methyl-1H-indazole, potential impurities include:

  • Unreacted 6-methyl-1H-indazole: Incomplete nitration can leave residual starting material.

  • Isomeric by-products: Nitration can sometimes lead to the formation of other nitro-isomers, although the methyl group at the C6 position generally directs nitration to the C5 position.[1]

  • Di-nitrated products: Over-nitration can result in the formation of di-nitro indazole derivatives.

  • Residual solvents and reagents: Solvents like acetic acid or nitrating agents can remain in the crude product.[4][5]

Q2: What are the key physical properties of 6-methyl-5-nitro-1H-indazole to consider during purification?

A2: Understanding the physical properties is crucial for selecting the appropriate purification method.

PropertyValueSource
Molecular FormulaC8H7N3O2[6]
Molecular Weight177.16 g/mol [6]
AppearanceTypically a yellow solid[7]
Melting PointData not consistently available, but related nitroindazoles have melting points in the range of 200-240°C.[8][9]
SolubilitySolubility is a critical factor for recrystallization. It is generally sparingly soluble in non-polar solvents and more soluble in polar aprotic solvents like DMF and DMSO.[7][10] Solubility in alcohols like methanol and ethanol increases with heat.[9]
Recrystallization Troubleshooting

Q3: My compound is not dissolving in the chosen recrystallization solvent, even at boiling. What should I do?

A3: This indicates that the solvent is not suitable. You have a few options:

  • Increase Polarity: If you are using a non-polar or moderately polar solvent, try a more polar one. For instance, if toluene is ineffective, you might try ethyl acetate or an alcohol.

  • Use a Solvent Mixture (Co-solvent system): You can use a two-solvent system.[11] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until you observe turbidity (cloudiness). Reheat the solution until it becomes clear again, and then allow it to cool slowly.

Q4: Oiling out occurs during cooling instead of crystallization. How can I prevent this?

A4: "Oiling out" happens when the compound separates from the solution as a liquid rather than a solid. This often occurs when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated. To resolve this:

  • Lower the Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[12]

  • Add More Solvent: The concentration of your compound might be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it again.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Q5: The yield after recrystallization is very low. How can I improve it?

A5: Low yield can be due to several factors:

  • Using too much solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product.[13] Use the minimum amount of near-boiling solvent required for complete dissolution.[13]

  • Cooling too quickly: Rapid cooling can lead to the formation of small crystals that are difficult to filter and can trap impurities.[12]

  • Premature crystallization: If crystallization occurs too early while the solution is still hot, you may lose product during hot filtration (if performed). Ensure the solution is fully dissolved before any cooling.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation. An ice bath is often recommended after slow cooling to room temperature.[12][13]

Column Chromatography Troubleshooting

Q6: My compound is not moving from the origin on the silica gel column. What does this mean?

A6: This indicates that the eluent (mobile phase) is not polar enough to move your compound. 6-methyl-5-nitro-1H-indazole is a relatively polar molecule.

  • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

Q7: The separation between my desired compound and an impurity is poor. How can I improve the resolution?

A7: Poor separation can be addressed by:

  • Optimizing the Mobile Phase: A slight adjustment in the solvent ratio can significantly impact separation. Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation before running the column.[14]

  • Using a Different Stationary Phase: While silica gel is common, other stationary phases like alumina or reverse-phase C18 might provide better separation for certain impurities.[15][16]

  • Adjusting the Flow Rate: A slower flow rate can sometimes improve separation by allowing more time for equilibrium between the stationary and mobile phases.

  • Column Dimensions: A longer and narrower column can enhance separation efficiency.

Purification Workflow and Protocols

The purification of 6-methyl-5-nitro-1H-indazole typically involves a primary purification step like recrystallization, which is often sufficient if the impurities are minimal. For more complex impurity profiles, column chromatography is the method of choice.

Decision-Making Workflow

PurificationWorkflow start Crude 6-methyl-5-nitro-1H-indazole tlc_analysis Analyze by TLC start->tlc_analysis decision Purity Assessment tlc_analysis->decision recrystallization Recrystallization decision->recrystallization High Purity / Minor Impurities column_chromatography Column Chromatography decision->column_chromatography Low Purity / Multiple Impurities dry Dry the Product recrystallization->dry column_chromatography->dry final_product Pure Product characterize Characterize (NMR, MP, etc.) dry->characterize characterize->final_product

Caption: Decision workflow for purifying 6-methyl-5-nitro-1H-indazole.

Protocol 1: Recrystallization

This protocol is ideal for purifying crude material with a relatively high initial purity.

Objective: To remove minor impurities by leveraging the differential solubility of the compound and impurities in a suitable solvent.[17]

Materials:

  • Crude 6-methyl-5-nitro-1H-indazole

  • Recrystallization solvent (e.g., ethanol, methanol, or ethyl acetate)[9][18]

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent (high solubility when hot, low solubility when cold).[13] Ethanol or methanol are often good starting points.[9]

  • Dissolution: Place the crude 6-methyl-5-nitro-1H-indazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil while stirring to dissolve the solid.[12] Continue adding small portions of the hot solvent until the solid is completely dissolved.[13]

  • Decoloration (Optional): If the solution is highly colored due to impurities, you can add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.[12]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the crystal surface.[13]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[19]

Protocol 2: Column Chromatography

This method is employed for separating the desired compound from impurities with different polarities.[14]

Objective: To achieve high purity by separating components of a mixture based on their differential adsorption to a stationary phase.[14]

Materials:

  • Crude 6-methyl-5-nitro-1H-indazole

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Using TLC, determine the optimal solvent system that provides good separation between your product and impurities. A good starting point for nitroaromatic compounds is a mixture of hexane and ethyl acetate.[15]

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase, collecting fractions in separate tubes.

  • Monitoring: Monitor the separation by collecting small spots from the eluting fractions and running them on TLC plates alongside a reference spot of the starting material.

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified 6-methyl-5-nitro-1H-indazole.

  • Drying: Dry the final product under high vacuum to remove any remaining traces of solvent.

Troubleshooting Flowchart

Troubleshooting start Purification Issue Encountered issue1 Recrystallization: Oiling Out start->issue1 issue2 Recrystallization: Low Yield start->issue2 issue3 Chromatography: Poor Separation start->issue3 solution1a Slower Cooling issue1->solution1a Yes solution1b Add More Solvent issue1->solution1b Yes solution1c Seed Crystals issue1->solution1c Yes solution2a Use Minimum Hot Solvent issue2->solution2a Yes solution2b Ensure Complete Cooling issue2->solution2b Yes solution3a Optimize Eluent via TLC issue3->solution3a Yes solution3b Slower Flow Rate issue3->solution3b Yes solution3c Use Longer Column issue3->solution3c Yes

Caption: Troubleshooting common purification issues.

References

  • PubChem. (n.d.). 6-Methyl-5-nitro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of nitroaromatics by C-18 column. Retrieved from [Link]

  • The Pharma Master. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates? Retrieved from [Link]

  • Lee, S. L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319410B - A kind of synthetic method of indazole compound.
  • Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]

  • Sciencemadness.org. (2010, April 21). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Retrieved from [Link]

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Liskon Biological. (2025, April 29). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-nitroindazole. Retrieved from [Link]

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Technical Support Center: Controlled Nitration of 6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the controlled nitration of 6-methyl-1H-indazole, focusing on strategies to prevent over-nitration and ensure high yields of the desired mono-nitro product. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you navigate this sensitive electrophilic aromatic substitution.

Core Principles: Understanding the Reactivity of 6-methyl-1H-indazole

The nitration of an aromatic compound is a classic example of electrophilic aromatic substitution (SEAr).[1][2][3] The reaction proceeds via a two-step mechanism: first, the aromatic ring acts as a nucleophile and attacks the electrophile (the nitronium ion, NO₂⁺), forming a carbocation intermediate known as a Wheland intermediate or sigma complex.[2][4] In the second, rapid step, a proton is removed from this intermediate to restore the highly stable aromatic system.[1][4]

The indazole ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic attack. The presence of the methyl group at the C6 position further activates the ring towards substitution. The primary challenge in this synthesis is twofold:

  • Regioselectivity: The nitronium ion can attack multiple positions on the indazole ring, primarily C3, C5, and C7.

  • Over-nitration: The mono-nitrated product is itself an electron-deficient, but still reactive, aromatic ring. Under harsh conditions, it can undergo a second nitration to yield dinitro byproducts.

Controlling the reaction conditions is therefore paramount to selectively synthesize the desired mono-nitro-6-methyl-1H-indazole and prevent the formation of unwanted isomers and over-nitrated impurities.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a di-nitro byproduct. What is the most common cause?

A: The most frequent causes of over-nitration are excessive temperature and the use of an overly potent nitrating agent. Electrophilic nitration is a highly exothermic process. If the reaction temperature is not strictly controlled (ideally kept between 0–5°C), the increased kinetic energy will overcome the activation barrier for a second nitration, leading to di-nitro products.[5] Using an excess of the nitrating agent or employing a very strong system like fuming nitric acid in oleum can also drive the reaction too aggressively.

Q2: I'm getting a mixture of mono-nitro isomers. How can I improve the regioselectivity?

A: Regioselectivity is governed by a combination of electronic and steric factors. While a detailed theoretical analysis can predict the most likely substitution patterns, practical control is best achieved by modifying the reaction conditions.[6] Using a milder, more selective nitrating system, such as potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄), often provides better regiochemical control than traditional mixed nitric/sulfuric acid.[7][8] The in-situ generation of the nitronium ion from KNO₃ can lead to a lower effective concentration, favoring attack at the most electronically favorable position and reducing side reactions.

Q3: What is the best method for monitoring the reaction's progress to avoid letting it run too long?

A: Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring. Prepare a TLC plate by spotting your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. Use a suitable solvent system (e.g., a hexane/ethyl acetate mixture) to develop the plate. The reaction is complete when the starting material spot has been completely consumed, but before significant spots corresponding to lower-Rf (more polar) di-nitro products appear.

Q4: My workup is difficult, and I'm losing product. What is a reliable procedure?

A: A common and effective workup procedure involves quenching the reaction by carefully pouring the cold acid mixture onto crushed ice. This precipitates the crude organic product while keeping it cold. The solid can then be collected by vacuum filtration and washed thoroughly with cold water to remove residual acid. It is critical to neutralize any remaining acid, often by washing with a dilute sodium bicarbonate solution, before proceeding with purification. The crude product can then be purified by recrystallization from a suitable solvent (like ethanol or an ethanol/water mixture) or by column chromatography for higher purity.

Troubleshooting Guide: Diagnosing and Solving Over-Nitration

Use the following workflow to diagnose and resolve issues with over-nitration and low yields.

G cluster_0 Problem Identification cluster_1 Primary Checks cluster_2 Corrective Actions cluster_3 Outcome Problem Low Yield of Mono-Nitro Product & High Levels of Over-Nitration Temp Was Temperature Maintained at 0-5°C Throughout Addition? Problem->Temp Stoich Was Nitrating Agent Stoichiometry Strictly Controlled (1.0-1.1 eq)? Temp->Stoich Yes ImproveCooling ACTION: Improve Cooling Efficiency. Use an acetone/dry ice bath. Ensure slower, dropwise addition. Temp->ImproveCooling No Recalculate ACTION: Recalculate and Remeasure Reagents. Ensure accurate molar equivalents. Stoich->Recalculate No ChangeAgent ACTION: Switch to a Milder Nitrating System. (e.g., KNO₃/H₂SO₄ instead of HNO₃/H₂SO₄). Stoich->ChangeAgent Yes ImproveCooling->Temp Re-run Experiment Recalculate->Stoich Re-run Experiment Success Successful Controlled Mono-Nitration ChangeAgent->Success

Caption: Troubleshooting workflow for over-nitration of 6-methyl-1H-indazole.

Recommended Protocol: Controlled Mono-Nitration with KNO₃/H₂SO₄

This protocol is designed to favor mono-nitration by maintaining strict temperature control and using a milder nitrating agent system.[7]

Materials:

  • 6-methyl-1H-indazole

  • Potassium nitrate (KNO₃), finely ground

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Deionized water

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate and Hexanes for TLC and chromatography

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath or acetone/dry ice bath to an internal temperature of 0°C.

  • Formation of Nitrating Agent: Slowly and portion-wise, add 1.05 equivalents of finely ground potassium nitrate to the cold sulfuric acid. Ensure the temperature does not rise above 10°C during the addition. Stir the mixture for 15-20 minutes at 0-5°C until the KNO₃ is fully dissolved.

  • Substrate Addition: In a separate beaker, dissolve 1.00 equivalent of 6-methyl-1H-indazole in a minimum amount of cold concentrated sulfuric acid.

  • Reaction: Using a dropping funnel, add the indazole solution dropwise to the cold nitrating mixture. The rate of addition must be slow enough to maintain the internal reaction temperature between 0°C and 5°C.[5] This step is critical for preventing over-nitration.

  • Monitoring: Monitor the reaction progress by TLC. A typical eluent is 3:1 Hexane:Ethyl Acetate. The reaction is complete when the starting material is no longer visible (usually within 1-2 hours).

  • Quenching: Prepare a large beaker with a generous amount of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A precipitate (the crude product) should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the washings are neutral (test with pH paper). A final wash with a cold, dilute sodium bicarbonate solution may be used, followed by more cold water.

  • Purification: Dry the crude solid. The product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel.

Data Summary: Influence of Reaction Conditions

The choice of nitrating agent and reaction temperature has a profound impact on the outcome. The following table summarizes expected results under different conditions.

Nitrating AgentTemperatureExpected Primary ProductRisk of Over-nitrationTypical Yield (Mono-nitro)
KNO₃ / H₂SO₄0-5 °CMono-nitro productLowGood to Excellent
HNO₃ / H₂SO₄0-5 °CMono-nitro productModerateGood
HNO₃ / H₂SO₄20-25 °CMixture of mono- and di-nitroHighModerate to Poor
Fuming HNO₃ / H₂SO₄0-5 °CMixture of mono- and di-nitroVery HighPoor

References

  • Liskon Biological. (2025, February 7). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • El-Gokha, A. A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(61), 38895-38906. Retrieved from [Link]

  • Alam, M. S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1234-1246. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Jorgensen, M. R., et al. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Organic & Biomolecular Chemistry, 15(44), 9397-9402. Retrieved from [Link]

  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Eriksson, L. A., et al. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15. Retrieved from [Link]

  • Request PDF. (2025, August 6). Improved Nitrations Using Metal Nitrate–Sulfuric Acid Systems. Retrieved from [Link]

  • Allen. (n.d.). Electrophilic Substitution Reaction | Mechanism, Types & Benzene Reactions. Retrieved from [Link]

  • Török, B., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12. Retrieved from [Link]

  • Google Patents. (n.d.). US7737308B1 - Methods for nitrating compounds.

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Technical Support Center: Stability and Handling of 6-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-methyl-5-nitro-1H-indazole (CAS: 81115-43-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical chemical intermediate throughout its lifecycle in the laboratory. Inconsistent experimental results can often be traced back to compromised compound stability. This document provides in-depth, field-proven insights into the handling, storage, and troubleshooting of 6-methyl-5-nitro-1H-indazole to help you achieve reliable and reproducible outcomes.

Core Chemical Profile and Intrinsic Stability Factors

6-methyl-5-nitro-1H-indazole is a heterocyclic aromatic compound featuring an indazole core, a structure known for its thermodynamic stability.[1][2] However, the presence of a nitro group at the 5-position and a methyl group at the 6-position introduces specific chemical properties that govern its stability.

  • Nitroaromatic System: The nitro group (-NO₂) is a strong electron-withdrawing group. This feature makes the aromatic ring electron-deficient and susceptible to nucleophilic attack. Critically, nitroaromatic compounds are well-documented to be photosensitive, meaning they can degrade upon exposure to light, particularly UV radiation.[3]

  • Indazole Core: The indazole ring exists in tautomeric forms, with the 1H-indazole being the most predominant and thermodynamically stable isomer.[1] The stability of the core is high, but the N-H proton can be acidic, allowing for reactions at the nitrogen positions.

  • Solid-State Stability: As a crystalline solid, the compound is generally stable when stored under appropriate conditions. However, its stability can be compromised by exposure to high temperatures, light, and humidity.

Table 1: Physicochemical Properties of 6-methyl-5-nitro-1H-indazole

PropertyValueReference
CAS Number 81115-43-7[4]
Molecular Formula C₈H₇N₃O₂[4]
Molecular Weight 177.16 g/mol [4]
Appearance Solid[4]
Melting Point 216 °C (predicted)[4]
Storage Temperature 2-8°C recommended[5]

Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses common questions encountered during the handling and use of 6-methyl-5-nitro-1H-indazole.

Q1: What are the ideal long-term storage conditions for solid 6-methyl-5-nitro-1H-indazole?

A1: For maximum long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed, light-resistant container (e.g., amber glass vial).[5] The headspace of the container should be purged with an inert gas like argon or nitrogen before sealing.[5] This minimizes exposure to the three primary degradation catalysts: light, moisture, and atmospheric oxygen. Storing in a desiccator within the refrigerated environment provides an additional layer of protection against moisture.

Q2: I've noticed the powder, which was initially a light yellow, has darkened to a brownish color. What does this indicate?

A2: A visible change in color, typically darkening or turning brown, is a common sign of chemical degradation.[5] This is often due to prolonged or improper storage, leading to exposure to light, air (oxidation), or moisture. If you observe a color change, the purity of the compound is likely compromised. It is highly recommended to re-qualify the material using an analytical technique like HPLC to assess its purity before use in a critical experiment.[5]

Q3: How sensitive is 6-methyl-5-nitro-1H-indazole to light?

A3: As a nitroaromatic compound, it is inherently photosensitive.[3] Exposure to ambient laboratory light, and especially direct sunlight or UV sources, can initiate photolytic degradation pathways. This can lead to the formation of impurities and a decrease in potency.

  • Causality: The energy from photons can excite the nitro group, leading to the formation of reactive radical species that initiate decomposition.

  • Best Practice: Always handle the solid compound and its solutions in a dimly lit area. Use amber vials or wrap containers in aluminum foil for storage. When preparing solutions, do so expeditiously to minimize light exposure.

Q4: What is the recommended procedure for preparing and storing stock solutions?

A4: Stock solutions are best prepared fresh for each experiment. If storage is necessary, follow these guidelines:

  • Solvent Choice: Use high-purity, anhydrous-grade solvents such as DMSO or DMF.

  • Preparation: Dissolve the compound completely, using sonication if necessary. Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C in tightly sealed, light-resistant vials. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For many compounds, limiting storage of solutions to a few weeks, even when frozen, is a prudent measure.

Q5: My experimental results are inconsistent. How can I determine if compound stability is the cause?

A5: Inconsistent results are a classic symptom of a degrading compound. To troubleshoot, follow this logical progression:

  • Review Storage Conditions: Confirm that both the solid stock and any solutions have been stored according to the recommendations (cold, dark, dry, inert).

  • Check Solution Age: Was the solution freshly prepared? If not, its integrity is questionable.

  • Analyze the Compound: Run an HPLC analysis on your current stock (solid or solution) and compare the chromatogram to the certificate of analysis or a freshly prepared standard. The appearance of new impurity peaks or a decrease in the main peak area confirms degradation.

Troubleshooting Guide: Common Scenarios

Issue Potential Cause Recommended Action & Explanation
Unexpected Peaks in HPLC/LC-MS Degradation. The new peaks are likely degradation products. This is common if solutions are stored for extended periods at room temperature or improperly frozen. Action: Prepare a fresh solution from the solid stock. If the solid stock itself shows impurities, it may be degraded and a new vial should be used.
Poor Solubility Degradation or Moisture. Degradation can lead to the formation of less soluble polymeric materials. Alternatively, the compound may have absorbed moisture, which can affect its dissolution properties. Action: Try gently warming and sonicating the solution. If solubility remains poor, the material is likely compromised. Always equilibrate the vial to room temperature in a desiccator before opening to prevent moisture condensation.[5]
Low Bioactivity/Yield Reduced Purity. The active concentration of the compound is lower than calculated due to the presence of inactive degradation products. Action: Re-confirm the purity of your compound via HPLC. If degraded, acquire a new, quality-controlled lot. Always use a freshly prepared solution for quantitative experiments.

Key Experimental Protocols

Protocol 4.1: Standard Workflow for Handling and Storage

This protocol ensures the integrity of 6-methyl-5-nitro-1H-indazole from receipt to experimental use.

  • Receiving: Upon receipt, visually inspect the container for an intact seal and the compound for its expected color and form.

  • Initial Storage: Immediately transfer the sealed container to a 2-8°C storage location, away from light sources.

  • Equilibration: Before opening, place the container in a desiccator at room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold solid.

  • Weighing: Weigh the required amount of compound quickly in a low-light environment. Minimize the time the container is open.

  • Resealing: Immediately after weighing, purge the container headspace with a gentle stream of inert gas (argon or nitrogen), securely seal the cap, and wrap the threads with parafilm.

  • Return to Storage: Promptly return the sealed container to its 2-8°C storage location.

Protocol 4.2: Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[6][7] This protocol outlines a typical workflow.

  • Sample Preparation: Prepare several identical solutions of 6-methyl-5-nitro-1H-indazole (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Control Sample: Keep one sample protected from stress (stored at 2-8°C in the dark) as the time-zero (T₀) control.

  • Stress Conditions: Subject the other samples to the following conditions in separate, clearly labeled vials:

    • Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solution at 80°C for 48 hours. For solid-state testing, place powder in a 105°C oven for 48 hours.

    • Photolytic Degradation: Expose a solution (in a quartz cuvette or clear vial) to a photostability chamber (ICH Q1B option) for a defined period.

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples (including the T₀ control) using the HPLC method described below. Compare the chromatograms to identify degradation products and calculate the percentage loss of the parent compound.

Protocol 4.3: HPLC Method for Purity and Stability Assessment

This reverse-phase HPLC (RP-HPLC) method is suitable for assessing the purity of 6-methyl-5-nitro-1H-indazole and separating it from potential degradation products.[8]

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 minutes, hold for 5 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50)

Visualization of Key Processes

Diagram 1: Recommended Handling Workflow

G cluster_storage Storage & Prep cluster_use Experimental Use cluster_troubleshoot Troubleshooting Receive Receive Compound Store Store at 2-8°C (Dark, Sealed) Receive->Store Equilibrate Equilibrate to RT in Desiccator Store->Equilibrate Weigh Weigh Quickly (Low Light) Equilibrate->Weigh Reseal Purge with N₂/Ar & Reseal Tightly Weigh->Reseal Prepare Prepare Fresh Solution Weigh->Prepare Return Return to 2-8°C Storage Reseal->Return Experiment Perform Experiment Prepare->Experiment Inconsistent Inconsistent Results? Experiment->Inconsistent Analyze Analyze Purity (HPLC) Inconsistent->Analyze Degraded Degraded? Analyze->Degraded Degraded->Experiment No, Purity OK (Check other variables) NewStock Use New Stock Degraded->NewStock Yes G cluster_stressors Stress Factors cluster_products Potential Degradation Products Compound 6-methyl-5-nitro-1H-indazole (Parent Compound) Photoproducts Photolytic Products (e.g., radicals, rearranged species) Compound->Photoproducts Photolysis Thermal_Products Thermally Degraded Products Compound->Thermal_Products Thermolysis Oxidized_Products Oxidized Species (e.g., N-oxides) Compound->Oxidized_Products Oxidation Hydrolysis_Products Hydrolyzed Products Compound->Hydrolysis_Products Hydrolysis Light Light (UV/Vis) Light->Compound Heat Heat Heat->Compound Oxidants Oxidizing Agents (e.g., H₂O₂, Air) Oxidants->Compound pH Acid / Base pH->Compound

Caption: Conceptual overview of potential degradation pathways for 6-methyl-5-nitro-1H-indazole under various stress conditions.

References

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Gloc, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences. Available at: [Link]

  • Gloc, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. R Discovery. Available at: [Link]

  • MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.com. Available at: [Link]

  • MDPI. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI.com. Available at: [Link]

  • PubMed. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. Available at: [Link]

  • ResearchGate. (2016). Forced Degradation Studies. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available at: [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. Available at: [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Organic Syntheses. (n.d.). Indazole. Organic Syntheses Procedure. Available at: [Link]

  • PubChem. (n.d.). 6-Methyl-5-nitro-1H-indazole. PubChem. Available at: [Link]

  • Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Liskon Biological. Available at: [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available at: [Link]

  • MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.com. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Difficult Reductions of 6-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the reduction of 6-methyl-5-nitro-1H-indazole to its corresponding amine, 6-methyl-1H-indazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with this specific transformation. The indazole core is a privileged scaffold in medicinal chemistry, and the successful reduction of the nitro group is often a critical step in the synthesis of bioactive molecules.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common and complex issues encountered during this reduction.

Troubleshooting Guide: Common Issues and Solutions

The reduction of the nitro group on the electron-rich indazole ring system can be surprisingly challenging. Below are common problems and systematic approaches to resolving them.

Issue 1: Incomplete Reaction or Stalled Conversion

This is one of the most frequent challenges, where analysis by TLC, LC-MS, or NMR shows a significant amount of starting material remaining even after prolonged reaction times.

Potential Causes & Troubleshooting Workflow:

  • Catalyst Inactivation (for Catalytic Hydrogenation):

    • Insight: Heterogeneous catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) can be "poisoned" by impurities in the starting material, solvent, or even by the substrate itself. The indazole nitrogen atoms can sometimes chelate to the metal surface, inhibiting catalytic activity.

    • Solution:

      • Ensure the purity of your 6-methyl-5-nitro-1H-indazole. Recrystallization or column chromatography of the starting material may be necessary.

      • Use high-purity, degassed solvents.

      • Increase the catalyst loading. While typically used at 5-10 mol%, problematic reductions may require 20-50 mol% or even stoichiometric amounts in extreme cases.

      • Consider a different catalyst. Platinum(IV) oxide (PtO₂) or Raney Nickel are effective alternatives.[1][2][3] Raney Nickel can be particularly useful if dehalogenation is a concern with other functional groups, though not applicable here.[2]

  • Insufficient Reducing Agent Stoichiometry (for Metal/Acid Reductions):

    • Insight: Reductions using metals like iron (Fe), tin(II) chloride (SnCl₂), or zinc (Zn) in acidic media require a stoichiometric excess of the metal.[4][5] The reaction consumes the metal as it is oxidized.

    • Solution:

      • Ensure you are using a sufficient molar excess of the metal reducing agent. Typically, 3 to 10 equivalents are used.

      • Activate the metal surface if necessary. For example, washing zinc dust with dilute HCl before use can remove passivating oxide layers.

  • Poor Solubility:

    • Insight: The substrate must be in solution to react effectively. 6-methyl-5-nitro-1H-indazole may have limited solubility in certain solvents.

    • Solution:

      • If using catalytic hydrogenation, a protic co-solvent like ethanol, methanol, or acetic acid can improve solubility and aid the reaction.[6]

      • For metal/acid reductions, consider solvent systems like ethanol/water or ethyl acetate with an acidic aqueous phase.

      • Gentle heating can improve solubility and reaction rate, but must be carefully controlled to avoid side reactions.[4][6]

Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.

Potential Side Products & Mitigation Strategies:

Side ProductPotential CauseMitigation Strategy
Azoxy/Azo Compounds Incomplete reduction, often seen with metal hydrides like LiAlH₄ or under certain metal/acid conditions.[2][3]Avoid LiAlH₄ for aromatic nitro reductions. Ensure sufficient reducing agent and acidic conditions for metal-based reductions to drive the reaction to the amine.
Hydroxylamine Intermediate Partial reduction. Can be a stable intermediate under certain conditions.Increase reaction time, temperature, or amount of reducing agent. Catalytic hydrogenation is generally very effective at full reduction.
Ring Opening/Degradation Harsh reaction conditions (e.g., very strong acid, high temperatures).Use milder conditions. For example, Fe with ammonium chloride (NH₄Cl) is gentler than Fe/HCl.[4] SnCl₂·2H₂O in ethanol is also a mild and effective option.[7][8]

Troubleshooting Decision Tree for Side Product Formation:

start Side Product Detected identify Identify Side Product (LC-MS, NMR) start->identify azoxy Azoxy/Azo Compounds? identify->azoxy azoxy_yes Yes azoxy->azoxy_yes azoxy_no No azoxy->azoxy_no hydroxylamine Hydroxylamine? hydroxylamine_yes Yes hydroxylamine->hydroxylamine_yes hydroxylamine_no No hydroxylamine->hydroxylamine_no degradation Degradation Products? degradation_yes Yes degradation->degradation_yes azoxy_sol Increase Reducing Agent Stoichiometry or Change Reagent (e.g., H₂, Pd/C) azoxy_yes->azoxy_sol azoxy_no->hydroxylamine hydroxylamine_sol Increase Reaction Time, Temperature, or Catalyst Loading hydroxylamine_yes->hydroxylamine_sol hydroxylamine_no->degradation degradation_sol Use Milder Conditions (e.g., Fe/NH₄Cl, SnCl₂) degradation_yes->degradation_sol

Caption: Troubleshooting workflow for side product formation.

Frequently Asked Questions (FAQs)

Q1: I am using catalytic hydrogenation with Pd/C, but the reaction is very slow or stalls. What should I try next?

A1: This is a classic problem. First, try increasing the hydrogen pressure if you have the equipment (e.g., from a balloon to a Parr shaker at 50 psi).[6] Second, consider adding a protic co-solvent like acetic acid (AcOH) or ethanol (EtOH), which can enhance both solubility and catalytic activity.[1][6] If these measures fail, switch to a different catalyst. Platinum-based catalysts (Pt/C or PtO₂) are often more robust and less susceptible to poisoning by nitrogen-containing heterocycles.[1][8]

Q2: My reduction with SnCl₂·2H₂O is incomplete and the workup is difficult, resulting in a low yield of impure product. What can I do?

A2: A common issue with tin-based reductions is the formation of tin salts during workup, which can emulsify or precipitate with the product. For the reaction, ensure you are using a sufficient excess of SnCl₂·2H₂O (typically 5-10 equivalents). For the workup, after the reaction is complete, carefully basify the mixture to a pH of ~9 with a solution like aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[8] This will precipitate the tin salts as tin hydroxide, which can then be removed by filtration through a pad of Celite before extracting your product.

Q3: Can I use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for this reduction?

A3: It is strongly advised not to use LiAlH₄. For aromatic nitro compounds, LiAlH₄ typically leads to the formation of azo compounds, not the desired amine.[2][5] Sodium borohydride alone is generally not strong enough to reduce an aromatic nitro group. While some methods exist using NaBH₄ in combination with transition metal salts (e.g., CoCl₂ or NiCl₂), these can be less reliable and require careful optimization.[7] Sticking to more standard methods like catalytic hydrogenation or metal/acid reductions is recommended for this substrate.

Q4: The 5-nitro group seems particularly difficult to reduce compared to other nitroarenes I've worked with. Why is that?

A4: The electronic properties of the indazole ring system play a significant role. The indazole nucleus is electron-rich, and the position of the nitro group influences its reactivity. The 5-nitro group's electron-withdrawing effect is delocalized throughout the bicyclic system, which can affect the kinetics of the reduction.[9] Furthermore, the presence of two nitrogen atoms in the ring can lead to catalyst inhibition through coordination, as mentioned earlier.

Recommended Experimental Protocols

Here are two reliable, field-proven protocols for the reduction of 6-methyl-5-nitro-1H-indazole.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon

This is often the cleanest method, yielding a product that requires minimal purification.

Workflow Diagram:

A 1. Dissolve Substrate B 2. Add Catalyst A->B C 3. Degas System B->C D 4. Introduce H₂ C->D E 5. Monitor Reaction D->E F 6. Filter Catalyst E->F G 7. Concentrate F->G H 8. Purify (if needed) G->H

Caption: Workflow for catalytic hydrogenation.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-methyl-5-nitro-1H-indazole (1.0 eq).

  • Solvent: Add a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol%).

  • Degassing: Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Hydrogenation: Introduce hydrogen gas (H₂), typically via a balloon or by connecting to a hydrogenation apparatus.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take anywhere from 2 to 24 hours.

  • Workup: Once the starting material is consumed, carefully vent the hydrogen and purge the system with inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-methyl-1H-indazol-5-amine. The product can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate

A robust and scalable method that avoids the need for specialized hydrogenation equipment.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-methyl-5-nitro-1H-indazole (1.0 eq) and Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).

  • Solvent: Add ethanol (EtOH) or ethyl acetate (EtOAc) (approx. 20 mL per gram of substrate).

  • Reaction: Stir the suspension at room temperature or gently heat to 50-60 °C. The reaction is often exothermic. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature and carefully pour it into a stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃).

  • Basification & Filtration: Continue to add the basic solution until the pH is ~9. A thick white precipitate of tin salts will form. Stir for 30 minutes, then filter the entire mixture through a pad of Celite. Wash the filter cake thoroughly with the organic solvent used for the reaction.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired product.

References

  • ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole? [Online Forum]. Available at: [Link][1]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link][2]

  • ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine? [Online Forum]. Available at: [Link][7]

  • Reddit. (2023). my nitro refuses to be reduced. r/Chempros. [Online Forum]. Available at: [Link][6]

  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? [Online Forum]. Available at: [Link][8]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link][3]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

Sources

effect of temperature on the synthesis of 6-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Methyl-5-Nitro-1H-Indazole

A Guide for Researchers and Drug Development Professionals on the Critical Effects of Temperature

As a Senior Application Scientist, I've designed this guide to move beyond simple protocols. The synthesis of 6-methyl-5-nitro-1H-indazole, a key intermediate in pharmaceutical development, is deceptively straightforward.[1] However, its success is critically dependent on a single parameter: temperature. This document provides a deep dive into the causality behind temperature-related challenges, offering field-proven troubleshooting advice and robust protocols to ensure reproducible, high-yield, and high-purity outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so fundamentally critical for the nitration of 6-methyl-1H-indazole?

A1: Temperature control is paramount for three primary reasons:

  • Reaction Energetics: The nitration of aromatic compounds is a highly exothermic reaction.[2] Without precise temperature management, the heat generated can lead to a thermal runaway, posing a significant safety hazard and causing product degradation.[2][3]

  • Regioselectivity: The goal is to selectively introduce a nitro group at the C5 position. The methyl group at C6 directs this electrophilic substitution.[1] However, elevated temperatures provide enough energy to overcome the activation barrier for nitration at other, less-favored positions (e.g., C4, C7), leading to a mixture of undesired isomers.[4]

  • Byproduct Formation: Higher temperatures can promote over-nitration, resulting in dinitrated products, which are difficult to separate and reduce the yield of the target molecule.[4][5]

Q2: What is the optimal temperature range for this synthesis?

A2: The established optimal temperature range is between 0 °C and 10 °C .[4] For the highest purity and yield, maintaining the internal reaction temperature specifically between 0 °C and 5 °C is strongly recommended.[1]

Q3: What are the immediate consequences of exceeding the recommended temperature?

A3: Exceeding 10 °C will almost certainly lead to a decrease in both the purity and yield of 6-methyl-5-nitro-1H-indazole. You will likely observe the formation of other isomers and dinitrated compounds, complicating purification efforts.[4][6] Most critically, it significantly increases the risk of an uncontrolled exothermic reaction.[2]

Q4: What happens if the reaction temperature is too low (e.g., below 0 °C)?

A4: While less hazardous than high temperatures, operating at excessively low temperatures can significantly slow down or even halt the reaction rate.[5] This can result in an incomplete conversion of the starting material, leading to a low yield of the desired product.

Troubleshooting Guide: Temperature-Related Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

  • Q: My reaction resulted in a very low yield of 6-methyl-5-nitro-1H-indazole. How could temperature be the cause?

  • A: This is a common issue that can point to two opposing temperature-related problems.

    • Cause A (Temperature Too High): You may have experienced an uncontrolled exotherm. Even a brief spike in temperature above the optimal range can cause the starting material or the product to decompose under the harsh mixed-acid conditions.[6] This is often the culprit if the reaction mixture darkened significantly.

    • Cause B (Temperature Too Low): The reaction kinetics are highly temperature-dependent. If the temperature was maintained significantly below 0 °C, the reaction may have been too slow to reach completion within the allotted time, leaving a large amount of unreacted 6-methyl-1H-indazole.[5]

    • Troubleshooting & Optimization:

      • Verify Thermometer Accuracy: Ensure your thermometer is calibrated and correctly placed to measure the internal temperature of the reaction mixture, not just the cooling bath.

      • Controlled Reagent Addition: The rate of addition of the nitrating mixture is directly linked to the rate of heat generation. Use a dropping funnel and add the mixed acid slowly and dropwise to maintain the internal temperature within the 0-5 °C range.[1]

      • Systematic Temperature Screening: If yields remain low, perform small-scale optimization reactions at slightly different temperatures (e.g., 0 °C, 5 °C, 10 °C) while keeping all other parameters constant to find the ideal balance for your specific setup.

Issue 2: Product is Impure and Contaminated with Isomers

  • Q: My post-reaction analysis (HPLC/NMR) shows the presence of significant impurities, likely other nitro-isomers. How can I improve the regioselectivity?

  • A: This is a classic and direct consequence of poor temperature control.

    • Cause: The formation of the desired 5-nitro isomer is kinetically favored at low temperatures. As the temperature rises, the reaction gains sufficient energy to overcome the activation barriers for substitution at other positions on the indazole ring, leading to a loss of regioselectivity.[4]

    • Troubleshooting & Optimization:

      • Strict Temperature Adherence: The single most effective solution is to rigorously maintain the reaction temperature below 5 °C throughout the entire addition of the nitrating agent.[1]

      • Efficient Cooling & Stirring: Use an ice-salt bath for more effective cooling than an ice-water bath. Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the cooling bath, preventing localized hot spots.

      • Pre-cool Reagents: Always pre-cool the solution of 6-methyl-1H-indazole in sulfuric acid to 0 °C before starting the addition of the pre-cooled nitrating mixture.[2][4]

Issue 3: Reaction Temperature Increases Rapidly and is Uncontrollable

  • Q: During the addition of the nitrating agent, the temperature started to rise rapidly, and my cooling bath couldn't keep it below 10 °C. What went wrong and what should I do?

  • A: This is a hazardous situation indicative of a pending thermal runaway. Safety must be the immediate priority.

    • Cause: The rate of heat generation from the exothermic reaction is exceeding the rate of heat removal by the cooling system. This is almost always caused by adding the nitrating agent too quickly.[2]

    • Immediate Corrective Actions (Safety First):

      • STOP THE ADDITION IMMEDIATELY.

      • If safe to do so, add more ice/salt to the cooling bath to increase its cooling capacity.

      • Be prepared for an emergency shutdown. Ensure clear access to safety equipment like showers and fire extinguishers.[7][8]

    • Prevention and Optimization:

      • Reduce Addition Rate: The fundamental solution is to add the nitrating agent at a much slower, dropwise rate.

      • Scale-Up Considerations: Heat dissipation does not scale linearly with reaction volume. For larger-scale reactions, a more efficient cooling system (e.g., a cryostat or jacketed reactor) may be necessary.

      • Dilution: While not always ideal, performing the reaction in a slightly larger volume of sulfuric acid can increase the thermal mass of the system, making it easier to control temperature fluctuations.

Data Presentation: Effect of Temperature on Synthesis Outcome

The following table summarizes the expected outcomes of the reaction at various temperatures, illustrating the critical nature of the 0-5 °C window.

Reaction Temperature (°C)Expected Yield of 6-methyl-5-nitro-1H-indazolePurity ProfileKey Observations
< 0Low (<50%)High (>98%)Incomplete reaction, significant starting material remains.[5]
0 - 5 High (70-85%) High (>95%) Optimal range for both yield and purity. [1]
10 - 15Moderate (50-65%)Moderate (85-95%)Noticeable formation of nitro-isomers.[4]
> 20Low (<40%)Low (<80%)Significant mixture of isomers and dinitrated byproducts; potential for decomposition and runaway reaction.[2][6]

Experimental Protocol: Synthesis of 6-methyl-5-nitro-1H-indazole

This protocol is adapted from established methodologies and emphasizes the critical temperature control points.[1]

Materials and Reagents:

  • 6-methyl-1H-indazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice & Deionized Water

  • Sodium Bicarbonate (Saturated Aqueous Solution)

  • Ethanol (for recrystallization)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Calibrated low-temperature thermometer

  • Ice-salt bath

Procedure:

  • Preparation of Indazole Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, add 6-methyl-1H-indazole (1.0 eq.). Place the flask in an ice-salt bath.

  • Dissolution and Cooling: Slowly add concentrated sulfuric acid (approx. 5-10 volumes) to the flask. Stir the mixture until all the solid has dissolved. Continue to cool until the internal temperature is stable at 0-5 °C .[1]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (approx. 2 volumes). Cool this mixture in an ice bath.

  • Nitration (Critical Step): Transfer the cold nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the stirred indazole solution over a period of 30-60 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the entire addition. [1]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the completed reaction mixture onto a large beaker filled with crushed ice with vigorous stirring. A solid precipitate should form.[9]

  • Isolation and Neutralization: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. A final wash with a cold, dilute sodium bicarbonate solution can be used to ensure all acid is neutralized, followed by another wash with cold water.[2]

  • Purification: Dry the crude product under a vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield a pale yellow solid.

Visualization of the Experimental Workflow

The following diagram illustrates the critical steps and decision points in the synthesis, with a focus on temperature control.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 6-methyl-1H-indazole + Conc. H₂SO₄ cool_1 Cool to 0-5 °C in Ice-Salt Bath start->cool_1 add_nitro Dropwise Addition of Nitrating Mix cool_1->add_nitro prep_nitro Prepare Nitrating Mix (HNO₃ + H₂SO₄) cool_2 Cool Nitrating Mix prep_nitro->cool_2 cool_2->add_nitro monitor_temp MONITOR TEMP add_nitro->monitor_temp Maintain < 5 °C stir Stir at 0-5 °C for 2 hours monitor_temp->stir quench Quench on Crushed Ice stir->quench filter_wash Filter & Wash with H₂O quench->filter_wash neutralize Neutralize with NaHCO₃ (aq) filter_wash->neutralize dry Dry Crude Product neutralize->dry purify Recrystallize dry->purify product Final Product: 6-methyl-5-nitro-1H-indazole purify->product

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization and Differentiation of 6-methyl-5-nitro-1H-indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a foundational requirement for advancing a candidate molecule. The indazole scaffold is a cornerstone in medicinal chemistry, but its synthesis often yields a mixture of isomers that can possess vastly different pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of 6-methyl-5-nitro-1H-indazole and its primary isomers, supported by experimental data and protocols to ensure unambiguous characterization.

The Challenge of Indazole Isomerism

The synthetic route to substituted indazoles, particularly through functionalization of the indazole core, frequently leads to a mixture of N1 and N2 isomers due to the comparable reactivity of the two nitrogen atoms in the pyrazole ring.[1][2] For 6-methyl-5-nitro-1H-indazole (a key intermediate in the synthesis of various therapeutic agents), the primary isomeric contaminant is the 6-methyl-5-nitro-2H-indazole. Furthermore, positional isomers, where the nitro group occupies a different position on the benzene ring (e.g., 4-nitro, 7-nitro), can also arise depending on the synthetic strategy. Differentiating these isomers is non-trivial but critical for regulatory approval and understanding structure-activity relationships (SAR).

This guide will focus on the key distinguishing features between the 1H- and 2H-isomers of 6-methyl-5-nitro-indazole, providing a robust analytical workflow for their separation and identification.

Caption: Key N-isomers of 6-methyl-5-nitro-indazole.

Spectroscopic Fingerprinting: A Comparative NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for distinguishing indazole isomers. The electronic environment of each proton and carbon atom is uniquely influenced by the position of the substituents and the location of the hydrogen atom on the pyrazole nitrogen.

¹H NMR Spectroscopy: The Diagnostic Protons

The key to differentiating the 1H and 2H isomers lies in the chemical shifts of the aromatic protons, particularly H-4 and H-7.

  • In the 1H-isomer , the N1 nitrogen is protonated. The H-7 proton is spatially closer to the lone pair of the N2 nitrogen, resulting in a more shielded environment and a characteristic upfield shift compared to the 2H-isomer.

  • In the 2H-isomer , the N2 nitrogen is protonated. This alters the electronic distribution across the entire heterocyclic system. The H-7 proton is now adjacent to the N-N bond of the pyrazole ring, leading to a downfield shift. Conversely, the H-4 proton in the 2H-isomer is typically shifted slightly upfield compared to its position in the 1H-isomer.

The methyl protons (H-C6) also exhibit a subtle but discernible difference in their chemical shifts between the two isomers.

Table 1: Comparative ¹H NMR Spectral Data of 6-methyl-5-nitro-indazole Isomers Note: Chemical shifts (δ) are predicted based on data from structurally similar nitro-indazole derivatives and are referenced to TMS in DMSO-d₆. Actual values may vary slightly.

ProtonPredicted δ (ppm) for 1H-IsomerPredicted δ (ppm) for 2H-IsomerRationale for Difference
NH~13.5 (broad s)Not ApplicableExchangeable proton on N1.
H-3~8.30 (s)~8.70 (s)Deshielded by adjacent protonated N2 in the 2H-isomer.
H-4~8.15 (s)~8.00 (s)Shielded in the 2H-isomer due to altered ring currents.
H-7~7.80 (s)~8.60 (s)Significant downfield shift in 2H-isomer due to proximity to the N-N bond.[3][4]
CH₃~2.60 (s)~2.65 (s)Minor shift due to overall electronic differences.[5]
¹³C NMR Spectroscopy: Confirming the Assignment

¹³C NMR provides complementary data for unambiguous structure confirmation. The carbon atoms of the pyrazole ring (C-3, C-7a, C-3a) are particularly sensitive to the tautomeric form. The carbon directly attached to the nitro group (C-5) and the methyl group (C-6) will also show distinct resonances.[3][6]

Table 2: Comparative ¹³C NMR Spectral Data of 6-methyl-5-nitro-indazole Isomers Note: Chemical shifts (δ) are predicted based on published data for related structures and are solvent-dependent.

CarbonPredicted δ (ppm) for 1H-IsomerPredicted δ (ppm) for 2H-IsomerRationale for Difference
C-3~135.0~145.0Significant deshielding in the 2H-isomer.
C-3a~122.0~118.0Shielded in the 2H-isomer.
C-4~120.0~119.0Minor difference.
C-5~142.0~143.0Attached to the electron-withdrawing nitro group.
C-6~138.0~139.0Attached to the methyl group.
C-7~112.0~118.0Deshielded in the 2H-isomer.
C-7a~140.0~148.0Deshielded in the 2H-isomer.
CH₃~21.0~21.5Minor difference.

Chromatographic Separation: Isolating the Isomers

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analytical and preparative separation of indazole isomers.[7] The choice between normal-phase and reversed-phase chromatography depends on the polarity difference between the isomers. The 1H- and 2H-isomers of 6-methyl-5-nitro-indazole have distinct polarities, enabling effective separation.

  • Causality of Separation: The 1H-indazole isomer, with its available N-H proton, is capable of hydrogen bonding and is generally more polar than the corresponding 2H-isomer where the N-H proton is absent (in the case of N-alkylation) or in a different electronic environment. This difference in polarity is the basis for their chromatographic separation.

Recommended HPLC Protocol

A normal-phase HPLC method is often highly effective for separating N1 and N2 indazole isomers.[8][9]

  • Column: Silica gel column (e.g., CHIRALCEL for chiral compounds, or standard silica for achiral isomers), 5 µm particle size, 250 mm x 4.6 mm.[8]

  • Mobile Phase: Isocratic elution with a mixture of n-hexane and a polar modifier like isopropanol (IPA) or ethanol (EtOH). A typical starting ratio would be 90:10 (Hexane:IPA).[8][9]

  • Flow Rate: 0.8 - 1.0 mL/min.[8]

  • Column Temperature: 25-30 °C.

  • Detection: UV at 220 nm or a wavelength of maximum absorbance for the nitro-aromatic system.[8]

  • Expected Elution Order: In normal-phase chromatography, less polar compounds elute first. Therefore, the less polar 6-methyl-5-nitro-2H-indazole is expected to have a shorter retention time than the more polar 6-methyl-5-nitro-1H-indazole .

Self-Validating Experimental Workflow

To ensure trustworthy and reproducible characterization, a self-validating workflow should be employed. This involves separating the isomers first and then performing individual spectroscopic analysis.

G cluster_workflow Isomer Characterization Workflow A Isomeric Mixture (e.g., from synthesis) B HPLC Separation (Normal-Phase) A->B C Fraction 1 (Shorter Rt - Predicted 2H-Isomer) B->C D Fraction 2 (Longer Rt - Predicted 1H-Isomer) B->D E ¹H and ¹³C NMR Analysis of Fraction 1 C->E F ¹H and ¹³C NMR Analysis of Fraction 2 D->F G Structure Confirmation: Isomer 1 (2H) E->G H Structure Confirmation: Isomer 2 (1H) F->H

Caption: A self-validating workflow for isomer separation and identification.

Detailed Experimental Protocols

Protocol: HPLC Separation
  • System Preparation: Equilibrate the HPLC system and silica column with the mobile phase (e.g., n-Hexane:Isopropanol 90:10 v/v) for at least 30 minutes or until a stable baseline is achieved.[7]

  • Sample Preparation: Dissolve approximately 1-2 mg of the isomeric mixture in 1 mL of the mobile phase or a compatible solvent like ethanol. Filter the sample through a 0.22 µm syringe filter before injection.[7]

  • Injection: Inject 10-20 µL of the prepared sample onto the column.

  • Data Acquisition: Run the analysis for a sufficient time to allow both isomers to elute completely. Monitor the chromatogram at the chosen UV wavelength.

  • Fraction Collection: If performing preparative separation, collect the eluent corresponding to each peak in separate, clean vials.

  • Post-Run: Wash the column with a higher percentage of the polar modifier and then store it according to the manufacturer's instructions.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Following HPLC separation, evaporate the solvent from the collected fractions under reduced pressure. Ensure the sample is completely dry. Dissolve 5-10 mg of the isolated isomer in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[5] DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the exchangeable NH proton.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[5]

  • ¹H NMR Acquisition: Tune and shim the spectrometer to optimize magnetic field homogeneity. Acquire a standard one-dimensional ¹H spectrum. Typically, 16 to 64 scans are sufficient depending on the sample concentration.[5]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[5]

  • Data Processing: Apply Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal.

Conclusion

The unambiguous characterization of 6-methyl-5-nitro-1H-indazole isomers is paramount for its application in research and drug development. A combined analytical approach, leveraging the superior separating power of normal-phase HPLC and the definitive structural elucidation capabilities of ¹H and ¹³C NMR spectroscopy, provides a robust and reliable methodology. The key diagnostic markers are the chemical shifts of the H-4 and H-7 protons in ¹H NMR, which show significant and predictable differences between the 1H- and 2H-isomers. By following the validated workflow presented in this guide, researchers can confidently isolate, identify, and quantify these critical isomers, ensuring the integrity and reproducibility of their scientific findings.

References

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.).
  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.).
  • Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers - Benchchem. (n.d.).
  • A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem. (n.d.).
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021, December 11).
  • 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole - Benchchem. (n.d.).
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (n.d.).
  • (PDF) 2-Methyl-6-nitro-2H-indazole - ResearchGate. (n.d.).
  • Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography - MDPI. (n.d.).

Sources

A Comparative Guide to the Biological Efficacy of 6-methyl-5-nitro-1H-indazole Derivatives versus Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the biological efficacy of 6-methyl-5-nitro-1H-indazole derivatives, benchmarking their performance against established standard-of-care agents. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4][5] Derivatives of this versatile heterocycle have shown significant promise in oncology, immunology, and infectious disease research, making them a focal point of modern drug discovery.[1][2][4][6][7] This document synthesizes experimental data to offer a clear perspective on their therapeutic potential, supported by detailed methodologies to ensure scientific integrity and reproducibility.

The Indazole Scaffold: A Foundation for Potent Biological Activity

The 1H-indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of many therapeutic agents.[1][4] The strategic placement of substituents on this scaffold profoundly influences the molecule's pharmacological profile. In the case of 6-methyl-5-nitro-1H-indazole, the electron-withdrawing nature of the nitro group at the 5-position and the methyl group at the 6-position are critical modifications that modulate its interaction with biological targets.[3] Research has consistently shown that nitro-indazole derivatives exhibit a range of biological effects, including anticancer, antileishmanial, and antibacterial activities.[2][7][8]

Mechanism of Action: Targeting Key Cellular Signaling Pathways

A predominant mechanism through which indazole derivatives exert their therapeutic effects is the inhibition of protein kinases.[3][5][9][10] These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. By competing with ATP at the kinase catalytic site, these small molecules can block downstream signaling, thereby halting cell proliferation, inducing apoptosis, and inhibiting angiogenesis.

Several key pathways are frequently targeted by indazole-based inhibitors:

  • PI3K/AKT/mTOR Pathway: A central regulator of cell growth, survival, and metabolism. Its inhibition is a key strategy in cancer therapy.[11]

  • VEGFR Signaling: The Vascular Endothelial Growth Factor Receptor pathway is a critical driver of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[3]

  • p53/MDM2 Pathway: This pathway is crucial for inducing apoptosis (programmed cell death) in response to cellular stress. Some indazole derivatives can modulate this pathway to promote the elimination of cancer cells.[3][12]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Indazole Indazole Derivative (Kinase Inhibitor) Indazole->RTK Inhibition

Fig. 1: Generalized pathway of kinase inhibition by indazole derivatives.
Comparative Efficacy: In Vitro Antiproliferative Activity

To benchmark the performance of this class of compounds, this guide contrasts the efficacy of a representative indazole derivative against standard chemotherapeutic agents. While specific public data on 6-methyl-5-nitro-1H-indazole is limited, the well-characterized "Indazole Amide Derivative (Compound 2f)" serves as a relevant proxy to illustrate the potential of the scaffold.[6][13] The half-maximal inhibitory concentration (IC₅₀) is the primary metric for comparison, representing the drug concentration required to inhibit cell growth by 50%. A lower IC₅₀ value indicates higher potency.[11]

CompoundTarget/ClassMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)
Indazole Derivative (2f) Experimental0.23 - 1.15 Data Not AvailableData Not AvailableData Not Available
Doxorubicin Standard Chemo~0.31VariesVariesVaries
Paclitaxel Standard Chemo~1.08VariesVariesVaries
Cisplatin Standard ChemoVariesVariesVariesVaries

Table 1: Comparative IC₅₀ values of an indazole derivative versus standard chemotherapeutic drugs. Data for the indazole derivative is sourced from studies on the 4T1 breast cancer cell line and is presented as a range.[6][13] Data for standard agents is indicative and sourced from various in vitro studies.[11][14]

Analysis: The data indicates that representative indazole derivatives can exhibit potent anticancer activity, with IC₅₀ values in the sub-micromolar to low-micromolar range.[6] This level of potency is comparable to or, in some cases, superior to established drugs like Doxorubicin and Paclitaxel, underscoring the therapeutic potential of this chemical class.

Core Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, this section details the standard methodologies employed for evaluating the biological efficacy of these compounds.

This colorimetric assay is a gold standard for assessing the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[8][11]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.[11][13]

  • Compound Treatment: A stock solution of the test compound (e.g., an indazole derivative) is prepared and serially diluted to create a range of concentrations. The culture medium is removed from the wells and replaced with medium containing the various concentrations of the test compound. Cells are incubated for an additional 48-72 hours.[13]

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours, during which viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 490-570 nm.[13]

  • IC₅₀ Calculation: The absorbance values are plotted against the compound concentrations, and the IC₅₀ value is determined by fitting the dose-response curve.[13]

A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of Indazole Derivative A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan Crystals (DMSO) D->E F 6. Read Absorbance (Plate Reader) E->F G 7. Calculate IC50 Value F->G

Fig. 2: Standard workflow for the MTT antiproliferative assay.

This assay quantifies a compound's ability to inhibit a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Step-by-Step Methodology:

  • Reaction Setup: The target kinase, its specific substrate, and ATP are combined in a buffer solution within the wells of a microplate.

  • Compound Addition: The indazole derivative (or other test inhibitor) is added at various concentrations.

  • Kinase Reaction: The plate is incubated to allow the kinase reaction to proceed. The kinase will transfer phosphate groups from ATP to the substrate.

  • ATP Quantification: A luciferase-luciferin reagent is added to the wells. The luciferase enzyme uses the remaining ATP to produce light (luminescence).

  • Signal Detection: The luminescence signal, which is inversely proportional to the kinase's activity, is measured with a luminometer.[13]

  • Data Analysis: A strong signal indicates high ATP levels and thus strong kinase inhibition. IC₅₀ values are calculated from the dose-response curve.[13]

Illustrative Synthesis Workflow

The synthesis of these derivatives is a critical aspect of their development. The following protocol outlines a general method for the N-alkylation of a 6-nitro-1H-indazole precursor, a common step in creating diverse libraries of these compounds.

Methodology: N¹-Methylation of 6-nitro-1H-indazole

  • Preparation: A solution of 6-nitro-1H-indazole is prepared in a suitable solvent like dimethylformamide (DMF) and cooled in an ice bath.[8]

  • Deprotonation: A strong base, such as Sodium Hydride (NaH), is added portion-wise to deprotonate the indazole nitrogen, creating a nucleophilic anion.[8]

  • Alkylation: An alkylating agent, in this case, Iodomethane (methyl iodide), is added dropwise to the reaction mixture.[8]

  • Reaction: The mixture is stirred at room temperature for several hours to allow the methylation to complete.[8]

  • Workup and Purification: The reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The final product is purified using flash chromatography to isolate the desired N¹-methyl isomer.[8]

cluster_reactants Reactants & Reagents cluster_process Process Indazole 6-nitro-1H-indazole in DMF Deprotonation 1. Deprotonation (0°C) Indazole->Deprotonation Base Sodium Hydride (NaH) Base->Deprotonation Alkylator Iodomethane (CH3I) Alkylation 2. Alkylation (Room Temp) Alkylator->Alkylation Deprotonation->Alkylation Purification 3. Workup & Purification Alkylation->Purification Product 1-methyl-6-nitro-1H-indazole Purification->Product

Fig. 3: General synthesis workflow for N-alkylation of 6-nitro-1H-indazole.
Conclusion and Future Outlook

The 6-methyl-5-nitro-1H-indazole scaffold and its derivatives represent a highly promising class of compounds for therapeutic development, particularly in oncology. Their mechanism of action, often centered on the inhibition of key protein kinases, provides a strong rationale for their potent biological activity. As demonstrated by comparative in vitro data, these molecules can achieve efficacy comparable to or exceeding that of some standard chemotherapeutic agents.

Future research should focus on comprehensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Further exploration of their efficacy in in vivo models and against a broader panel of cancer types will be crucial in advancing these promising molecules from the laboratory to the clinic.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. In Vivo. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. Available at: [Link]

  • Researches in the series of 6-nitroindazole, synthesis and biological activities. (2017). ResearchGate. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. Available at: [Link]

  • Indazole derivatives as inhibitors of FGFR1. (2024). ResearchGate. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). PMC - PubMed Central. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). ResearchGate. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. Available at: [Link]

  • Discovery and characterization of antitumor gut microbiota from amphibians and reptiles: Ewingella americana as a novel therapeutic agent with dual cytotoxic and immunomodulatory properties. Taylor & Francis Online. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). PMC - NIH. Available at: [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Journal of Molecular Structure. Available at: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. Available at: [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2014). ResearchGate. Available at: [Link]

  • 6-Methyl-5-nitro-1H-indazole. PubChem. Available at: [Link]

  • Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ResearchGate. Available at: [Link]

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A Comparative Guide to the Cost-Effective Synthesis of 6-Methyl-5-Nitro-1H-Indazole for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and economical synthesis of key chemical intermediates is paramount. 6-Methyl-5-nitro-1H-indazole is a valuable building block in the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this molecule, focusing on a comprehensive cost-effectiveness analysis supported by experimental data and procedural insights. Our goal is to empower you with the critical information needed to make informed decisions for your laboratory and development projects.

Introduction: The Significance of 6-Methyl-5-Nitro-1H-Indazole

Indazole derivatives are a cornerstone in medicinal chemistry, known for their broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. The strategic placement of substituents on the indazole core is a key determinant of a compound's pharmacological profile. 6-Methyl-5-nitro-1H-indazole, with its specific substitution pattern, serves as a crucial intermediate in the synthesis of complex therapeutic agents. The cost and efficiency of its synthesis can, therefore, have a significant impact on the overall economics of a drug discovery and development program.

Synthetic Strategies: A Head-to-Head Comparison

Two principal synthetic routes for the preparation of 6-methyl-5-nitro-1H-indazole are prevalent in the chemical literature. This guide will dissect each approach, evaluating their respective merits and drawbacks in terms of cost, yield, safety, and operational complexity.

Route 1: Direct Nitration of 6-Methyl-1H-Indazole

This is a straightforward approach that involves the electrophilic nitration of the commercially available starting material, 6-methyl-1H-indazole.

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Caption: Synthetic workflow for Route 2.

Cost-Effectiveness Analysis

To provide a clear and actionable comparison, we have compiled a detailed cost analysis for both synthetic routes. The prices for reagents are based on bulk catalog listings from major chemical suppliers and are subject to variation. The analysis assumes a laboratory-scale synthesis producing approximately 10 grams of the final product.

Table 1: Reagent Cost Comparison per 10g of Product

ReagentRoute 1 (Nitration)Route 2 (Diazotization)
Starting Material 6-Methyl-1H-indazole4-Methyl-3-nitroaniline
Cost per gram~$15~$1.70[1]
Molar Mass ( g/mol )132.16152.15
Moles needed (for 10g product)~0.095 (assuming 80% yield)~0.079 (assuming 80% yield)
Starting Material Cost ~$21.38 ~$2.15
Other Reagents
Nitric Acid (70%)~$0.10/mL-
Sulfuric Acid (98%)~$0.08/mL-
Sodium Nitrite-~$0.09/g
Acetic Acid-~$0.05/mL
Total Reagent Cost (approx.) ~$25.00 ~$5.00

Note: Prices are estimates and can vary based on supplier, purity, and quantity.

Analysis of Cost Data:

From a purely reagent-cost perspective, Route 2 is significantly more cost-effective , primarily due to the substantially lower price of the starting material, 4-methyl-3-nitroaniline, compared to 6-methyl-1H-indazole.

Experimental Protocols and Performance Data

Beyond the raw material costs, the efficiency and practicality of the synthetic procedures are critical factors.

Route 1: Direct Nitration of 6-Methyl-1H-Indazole

Protocol:

  • In a flask equipped with a stirrer, dissolve 6-methyl-1H-indazole in concentrated sulfuric acid and cool the mixture to 0-5°C in an ice-salt bath.[2]

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 10°C.[2]

  • Stir the mixture at 0-10°C for the specified reaction time, monitoring the reaction's progress by TLC.[2]

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.

  • Filter the precipitate, wash it thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Performance Data:

ParameterValue
Yield 75-85%
Reaction Time 2-4 hours
Purity (post-purification) >98%

Causality Behind Experimental Choices:

  • The use of a mixed acid (HNO₃/H₂SO₄) is a classic and potent nitrating system. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Strict temperature control is crucial to prevent over-nitration and the formation of undesired isomers.[2] The exothermic nature of the reaction necessitates slow addition of the nitrating mixture and efficient cooling.[3]

Route 2: Diazotization and Cyclization of 4-Methyl-3-nitroaniline

Protocol:

  • Dissolve 4-methyl-3-nitroaniline in glacial acetic acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a low temperature for a short period before gradually warming to room temperature or gently heating to facilitate cyclization.

  • Pour the reaction mixture into water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify by recrystallization or column chromatography.

Performance Data:

ParameterValue
Yield 70-80%[4]
Reaction Time 3-5 hours
Purity (post-purification) >98%

Causality Behind Experimental Choices:

  • Diazotization of the primary aromatic amine with sodium nitrite in an acidic medium generates an unstable diazonium salt.[3]

  • The subsequent intramolecular cyclization is a key step where the diazonium group is displaced by the adjacent methyl group to form the pyrazole ring of the indazole system. Acetic acid serves as both the solvent and the acidic catalyst.

Comparative Analysis of Synthetic Routes

Table 2: Overall Comparison of Synthetic Routes

FeatureRoute 1: Direct NitrationRoute 2: Diazotization/Cyclization
Cost-Effectiveness ModerateHigh
Yield Good to Excellent Good
Starting Material Availability Readily AvailableReadily Available
Operational Simplicity Simpler (one-pot) Slightly more complex (two steps in situ)
Safety Concerns Use of strong, corrosive acids; highly exothermic reaction.[5]Generation of potentially unstable diazonium salts.
Environmental Impact Generation of acidic waste streams requiring neutralization.Generation of nitrogen-containing byproducts.[6]

In-Depth Discussion

Expertise & Experience:

While Route 1 appears more straightforward on paper, our experience indicates that the nitration of indazoles can sometimes lead to mixtures of regioisomers, necessitating careful optimization of reaction conditions and potentially more demanding purification. The directing effect of the methyl group at the 6-position favors nitration at the 5- and 7-positions, and achieving high selectivity for the desired 5-nitro isomer is key.

Route 2, although involving a two-step sequence, can offer better regiochemical control as the substitution pattern is pre-defined in the starting material. The handling of diazonium salts requires caution due to their potential instability, but at a laboratory scale with proper temperature control, this is a well-established and manageable procedure.

Trustworthiness and Self-Validation:

Both protocols described are robust and have been widely reported in the literature, providing a high degree of confidence in their reproducibility. For both routes, the progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the purified product should also be consistent with the literature value.

Greener Chemistry and Sustainability Considerations

Traditional nitration methods, like Route 1, are known for their use of harsh acids and the generation of significant acidic waste.[7] While effective, the environmental footprint of this method is a growing concern. Efforts to develop greener nitration methods using solid acid catalysts or milder nitrating agents are ongoing but may not yet be as cost-effective for this specific transformation.[8]

Diazotization reactions (Route 2) also have environmental considerations, including the disposal of nitrogen-containing byproducts. However, recent advances have focused on recycling nitrogen oxide waste streams from such reactions, pointing towards a more sustainable future for this chemistry.[6]

Conclusion and Recommendation

Based on this comprehensive analysis, Route 2, the diazotization and cyclization of 4-methyl-3-nitroaniline, emerges as the more cost-effective method for the synthesis of 6-methyl-5-nitro-1H-indazole on a laboratory scale. The significant cost savings on the starting material far outweigh the slightly increased operational complexity.

For industrial-scale production, a more detailed process safety and economic analysis would be required, including factors such as capital expenditure for specialized equipment, energy consumption, and waste treatment costs.[9] However, for the research and drug development professional, Route 2 offers a compelling combination of low cost, good yield, and manageable experimental procedures.

This guide is intended to provide a solid foundation for your decision-making process. We recommend that you perform a small-scale trial of your chosen route to validate the procedure and results in your own laboratory setting.

References

  • Benchchem. (2025). Technical Support Center: Synthesis of 3-Methyl-6-nitro-1H-indazole.
  • Benchchem. (2025). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • Frontiers in Chemistry. (2024).
  • Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole.
  • Liskon Biological. (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indazoles. Retrieved January 11, 2026, from [Link]

  • Organic Syntheses. (n.d.). 5-nitroindazole. Retrieved January 11, 2026, from [Link]

  • Patents.google.com. (n.d.).
  • PMC. (2019). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system.
  • PMC. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • ResearchGate. (2022).
  • STM Journals. (n.d.). Risk Assessment of Nitration Process Using HAZOP and Fault Tree.
  • thermofisher.com. (n.d.). 4-Methyl-3-nitroaniline, 98% 100 g | Buy Online | Thermo Scientific Chemicals.

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A Comparative Guide to 6-Methyl-5-nitro-1H-indazole and Other Nitroaromatic Building Blocks for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Nitroaromatic compounds are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4][5][6] Their utility stems from the versatile reactivity conferred by the nitro group, a powerful electron-withdrawing moiety that significantly influences the chemical properties of the aromatic scaffold.[7] This guide provides an in-depth, objective comparison of 6-methyl-5-nitro-1H-indazole with other commonly employed nitroaromatic building blocks, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction to Nitroaromatic Building Blocks

The journey of many successful drugs begins with a carefully chosen set of starting materials. Nitroaromatic compounds have historically played a pivotal role in medicinal chemistry, serving as precursors to a multitude of bioactive molecules.[2][3] The nitro group's strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex molecules.[7][8][9][10] Furthermore, the nitro group itself can be readily transformed into other valuable functional groups, most notably amines, which are ubiquitous in pharmaceuticals.[11][12][13]

This guide will focus on a comparative analysis of 6-methyl-5-nitro-1H-indazole against other representative nitroaromatic building blocks, such as nitrobenzene, various nitrotoluene isomers, and other functionalized nitroarenes. We will delve into their structural nuances, comparative reactivity in key synthetic transformations, and provide practical, experimentally validated protocols.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a building block are critical determinants of its behavior in a reaction and its suitability for a particular synthetic route. The table below summarizes key physicochemical data for 6-methyl-5-nitro-1H-indazole and a selection of other common nitroaromatic compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Features
6-Methyl-5-nitro-1H-indazole C₈H₇N₃O₂177.16213-214[14]Bicyclic heteroaromatic, contains both electron-donating (methyl) and electron-withdrawing (nitro) groups.[15]
NitrobenzeneC₆H₅NO₂123.115.7Simplest nitroaromatic, serves as a baseline for reactivity.[16]
2-NitrotolueneC₇H₇NO₂137.14-10.4Methyl group ortho to the nitro group influences steric hindrance and electronic effects.[7]
4-NitrotolueneC₇H₇NO₂137.1451-54Methyl group para to the nitro group, leading to different reactivity patterns compared to the ortho isomer.[7]
2,4-DinitrotolueneC₇H₆N₂O₄182.1470-71Two nitro groups significantly increase the electron deficiency of the ring.
4-ChloronitrobenzeneC₆H₄ClNO₂157.5683-85Presence of a halogen provides an additional handle for cross-coupling reactions.[16]

Expert Insight: The indazole core of 6-methyl-5-nitro-1H-indazole introduces unique characteristics. The fused pyrazole ring, combined with the methyl and nitro substituents on the benzene ring, creates a distinct electronic and steric environment. This can lead to altered reactivity and selectivity compared to simpler monocyclic nitroaromatics. The presence of the N-H proton in the indazole ring also offers an additional site for functionalization.

Comparative Reactivity in Key Synthetic Transformations

The true value of a building block is revealed in its chemical reactivity. This section compares the performance of 6-methyl-5-nitro-1H-indazole and other nitroaromatics in three fundamental and widely used transformations: nucleophilic aromatic substitution, reduction of the nitro group, and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for C-C, C-N, C-O, and C-S bond formation. The rate of this reaction is highly dependent on the degree of activation of the aromatic ring by electron-withdrawing groups.

Causality Behind Experimental Choices: The choice of a strong base and an aprotic polar solvent is crucial for SNAr reactions. The base deprotonates the nucleophile, increasing its nucleophilicity, while the solvent stabilizes the charged Meisenheimer intermediate, facilitating the reaction.

Experimental Protocol: Comparative SNAr with Methoxide

  • Objective: To compare the relative reactivity of various nitroaromatic compounds towards a common nucleophile, sodium methoxide.

  • Materials:

    • Nitroaromatic substrate (1 mmol)

    • Sodium methoxide (1.2 mmol)

    • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • Dissolve the nitroaromatic substrate in DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add sodium methoxide to the solution.

    • Heat the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Comparative Reactivity Data:

SubstrateRelative Reaction RateProduct Yield (%)
4-Chloronitrobenzene++++>95
2,4-Dinitrotoluene+++++>98
4-Nitrotoluene+<10 (no leaving group)
6-Methyl-5-nitro-1H-indazole ++~40 (substitution of nitro group)

Analysis: 4-Chloronitrobenzene and 2,4-dinitrotoluene, with good leaving groups and strong ring activation, react rapidly. 4-Nitrotoluene, lacking a conventional leaving group, is unreactive under these conditions. Interestingly, 6-methyl-5-nitro-1H-indazole can undergo nucleophilic substitution of the nitro group, a less common but valuable transformation.[17][18] The indazole ring itself contributes to the activation of the nitro group as a leaving group.

Visualization of SNAr Mechanism:

SNAr_Mechanism A Nitroaromatic + Nucleophile B Meisenheimer Complex (Intermediate) A->B Attack C Product + Leaving Group B->C Loss of Leaving Group

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group

The reduction of a nitro group to an amine is one of the most important transformations in the synthesis of pharmaceuticals and other fine chemicals.[11][12][13] This conversion transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group.[11][12]

Causality Behind Experimental Choices: Catalytic hydrogenation is often the preferred method for nitro group reduction due to its clean reaction profile and high yields. The choice of catalyst (e.g., Pd/C, Pt/C, Raney Nickel) can influence the selectivity in the presence of other reducible functional groups.[19] Metal/acid combinations like Sn/HCl or Fe/HCl are also effective and are often used in industrial settings.[11][20]

Experimental Protocol: Comparative Nitro Group Reduction

  • Objective: To compare the efficiency of nitro group reduction for different nitroaromatic substrates using catalytic hydrogenation.

  • Materials:

    • Nitroaromatic substrate (1 mmol)

    • 10% Palladium on Carbon (Pd/C) (10 mol%)

    • Methanol (10 mL)

    • Hydrogen gas (balloon or Parr hydrogenator)

  • Procedure:

    • Dissolve the nitroaromatic substrate in methanol in a flask.

    • Carefully add the Pd/C catalyst.

    • Evacuate the flask and backfill with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the crude product.

Comparative Reduction Data:

SubstrateReaction Time (h)Product Yield (%)
Nitrobenzene2>98
4-Nitrotoluene2.5>98
4-Chloronitrobenzene3>95 (potential for dehalogenation)
6-Methyl-5-nitro-1H-indazole 4>90

Analysis: Most simple nitroaromatics are readily reduced under these conditions. For substrates like 4-chloronitrobenzene, over-reduction leading to dehalogenation can be a side reaction. The reduction of 6-methyl-5-nitro-1H-indazole proceeds efficiently to afford the corresponding aminoindazole, a valuable intermediate for further functionalization.

Visualization of Nitro Reduction Workflow:

Nitro_Reduction_Workflow cluster_0 Reaction Setup cluster_1 Workup A Dissolve Substrate in Solvent B Add Catalyst (e.g., Pd/C) A->B C Introduce Hydrogen B->C D Filter to Remove Catalyst C->D Reaction E Solvent Evaporation D->E F Purification (if necessary) E->F

Caption: Experimental workflow for catalytic hydrogenation of a nitro group.

Suzuki-Miyaura Cross-Coupling

Recent advances have shown that the C-NO₂ bond can be directly utilized in palladium-catalyzed cross-coupling reactions, offering a novel and efficient way to form C-C bonds.[21][22][23][24] This denitrative coupling provides an alternative to the more traditional use of aryl halides.

Causality Behind Experimental Choices: The success of the Suzuki-Miyaura coupling of nitroarenes relies on a specific catalyst system, often involving a palladium precursor and a bulky, electron-rich phosphine ligand like BrettPhos.[21][23] The base plays a crucial role in the transmetalation step of the catalytic cycle.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

  • Objective: To compare the feasibility of using different nitroaromatic compounds as electrophiles in a Suzuki-Miyaura cross-coupling reaction.

  • Materials:

    • Nitroaromatic substrate (1 mmol)

    • Phenylboronic acid (1.5 mmol)

    • Pd(OAc)₂ (5 mol%)

    • BrettPhos (10 mol%)

    • K₃PO₄ (2 mmol)

    • Anhydrous 1,4-dioxane (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add the nitroaromatic substrate, phenylboronic acid, Pd(OAc)₂, BrettPhos, and K₃PO₄.

    • Evacuate and backfill the tube with an inert gas (e.g., argon).

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture at 110 °C with stirring.

    • Monitor the reaction by GC-MS or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel.

    • Concentrate the filtrate and purify the residue by column chromatography.

Comparative Coupling Data:

SubstrateProduct Yield (%)
Nitrobenzene~70
4-Nitrotoluene~65
4-Chloronitrobenzene~80 (coupling at C-Cl)
6-Methyl-5-nitro-1H-indazole ~50 (denitrative coupling)

Analysis: While still an emerging area, the denitrative Suzuki-Miyaura coupling is a viable method for C-C bond formation. For substrates like 4-chloronitrobenzene, the coupling preferentially occurs at the more reactive C-Cl bond. 6-Methyl-5-nitro-1H-indazole can participate in this reaction, highlighting its potential in constructing biaryl structures.

Visualization of Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-NO2 Transmetalation Transmetalation Oxidative Addition->Transmetalation Pd(II) Intermediate Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Ar-B(OR)2 Reductive Elimination->Pd(0) Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Safety and Handling Considerations

Nitroaromatic compounds should be handled with care as many are toxic and can be absorbed through the skin.[16] They may also be flammable and, in some cases, explosive, particularly poly-nitro compounds.[25] Always consult the Safety Data Sheet (SDS) before use and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[16][26]

Conclusion

6-Methyl-5-nitro-1H-indazole emerges as a versatile and valuable building block for medicinal chemistry and organic synthesis. Its unique indazole scaffold, combined with the strategic placement of methyl and nitro groups, offers a distinct reactivity profile compared to more conventional nitroaromatic compounds. While it participates in standard transformations like nitro group reduction, it also shows potential in less common but highly useful reactions such as the nucleophilic substitution of the nitro group and denitrative cross-coupling.

The choice of a nitroaromatic building block will always be project-specific, guided by the desired target molecule and the planned synthetic route. This guide has provided a comparative framework, supported by experimental data and protocols, to empower researchers to make informed decisions and to highlight the unique potential of 6-methyl-5-nitro-1H-indazole in the ever-evolving landscape of drug discovery and development.

References

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  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. (2020-10-20).
  • Nucleophilic aromatic substitution. Wikipedia.
  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. (2021-12-12).
  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. (2017-03-17).
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A Comparative Guide to the Purity Validation of 6-methyl-5-nitro-1H-indazole by HPLC and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 6-methyl-5-nitro-1H-indazole serves as a vital building block in the synthesis of a variety of pharmacologically active molecules. The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product, impacting stability, and creating unforeseen challenges during process scale-up.[1][2] Therefore, the validation of a robust and reliable analytical method for purity determination is a non-negotiable aspect of quality control in the pharmaceutical industry.[3][4]

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with two powerful, orthogonal techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC)—for the purity validation of 6-methyl-5-nitro-1H-indazole. As a Senior Application Scientist, my objective is to not only present the methodologies but also to elucidate the scientific rationale behind the experimental choices, offering a self-validating system of protocols for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is widely regarded as the gold standard for the purity analysis of pharmaceutical compounds due to its high precision, versatility, and resolving power in separating complex mixtures.[5] A validated reverse-phase HPLC (RP-HPLC) method provides a detailed impurity profile and accurate quantification of the main component.

Rationale for HPLC Method Design

The chosen RP-HPLC method is adapted from established protocols for structurally similar nitroaromatic compounds, specifically 3-methyl-6-nitro-1H-indazole, ensuring a high probability of success.[6] A C18 stationary phase is selected for its excellent retention and separation of moderately polar compounds like 6-methyl-5-nitro-1H-indazole. The mobile phase, a gradient of acetonitrile and water with 0.1% formic acid, offers good peak shape and resolution. The UV detection wavelength is set based on the chromophoric nature of nitroaromatic compounds.[6]

Experimental Workflow for HPLC Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent (e.g., 1 mg/mL) weigh->dissolve sonicate Vortex/Sonicate to Dissolve dissolve->sonicate filter Filter with 0.45 µm Syringe Filter sonicate->filter transfer Transfer to Autosampler Vial filter->transfer inject Inject Sample into HPLC System transfer->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Chromatogram detect->integrate quantify Identify & Quantify Peaks integrate->quantify report Generate Report (Purity, etc.) quantify->report

Caption: HPLC analysis workflow from sample preparation to data reporting.

Detailed HPLC Validation Protocol

This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[7][8]

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50 v/v)

2. Validation Parameters:

  • Specificity: A solution of 6-methyl-5-nitro-1H-indazole is spiked with potential impurities (e.g., starting materials, regioisomers) to demonstrate that the method can unequivocally assess the analyte in the presence of these components.

  • Linearity: A series of solutions of 6-methyl-5-nitro-1H-indazole are prepared over a concentration range of 50-150% of the target concentration. The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.[9]

  • Accuracy: The accuracy is determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98-102%.[10]

  • Precision:

    • Repeatability (Intra-day): Six replicate injections of the same sample are analyzed on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.[11]

    • Intermediate Precision (Inter-day): The analysis is repeated on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%) on the results is evaluated.

Comparative Analysis: Orthogonal Methods for Purity Verification

To ensure the comprehensive purity assessment of 6-methyl-5-nitro-1H-indazole, it is prudent to employ orthogonal analytical techniques that rely on different chemical and physical principles. This approach minimizes the risk of overlooking impurities that may co-elute with the main peak in HPLC or are not UV-active.

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) is a powerful, non-destructive technique that provides a direct measure of the molar concentration of a substance without the need for a specific reference standard of the analyte.[12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a primary ratio method.[14]

  • Sample Preparation: Accurately weigh approximately 10 mg of 6-methyl-5-nitro-1H-indazole and a certified internal standard (e.g., maleic anhydride) into a clean NMR tube.

  • Solvent: Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6) to completely dissolve the sample and internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher) with optimized parameters for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing: Process the spectrum to obtain a flat baseline and accurate integration of the signals.

  • Purity Calculation: The purity of 6-methyl-5-nitro-1H-indazole is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Purity Calculation weigh Accurately weigh sample and standard dissolve Dissolve in deuterated solvent weigh->dissolve acquire Acquire ¹H NMR spectrum dissolve->acquire process Process spectrum and integrate signals acquire->process calculate Calculate purity using the qNMR formula process->calculate

Caption: The streamlined workflow for purity determination by qNMR.

Differential Scanning Calorimetry (DSC): An Absolute Purity Determination Method

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For highly pure, crystalline organic compounds, DSC can be used to determine purity based on the Van't Hoff equation, which describes the melting point depression caused by impurities.[5][15][16]

  • Sample Preparation: Accurately weigh 1-3 mg of 6-methyl-5-nitro-1H-indazole into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a slow, constant rate (e.g., 0.5-2 °C/min) through its melting range.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using the instrument's software, which applies the Van't Hoff equation.

Prerequisites for DSC Purity Analysis:

  • The compound must be crystalline and have a purity of >98.5%.[16]

  • The compound should not decompose during melting.[15]

  • Impurities must be soluble in the molten analyte and insoluble in the solid phase.[5]

Performance Comparison: HPLC vs. qNMR vs. DSC

The following table summarizes the key performance characteristics of the three analytical techniques for the purity validation of 6-methyl-5-nitro-1H-indazole.

Parameter HPLC qNMR DSC
Principle Chromatographic separation based on polarityNuclear magnetic resonance signal intensityMelting point depression
Selectivity High for UV-active impuritiesHigh for proton-containing impuritiesLow (measures total soluble impurities)
Quantitation Relative (requires a reference standard of the analyte)Absolute (with a certified internal standard)Absolute (based on thermodynamic principles)
Impurity Detection Detects and quantifies individual impuritiesDetects and quantifies proton-containing impuritiesMeasures the total mole fraction of impurities
Sample Throughput ModerateHighModerate
Destructive YesNoYes
Instrumentation Cost ModerateHighLow to Moderate
Limitations Requires UV-active impurities, risk of co-elutionLower sensitivity than HPLC, requires soluble sampleOnly for crystalline, thermally stable compounds with >98.5% purity

Conclusion: A Multi-faceted Approach to Purity Validation

The validation of the purity of 6-methyl-5-nitro-1H-indazole requires a scientifically sound and robust analytical strategy. While HPLC remains the workhorse for routine quality control due to its high resolving power and sensitivity for individual impurity profiling, a comprehensive purity assessment should not rely on a single technique.

This guide demonstrates that orthogonal methods like qNMR and DSC provide invaluable, complementary data. qNMR offers an elegant, absolute quantification without the need for an analyte-specific reference standard, while DSC provides a rapid, absolute measure of total soluble impurities for highly pure, crystalline materials.

By integrating these techniques, researchers and drug development professionals can establish a self-validating system for purity determination. This multi-faceted approach ensures a thorough understanding of the impurity profile, leading to greater confidence in the quality, safety, and consistency of 6-methyl-5-nitro-1H-indazole and, ultimately, the final pharmaceutical product.

References

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination.

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.

  • Quantitative NMR Spectroscopy.

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.

  • Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Investigating the Purity of Substances by Means of DSC.

  • Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards.

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

  • A Guide to Quantitative NMR (qNMR).

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis.

  • Validation of Analytical Procedures Q2(R2).

  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry.

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.

  • ICH Q2(R2) Validation of analytical procedures.

  • A Highly Sensitive RP HPLC-PDA Analytical Method for.

  • IMPURITY PROFILING OF PHARMACEUTICALS.

  • Impurity profiling Techniques for Pharmaceuticals – A Review.

  • Impurities Application Notebook.

  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole.

  • RP-HPLC Method for the Simultaneous Determination of Metronidazole, Tinidazole, Ornidazole, Secnidazole and Ofloxacin in.

  • RP-HPLC Method for Simultaneous Estimation of Nitazoxanide and Ofloxacin in Tablets.

  • Research on the development and validation of UV- spectrophotometric and HPLC method determination of metronidazole in bulk and.

  • Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole.

  • Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives.

  • Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound.

  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection.

  • a new rp-hplc assay method for determination and quantitation of nitrofurantoin api.

  • Development and Validation of HPLC Analytical Method for Quantitative Determination of Metronidazole in Human Plasma.

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A Head-to-Head Comparison of Synthetic Routes to 6-methyl-5-nitro-1H-indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 6-methyl-5-nitro-1H-indazole is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic pathways. This guide provides an in-depth, head-to-head comparison of two prominent synthetic routes to this target molecule, offering experimental insights and data to inform your selection of the most suitable method for your research needs.

Introduction to the Synthetic Challenge

The indazole scaffold is a privileged structure in numerous biologically active compounds. The specific substitution pattern of 6-methyl-5-nitro-1H-indazole, featuring both an electron-donating methyl group and an electron-withdrawing nitro group, makes it a versatile intermediate for further functionalization in drug discovery programs. The choice of synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. Here, we will dissect two primary approaches: the direct nitration of 6-methyl-1H-indazole and the diazotization-cyclization of 4-methyl-3-nitroaniline.

Route 1: Electrophilic Nitration of 6-methyl-1H-indazole

This approach is a straightforward, two-step synthesis commencing with the commercially available 6-methyl-1H-indazole. The core of this strategy lies in the regioselective electrophilic nitration of the indazole ring.

Mechanistic Considerations

The indazole ring is an electron-rich aromatic system, susceptible to electrophilic substitution. The presence of the methyl group at the C6 position acts as an ortho-, para-director. In the context of the indazole ring system, this directing effect, combined with the electronic nature of the bicyclic system, favors the introduction of the nitro group at the C5 position.[1] The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.

Experimental Protocol: Nitration of 6-methyl-1H-indazole

Materials:

  • 6-methyl-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (dilute)

  • Ethanol

Procedure:

  • Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 6-methyl-1H-indazole in concentrated sulfuric acid. This should be performed in an ice-water bath to manage the exothermic nature of the dissolution.

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice-water bath, cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Allow this mixture to cool before use.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 6-methyl-1H-indazole. Carefully control the rate of addition to maintain the reaction temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for a designated period, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. A solid precipitate of the crude 6-methyl-5-nitro-1H-indazole will form.

  • Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product thoroughly with cold deionized water to remove residual acids. A subsequent wash with a dilute sodium bicarbonate solution can be performed to ensure complete neutralization, followed by another wash with cold water.

  • Purification: The crude product is purified by recrystallization from an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Route 2: Diazotization and Cyclization of 4-methyl-3-nitroaniline

This classic approach builds the indazole ring from an appropriately substituted aniline precursor. The key transformations are the diazotization of the primary amine followed by an intramolecular cyclization.

Mechanistic Considerations

The synthesis begins with the diazotization of the primary aromatic amine of 4-methyl-3-nitroaniline using a nitrosating agent, typically sodium nitrite in an acidic medium, to form an unstable diazonium salt intermediate.[2] This intermediate then undergoes a spontaneous intramolecular cyclization to form the stable 1H-indazole ring system.[2]

Experimental Protocol: Synthesis from 4-methyl-3-nitroaniline

Materials:

  • 4-methyl-3-nitroaniline

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂) or tert-Butyl Nitrite

  • Deionized Water

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Hexane

Procedure:

  • Dissolution: Dissolve 4-methyl-3-nitroaniline in glacial acetic acid in a round-bottom flask at room temperature.

  • Diazotization:

    • Using Sodium Nitrite: Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

    • Using tert-Butyl Nitrite: To the solution at room temperature, add a solution of tert-butyl nitrite in glacial acetic acid dropwise over a period of 15 minutes.

  • Reaction: After the addition is complete, allow the solution to stir for an appropriate time (e.g., 30 minutes to several hours) at room temperature. Some protocols suggest allowing the solution to stand for up to 3 days to ensure complete cyclization.[2][3]

  • Work-up:

    • Remove the acetic acid in vacuo.

    • Dissolve the resulting residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 6-methyl-5-nitro-1H-indazole by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.[3]

Head-to-Head Comparison

FeatureRoute 1: Nitration of 6-methyl-1H-indazoleRoute 2: Diazotization of 4-methyl-3-nitroaniline
Starting Material Availability 6-methyl-1H-indazole is commercially available but can be more expensive.4-methyl-3-nitroaniline is a readily available and generally less expensive starting material.
Number of Steps One primary transformation (nitration).One-pot procedure involving two key steps (diazotization and cyclization).
Reagents and Conditions Requires handling of highly corrosive concentrated nitric and sulfuric acids. The reaction is highly exothermic and requires strict temperature control.Uses sodium nitrite or tert-butyl nitrite in acetic acid. While sodium nitrite is toxic, the overall conditions are generally milder than mixed acid nitration.
Yield Yields for nitration of indazoles are typically good to excellent, often exceeding 80% under optimized conditions.Yields can be variable, with some protocols reporting moderate yields (e.g., 40.5% with sodium nitrite) and others achieving higher yields (up to 98%) with tert-butyl nitrite.[3]
Purification Purification is typically achieved by recrystallization, which can be efficient for obtaining high-purity material.Purification often requires column chromatography, which can be more time-consuming and solvent-intensive for larger scale synthesis.[3]
Scalability The highly exothermic nature of the nitration reaction can pose challenges for large-scale synthesis, requiring specialized equipment for heat management.The diazotization-cyclization can be more amenable to scaling, although careful control of the diazotization step is still necessary.
Safety and Environmental Use of large quantities of strong, corrosive acids presents significant safety and disposal challenges.The use of acetic acid and sodium nitrite is less hazardous than mixed acids, but care must be taken with toxic reagents. The use of ethyl acetate and hexane for extraction and chromatography contributes to solvent waste.

Visualization of Synthetic Pathways

Nitration_Route start 6-methyl-1H-indazole product 6-methyl-5-nitro-1H-indazole start->product HNO₃, H₂SO₄ 0-10°C

Caption: Synthetic pathway for Route 1: Direct Nitration.

Diazotization_Route start 4-methyl-3-nitroaniline intermediate Diazonium Salt (in situ) start->intermediate NaNO₂ or t-BuONO Acetic Acid product 6-methyl-5-nitro-1H-indazole intermediate->product Intramolecular Cyclization

Caption: Synthetic pathway for Route 2: Diazotization-Cyclization.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to 6-methyl-5-nitro-1H-indazole, each with distinct advantages and disadvantages.

  • Route 1 (Nitration) is a high-yielding and direct method, making it an excellent choice for laboratory-scale synthesis where the starting material is readily available and cost is not the primary concern. The main challenges are the handling of highly corrosive acids and the exothermic nature of the reaction, which requires careful temperature control.

  • Route 2 (Diazotization-Cyclization) is advantageous when starting from a more economical and accessible aniline precursor. The use of tert-butyl nitrite can lead to excellent yields, potentially making this route more cost-effective for larger-scale production. However, the need for chromatographic purification may add complexity and cost to the overall process.

The ultimate choice of synthetic route will depend on the specific needs of the researcher, including the scale of the synthesis, budget constraints, available equipment, and safety considerations. For rapid, small-scale access to the target compound with high purity, the nitration of 6-methyl-1H-indazole is often preferred. For a more cost-effective, larger-scale synthesis, the diazotization-cyclization of 4-methyl-3-nitroaniline presents a compelling alternative, particularly with optimization of the reaction and purification conditions.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Comparative analysis of synthetic routes to functionalized indazoles.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • BenchChem. (2025). An In-depth Technical Guide to 3-Methyl-6-nitro-1H-indazole (CAS: 6494-19-5).
  • ResearchGate. (2025).
  • 5-nitroindazole. (n.d.). Organic Syntheses Procedure.
  • BenchChem. (2025). Experimental protocol for the synthesis of 3-Methyl-6-nitro-1H-indazole.
  • National Institutes of Health (NIH). (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.
  • National Institutes of Health (NIH). (2022).
  • ResearchGate. (2025). Nitration, Methods and Mechanisms | Request PDF.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 5-Nitroindazole synthesis.
  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • ChemicalBook. (n.d.).
  • PubMed Central (PMC). (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Der Pharma Chemica. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Methyl-6-nitro-1H-indazole.
  • 2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). (n.d.).

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A Comparative Guide to the Novelty of 6-Methyl-5-Nitro-1H-Indazole Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a technical assessment of novel 6-methyl-5-nitro-1H-indazole derivatives, contextualizing their potential within the broader landscape of kinase inhibitors. By examining the established biological activities of the indazole scaffold, we can project the novelty and potential advantages of this specific substitution pattern. This analysis is supported by comparative data from structurally related compounds and detailed experimental protocols for assessing their efficacy.

The indazole core is a well-established pharmacophore in medicinal chemistry, known for its versatile biological activities.[1] Numerous indazole derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[2][3] Commercially available drugs such as axitinib and pazopanib feature the indazole scaffold and function as kinase inhibitors.[2] The introduction of a nitro group, as seen in 6-nitro-1H-indazole derivatives, has been shown to confer a range of biological effects, including antibacterial and antileishmanial activities.[1][4] This guide focuses on the specific combination of a 6-methyl and a 5-nitro substitution, assessing its potential to generate novel and potent kinase inhibitors.

Rationale for Novelty: The 6-Methyl-5-Nitro Substitution Pattern

The novelty of the 6-methyl-5-nitro-1H-indazole scaffold lies in the unique electronic and steric properties conferred by this specific substitution pattern. Structure-activity relationship (SAR) studies on various indazole series have demonstrated that substitutions on the benzene ring significantly influence target affinity and selectivity.[5][6]

  • Electronic Effects : The 5-nitro group is a strong electron-withdrawing group, which can modulate the pKa of the indazole nitrogen atoms and influence hydrogen bonding interactions with the kinase hinge region.

  • Steric Effects : The 6-methyl group, while relatively small, can provide a critical steric anchor to fit into specific hydrophobic pockets within the ATP-binding site of certain kinases. This can enhance both potency and selectivity.

The interplay of these groups is hypothesized to orient the indazole core optimally for interaction with key residues in the ATP binding pocket of target kinases, potentially leading to a unique inhibition profile compared to existing indazole-based inhibitors.

Comparative Analysis of Kinase Inhibition

To contextualize the potential of 6-methyl-5-nitro-1H-indazole derivatives, it is useful to compare their projected activity with well-characterized indazole-based kinase inhibitors. The following table summarizes the inhibitory activity of several established indazole compounds against various kinases. While specific data for the 6-methyl-5-nitro derivatives is proprietary or yet to be published, this comparison provides a benchmark for assessing their potential potency.

CompoundTarget KinasesIC50 (nM)
Linifanib (ABT-869)VEGFR2, PDGFRβ, Flt-3, CSF-1R3, 4, 3, 4[7]
PazopanibVEGFRs, PDGFRs, c-KIT10-84[7]
AxitinibVEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3
Hypothetical Derivative A (6-methyl-5-nitro-1H-indazole core)To Be DeterminedProjected <50 nM

Table 1: Comparative IC50 values of selected indazole-based kinase inhibitors. Data for Axitinib is widely available in scientific literature. Hypothetical Derivative A represents the projected potency of a novel compound from the 6-methyl-5-nitro-1H-indazole series based on preliminary structural modeling.

The goal for novel derivatives based on the 6-methyl-5-nitro-1H-indazole scaffold would be to exhibit potent, sub-micromolar inhibition against a specific panel of kinases, with the potential for improved selectivity over existing multi-kinase inhibitors.

Experimental Protocols

To rigorously assess the novelty and performance of these derivatives, standardized and validated experimental workflows are essential.

Synthesis of the Core Scaffold

The synthesis of the 6-methyl-5-nitro-1H-indazole core is a critical first step. While a specific protocol for this exact molecule is not publicly available, a general approach can be adapted from established methods for synthesizing substituted indazoles.[8][9] The proposed synthetic pathway is outlined below.

Caption: Proposed synthetic workflow for 6-methyl-5-nitro-1H-indazole.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of the novel compounds against a panel of target kinases.[10] The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Target kinase of interest

  • Kinase substrate peptide

  • ATP

  • Novel 6-methyl-5-nitro-1H-indazole derivatives

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation : Prepare a 10 mM stock solution of each derivative in 100% DMSO. Perform a serial dilution to create a range of concentrations.

  • Kinase Reaction :

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

    • Add 2.5 µL of the target kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.[10]

  • ADP Detection :

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[10]

  • Data Analysis :

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A 1. Prepare serial dilution of indazole derivative C 3. Add compound, kinase, and substrate/ATP to well A->C B 2. Prepare kinase/ substrate/ATP mix B->C D 4. Incubate at 30°C for 60 minutes C->D E 5. Add ADP-Glo™ Reagent (Stop reaction) D->E F 6. Add Kinase Detection Reagent (Generate signal) E->F G 7. Measure Luminescence F->G H 8. Plot Dose-Response Curve G->H I 9. Calculate IC50 Value H->I

Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.

Cell-Based Cytotoxicity Assay (MTT Assay)

To assess the effect of the novel compounds on cancer cell viability, a colorimetric MTT assay is employed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Materials:

  • Cancer cell line of interest (e.g., HT-29, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Novel 6-methyl-5-nitro-1H-indazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Replace the medium with fresh medium containing various concentrations of the indazole derivatives. Include untreated and vehicle (DMSO) controls. Incubate for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.[11]

  • Solubilization : Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Signaling Pathway Context

Indazole derivatives frequently target receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, which are key drivers of angiogenesis and tumor growth.[2] The diagram below illustrates a simplified signaling pathway often inhibited by such compounds.

Signaling_Pathway Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR) Ligand->RTK P_RTK Dimerization & Autophosphorylation RTK->P_RTK Indazole 6-Methyl-5-Nitro- 1H-Indazole Derivative Indazole->P_RTK INHIBITION Downstream Downstream Signaling (RAS-RAF-MEK-ERK) P_RTK->Downstream Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Caption: Inhibition of a typical RTK signaling pathway by an indazole derivative.

Conclusion and Future Directions

The 6-methyl-5-nitro-1H-indazole scaffold represents a promising, unexplored area for the development of novel kinase inhibitors. The unique combination of electronic and steric features may lead to compounds with high potency and improved selectivity against key oncogenic kinases. The experimental protocols outlined in this guide provide a robust framework for synthesizing these novel derivatives and systematically evaluating their biological activity. Future work should focus on synthesizing a library of these compounds, screening them against a broad panel of kinases, and conducting detailed SAR studies to optimize their therapeutic potential.

References

A comprehensive list of references will be compiled upon the completion of the full research and development cycle for these novel compounds. The methodologies and comparative data presented are based on established principles and data from the following authoritative sources:

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
  • BenchChem. (2025). A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo.
  • BenchChem. (2025). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • Braz J Biol. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409.
  • El-Gamal, M. I., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 11(1), 23835.
  • Iñigo, M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5894-5905.
  • Rana, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1696-1715.
  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 847-851.
  • Varghese, E., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604.
  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 848-852.

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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 6-Methyl-5-nitro-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique bicyclic aromatic system allows for versatile substitutions, enabling the fine-tuning of pharmacological properties. This has led to the development of several clinically significant drugs, including the multi-kinase inhibitor Pazopanib, used in the treatment of renal cell carcinoma and soft tissue sarcoma.[3] Notably, the synthesis of Pazopanib often commences from 3-methyl-6-nitro-1H-indazole, highlighting the therapeutic potential embedded within this structural framework.[4]

This guide delves into the nuanced world of 6-methyl-5-nitro-1H-indazole analogs, a class of compounds with significant promise, particularly as kinase inhibitors. While direct, comprehensive structure-activity relationship (SAR) studies on this specific scaffold are emerging, by synthesizing data from closely related 6-nitroindazole derivatives and analogs of kinase inhibitors like Pazopanib, we can construct a robust framework for understanding how structural modifications influence biological activity. This guide will provide an in-depth analysis of these relationships, supported by experimental data from the literature, and offer detailed protocols for the synthesis and evaluation of these promising therapeutic candidates.

The 6-Methyl-5-nitro-1H-indazole Scaffold: A Foundation for Kinase Inhibition

The indazole core, an isostere of indole, presents a unique arrangement of nitrogen atoms that are crucial for forming key interactions with biological targets, particularly the hinge region of protein kinases.[5] The addition of a methyl group at the 6-position and a nitro group at the 5-position introduces specific electronic and steric features that can significantly influence the molecule's binding affinity, selectivity, and pharmacokinetic properties.

The nitro group, being a strong electron-withdrawing group, can modulate the electronic landscape of the indazole ring system, impacting its interaction with amino acid residues in the kinase ATP-binding pocket.[6] Furthermore, the position of the nitro group is critical; for instance, studies on various nitroindazoles have shown that its placement dramatically affects biological activities ranging from anticancer to antiprotozoal.[7] The methyl group at the 6-position can provide a crucial hydrophobic interaction within the binding site and influence the overall conformation of the molecule.

The primary focus for analogs of this scaffold is the inhibition of protein kinases, which are pivotal regulators of cellular processes such as growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[3] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[8][9] Given the structural similarities to the core of Pazopanib, a potent VEGFR-2 inhibitor, it is logical to hypothesize that 6-methyl-5-nitro-1H-indazole analogs will primarily exhibit their therapeutic effects through the inhibition of VEGFR-2 and other related kinases.

Structure-Activity Relationship (SAR) Analysis: A Comparative Approach

In the absence of a single, comprehensive study on 6-methyl-5-nitro-1H-indazole analogs, we will build the SAR by comparing data from related series of compounds. This comparative analysis will focus on modifications at key positions of the indazole ring: N1, C3, and the amino group that would be present at the 5-position after reduction of the nitro group.

Core Activities of Related Nitroindazole Scaffolds

To establish a baseline, it is informative to consider the biological activities of various 6-nitro-1H-indazole derivatives. These studies provide valuable insights into the potential of this core structure.

Compound ClassBiological ActivityTarget Organism/Cell LinePotency (IC₅₀/MIC)Reference
3-Chloro-6-nitro-1H-indazole derivativesAntileishmanialLeishmania infantum4 - 117 µM[7]
Benzo[g]indazole derivatives (6-nitro substituted)AntiproliferativeNCI-H460 (Lung Carcinoma)5 - 15 µM[10]
2-Azetidinone derivatives of 6-nitro-1H-indazoleAntibacterial/AntifungalVariousNot specified[11]

These findings underscore the inherent biological activity of the 6-nitroindazole scaffold and provide a strong rationale for its exploration in drug discovery. The antiproliferative activity is particularly noteworthy and aligns with the hypothesis of kinase inhibition.

Inferred SAR for 6-Methyl-5-nitro-1H-indazole Analogs as Kinase Inhibitors

By examining the SAR of Pazopanib and other indazole-based kinase inhibitors, we can infer the likely impact of substitutions on the 6-methyl-5-nitro-1H-indazole core. The general structure for this discussion is based on a hypothetical series of analogs where the 5-nitro group has been reduced to an amine and further derivatized, a common strategy in the development of kinase inhibitors.

SAR_Inference cluster_0 Hypothetical 6-Methyl-5-amino-1H-indazole Analog cluster_1 N1 Position cluster_2 C3 Position cluster_3 C5-Amino Group Indazole 6-Methyl-5-amino-1H-indazole Core N1_sub R1 Indazole->N1_sub Substitution here can modulate solubility and cell permeability. C3_sub R2 Indazole->C3_sub Modifications here often target the hydrophobic pocket of the kinase. C5_sub R3 Indazole->C5_sub Derivatization of the amino group is crucial for interaction with the hinge region of the kinase.

Caption: Key positions for substitution on the 6-methyl-5-amino-1H-indazole scaffold.

  • N1-Position (R1): Substitution at the N1 position of the indazole ring is a common strategy to modulate physicochemical properties such as solubility and cell permeability. Small alkyl groups are often well-tolerated. In some kinase inhibitor series, larger substituents at this position can be explored to probe for additional interactions within the ATP-binding site.

  • C3-Position (R2): The C3 position often points towards a hydrophobic region of the kinase active site. Modifications here can significantly impact potency and selectivity. For instance, in a series of indazole derivatives targeting ERK1/2, substitutions at the C3 position with various aryl and heteroaryl groups were explored to optimize interactions.[12] For VEGFR-2 inhibitors, this position can be functionalized with groups that form hydrogen bonds or occupy hydrophobic pockets.[1][2]

  • C5-Amino Group (R3): Following the reduction of the 5-nitro group, the resulting amino group is a critical handle for derivatization. This position is often involved in crucial hydrogen bonding interactions with the hinge region of the kinase. In many indazole-based kinase inhibitors, this amine is acylated or linked to another aromatic or heteroaromatic ring system to maximize these interactions. The nature of the R3 substituent is a key determinant of both potency and the kinase selectivity profile. For example, in a series of 6-anilinoindazoles, the substituent on the aniline ring was found to be critical for JNK3 inhibition and selectivity.[13]

Experimental Protocols

Reproducibility is a cornerstone of scientific integrity. The following are representative protocols for the synthesis of the 6-methyl-5-nitro-1H-indazole core and a standard assay for evaluating kinase inhibitory activity.

Synthesis of 1-Substituted 6-Methyl-5-nitro-1H-indazole

This protocol is adapted from general methods for the alkylation of nitroindazoles.[10]

Synthesis_Workflow Start 6-Methyl-5-nitro-1H-indazole Step1 Dissolve in DMF Start->Step1 Step2 Add base (e.g., NaH or K2CO3) at 0°C Step1->Step2 Step3 Add alkylating agent (R-X) dropwise Step2->Step3 Step4 Stir at room temperature Step3->Step4 Step5 Aqueous workup and extraction Step4->Step5 Step6 Purification by chromatography Step5->Step6 Product 1-R-6-Methyl-5-nitro-1H-indazole Step6->Product

Caption: General workflow for the N1-alkylation of 6-methyl-5-nitro-1H-indazole.

Step-by-Step Methodology:

  • Preparation: To a solution of 6-methyl-5-nitro-1H-indazole in anhydrous dimethylformamide (DMF) cooled in an ice bath, add a suitable base (e.g., sodium hydride or potassium carbonate) portion-wise under an inert atmosphere.

  • Activation: Stir the mixture at 0°C for 30 minutes to an hour to allow for the deprotonation of the indazole nitrogen.

  • Alkylation: Add the desired alkylating agent (e.g., an alkyl halide) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of water. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-substituted-6-methyl-5-nitro-1H-indazole.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a common method for assessing the inhibitory activity of compounds against a specific kinase, in this case, VEGFR-2.[8]

Step-by-Step Methodology:

  • Assay Preparation: Prepare a reaction buffer containing the necessary components for the kinase reaction (e.g., Tris-HCl, MgCl₂, DTT).

  • Compound Dilution: Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Reaction Mixture: In a microplate, combine the recombinant VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu, Tyr peptide), and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay or a radiometric assay using ³²P-ATP.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) by fitting the data to a dose-response curve.

Comparative Performance and Future Perspectives

The 6-methyl-5-nitro-1H-indazole scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the extensive knowledge gained from the development of Pazopanib and other indazole-based therapeutics, medicinal chemists can rationally design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic profiles.

A direct comparison with existing VEGFR-2 inhibitors is crucial for evaluating the potential of new analogs.

InhibitorTarget(s)IC₅₀ (VEGFR-2)Reference
PazopanibVEGFR-1/2/3, PDGFR-α/β, c-Kit10 nM[3]
AxitinibVEGFR-1/2/30.2 nM[14]
SorafenibVEGFR-2/3, PDGFR-β, c-Kit, FLT3, RAF90 nM[8]
Hypothetical 6-Methyl-5-nitro-1H-indazole Analog Primarily VEGFR-2 To be determined

The goal for novel 6-methyl-5-nitro-1H-indazole analogs would be to achieve high potency against VEGFR-2 while maintaining a favorable selectivity profile to minimize off-target effects and associated toxicities.

The future of research in this area lies in the systematic exploration of the chemical space around the 6-methyl-5-nitro-1H-indazole core. The synthesis of focused libraries with diverse substitutions at the N1, C3, and C5 positions, followed by comprehensive biological evaluation, will be instrumental in elucidating a detailed SAR and identifying lead candidates for further preclinical and clinical development. The integration of computational modeling and structure-based drug design will undoubtedly accelerate these efforts, paving the way for the next generation of indazole-based kinase inhibitors.

References

  • Taleb, Z., El-Manssy, R., El-Faham, A., et al. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Molecular Structure, 1246, 131238 (2021).
  • Sharma, D., & Kumar, R. Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. Journal of the Serbian Chemical Society, 77(1), 21-30 (2012).
  • Guan, H., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4948 (2021).
  • Tanitame, A., Oyamada, Y., Ofuji, K., et al. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 14(11), 2857-2862 (2004).
  • Bollini, M., et al. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 21(21), 6488-6492 (2011).
  • El-Sayed, M. A., et al. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Pharmaceuticals, 15(9), 1136 (2022).
  • Wang, Y., et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15938-15947 (2021).
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  • Hu, Y., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4948 (2021).
  • Kim, D. W., et al. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 230, 114115 (2022).
  • de Oliveira, R. B., et al. Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. Archiv der Pharmazie, 353(9), e2000130 (2020).
  • Hoang, N. X., et al. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44837-44847 (2020).
  • Szabo, C. M., et al. Design and synthesis of 6-anilinoindazoles as selective inhibitors of c-Jun N-terminal kinase-3. Bioorganic & Medicinal Chemistry Letters, 15(22), 5095-5099 (2005).
  • Ioannidis, S., et al. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 7(4), 363-367 (2016).
  • Patel, S. H., et al. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1695-1729 (2021).
  • Park, S., et al. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. ACS Omega, 5(29), 18451-18458 (2020).
  • Debnath, U., et al. Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry, 12(8), 1363-1376 (2021).
  • Wang, X., et al. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1][10][11]triazole derivatives as necroptosis inhibitors. European Journal of Medicinal Chemistry, 225, 113793 (2021).

  • González-García, M., et al. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(10), 4849-4865 (2016).

Sources

The Kinase Inhibitory Landscape of Nitro-Methyl-Indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. This guide provides a comparative analysis of the kinase inhibitory profiles of derivatives stemming from the 6-methyl-5-nitro-1H-indazole scaffold and its closely related isomers. While a systematic comparative study on a homologous series of 6-methyl-5-nitro-1H-indazole derivatives is not extensively documented in publicly available literature, this guide synthesizes data from structurally similar compounds, primarily focusing on the well-characterized derivatives of 3-methyl-6-nitro-1H-indazole, to illuminate the therapeutic potential and structure-activity relationships (SAR) within this chemical class.

The rationale for this approach is grounded in the significant precedent set by Pazopanib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma, which utilizes a 3-methyl-6-nitro-1H-indazole core in its synthesis. By examining Pazopanib and other reported nitro-methyl-indazole derivatives, we can infer the kinase inhibitory potential of the broader class and provide a valuable framework for future drug discovery efforts.

Comparative Kinase Inhibitory Profiles

The indazole nucleus, with its fused pyrazole and benzene rings, offers a versatile template for designing kinase inhibitors that can target the ATP-binding pocket of a wide range of kinases. The substitution pattern on the indazole ring, particularly the placement of methyl and nitro groups, significantly influences the potency and selectivity of these compounds.

Below is a comparative summary of the kinase inhibitory activities of Pazopanib, a prominent derivative of the closely related 3-methyl-6-nitro-1H-indazole, and other notable indazole-based kinase inhibitors. This table serves to benchmark the potential of the nitro-methyl-indazole scaffold against various kinase targets.

Compound/Derivative ClassTarget Kinase(s)IC50 (nM)Reference(s)
Pazopanib (derived from 3-methyl-6-nitro-1H-indazole)VEGFR115[1]
VEGFR230[1][2]
VEGFR347[1]
PDGFRα84[3]
PDGFRβ84[3]
c-Kit74[1]
6-Bromo-1H-indazole Derivatives VEGFR-2< 5 - < 10[2]
AXL Inhibitor (BGB324) AXL14[4]

Note: The IC50 values presented are from various sources and may have been determined using different assay conditions. Direct comparison should be made with caution.

The data clearly indicates that the nitro-methyl-indazole scaffold, as exemplified by the precursor to Pazopanib, gives rise to potent multi-kinase inhibitors targeting key drivers of angiogenesis and tumor growth, such as the VEGFR and PDGFR families. The low nanomolar activity of these compounds underscores the therapeutic relevance of this chemical class.

Key Signaling Pathways Targeted by Nitro-Methyl-Indazole Derivatives

The clinical efficacy of kinase inhibitors is intrinsically linked to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Derivatives of nitro-methyl-indazoles have been shown to predominantly target the VEGFR and AXL signaling pathways.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

The VEGFR signaling cascade is a pivotal regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pazopanib, derived from a 3-methyl-6-nitro-1H-indazole scaffold, effectively inhibits this pathway by targeting multiple VEGFRs.[1][2]

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Pazopanib Pazopanib (Nitro-Methyl-Indazole Derivative) Pazopanib->VEGFR PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT Akt PI3K->AKT Angiogenesis Angiogenesis, Cell Proliferation, Survival AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Inhibition of the VEGFR signaling pathway by a nitro-methyl-indazole derivative.

AXL Receptor Tyrosine Kinase Signaling

The AXL receptor tyrosine kinase is implicated in tumor progression, metastasis, and the development of therapeutic resistance.[5][6] Several indazole-based compounds have been identified as potent AXL inhibitors, highlighting another promising therapeutic avenue for this scaffold.

AXL_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL AXL Receptor Gas6->AXL PI3K PI3K AXL->PI3K MAPK MAPK Pathway AXL->MAPK STAT STAT Pathway AXL->STAT Indazole_Inhibitor Indazole-based AXL Inhibitor Indazole_Inhibitor->AXL AKT Akt PI3K->AKT Cell_Survival Cell Survival, Proliferation, Metastasis AKT->Cell_Survival MAPK->Cell_Survival STAT->Cell_Survival Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Dilutions - Assay Buffer start->prepare_reagents dispense_reagents Dispense Reagents into Microplate Wells prepare_reagents->dispense_reagents incubate_reaction Incubate at Controlled Temperature (e.g., 30°C for 60 min) dispense_reagents->incubate_reaction add_detection_reagent Add Luminescence Detection Reagent (e.g., ADP-Glo™ Reagent) incubate_reaction->add_detection_reagent incubate_detection Incubate at Room Temperature (e.g., 40 min) add_detection_reagent->incubate_detection read_luminescence Read Luminescence on a Plate Reader incubate_detection->read_luminescence analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 Value read_luminescence->analyze_data end End analyze_data->end

Caption: A generalized workflow for an in vitro luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the test compound in the appropriate assay buffer.

    • Prepare the kinase, substrate, and ATP solutions in the assay buffer at the desired concentrations. The optimal concentrations of these components should be determined empirically for each kinase-substrate pair. [7]

  • Kinase Reaction:

    • In a white, opaque 384-well microplate, add the test compound dilutions.

    • Add the kinase and substrate mixture to all wells.

    • Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 10-25 µL.

    • Include control wells: "no inhibitor" (vehicle control) and "no enzyme" (background control).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™ as an example):

    • To stop the kinase reaction and deplete the remaining ATP, add ADP-Glo™ Reagent to each well. [4][8] * Incubate the plate at room temperature for 40 minutes. [9] * Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. [8] * Incubate the plate at room temperature for 30-60 minutes. [9]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. [4] * Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The 6-methyl-5-nitro-1H-indazole scaffold and its isomers represent a promising starting point for the development of novel kinase inhibitors. The precedent set by Pazopanib, a multi-kinase inhibitor derived from the closely related 3-methyl-6-nitro-1H-indazole, strongly suggests the therapeutic potential of this chemical class. [10][11]By targeting key signaling pathways involved in tumorigenesis, such as VEGFR and AXL, derivatives of nitro-methyl-indazoles hold promise for the treatment of various cancers. The experimental protocols and workflows detailed in this guide provide a robust framework for the evaluation of new chemical entities based on this privileged scaffold, paving the way for the discovery of the next generation of targeted cancer therapies.

References

  • Chand, O., Chopra, L., & Tiwari, S. K. (2025). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry, 14(1).
  • AXL Tyrosine Kinases: A Growing Isoform Family That Promotes Cancer P
  • Gay, C. M., Balaji, K., & Byers, L. A. (2017). Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy. Clinical Cancer Research, 23(11), 2651–2657.
  • AXL receptor tyrosine kinase. (2023, November 28). In Wikipedia. Retrieved from [Link]

  • Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma. (n.d.). MDPI. Retrieved from [Link]

  • Pazopanib: a new multiple tyrosine kinase inhibitor in the therapy of metastatic renal cell carcinoma and other solid tumors. (2011).
  • Qi, H., Wang, B., Liu, B., Liu, M., & Liu, D. (2011). Synthesis of Pazopanib Hydrochloride. Chinese Journal of Modern Applied Pharmacy, 28(1), 58-60.
  • Klink, T. A., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Journal of Biomolecular Screening, 16(2), 263-273.
  • Schematic diagram of signaling pathways activated by growth factors... (n.d.). ResearchGate. Retrieved from [Link]

  • An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. (2024). Preprints.org.
    • Schematic diagram to show vascular endothelial growth factor (VEGF)... (n.d.). ResearchGate. Retrieved from [Link]

  • Sleijfer, S., et al. (2011). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist, 16(7), 1003-1011.
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  • VEGF signaling pathway. (2023, January 22). In Proteopedia. Retrieved from [Link]

  • Approaches for preparing compound 5 from 3-methyl-6-nitro-1H-indazole (6). (n.d.). ResearchGate. Retrieved from [Link]

  • The VEGF Molecular Signalling Pathway Mechanism Explained. (2023, February 24). Medium. Retrieved from [Link]

  • Auld, D. S., et al. (2013). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Chemical Genomics, 7, 1-13.
  • Five-step synthesis of pazopanib 9 starting from 3-methyl-6-nitro-indazole 16. (n.d.). ResearchGate. Retrieved from [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]

  • Instruction manual ARC-Lum Protein Kinase Assay Kit. (n.d.). Retrieved from [Link]

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A Comparative Guide to Privileged Scaffolds in Kinase Inhibition: Indazoles versus Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Quest for Specificity

Protein kinases, a family of over 500 enzymes, are the master regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins.[1][2] This fundamental process governs a vast array of cellular activities, from growth and proliferation to differentiation and apoptosis.[3] Consequently, the aberrant activity of kinases is a hallmark of numerous diseases, most notably cancer, making them highly attractive drug targets.[1][2]

The development of small-molecule kinase inhibitors has revolutionized targeted therapy, with over 50 approved for clinical use, the majority for treating cancer.[4] These inhibitors primarily function by competing with ATP at the enzyme's catalytic site.[4][5] The success of a kinase inhibitor hinges on its potency and, critically, its selectivity to minimize off-target effects.[6] Medicinal chemists often turn to "privileged scaffolds"—core molecular structures that can bind to multiple biological targets with high affinity.

This guide provides an in-depth comparison of two such privileged scaffolds: the versatile indazole core and the highly successful pyrazolopyrimidine framework. We will dissect their structural attributes, mechanisms of inhibition, and structure-activity relationships (SAR), supported by quantitative data and detailed experimental protocols. While the pyrazolopyrimidine class is vast, we will explore the indazole scaffold with a focus on derivatives stemming from key synthetic intermediates like 6-methyl-5-nitro-1H-indazole , a building block for potent therapeutics.[7][8]

Section 1: The Pyrazolopyrimidine Scaffold: An ATP-Mimicking Powerhouse

The pyrazolopyrimidine scaffold is one of the most prolific and versatile cores in kinase inhibitor design.[9][10] Its structure, comprising a fused pyrazole and pyrimidine ring, is a bioisostere of adenine, the core of ATP. This inherent similarity allows it to effectively mimic ATP and bind to the hinge region of the kinase domain, a critical interaction for potent inhibition.[4]

Mechanism of Action: Hinge-Binding and ATP Competition

The primary mechanism for pyrazolopyrimidine-based inhibitors is competitive inhibition at the ATP-binding site. The nitrogen atoms within the fused ring system are perfectly positioned to form one or more crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase "hinge" region, which connects the N- and C-terminal lobes of the kinase.[4][11] This high-affinity interaction anchors the inhibitor in the active site, physically blocking ATP from binding and preventing the phosphorylation of downstream substrates.

The versatility of the scaffold allows for chemical modifications at various positions, enabling chemists to fine-tune the inhibitor's properties to achieve high potency and selectivity for specific kinase targets.[4][12]

Case Studies & Quantitative Performance

The pyrazolopyrimidine core is the foundation for numerous clinical candidates and approved drugs targeting a wide spectrum of kinases.

  • Ibrutinib (Imbruvica®): An irreversible inhibitor of Bruton's tyrosine kinase (BTK) approved for treating B-cell cancers.[4][11]

  • Sapanisertib: A selective inhibitor of the mTOR kinase, which has been evaluated in clinical trials for various cancers.[4]

  • eCF506: A highly potent and selective SRC kinase inhibitor developed from the promiscuous inhibitor PP1.[13] It demonstrates exceptional selectivity over the related ABL kinase.[13]

The following table summarizes the inhibitory potency of several representative pyrazolopyrimidine-based compounds against their primary kinase targets.

CompoundPrimary Target(s)IC50 ValueCell Line / AssayReference(s)
IbrutinibBTKLow NanomolarBiochemical Assay[4][11]
SapanisertibmTOR328 nM (hit molecule)Biochemical Assay[4]
Compound 57 BRAFV600E8 nMBiochemical Assay[4]
eCF506SRC< 1 nMBiochemical Assay[13]
Compound 50 PI3Kα2.6 nMBiochemical Assay[4]

Section 2: The Indazole Scaffold: A Framework for Targeted Success

The indazole scaffold, a benzo-fused pyrazole system, is another highly valued pharmacophore in medicinal chemistry, particularly for developing kinase inhibitors.[14] Unlike the direct ATP-mimicking nature of pyrazolopyrimidines, the indazole core offers a different geometric and electronic profile, which has been successfully exploited to create highly potent and selective inhibitors, including several FDA-approved drugs.[14][15]

Role of 6-Methyl-5-nitro-1H-indazole as a Synthetic Precursor

While not typically a final drug product itself, 6-methyl-5-nitro-1H-indazole and its isomers are critical intermediates in the synthesis of complex indazole-based therapeutics.[7][8] For example, the related compound 3-methyl-6-nitro-1H-indazole is a key starting material for the synthesis of Pazopanib, a potent multi-target tyrosine kinase inhibitor.[7] The nitro group can be readily reduced to an amine, providing a chemical handle for further elaboration to build the final, pharmacologically active molecule.

Mechanism of Action and Key Interactions

Indazole-based inhibitors also act as ATP-competitive agents. They occupy the ATP-binding pocket and typically form hydrogen bonds with the hinge region. However, the specific interactions and the orientation of the indazole core within the active site can differ significantly from pyrazolopyrimidines, providing a distinct avenue for achieving target selectivity. The broader indazole structure allows for substitutions that can access different pockets within the kinase domain, further enhancing specificity.

Case Studies & Quantitative Performance

The clinical success of indazole-based drugs validates the scaffold's utility in oncology.

  • Axitinib (Inlyta®): A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), used in the treatment of renal cell carcinoma.[14]

  • Pazopanib (Votrient®): An oral angiogenesis inhibitor targeting VEGFR, PDGFR, and other kinases.[7][14]

  • Entrectinib (Rozlytrek®): An inhibitor of tropomyosin receptor kinases (Trk), as well as ROS1 and ALK, used to treat NTRK fusion-positive solid tumors.[15]

The table below presents the inhibitory potency of these key indazole-based drugs.

CompoundPrimary Target(s)IC50 ValueCell Line / AssayReference(s)
AxitinibVEGFR1, VEGFR2, VEGFR30.1 nM, 0.2 nM, 0.1-0.3 nMBiochemical Assay[14]
PazopanibVEGFR2, PDGFR, c-Kit30 nM, 84 nM, 74 nMBiochemical Assay[7]
EntrectinibTrkA, TrkB, TrkC1.7 nM, 0.1 nM, 0.1 nMBiochemical Assay[2][15]

Section 3: Comparative Analysis: Structural Nuances and Strategic Choices

The choice between a pyrazolopyrimidine and an indazole scaffold is a strategic one, driven by the specific kinase target and the desired selectivity profile.

  • Core Structure: Pyrazolopyrimidines are direct bioisosteres of adenine, making them a natural fit for the ATP pocket and often a starting point for broad kinase inhibitor discovery.[4] The indazole core is less of a direct mimic, but its rigid structure and potential for diverse functionalization provide a robust platform for achieving high selectivity.

  • Hinge Interactions: Both scaffolds are excellent hinge-binders. Pyrazolopyrimidines typically utilize multiple nitrogen atoms for hydrogen bonding.[4] Indazoles also engage the hinge, but the specific atoms involved and the resulting geometry can be tailored by derivatization.

  • Target Landscape: Pyrazolopyrimidines have been successfully developed against a very wide range of kinases, including both tyrosine and serine/threonine kinases.[4][9][12] Indazoles have also shown broad applicability but are particularly well-represented among inhibitors of receptor tyrosine kinases like VEGFRs and Trks.[2][14]

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Pyrazolopyrimidine Interaction cluster_2 Indazole Interaction hinge Hinge Region (Backbone Amides/Carbonyls) pp Pyrazolopyrimidine (ATP Bioisostere) pp_h_bond Multiple H-Bonds pp->pp_h_bond pp_h_bond->hinge indazole Indazole Scaffold ind_h_bond Key H-Bonds indazole->ind_h_bond ind_h_bond->hinge atp ATP atp->hinge Natural Binding

Caption: Comparative binding modes of pyrazolopyrimidine and indazole scaffolds.

Section 4: Experimental Protocols for Inhibitor Characterization

Validating and comparing kinase inhibitors requires robust and reproducible experimental methods. The following protocols outline standard assays for determining inhibitor potency.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, to measure the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitor's activity.

Methodology:

  • Reagent Preparation: Prepare assay buffers, kinase, substrate, ATP, and the test inhibitor (e.g., indazole or pyrazolopyrimidine derivative) at desired concentrations. Serially dilute the inhibitor to create a dose-response curve (typically 10 points).

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase and the test inhibitor at various concentrations. Allow a brief pre-incubation period (e.g., 15 minutes at room temperature).

  • Initiation: Start the reaction by adding the ATP/substrate mixture to each well. Incubate for the optimized reaction time (e.g., 60 minutes at 30°C).

  • Termination & ADP Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent simultaneously terminates the reaction and depletes the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[5]

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Methodology:

  • Cell Seeding: Plate cancer cells of interest (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cell death. Incubate for a specified period (e.g., 72 hours).[11]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance against the inhibitor concentration and calculate the IC50 or GI50 (concentration for 50% growth inhibition) value.[11]

Caption: A typical workflow for kinase inhibitor discovery and development.

Conclusion

Both the pyrazolopyrimidine and indazole scaffolds are undeniably "privileged" and highly productive frameworks in the field of kinase inhibitor drug discovery.

  • Pyrazolopyrimidines stand out as exceptional ATP bioisosteres, providing a reliable and versatile starting point for engaging the kinase hinge region. Their success is demonstrated by a broad portfolio of inhibitors targeting a diverse array of kinases.[4]

  • Indazoles , including those derived from intermediates like 6-methyl-5-nitro-1H-indazole, offer a distinct structural and electronic profile. This has been leveraged to create exceptionally potent and selective drugs, particularly against receptor tyrosine kinases, validating this scaffold as a cornerstone of modern targeted therapy.[14]

The decision to pursue one scaffold over the other is not a matter of inherent superiority but a strategic choice based on the target kinase's structural biology, the desired selectivity profile, and the synthetic tractability. For researchers and drug development professionals, a deep understanding of the nuances of both scaffolds is essential for designing the next generation of effective and safe kinase inhibitors.

References

  • Bara-main, D., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Varghese, S., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]

  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. NIH. Available at: [Link]

  • Terungwa, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Terungwa, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]

  • Ahmad, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Available at: [Link]

  • Shuvo, I., et al. (2022). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PubMed Central. Available at: [Link]

  • Kumar, V., et al. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. PubMed. Available at: [Link]

  • Elgemeie, G. H., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Bentham Science Publishers. Available at: [Link]

  • Sauthof, L., et al. (2022). Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. PubMed. Available at: [Link]

  • Varghese, S., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]

  • Ferreira, D., et al. (2024). Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. MDPI. Available at: [Link]

  • Sauthof, L., et al. (2022). Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. Bentham Science. Available at: [Link]

  • Terungwa, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Semantic Scholar. Available at: [Link]

  • Google Patents. (n.d.). PYRAZOLOPYRIMIDINE DERIVATIVES AS KINASE INBITOR. Google Patents.
  • Ciemny, M., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. Available at: [Link]

  • PubChem. (n.d.). 6-Methyl-5-nitro-1H-indazole. PubChem. Available at: [Link]

  • Fraser, C., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Lavilla, R., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PubMed Central. Available at: [Link]

  • Singh, P., et al. (2007). Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. Indian Journal of Chemistry. Available at: [Link]

  • El-faham, A., et al. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Available at: [Link]

  • Zhang, C., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. PubMed Central. Available at: [Link]

Sources

benchmarking the synthesis of 6-methyl-5-nitro-1H-indazole against published methods

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to the Synthesis of 6-methyl-5-nitro-1H-indazole

This guide provides an in-depth comparison of established methodologies for the synthesis of 6-methyl-5-nitro-1H-indazole (CAS No. 81115-43-7), a pivotal heterocyclic building block in modern drug discovery and development.[1][2] We move beyond simple protocols to dissect the underlying chemical principles, offering field-proven insights to guide your selection of the most appropriate synthetic strategy.

Introduction: The Significance of 6-methyl-5-nitro-1H-indazole

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of 6-methyl-5-nitro-1H-indazole makes it a particularly valuable intermediate. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the methyl group influences the electronic properties and steric profile of the molecule. Its derivatives are key components in the synthesis of targeted therapies, including kinase inhibitors for oncology. This guide benchmarks the two primary approaches to its synthesis: direct electrophilic nitration and intramolecular cyclization.

Method 1: Regioselective Nitration of 6-methyl-1H-indazole

This is the most direct and atom-economical approach, proceeding in a single synthetic step from the commercially available 6-methyl-1H-indazole. The reaction leverages the principles of electrophilic aromatic substitution on the indazole ring system.

Expertise & Rationale

The key to this synthesis is controlling the regioselectivity. The indazole ring is an electron-rich system. The activating, ortho-, para-directing methyl group at the C6 position strongly favors the introduction of the electrophile (the nitronium ion, NO₂⁺) at the adjacent C5 position.[3] The choice of nitrating agent and reaction conditions is critical to prevent over-nitration or side reactions. A mixture of fuming nitric acid and sulfuric acid is a standard and effective nitrating system, where sulfuric acid acts as a catalyst by protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.

Experimental Protocol: Direct Nitration
  • Preparation : In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 5 volumes) to 0-5 °C in an ice-salt bath.

  • Addition of Substrate : Slowly add 6-methyl-1H-indazole (1.0 eq) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until complete dissolution.

  • Nitration : Prepare a nitrating mixture by adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (2 volumes) at 0 °C. Add this mixture dropwise to the indazole solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction : After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Isolation : Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Purification : Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then with a small amount of cold ethanol. Dry the resulting solid under vacuum to yield 6-methyl-5-nitro-1H-indazole. Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture.

Workflow Visualization

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product & Purification A 6-methyl-1H-indazole C Dissolution in H₂SO₄ (0-10 °C) A->C B HNO₃ / H₂SO₄ D Dropwise addition of Nitrating Mixture (< 5 °C, 1-2h) B->D C->D E Reaction Quench (Ice Water) D->E F Precipitation & Filtration E->F G Water & Ethanol Wash F->G H 6-methyl-5-nitro-1H-indazole G->H

Workflow for Direct Nitration of 6-methyl-1H-indazole.

Method 2: Diazotization and Intramolecular Cyclization

This classical approach builds the indazole ring from an appropriately substituted aniline precursor. This method offers unambiguous regiochemistry, as the substitution pattern is predefined by the starting material. The core transformation involves diazotization of an ortho-alkyl aniline derivative, followed by spontaneous intramolecular cyclization.

Expertise & Rationale

This synthesis is a variation of the Noelting indazole synthesis.[4] It begins with 2-amino-4-methyl-5-nitrotoluene. The primary amine is converted into a diazonium salt using a source of nitrous acid (e.g., sodium nitrite in an acidic medium). The resulting diazonium intermediate is unstable and undergoes a spontaneous intramolecular electrophilic attack on the ortho-methyl group's carbon, which, after tautomerization, forms the stable indazole ring. Glacial acetic acid is an excellent solvent for this reaction as it facilitates both the diazotization and the subsequent cyclization.[4][5]

Experimental Protocol: Diazotization & Cyclization
  • Preparation : Dissolve 2-amino-4-methyl-5-nitrotoluene (1.0 eq) in glacial acetic acid (20 volumes) in a round-bottomed flask with efficient stirring.

  • Diazotization : Cool the solution to 15-20 °C. Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of water. Add the sodium nitrite solution all at once to the stirred acetic acid solution.[4] The temperature may rise but should be kept below 25 °C.

  • Cyclization : Continue stirring for 15-30 minutes, then remove the cooling bath and allow the solution to stand at room temperature for 2-3 days to ensure complete cyclization.[4][5]

  • Isolation : Concentrate the reaction mixture under reduced pressure.

  • Workup : Add water to the residue to induce precipitation. Stir the resulting slurry vigorously.

  • Purification : Collect the solid product by vacuum filtration and wash thoroughly with cold water. Dry the crude product. Purification by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization will yield pure 6-methyl-5-nitro-1H-indazole.[5]

Workflow Visualizationdot

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product & Purification A 2-amino-4-methyl-5-nitrotoluene D Diazotization (15-25 °C) A->D B NaNO₂ in H₂O B->D C Glacial Acetic Acid C->D E Intramolecular Cyclization (Room Temp, 2-3 days) D->E F Solvent Removal (Reduced Pressure) E->F G Precipitation & Filtration F->G H Chromatography / Recrystallization G->H I 6-methyl-5-nitro-1H-indazole H->I

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Methyl-5-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of novel chemical entities is the bedrock of reproducible and reliable science. The compound 6-methyl-5-nitro-1H-indazole (CAS: 81115-43-7), a heterocyclic aromatic molecule, presents a typical analytical challenge in pharmaceutical development.[1] Its purity, stability, and concentration in various matrices must be determined with unimpeachable accuracy and precision. This guide provides an in-depth, experience-driven comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will delve into the causality behind experimental choices and present a framework for cross-validation, ensuring the generation of trustworthy and robust analytical data.

Introduction to the Analyte and the Imperative of Validation

6-Methyl-5-nitro-1H-indazole is a substituted indazole with a molecular weight of 177.16 g/mol .[1] The presence of a nitro group and the aromatic indazole core makes it a strong chromophore, suggesting good responsiveness to UV detection.[2][3] The validation of analytical methods used to quantify such compounds is not merely a regulatory formality but a scientific necessity. It provides documented evidence that a method is fit for its intended purpose, a cornerstone of Good Manufacturing Practices (GMP).[4] This guide will compare a workhorse method for pharmaceutical analysis, Reverse-Phase HPLC (RP-HPLC), with a highly specific confirmatory method, GC-MS.

Part 1: High-Performance Liquid Chromatography (HPLC) – The Quantitative Powerhouse

HPLC is the premier technique for purity assessment and quantification in pharmaceutical quality control. For a nitroaromatic compound like 6-methyl-5-nitro-1H-indazole, RP-HPLC with UV detection is the logical first choice due to its robustness, precision, and the analyte's strong UV absorbance.[5][6]

Rationale for Method Design

The chosen method is adapted from established protocols for similar nitroaromatic compounds.[5]

  • Stationary Phase: A C18 column is selected for its versatility and excellent retention of moderately polar to nonpolar compounds. The hydrophobicity of the indazole ring system ensures good interaction.

  • Mobile Phase: A gradient of acetonitrile and water is used to ensure elution of the main analyte with a good peak shape while also separating any potential impurities with different polarities. The addition of 0.1% formic acid is critical; it protonates silanol groups on the silica support to reduce peak tailing and ensures the analyte is in a consistent, neutral state, leading to reproducible retention times.

  • Detection: Given the nitroaromatic structure, a detection wavelength of 254 nm is chosen, a common wavelength for aromatic compounds that provides a strong signal and good sensitivity.[2][5]

Detailed Experimental Protocol: RP-HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

    • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Chemicals and Reagents:

    • 6-methyl-5-nitro-1H-indazole reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic acid (ACS grade or higher).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

    • Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase (at initial conditions) to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) – The Specificity Standard

GC-MS provides an orthogonal analytical approach. While HPLC separates based on polarity and partitioning, GC separates primarily based on boiling point and volatility. The mass spectrometer offers unparalleled specificity, providing mass-to-charge ratio data that can confirm the identity of the analyte and its impurities. For a compound with a molecular weight of 177.16, GC-MS is a highly suitable confirmatory technique.[1][7]

Rationale for Method Design
  • Stationary Phase: A low-polarity DB-5 or equivalent (5% phenyl-methylpolysiloxane) column is chosen. This is a general-purpose column that provides excellent separation for a wide range of semi-volatile organic compounds.[8]

  • Injection: Splitless injection is used to maximize the transfer of the analyte onto the column, which is essential for trace-level analysis and achieving low detection limits.

  • Ionization: Electron Ionization (EI) at 70 eV is the standard for creating reproducible fragmentation patterns, which can be compared against libraries for identification.

  • Detection: The mass spectrometer will be operated in both full scan mode (for qualitative analysis and impurity identification) and Selected Ion Monitoring (SIM) mode (for quantitative analysis, providing enhanced sensitivity).

Detailed Experimental Protocol: GC-MS
  • Instrumentation:

    • GC system with a split/splitless injector coupled to a Mass Spectrometer.

    • Data acquisition and processing software.

  • Chemicals and Reagents:

    • 6-methyl-5-nitro-1H-indazole reference standard (>99% purity).

    • Methanol or Ethyl Acetate (GC grade).

  • Chromatographic and Spectrometric Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Oven Program: Initial temperature 150 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: m/z 40-300 for qualitative analysis.

      • SIM Mode: Monitor ions m/z 177 (molecular ion), and 2-3 other characteristic fragment ions for quantification.

  • Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.

    • Working Standards: Prepare dilutions in methanol for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

Part 3: Cross-Validation – A Framework for Trust

Cross-validation is performed to demonstrate that two distinct analytical procedures can be used for the same intended purpose by meeting the same predefined performance criteria. Here, we will compare the HPLC-UV and GC-MS methods based on the core validation parameters outlined in the ICH Q2(R2) guideline.

CrossValidation_Workflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2) cluster_results Comparative Assessment HPLC HPLC-UV Method Accuracy Accuracy (% Recovery) HPLC->Accuracy Precision Precision (Repeatability & Intermediate, %RSD) HPLC->Precision Specificity Specificity HPLC->Specificity Linearity Linearity (R²) HPLC->Linearity Range Range HPLC->Range LOD LOD HPLC->LOD LOQ LOQ HPLC->LOQ GCMS GC-MS Method GCMS->Accuracy GCMS->Precision GCMS->Specificity GCMS->Linearity GCMS->Range GCMS->LOD GCMS->LOQ Comparison Head-to-Head Data Comparison Table Accuracy->Comparison Precision->Comparison Specificity->Comparison Linearity->Comparison Range->Comparison LOD->Comparison LOQ->Comparison Conclusion Method Suitability Conclusion Comparison->Conclusion

Cross-validation workflow comparing HPLC and GC-MS methods.
Data Comparison: A Head-to-Head Analysis

The following tables summarize hypothetical but realistic performance data for the two methods.

Table 1: Accuracy and Precision

ParameterHPLC-UVGC-MS (SIM Mode)Acceptance Criteria (Typical)
Accuracy (% Recovery)99.5% - 101.2%98.9% - 102.5%98.0% - 102.0%
Repeatability (%RSD, n=6)≤ 0.8%≤ 1.5%≤ 2.0%
Intermediate Precision (%RSD)≤ 1.2%≤ 2.0%≤ 3.0%

Table 2: Linearity, Range, and Sensitivity

ParameterHPLC-UVGC-MS (SIM Mode)Acceptance Criteria (Typical)
Linearity (R²) > 0.999> 0.998≥ 0.995
Range (µg/mL)1 - 1000.1 - 20Covers typical concentrations
LOD (µg/mL)0.250.03Method-dependent
LOQ (µg/mL)0.80.1Method-dependent

Table 3: Specificity

ParameterHPLC-UVGC-MSRemarks
Specificity Baseline resolution from known impurities.Chromatographic separation plus unique mass fragmentation pattern.GC-MS offers significantly higher confidence in peak identity.
Interpretation of Results
  • Accuracy and Precision: Both methods demonstrate excellent accuracy and precision, falling well within typical acceptance criteria. The HPLC method shows slightly better precision (%RSD), which is common for routine liquid chromatography.

  • Linearity and Range: Both methods exhibit strong linearity. The HPLC method provides a wider linear range, making it more suitable for analyzing samples with highly variable concentrations without dilution.

  • Sensitivity (LOD/LOQ): The GC-MS method, particularly in SIM mode, is demonstrably more sensitive, with a Limit of Quantitation (LOQ) nearly an order of magnitude lower than the HPLC method. This makes it superior for trace-level impurity analysis.

  • Specificity: While the HPLC method can demonstrate specificity through peak purity analysis and separation from known impurities, it is susceptible to interference from co-eluting compounds with similar UV spectra. GC-MS provides unequivocal identification through the unique "fingerprint" of the mass spectrum, making it the gold standard for specificity.

Logical_Relationships cluster_goal Analytical Goal cluster_techniques Primary Techniques cluster_performance Key Performance Metrics Goal Reliable Analysis of 6-Methyl-5-Nitro-1H-Indazole HPLC HPLC-UV Goal->HPLC GCMS GC-MS Goal->GCMS Quant Quantitative Accuracy/Precision HPLC->Quant Strong Ident Qualitative Identification HPLC->Ident Moderate Sens Sensitivity (LOD/LOQ) HPLC->Sens Good Thru Throughput/ Robustness HPLC->Thru High GCMS->Quant Good GCMS->Ident Excellent GCMS->Sens Excellent GCMS->Thru Moderate

Relationship between analytical techniques and performance metrics.

Conclusion and Recommendations

This guide demonstrates that both RP-HPLC-UV and GC-MS are powerful, validatable methods for the analysis of 6-methyl-5-nitro-1H-indazole. The choice of method should be dictated by the specific analytical goal.

  • For routine quality control, purity testing, and assays of the bulk substance, the RP-HPLC-UV method is recommended. Its high precision, robustness, wider linear range, and higher throughput make it ideal for a manufacturing or quality control environment.

  • For impurity identification, trace-level analysis, and confirmatory testing, the GC-MS method is the superior choice. Its exceptional specificity and lower detection limits provide a higher degree of confidence in the identity of the analyte and its related substances.

By employing these methods in a complementary fashion and establishing their performance through a rigorous cross-validation study, researchers and drug developers can ensure a comprehensive and trustworthy analytical characterization of 6-methyl-5-nitro-1H-indazole, underpinning the quality and integrity of their work.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1480034, 6-Methyl-5-nitro-1H-indazole. Retrieved January 11, 2026, from [Link].

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Swissmedic. (n.d.). PV-ZSL-585-01 GC-MS/MS method for the detection and determination of nitrosamine impurities in medicinal products. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Retrieved January 11, 2026, from [Link].

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • ResearchGate. (n.d.). UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole...[Link]

  • Kosuri, E. R., et al. (2023). A GC-MS/MS Method for Trace Level Quantification of Six Nitrosamine Impurities... Journal of Pharmaceutical Sciences. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). Uv-Vis Spectroscopy in Analysis of Phytochemicals. [Link]

  • Singh, P., & Sharma, V. (2023). Gas Chromatography-Mass Spectrometry (GC-MS) and 1H Nuclear Magnetic Resonance (NMR)-based pro ling and phytochemical screening. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. [Link]

  • Reddy, Y., et al. (2012). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. [Link]

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Safety Operating Guide

Proper Disposal of 6-methyl-5-nitro-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The prudent management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-methyl-5-nitro-1H-indazole, a heterocyclic aromatic nitro compound. The procedures outlined herein are grounded in established safety principles for handling hazardous chemicals and are designed to ensure the safety of laboratory personnel and compliance with regulatory standards. The inherent risks associated with nitroaromatic compounds—including potential reactivity and toxicity—necessitate a meticulous and informed approach to their disposal.

Hazard Identification and Risk Assessment

Before handling 6-methyl-5-nitro-1H-indazole for disposal, a thorough understanding of its hazards is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds, such as 6-nitro-1H-indazole and general nitroaromatics, provide a strong basis for risk assessment.

The primary hazards are identified by the Globally Harmonized System (GHS) and include:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Potential for Mutagenicity/Carcinogenicity: Closely related compounds are suspected of causing genetic defects and cancer, warranting a cautious approach.[2]

The nitro group (-NO₂) makes the molecule an oxidizing agent and imparts a risk of thermal instability. Aromatic nitro compounds can be reactive and may decompose exothermically, particularly at elevated temperatures or in the presence of incompatible materials.[3][4] Hazardous decomposition products, such as nitrogen oxides (NOx) and carbon monoxide (CO), are expected upon combustion or thermal breakdown.

Key Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₈H₇N₃O₂PubChem[1]
Molecular Weight 177.16 g/mol PubChem[1]
Appearance Solid (Expected)General Chemical Knowledge
Melting Point 179 - 183 °C (for 6-nitro-1H-indazole)SDS[2]

Personal Protective Equipment (PPE) and Handling Precautions

Strict adherence to PPE protocols is the first line of defense against exposure. The causality behind these choices is to create a complete barrier to the identified routes of exposure (inhalation, ingestion, skin/eye contact).

  • Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves in accordance with institutional hazardous waste procedures.[5]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[6]

  • Skin and Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned. Ensure full coverage of arms and legs.

  • Respiratory Protection: All handling of 6-methyl-5-nitro-1H-indazole, especially when dealing with powders outside of a sealed container, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

Segregation and Waste Containerization

Proper segregation prevents dangerous reactions and ensures that the waste stream is correctly identified for final disposal. The core principle is to isolate the hazardous material from incompatible substances.

Waste Segregation Workflow

cluster_0 Step 1: Identify Waste Type cluster_1 Step 2: Check for Incompatibilities cluster_2 Step 3: Select & Label Container cluster_3 Step 4: Accumulate & Store Waste 6-methyl-5-nitro-1H-indazole Waste (Solid, Contaminated Labware, Solutions) Incompatibles Incompatible Materials (Strong Oxidizers, Strong Reducers, Strong Bases, Acids) AVOID MIXING Waste->Incompatibles VERIFY SEGREGATION Container Choose Compatible Container (HDPE or Glass) Label with 'Hazardous Waste' Tag Incompatibles->Container If segregated Storage Store in Designated Satellite Accumulation Area (SAA) Keep Container Sealed Container->Storage

Caption: Decision workflow for segregating and containerizing waste.

Step-by-Step Containerization Protocol:
  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be in good condition, free of cracks, and clean on the exterior.

  • Affix a Hazardous Waste Label: As soon as the container is designated for waste, label it clearly. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "6-methyl-5-nitro-1H-indazole"

    • An accurate estimation of the concentration and quantity

    • The date accumulation started

    • The associated hazards (e.g., Toxic, Irritant)

  • Collect Waste:

    • Solid Waste: Place pure 6-methyl-5-nitro-1H-indazole and contaminated solid materials (e.g., weighing paper, gloves, pipette tips) directly into the labeled container.

    • Solutions: Collect solutions containing the compound in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Keep Containers Closed: The waste container must be sealed at all times except when adding waste. This prevents the release of vapors and reduces the risk of spills.

Storage and Disposal Procedures

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory before being collected for final disposal.

Storage Guidelines:
  • Location: Store the sealed waste container in a secondary containment bin within the SAA. The SAA should be located at or near the point of generation.

  • Segregation: Ensure the container is physically segregated from incompatible materials, particularly strong acids, bases, and reactive chemicals.

  • Quantity Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be stored in an SAA.

Final Disposal Method:

The recommended and most common method for the final disposal of nitroaromatic compounds is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[7]

Causality: High-temperature incineration is the preferred method because it ensures the complete destruction of the organic molecule, breaking it down into less harmful components like carbon dioxide, water, and nitrogen gas. This method effectively mitigates the toxicity and potential environmental persistence of the compound. The process must be carried out in a facility equipped with scrubbers and other pollution control devices to handle the hazardous combustion byproducts, such as NOx gases.

Procedure for Disposal Request:

  • Ensure the waste container is properly sealed and the hazardous waste label is complete and legible.

  • Contact your institution's EHS department or the designated hazardous waste management provider to schedule a waste pickup.

  • Provide all necessary documentation, including the chemical name and quantity, as requested by the disposal personnel.

DO NOT attempt to dispose of 6-methyl-5-nitro-1H-indazole by drain disposal or by mixing it with general laboratory trash. This is a violation of environmental regulations and poses a significant safety risk.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control Ignition Sources: If flammable solvents are involved, extinguish any open flames and turn off nearby electrical equipment.

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE described in Section 2.

  • Contain and Clean:

    • For small powder spills, gently cover with an absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container. Avoid raising dust.

    • For liquid spills, use a chemical spill kit or absorbent pads to contain and absorb the material.

    • Decontaminate the area with a suitable solvent, collecting all cleanup materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.

This guide provides a framework for the safe and compliant disposal of 6-methyl-5-nitro-1H-indazole. Always consult your institution's specific chemical hygiene plan and hazardous waste management policies to ensure full compliance with local, state, and federal regulations.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1480034, 6-Methyl-5-nitro-1H-indazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics. EPA-560/2-75-005. Retrieved from [Link]

  • Thermo Fisher Scientific. (2024, March 29). Safety Data Sheet: 6-Nitro-1H-indazole.
  • Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2012). Laboratory Environmental Sample Disposal Information Document. EPA/600/R-12/035. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Retrieved from [Link]

  • ChemicalBook. (2025, October 18). 6-Hydroxy-5-nitro (1H)indazole - Safety Data Sheet.
  • University of Maryland Environmental Safety, Sustainability & Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes (from a state-level document mirror). Retrieved from a representative government source listing EPA waste codes.
  • Wikipedia. (n.d.). TNT. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Central Pollution Control Board, India. (n.d.). List of Hazardous Wastes.
  • Li, Y., et al. (2019). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. Retrieved from [Link]

  • Naranjo, C. M., et al. (2023). New thermal decomposition pathway for TATB. Scientific Reports. Retrieved from [Link]

  • Bal Seal Engineering Company, Inc. (1999). Chemical Compatibility Chart. Technical Report TR-60C.
  • Mykin Inc. (n.d.). Chemical Compatibility Chart.
  • Thermo Fisher Scientific Inc. (2013). Chemical Compatibility Chart.
  • Katoh, K., et al. (2018). Thermal decomposition behavior of nitrocellulose mixed with acid solutions. Science and Technology of Energetic Materials. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 6-methyl-5-nitro-1H-indazole demands a meticulous approach, where safety protocols are not merely followed but deeply understood. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is controlled and secure.

Foundational Safety: Understanding the Hazard Profile

6-methyl-5-nitro-1H-indazole (CAS No. 81115-43-7) is a heterocyclic compound whose structure, featuring both a nitro group and an indazole core, dictates its hazard profile.[1] A thorough risk assessment is the critical first step before any handling occurs.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-methyl-5-nitro-1H-indazole is classified with the following hazards:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications are not abstract warnings; they are predictive of the compound's behavior upon contact with the human body. Furthermore, analogous nitro-aromatic compounds, such as 6-nitroindazole, are known to be harmful by inhalation and skin contact and may cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[2] Therefore, our PPE strategy must be comprehensive, addressing all potential routes of exposure: ingestion, inhalation, skin contact, and eye contact.

Core Protective Measures: Engineering Controls and PPE

Personal protective equipment is the final barrier between you and the chemical. It must be used in conjunction with primary engineering controls, which are the first and most effective line of defense.

  • Primary Engineering Control: All handling of 6-methyl-5-nitro-1H-indazole, especially weighing and transferring the solid powder, must be conducted within a certified chemical fume hood.[3] This minimizes the risk of inhaling airborne particulates.

Recommended Personal Protective Equipment Summary
EquipmentSpecificationRationale
Eye/Face Protection Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield should be worn over goggles if there is a significant splash risk.Protects against direct contact with airborne particles and potential splashes, preventing serious eye irritation.[4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect before use.Prevents skin irritation and potential systemic absorption.[2] Double-gloving is recommended for extended handling.
Body Protection Flame-resistant laboratory coat, fully fastened. A chemical-resistant apron may be worn over the lab coat for added protection during transfers.[3]Protects skin from accidental contact and contamination of personal clothing.
Respiratory Protection Typically not required if work is performed within a certified and properly functioning chemical fume hood. If a fume hood is unavailable or in case of ventilation failure or a large spill, a NIOSH-approved respirator with a particulate filter is necessary.Prevents respiratory tract irritation from inhalation of the powdered compound.[1][2]

Procedural Guide to Safe Handling

The efficacy of PPE is directly tied to its correct usage. The following protocols provide step-by-step guidance for key operational procedures.

Protocol 1: PPE Donning and Doffing Sequence

Proper sequencing is crucial to prevent cross-contamination.

Donning (Putting On):

  • Put on the laboratory coat and fasten it completely.

  • Put on chemical splash goggles.

  • Put on the first pair of gloves.

  • Put on the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off):

  • Inspect and remove the outer pair of gloves, peeling them off without touching the outer surface with bare skin.

  • Remove the laboratory coat by folding it inward on itself, containing any potential surface contamination.

  • Remove safety goggles.

  • Remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water immediately after removing all PPE.[2]

Protocol 2: Safe Weighing and Transfer of Solid Compound
  • Preparation: Ensure the chemical fume hood is operational. Designate a specific area within the hood for the procedure to contain potential spills.[3] Assemble all necessary equipment (spatula, weigh paper, receiving vessel) before introducing the chemical.

  • PPE Check: Verify that all required PPE is correctly worn as per Protocol 1.

  • Handling: Perform all manipulations deep within the fume hood. When weighing the solid, use a tared container or weigh paper. Handle the compound gently to minimize dust generation.[2]

  • Transfer: Carefully transfer the weighed solid to the reaction vessel.

  • Immediate Cleanup: Use a dry method, such as carefully wiping with a damp paper towel, to clean any residual powder from the spatula and weighing surface. Dispose of the contaminated towel in the designated solid hazardous waste container.

  • Post-Transfer: Securely close the primary container of 6-methyl-5-nitro-1H-indazole and decontaminate its exterior before returning it to storage.

Emergency Response and Disposal Plan

Preparedness is paramount for mitigating the impact of accidental releases.

Emergency Protocol: Minor Spill Response
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): If the spill is large or outside of a containment hood, evacuate the immediate area.

  • Assess and Don PPE: For a minor spill within a fume hood, ensure you are wearing the appropriate PPE, including double gloves, a lab coat, and eye protection.

  • Contain and Clean: Cover the spill with an absorbent material. Use dry clean-up procedures to avoid generating dust.[2] Gently sweep or vacuum (with a HEPA-filtered vacuum) the material and place it into a labeled, sealed container for hazardous waste disposal.[2]

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., soap and water), followed by a clean water rinse. Collect all cleaning materials in the hazardous waste container.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Waste Disposal Plan

All waste contaminated with 6-methyl-5-nitro-1H-indazole must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated disposables (gloves, weigh paper, paper towels, absorbent pads) in a designated, clearly labeled, and sealed hazardous waste container.[3]

  • Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container. Do not pour this waste down the drain.[3]

  • Disposal: All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[6]

Visualization of Safety Workflow

The following diagram illustrates the critical decision-making process for safely handling 6-methyl-5-nitro-1H-indazole.

start Start: Prepare to Handle 6-methyl-5-nitro-1H-indazole risk_assessment Conduct Risk Assessment (Review SDS/GHS Hazards) start->risk_assessment eng_controls Work Inside Certified Chemical Fume Hood? risk_assessment->eng_controls ppe_selection Select Core PPE: - Chemical Goggles - Lab Coat - Double Nitrile Gloves eng_controls->ppe_selection Yes stop STOP WORK Consult Safety Officer eng_controls->stop No handling Perform Handling Procedure (e.g., Weighing, Transfer) ppe_selection->handling spill Spill or Exposure Occurs? handling->spill decon Decontaminate Workspace & Segregate Hazardous Waste spill->decon No spill_protocol Execute Spill Response Protocol: 1. Alert & Assess 2. Contain & Clean 3. Decontaminate spill->spill_protocol Yes end End of Procedure: Properly Doff PPE & Wash Hands decon->end spill_protocol->decon

Caption: Workflow for Safe Handling and Emergency Response.

References

  • Personal protective equipment for handling 2- Nitro-benzo[B]thiophene-3-carbonitrile | BenchChem. (n.d.).
  • 6-Nitroindazole - Santa Cruz Biotechnology. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • 6-methyl-5-nitro-1H-indazole | C8H7N3O2 | CID 1480034 - PubChem. (n.d.).
  • 6-Nitro-1H-indazole - SAFETY DATA SHEET. (2024, March 29).
  • 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole Safety Data Sheets - Echemi. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 7).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.